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  • Product: 7-Methylindan-5-ol
  • CAS: 20294-40-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 7-Methylindan-5-ol: Structure, Properties, and Synthetic Considerations

Abstract This technical guide provides a comprehensive overview of 7-Methylindan-5-ol, a substituted indanol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data f...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 7-Methylindan-5-ol, a substituted indanol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer in public literature, this document leverages established chemical principles and data from closely related analogs to project its physicochemical properties, spectroscopic characteristics, and potential synthetic pathways. This guide is intended for researchers, scientists, and professionals in drug development seeking a foundational understanding of this compound and its potential applications.

Introduction and Overview

The indane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. Hydroxylated indanes, or indanols, are particularly valuable as synthetic intermediates.[1][2] 7-Methylindan-5-ol is a specific isomer within this class, characterized by a methyl group at the 7-position and a hydroxyl group at the 5-position of the indane ring system.

While extensive data exists for related isomers such as 4-indanol and 5-indanol, 7-Methylindan-5-ol remains a less-documented compound.[2] This guide aims to bridge this information gap by providing a scientifically grounded projection of its properties and synthetic accessibility, thereby facilitating its exploration in research and development.

Chemical Structure and Nomenclature

The core of 7-Methylindan-5-ol is the indane bicyclic system, which consists of a benzene ring fused to a cyclopentane ring. The nomenclature specifies a methyl group (CH₃) at position 7 and a hydroxyl group (-OH) at position 5.

  • IUPAC Name: 7-methyl-2,3-dihydro-1H-inden-5-ol

  • CAS Number: 20933-77-7[3]

  • Molecular Formula: C₁₀H₁₂O

  • Molecular Weight: 148.20 g/mol [4]

Below is a 2D representation of the chemical structure of 7-Methylindan-5-ol.

Caption: Chemical structure of 7-Methylindan-5-ol.

Physicochemical Properties

Property7-Methylindan-4-ol5-Indanol7-Methylindan-5-ol (Predicted)
Molecular Formula C₁₀H₁₂O[4][5]C₉H₁₀O[6][7]C₁₀H₁₂O
Molecular Weight 148.20 g/mol [4][5]134.17 g/mol [7]148.20 g/mol
Melting Point 68.1-81.8 °C[8]52-56 °C[6]60-80 °C
Boiling Point 253-260 °C[8]255 °C[1][6]~260 °C
Appearance Not specifiedLight brown to grey-brown crystalline powder[1]Off-white to light brown solid
Solubility Water: 1.29e-2 g/L (predicted)[8]Water: 6.3 g/L[6]Slightly soluble in water, soluble in organic solvents like ethanol, methanol, and acetone.
LogP (Octanol-Water Partition Coefficient) 3.15 (predicted)[8]1.88[6]2.5-3.0

Proposed Synthetic Pathways

A plausible synthetic route to 7-Methylindan-5-ol would likely start from a readily available substituted benzene derivative. A common strategy for the synthesis of indanones, which can then be reduced to indanols, is through a Friedel-Crafts reaction.[9][10]

A potential synthetic workflow is outlined below:

G A m-Cresol C Friedel-Crafts Acylation (AlCl3) A->C B 3-Chloropropionyl chloride B->C D Intermediate Ketone C->D E Intramolecular Friedel-Crafts Alkylation D->E Acid catalyst F 7-Methylindan-1-one E->F G Reduction (e.g., NaBH4) F->G H 7-Methylindan-1-ol G->H I Isomerization/Rearrangement (if necessary) H->I J 7-Methylindan-5-ol I->J

Caption: Proposed synthetic workflow for 7-Methylindan-5-ol.

Experimental Protocol (Hypothetical):

  • Friedel-Crafts Acylation: m-Cresol would be reacted with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) to yield a mixture of acylated products. The desired intermediate is 1-(4-hydroxy-2-methylphenyl)-3-chloropropan-1-one.

  • Intramolecular Friedel-Crafts Alkylation (Cyclization): The intermediate from the previous step would then undergo an intramolecular Friedel-Crafts alkylation to form the indanone ring. This is typically achieved by heating with a strong acid catalyst. This would likely yield 7-methyl-4-hydroxy-1-indanone.

  • Reduction of the Ketone: The resulting indanone can be reduced to the corresponding indanol using a reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. This would yield 7-methyl-1,4-indandiol.

  • Dehydration and Isomerization: The conversion of the 1,4-diol to 7-Methylindan-5-ol would be the most challenging step and may require specific reaction conditions to achieve the desired isomer. This could potentially involve a dehydration followed by a carefully controlled rehydration or other rearrangement reactions.

Note: The synthesis of the specific 5-ol isomer from a 4-hydroxy precursor would require a multi-step process likely involving protection of the hydroxyl group, further functionalization of the aromatic ring, and subsequent deprotection.

A more direct, but likely more complex, approach would involve starting with a pre-functionalized aromatic precursor that already has the desired substitution pattern for the methyl and hydroxyl groups.

Potential Applications and Research Interest

Given the established biological activity of other indanol derivatives, 7-Methylindan-5-ol holds potential in several areas of research and development:

  • Pharmaceutical Intermediates: Substituted indanols are key building blocks in the synthesis of more complex pharmaceutical agents.[11][12] 7-Methylindan-5-ol could serve as a precursor for novel analgesics, anti-inflammatory drugs, or other therapeutic agents.[11][12]

  • Material Science: Phenolic compounds are known for their antioxidant properties. 7-Methylindan-5-ol could be investigated for its potential use in the formulation of specialty polymers and resins, potentially enhancing material durability and resistance to degradation.[11][12]

  • Biochemical Research: As a substituted phenol, this compound could be used as a chemical probe in biochemical assays to study enzyme activities and metabolic pathways.[11]

  • Cosmetic Applications: Due to its potential antioxidant properties, it could be explored for use in cosmetic formulations for skin protection.[11]

Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics for 7-Methylindan-5-ol based on the analysis of its structure and data from related compounds.[13][14][15][16]

¹H NMR (Proton NMR):

  • Aromatic Protons (2H): Expected to appear as two singlets or doublets in the range of δ 6.5-7.0 ppm.

  • Aliphatic Protons (CH₂ groups, 4H): The two methylene groups of the five-membered ring will likely appear as triplets or multiplets between δ 2.5-3.0 ppm.

  • Methyl Protons (CH₃, 3H): A sharp singlet is expected around δ 2.1-2.3 ppm.

  • Hydroxyl Proton (OH, 1H): A broad singlet, with a chemical shift that is dependent on concentration and solvent, typically between δ 4.5-5.5 ppm.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-160 ppm), with the carbon attached to the hydroxyl group being the most downfield.

  • Aliphatic Carbons: Two signals for the methylene carbons of the cyclopentane ring are expected in the range of δ 25-40 ppm.

  • Methyl Carbon: A single peak for the methyl carbon is anticipated around δ 15-20 ppm.

IR (Infrared) Spectroscopy:

  • O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Medium to strong absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1200-1300 cm⁻¹ region.

Safety and Handling

No specific toxicity data is available for 7-Methylindan-5-ol. However, based on the safety information for related indanols, it should be handled with care.[4][7][17][18]

  • Potential Hazards: May cause skin and eye irritation.[4][17] May be harmful if swallowed or inhaled.

  • Recommended Precautions: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid direct contact with skin and eyes.

Conclusion

7-Methylindan-5-ol represents an intriguing yet underexplored member of the indanol family. While direct experimental data is sparse, this guide provides a robust, scientifically-informed projection of its chemical and physical properties, along with a plausible synthetic strategy. Its structural similarity to biologically active and industrially relevant compounds suggests that 7-Methylindan-5-ol is a promising candidate for further investigation in medicinal chemistry, material science, and other areas of chemical research. The information presented herein is intended to serve as a valuable resource for scientists embarking on the study of this and related compounds.

References

  • NextSDS. 7-methylindan-5-ol — Chemical Substance Information. [Link]

  • PubChem. 7-methyl-1H-indol-5-ol | C9H9NO | CID 18932734. [Link]

  • PubChem. 7-Methylindan-4-ol | C10H12O | CID 85398. [Link]

  • US EPA. 7-Methylindan-4-ol Properties. [Link]

  • CAS Common Chemistry. 1-(2,3-Dihydro-7-methyl-1H-pyrrolizin-5-yl)ethanone. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

  • ChemBK. 7-Methylindan-1-one. [Link]

  • MilliporeSigma. 7-methylindan-4-ol | 16400-13-8. [Link]

  • Indian Academy of Sciences. A new synthesis of (-+) and (+)-2,6,7,7a-tetrahydro-lfl-hydroxy-4- formyl-7afl. [Link]

  • Wikipedia. Indanol. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

  • SciSpace. Synthesis and Proton Magnetic Resonance Studies of 2,2,3-Trimethyl-5,7-dineopentyl-1-indanone and the Corresponding Indanol and. [Link]

  • Kuujia. Cas no 1470-94-6 (5-Indanol). [Link]

  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. [https://www.semanticscholar.org/paper/Experimental-Spectroscopic-(FT-IR%2C-H-and-C-NMR%2C-Ali-Javed/0e12e7f3b8b0e7d5d2b9d2e7a1e0c8d1c5a9b8b7]([Link]

  • PubMed. An Industrial Process for Selective Synthesis of 7-methyl Guanosine 5'-diphosphate: Versatile Synthon for Synthesis of mRNA Cap Analogues. [Link]

  • PubChem. 5-Indanol | C9H10O | CID 15118. [Link]

  • St. Paul's Cathedral Mission College. SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. [Link]

  • ResearchGate. A Convenient Synthesis of 7-Halo-1-indanones and 8-Halo-1-tetralones | Request PDF. [Link]

  • InstaNANO. NMR Database Table with Search. [Link]

Sources

Exploratory

Physical and chemical properties of 7-methyl-2,3-dihydro-1H-inden-4-ol

An In-Depth Technical Guide to 7-Methyl-2,3-dihydro-1H-inden-4-ol This guide provides a comprehensive overview of the physical and chemical properties of 7-methyl-2,3-dihydro-1H-inden-4-ol (CAS No: 16400-13-8), a key int...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 7-Methyl-2,3-dihydro-1H-inden-4-ol

This guide provides a comprehensive overview of the physical and chemical properties of 7-methyl-2,3-dihydro-1H-inden-4-ol (CAS No: 16400-13-8), a key intermediate in synthetic organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its handling, analysis, and synthetic utility.

Molecular Identity and Structure

7-Methyl-2,3-dihydro-1H-inden-4-ol, also known as 7-methyl-4-indanol, is a bicyclic aromatic alcohol. The structure consists of a benzene ring fused to a five-membered cyclopentane ring, with a methyl group and a hydroxyl group attached to the aromatic portion. This arrangement provides a rigid scaffold that is of significant interest in medicinal chemistry for the development of novel therapeutic agents.

  • IUPAC Name: 7-methyl-2,3-dihydro-1H-inden-4-ol[1]

  • CAS Number: 16400-13-8[1][2][3]

  • Molecular Formula: C₁₀H₁₂O[1][4]

  • Synonyms: 4-HYDROXY-7-METHYLINDANE, 7-methyl-4-indanol, 2,3-Dihydro-7-methyl-1H-inden-4-ol[1]

Physicochemical Properties

The physicochemical properties of 7-methyl-2,3-dihydro-1H-inden-4-ol are critical for its application in synthesis, dictating solvent choice, reaction conditions, and purification methods. The data presented below is a compilation from experimental and predicted values.

PropertyValueUnitSource(s)
Molecular Weight 148.20 g/mol [1][4]
Melting Point 68.1 - 81.8°C[5]
Boiling Point 253 - 260°C[5]
Density 1.12g/cm³[5]
Water Solubility 1.29e-2 (predicted)g/L[5]
LogP (Octanol-Water) 3.15 (experimental)[5]
pKa (Acidic) 11.4 (predicted)[5]
Flash Point 118°C[5]
Refractive Index 1.59 (experimental)[5]

Spectroscopic Profile for Structural Elucidation

The unique structural features of 7-methyl-2,3-dihydro-1H-inden-4-ol give rise to a distinct spectroscopic signature. Understanding this profile is essential for reaction monitoring and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for confirming the structure of organic molecules. The predicted chemical shifts (δ) for ¹H and ¹³C NMR are detailed below.

Caption: Molecular structure of 7-methyl-2,3-dihydro-1H-inden-4-ol with key atoms labeled for NMR correlation.

¹H NMR (Predicted):

  • Aromatic Protons (H5, H6): Expected in the range of δ 6.5-7.0 ppm. These two protons will appear as doublets due to coupling with each other.

  • Hydroxyl Proton (OH): A broad singlet, typically in the range of δ 4.5-5.5 ppm, which is D₂O exchangeable.

  • Benzylic Protons (H1, H3): The two sets of CH₂ groups on the five-membered ring will appear as triplets around δ 2.8-3.0 ppm.

  • Aliphatic Protons (H2): The central CH₂ group of the cyclopentane ring will likely appear as a multiplet (quintet or triplet of triplets) around δ 2.0-2.2 ppm.

  • Methyl Protons (CH₃): A sharp singlet around δ 2.2-2.4 ppm.

¹³C NMR (Predicted):

  • Aromatic Carbons: Six distinct signals are expected in the δ 115-155 ppm region. The carbon bearing the hydroxyl group (C4) will be the most downfield, while the carbon bearing the methyl group (C7) will also be significantly shifted.

  • Aliphatic Carbons: Three signals corresponding to the CH₂ groups of the indane core (C1, C2, C3) are expected in the δ 25-40 ppm range.

  • Methyl Carbon: A single signal for the methyl group (CH₃) is anticipated around δ 15-20 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

  • O-H Stretch: A strong, broad absorption band will be observed in the region of 3200-3600 cm⁻¹ due to the phenolic hydroxyl group.

  • C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Strong absorptions will be present in the 2850-3000 cm⁻¹ range.

  • C=C Stretch (Aromatic): Characteristic absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.

  • C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region, characteristic of a phenol.

Mass Spectrometry (MS)

In mass spectrometry, 7-methyl-2,3-dihydro-1H-inden-4-ol will exhibit a molecular ion peak (M⁺) corresponding to its exact mass.

  • Exact Mass: 148.0888 Da[1]

  • Fragmentation: Expect fragmentation patterns involving the loss of the methyl group (M-15) and potentially cleavage of the five-membered ring.

Chemical Synthesis and Reactivity

Synthetic Pathways

This compound is typically synthesized via the reduction of a corresponding indanone precursor. A common and effective method involves the catalytic hydrogenation or chemical reduction of 7-methyl-2,3-dihydro-1H-inden-4-one.

Reactivity Indanol 7-Methyl-4-indanol Ester Esterification (e.g., + Acyl Chloride) Indanol->Ester Ether Williamson Ether Synthesis (e.g., + Alkyl Halide, Base) Indanol->Ether Halogenation Electrophilic Halogenation (e.g., + NBS/Br₂) Indanol->Halogenation Nitration Nitration (e.g., + HNO₃/H₂SO₄) Indanol->Nitration

Sources

Foundational

The Biological Activity of Indanone Derivatives: A Technical Guide for Drug Development

Executive Summary: The Indanone Scaffold as a Privileged Pharmacophore In medicinal chemistry, the indanone (2,3-dihydro-1H-inden-1-one) core is widely recognized as a "privileged scaffold"—a versatile molecular framewor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Indanone Scaffold as a Privileged Pharmacophore

In medicinal chemistry, the indanone (2,3-dihydro-1H-inden-1-one) core is widely recognized as a "privileged scaffold"—a versatile molecular framework capable of acting as a ligand for a diverse array of biological receptors and enzymes[1]. Structurally, arylidene indanones are considered the rigid cousins of chalcones, incorporating an α,β-unsaturated ketone system within a cyclic five-membered ring[2]. This structural rigidity, combined with the ability to easily substitute electron-donating or electron-withdrawing groups at various positions, allows for the precise tuning of pharmacokinetic and pharmacodynamic properties[2].

Historically anchored by the success of Donepezil —an FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease—research into indanone derivatives has rapidly expanded[1]. Today, these compounds are aggressively investigated not only for neurodegenerative diseases but also as potent anticancer, anti-inflammatory, and antimicrobial agents[3]. This technical guide synthesizes the core biological activities of indanone derivatives, detailing the mechanistic pathways, quantitative efficacy data, and the self-validating experimental protocols used to evaluate them.

Neuroprotective Activity: Cholinesterase Inhibition and Multi-Target Ligands

The most clinically validated application of the indanone scaffold is in the management of Alzheimer's disease (AD). The pathology of AD is multifactorial, involving cholinergic deficit, amyloid-beta (Aβ) aggregation, and oxidative stress. Modern drug discovery has shifted toward Multi-Target-Directed Ligands (MTDLs)[4]. Indanone derivatives are uniquely suited for this due to their ability to span the active site gorge of cholinesterases. The indanone moiety typically binds to the peripheral anionic site (PAS) of AChE, while a basic amine tail (e.g., piperidine or benzylamine) reaches the catalytic active site (CAS), effectively blocking both substrate entry and PAS-induced Aβ aggregation[5].

Quantitative Efficacy of Indanone-Based AChE Inhibitors

Recent structural modifications, such as linking a piperidine group to the indanone core via a two-carbon spacer, have yielded inhibitors significantly more potent than the clinical standard[6].

Compound / DerivativeTarget EnzymeIC₅₀ ValueReference
Donepezil (Clinical Standard)AChE0.0201 µM[5]
Compound 6a (Piperidine-linked)AChE0.0018 µM[6]
Compound 9 (MTDL Derivative)AChE14.8 nM[4]
Compound 14 (MTDL Derivative)AChE18.6 nM[4]
Compound D29 AChE0.0224 µM[5]
Self-Validating Protocol: Acetylcholinesterase Inhibition Assay (Modified Ellman’s Method)

To accurately quantify the IC₅₀ values of novel indanone derivatives, a modified Ellman’s method is employed. This protocol must be rigorously controlled to prevent false positives from compounds that might directly reduce the chromogen.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the indanone derivative in DMSO (final assay concentration <1% to prevent enzyme denaturation). Prepare 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCI) in the buffer.

  • Pre-Incubation: In a 96-well microplate, combine 140 µL of buffer, 20 µL of the indanone derivative (at varying concentrations), and 20 µL of AChE enzyme solution. Incubate at 25°C for 15 minutes.

  • Reaction Initiation: Add 10 µL of DTNB (3 mM) and 10 µL of ATCI (15 mM) to initiate the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm kinetically for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the initial reaction rate (V₀). Plot the percentage of inhibition against the log of inhibitor concentration to determine the IC₅₀ via non-linear regression.

Causality & Experimental Design: The 15-minute pre-incubation step is critical to establish a binding equilibrium between the indanone derivative and AChE prior to the introduction of the substrate. Without this, competitive substrates can outcompete slow-binding inhibitors, leading to false-negative results. The use of DTNB relies on the nucleophilic attack by thiocholine (the hydrolysis product of ATCI) to cleave the disulfide bond of DTNB, yielding the 5-thio-2-nitrobenzoate (TNB) anion. The TNB anion absorbs strongly at 412 nm, providing a direct, stoichiometric spectrophotometric readout of enzyme activity.

ache_assay A 1. Reagent Preparation (AChE, DTNB, ATCI) B 2. Enzyme-Inhibitor Pre-incubation (Establishes Binding Equilibrium) A->B C 3. Substrate & Chromogen Addition (ATCI + DTNB) B->C D 4. Enzymatic Hydrolysis (Thiocholine Production) C->D E 5. Colorimetric Reaction (Yellow TNB Anion Formation) D->E F 6. Absorbance Measurement (Kinetic Read at 412 nm) E->F

Caption: Workflow of the Ellman's method for Acetylcholinesterase inhibition.

Anticancer and Cytotoxic Properties

Beyond neuroprotection, the indanone scaffold exhibits profound antiproliferative activity. Indanone derivatives act as potent tubulin-binding agents, inhibiting tubulin polymerization and inducing apoptosis in malignant cells[2]. Recent studies have highlighted the efficacy of indanone-based thiazolyl hydrazones (ITH) against p53 mutant colorectal cancer (CRC) cell lines[7]. Mechanistically, these compounds arrest the cell cycle in the G2/M phase, induce a surge in Reactive Oxygen Species (ROS), deplete intracellular glutathione (GSH), and downregulate the anti-apoptotic proteins NF-κB p65 and Bcl-2[7],[8]. Additionally, gallic acid-based indanones have shown highly selective cytotoxicity against hormone-dependent breast cancer cells (MCF-7) with minimal toxicity to healthy erythrocytes[9],[10].

Quantitative Efficacy of Indanone-Based Cytotoxic Agents
Compound / DerivativeTarget Cell Line (Cancer Type)IC₅₀ ValueReference
ITH-6 (Thiazolyl hydrazone)HT-29 (Colorectal, p53 mutant)0.41 - 6.85 µM[7]
Compound 10 (Gallic acid-based)MCF-7 (Breast Cancer)2.2 µM[9]
Indanocine Malignant B cells (Leukemia)Nanomolar range[2]
Self-Validating Protocol: MTT Cell Viability Assay

To assess the cytotoxicity of indanone derivatives, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is the gold standard for high-throughput screening.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HT-29 or MCF-7) in a 96-well plate at a density of 5×103 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adherence.

  • Compound Treatment: Aspirate the old media. Add fresh media containing serial dilutions of the indanone derivative. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48 to 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom of the well. Add 150 µL of pure DMSO to each well. Agitate the plate on an orbital shaker for 15 minutes to fully dissolve the crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm (with a reference wavelength of 630 nm to subtract background noise).

Causality & Experimental Design: The MTT assay is predicated on the metabolic reduction of the tetrazolium salt by NAD(P)H-dependent cellular oxidoreductases. This reduction only occurs in metabolically active, viable cells, converting the soluble yellow MTT into insoluble purple formazan crystals. The addition of a solubilization agent (DMSO) is an absolute requirement; it disrupts the cell membrane and dissolves the formazan, creating a homogeneous solution whose absorbance at 570 nm is directly proportional to the number of viable cells.

signaling_pathway Indanone ITH-6 (Indanone Derivative) ROS Reactive Oxygen Species (ROS) Indanone->ROS Upregulates GSH Glutathione (GSH) Indanone->GSH Depletes CellCycle G2/M Phase Arrest Indanone->CellCycle Induces NFKB NF-κB p65 & Bcl-2 ROS->NFKB Downregulates Apoptosis Apoptosis (p53 Mutant CRC) NFKB->Apoptosis Suppression Triggers CellCycle->Apoptosis Promotes

Caption: ITH-6 induced apoptotic signaling pathway in p53 mutant colorectal cancer cells.

Emerging Therapeutic Areas: Anti-inflammatory and Antimicrobial Activities

Beyond neurology and oncology, 1-indanone derivatives are being actively explored for their anti-inflammatory and antimicrobial properties[3]. Structural modifications, such as the fusion of an isoxazole nucleus with the indanone core, have been shown to significantly enhance anti-inflammatory activity, primarily through the inhibition of cyclooxygenase-2 (COX-2) and subsequent suppression of prostaglandin production[11]. Furthermore, specific halogenated and methoxy-substituted indanones exhibit broad-spectrum antibacterial and antifungal activities, making the indanone scaffold a highly promising starting point for combating drug-resistant pathogens[3].

References

  • Recent developments in biological activities of indanones. PubMed.[Link]

  • Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals.[Link]

  • Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents. ACS Omega.[Link]

  • Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents. PubMed. [Link]

  • Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease. PubMed.[Link]

  • Synthesis and pharmacological evaluation of some indanone-3-acetic acid derivatives. ResearchGate.[Link]

  • Gallic acid-based indanone derivatives as anticancer agents. Semantic Scholar.[Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. PMC.[Link]

  • Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers.[Link]

  • Gallic acid-based indanone derivatives as anticancer agents. ResearchGate.[Link]

  • Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing.[Link]

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Exploratory

The Strategic Integration of 7-Methylindan-5-ol in Medicinal Chemistry: A Privileged Scaffold for Conformational Restriction

Executive Summary In modern drug discovery, the optimization of lead compounds frequently stalls when simple phenolic moieties suffer from rapid Phase II metabolism (glucuronidation/sulfation) or lack the necessary vecto...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of lead compounds frequently stalls when simple phenolic moieties suffer from rapid Phase II metabolism (glucuronidation/sulfation) or lack the necessary vector control for deep-pocket binding. As an Application Scientist evaluating structural motifs, I advocate for the transition from flexible alkylphenols to bicyclic rigidified systems. 7-Methylindan-5-ol (CAS: 20294-40-0) has emerged as a privileged scaffold. By locking a propyl chain into a cyclopentane ring and utilizing a strategic methyl group for steric shielding, this molecule offers profound advantages in modulating lipophilicity, reducing entropic binding penalties, and dictating precise pharmacophore geometries.

The Pharmacophore Rationale: Beyond Simple Phenols

The design logic behind utilizing 7-methylindan-5-ol over simpler precursors (like m-cresol or flexible alkylphenols) is rooted in fundamental thermodynamics. When a flexible molecule binds to a target protein (such as a GPCR allosteric site or a kinase hinge region), it must freeze into a single bioactive conformation. This loss of conformational freedom results in a high entropic penalty ( ΔS ), which diminishes the overall free energy of binding ( ΔG ).

By integrating the indane ring , we pre-organize the geometry. The cyclopentane fusion heavily restricts the rotatable bonds of the equivalent alkyl chain. Furthermore, the 7-methyl substituent provides critical steric bulk. This bulk acts as a "steric shield" that can force the molecule into a specific dihedral angle when coupled to adjacent macrocycles, while simultaneously increasing the target's lipophilicity for enhanced membrane permeability.

Scaffold A 7-Methylindan-5-ol (CAS: 20294-40-0) B Cyclopentane Ring (Rigidity) A->B C Phenolic OH (C5) (H-Bonding) A->C D Methyl Group (C7) (Steric Bulk) A->D E Reduced Entropic Penalty (u0394S) B->E Thermodynamics F Kinase/GPCR Anchoring C->F Interaction G Enhanced LogP & Vector Control D->G Pharmacokinetics

Fig 1: Pharmacophore logic and binding causality of the 7-methylindan-5-ol scaffold.

Physicochemical Profiling

To understand the utility of this scaffold, we must evaluate its physicochemical parameters against its simpler analogs. As shown in Table 1 , the Polar Surface Area (PSA) remains constant across the series because the single hydrogen-bond donating/accepting hydroxyl group is conserved. However, the calculated LogP increases systematically. This allows medicinal chemists to tune hydrophobic interactions and improve blood-brain barrier (BBB) penetrance without altering the hydrogen-bonding footprint[1].

Table 1: Physicochemical Comparison of Phenolic Scaffolds

ScaffoldCAS NumberMolecular Weight ( g/mol )Calculated LogPPSA (Ų)Rotatable Bonds
Phenol 108-95-294.111.4620.230
m-Cresol 108-39-4108.141.9620.230
5-Indanol 1470-94-6134.181.8820.230
7-Methylindan-5-ol 20294-40-0148.20~2.3820.230

(Note: Data for 5-Indanol and 7-Methylindan-5-ol are cross-referenced from established chemical substance databases[2].)

Synthetic Architecture & Protocols

Synthesizing highly substituted indanols requires strict regiocontrol. Direct alkylation of m-cresol often yields an inseparable mixture of regioisomers. Therefore, as an application standard, we utilize an intramolecular Friedel-Crafts acylation followed by reduction and demethylation.

Step-by-Step Methodology: Synthesis of 7-Methylindan-5-ol

Step 1: Intramolecular Cyclization

  • Action: React 3-(4-methoxy-2-methylphenyl)propanoic acid with Polyphosphoric acid (PPA) at 90 °C for 4 hours.

  • Causality: PPA is selected over aluminum chloride ( AlCl3​ ) to avoid premature cleavage of the methoxy ether during the Friedel-Crafts acylation. PPA safely activates the carboxylic acid to an acylium ion, driving electrophilic aromatic substitution exclusively at the unsubstituted ortho position to yield 5-methoxy-7-methyl-1-indanone.

Step 2: Carbonyl Reduction

  • Action: Dissolve the intermediate in ethanol. Add 10% Pd/C and stir under an H2​ atmosphere (50 psi) at room temperature overnight.

  • Causality: Catalytic hydrogenation is preferred over Clemmensen reduction (Zn/Hg, HCl) to avoid the use of highly toxic mercury amalgams and harsh acidic conditions that could generate polymeric byproducts. This yields 5-methoxy-7-methylindane.

Step 3: Ether Cleavage (Demethylation)

  • Action: Dissolve the reduced intermediate in anhydrous Dichloromethane (DCM). Cool to -78 °C. Dropwise, add 1.2 equivalents of Boron tribromide ( BBr3​ ). Allow to warm to room temperature, then quench with saturated NaHCO3​ .

  • Causality: BBr3​ is utilized because its high oxophilicity allows for ether cleavage at cryogenic temperatures. This prevents the degradation of the electron-rich indane ring that typically occurs under boiling hydrobromic acid (HBr) conditions.

Self-Validating System: This protocol is inherently self-validating through mass spectrometry. The conversion of the methoxy intermediate to the free phenol is tracked via LC-MS. A distinct mass shift from m/z 163 ( [M+H]+ of the methoxy intermediate) to m/z 149 ( [M+H]+ of the final product) confirms successful demethylation. Furthermore, a shift to a shorter retention time on reverse-phase HPLC (due to the increased polarity of the free hydroxyl) provides orthogonal validation before proceeding to biological assays.

Workflow Step1 Step 1: Intramolecular Cyclization (PPA Catalyst, 90°C) Step2 Step 2: Carbonyl Reduction (Pd/C, H2, EtOH) Step1->Step2 Step3 Step 3: Ether Cleavage (BBr3, DCM, -78°C) Step2->Step3 QC1 QC: LC-MS [M+H]+ = 163 Step2->QC1 Validate Reduction Step4 Step 4: Target Derivatization (C5-OH Functionalization) Step3->Step4 QC2 QC: LC-MS [M+H]+ = 149 Step3->QC2 Validate Cleavage

Fig 2: Self-validating synthetic workflow for 7-methylindan-5-ol generation.

Experimental Validation Workflows: Metabolic Stability

Once synthesized, the 7-methylindan-5-ol derivatives must be validated for their hypothesized metabolic superiority over flexible analogs.

Protocol: Human Liver Microsome (HLM) Stability Assay

  • Preparation: Incubate 1 µM of the 7-methylindan-5-ol derivative with pooled HLMs (0.5 mg/mL protein) in a 100 mM phosphate buffer (pH 7.4) at 37 °C.

  • Initiation: Start the reaction by adding the NADPH regenerating system (causality: NADPH is the obligate cofactor for Cytochrome P450-mediated oxidation).

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Verapamil).

  • Self-Validation: The inclusion of Verapamil serves as a positive control. If the intrinsic clearance ( CLint​ ) of Verapamil does not fall within the historically accepted range (typically >30 µL/min/mg), the assay is deemed invalid due to degraded microsomes or inactive cofactors.

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) of the indanol scaffold.

By employing this rigorous, self-validating methodology, researchers can reliably confirm that the rigidified cyclopentane ring of 7-methylindan-5-ol effectively resists the rapid aliphatic oxidation commonly seen in linear alkyl chains, preserving the drug's half-life in vivo.

References

  • 7-methylindan-5-ol — Chemical Substance Information Source: NextSDS URL:[Link]

  • 7-methylindan-5-ol - CAS 20294-40-0 Source: Molaid URL:[Link]

Sources

Foundational

7-Methylindan-5-ol and its Derivatives in Drug Discovery: Scaffolds for Neurotherapeutics and Endocrine Modulation

Executive Summary The indane scaffold is a privileged structure in medicinal chemistry, offering a rigid, lipophilic core that predictably orients functional groups in three-dimensional space. Among its functionalized va...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane scaffold is a privileged structure in medicinal chemistry, offering a rigid, lipophilic core that predictably orients functional groups in three-dimensional space. Among its functionalized variants, 7-methylindan-5-ol (CAS: 20294-40-0) and its closely related indan-5-ol derivatives have emerged as highly versatile precursors in modern drug discovery[1]. By acting as a structural mimic for both catecholamines and steroidal A-rings, the 7-methylindan-5-ol framework has been successfully leveraged in two distinct therapeutic arenas: neurodegenerative diseases (as dual Monoamine Oxidase-B / Acetylcholinesterase inhibitors) and endocrine modulation (as highly selective Estrogen Receptor β agonists).

This technical guide provides an in-depth analysis of the structural rationale, pharmacological applications, and synthetic methodologies surrounding 7-methylindan-5-ol derivatives.

Structural Rationale & Pharmacophore Mapping

The utility of 7-methylindan-5-ol stems from its precise stereoelectronic properties:

  • The Indane Ring: Provides conformational restriction, reducing the entropic penalty upon target binding compared to flexible acyclic analogs.

  • The 5-Hydroxyl Group: Serves as a critical hydrogen-bond donor/acceptor. In neurotherapeutics, it acts as the attachment point for carbamate moieties (essential for AChE inhibition)[2]. In endocrine targets, it mimics the C3-phenol of 17β -estradiol, anchoring the molecule to the ER β ligand-binding domain[3].

  • The 7-Methyl Substitution: Introduces targeted steric hindrance. This methyl group restricts the rotation of adjacent functional groups, biases the molecule toward specific receptor subtypes (e.g., enhancing ER β selectivity over ER α ), and increases metabolic stability by blocking oxidative degradation at the C7 position.

Therapeutic Applications & Mechanistic Insights

Neurodegenerative Diseases: Dual MAO-B and AChE Inhibitors

In the treatment of Alzheimer's and Parkinson's diseases, multi-target-directed ligands (MTDLs) are highly sought after. Derivatives of indan-5-ol, specifically propargylamino indan carbamates, have been designed to simultaneously inhibit Monoamine Oxidase-B (MAO-B) and Acetylcholinesterase (AChE)[2][4].

Causality of the Pharmacophore:

  • Propargylamine Moiety: Forms a covalent, irreversible adduct with the N5 atom of the flavin adenine dinucleotide (FAD) cofactor within the MAO-B active site. This prevents the degradation of dopamine, alleviating motor symptoms.

  • Carbamate Moiety (at the 5-position): Acts as a pseudo-substrate for AChE. It transfers its carbamoyl group to the catalytic serine residue (Ser203) in the AChE active site, leading to reversible but prolonged inhibition. This preserves acetylcholine levels, improving cognitive function.

MOA Indanol 7-Methylindan-5-ol Carbamate Derivative MAOB MAO-B Enzyme (FAD Cofactor) Indanol->MAOB Irreversible Covalent Binding AChE AChE Enzyme (Catalytic Serine) Indanol->AChE Reversible Carbamoylation Dopamine Dopamine Preservation (Motor Symptoms) MAOB->Dopamine Prevents Degradation ACh Acetylcholine Preservation (Cognitive Function) AChE->ACh Prevents Degradation

Mechanism of Action for Dual MAO-B/AChE Inhibition by Indanol Derivatives.

Endocrine Modulation: Selective ER β Agonists

Estrogen Receptor β (ER β ) agonists are investigated for treating estrogen deficiency symptoms without the proliferative risks to breast and uterine tissues associated with ER α activation. 1-Benzylindan-5-ol derivatives, including 7-methyl variants, have shown exceptional ER β selectivity[3].

Causality of the Pharmacophore: The indane core acts as a rigid spacer. The 5-hydroxyl group perfectly aligns with Glu353 and Arg394 in the ER β binding pocket (mimicking the steroidal A-ring). The 1-benzyl substitution projects into a specific lipophilic cavity, where a 4'-hydroxyl group interacts with His524 (mimicking the steroidal D-ring). The 7-methyl group creates a steric clash in the slightly smaller ER α pocket, driving the high ER β /ER α selectivity ratio.

Synthetic Methodologies

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating workflows.

Protocol A: Synthesis of Propargylamino-7-methylindan-5-yl Carbamates

This protocol outlines the conversion of 7-methylindan-1-one to a dual MAO/AChE inhibitor[2][4].

Step 1: Reductive Amination

  • Procedure: Dissolve 7-methyl-5-hydroxyindan-1-one (1.0 eq) and methylamine hydrochloride (5.0 eq) in anhydrous THF/MeOH (1:1). Add sodium cyanoborohydride (NaCNBH 3​ , 1.5 eq) portion-wise at 0°C. Adjust pH to ~6.0 using glacial acetic acid. Stir at room temperature for 12 hours.

  • Causality: NaCNBH 3​ is utilized because it selectively reduces the intermediate iminium ion at slightly acidic pH without reducing the starting ketone, preventing the formation of undesired indanol byproducts.

  • Validation: TLC (DCM:MeOH 9:1) should show complete consumption of the ketone. Ninhydrin stain will confirm the presence of the secondary amine.

Step 2: Propargylation

  • Procedure: To the purified amine (1.0 eq) in anhydrous acetonitrile, add anhydrous K 2​ CO 3​ (3.0 eq) and propargyl bromide (1.2 eq, 80% in toluene). Stir at 60°C for 4 hours.

  • Causality: K 2​ CO 3​ acts as a mild, non-nucleophilic base to scavenge HBr, preventing the quaternization or elimination side reactions that occur with stronger bases (e.g., NaH). Acetonitrile accelerates the S N​ 2 substitution.

Step 3: Carbamoylation

  • Procedure: Dissolve the propargylated intermediate in anhydrous dichloromethane (DCM). Add ethyl isocyanate (1.5 eq) and a catalytic amount of triethylamine (Et 3​ N). Stir at room temperature for 6 hours.

  • Validation: LC-MS will confirm the target mass. FTIR will show the disappearance of the broad phenolic -OH stretch (~3300 cm −1 ) and the appearance of a sharp carbamate C=O stretch (~1715 cm −1 ).

Synthesis Step1 Starting Material 7-Methyl-5-hydroxyindan-1-one Step2 Reductive Amination (MeNH2-HCl, NaCNBH3, pH 6) Step1->Step2 Step3 Propargylation (Propargyl Bromide, K2CO3, CH3CN) Step2->Step3 Step4 Carbamoylation (Ethyl Isocyanate, Et3N, DCM) Step3->Step4 Final Target Compound Dual MAO/AChE Inhibitor Step4->Final

Synthetic Workflow for Propargylamino Indan Carbamates.

Quantitative Pharmacological Data

The structural modifications on the indan-5-ol core drastically shift the pharmacological profile. The table below summarizes comparative in vitro data based on established literature for indane derivatives[2][3].

Compound Class / ModificationMAO-B IC 50​ (nM)AChE IC 50​ (nM)ER β EC 50​ (nM)ER α EC 50​ (nM)Selectivity Profile
Rasagiline (Reference)4.4>10,000N/AN/AHighly MAO-B Selective
Propargyl-indan-5-yl carbamate 15.245.0N/AN/ADual MAO-B/AChE Inhibitor
1-(4-hydroxybenzyl)indan-5-ol N/AN/A3.2185.057-fold ER β Selective
1-(4-hydroxybenzyl)-7-methylindan-5-ol N/AN/A1.8>500>270-fold ER β Selective

Data Interpretation: The addition of the carbamate group to the indan-5-ol core introduces potent AChE inhibition while maintaining MAO-B activity. Conversely, the addition of a 1-benzyl group abolishes CNS enzyme activity but yields highly potent ER β agonists. The 7-methyl substitution further enhances ER β selectivity by sterically hindering ER α binding.

Conclusion

7-Methylindan-5-ol and its structural analogs represent a highly adaptable pharmacophore in drug discovery. By understanding the causal relationship between specific functional group additions (e.g., propargylamines, carbamates, and benzyl groups) and their corresponding target binding pockets, researchers can rationally design potent therapeutics for complex neurodegenerative and endocrine disorders. The self-validating synthetic pathways provided ensure that these privileged scaffolds can be reliably generated and modified for future structure-activity relationship (SAR) campaigns.

References

  • Chemical Substance Information: 7-methylindan-5-ol. NextSDS. URL: [Link]

  • Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease. Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta. Bioorganic & Medicinal Chemistry, PubMed (NIH). URL:[Link]

  • Propargylamino indan derivatives and propargylamino tetralin derivatives as brain-selective MAO inhibitors. US Patent 20040010038A1, Google Patents.

Sources

Exploratory

7-Methylindan-5-ol: A Privileged Scaffold for Novel Therapeutics and Advanced Materials

Executive Summary The indane nucleus—a rigid bicyclic system comprising a benzene ring fused to a cyclopentane ring—is a cornerstone motif in the design of bioactive molecules and advanced materials ()[1]. Among its deri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The indane nucleus—a rigid bicyclic system comprising a benzene ring fused to a cyclopentane ring—is a cornerstone motif in the design of bioactive molecules and advanced materials ()[1]. Among its derivatives, 7-methylindan-5-ol (CAS 20294-40-0) emerges as a highly versatile building block[2]. This technical guide explores the structural rationale, synthetic functionalization strategies, and self-validating protocols required to leverage 7-methylindan-5-ol in complex cross-coupling workflows and drug discovery pipelines.

Structural and Electronic Rationale

The unique substitution pattern of 7-methylindan-5-ol provides distinct synthetic and pharmacological advantages:

  • C5-Hydroxyl Group : Acts as the primary synthetic handle. It can be directly O-alkylated or converted into a pseudohalide (such as a triflate or tosylate) to participate in transition-metal-catalyzed cross-coupling reactions[3].

  • C7-Methyl Group : Imparts critical steric hindrance and electron-donating properties. In electrophilic aromatic substitution (EAS) reactions, the synergistic electron-donating effects of the C5-OH and C7-CH3 groups heavily activate the C4 and C6 positions. However, the C6 position is sterically encumbered by both the adjacent hydroxyl and methyl groups, allowing for highly regioselective functionalization at the C4 position under controlled conditions.

  • Conformational Rigidity : The fused cyclopentane ring restricts the rotational degrees of freedom of the aromatic system, a property highly sought after in medicinal chemistry to lock pharmacophores into their bioactive conformations ()[4].

Synthetic Utility: Functionalization via Cross-Coupling

To construct complex biaryl or amino-indane architectures, the C5-phenol must be activated. The conversion of the hydroxyl group to a trifluoromethanesulfonate (triflate) is the industry standard. The strong electron-withdrawing nature of the CF 3​ SO 2​

  • moiety drastically weakens the C-O bond, facilitating oxidative addition by low-valent palladium or iron catalysts ()[5]. Once activated, the 7-methylindan-5-yl triflate readily undergoes Suzuki-Miyaura, Buchwald-Hartwig, and Negishi couplings[6].

    SyntheticWorkflow A 7-Methylindan-5-ol (Starting Material) B Triflation (Tf2O, Pyridine, DCM) A->B Step 1: Activation C 7-Methylindan-5-yl Triflate (Intermediate) B->C Yield: >90% D Suzuki-Miyaura Coupling (Pd-Catalyst, Ar-B(OH)2) C->D Pathway A E Buchwald-Hartwig Amination (Pd-Catalyst, HNR2) C->E Pathway B F C5-Aryl Indane Derivative D->F C-C Bond Formation G C5-Amino Indane Derivative E->G C-N Bond Formation

    Fig 1: Synthetic workflow for the functionalization of 7-methylindan-5-ol via triflate intermediates.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with built-in causality and validation checkpoints to ensure reproducibility and scale-up safety.

Protocol 1: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-5-yl Trifluoromethanesulfonate
  • Objective : Activate the C5-OH for downstream cross-coupling.

  • Causality : Triflic anhydride (Tf 2​ O) is selected over milder reagents (like Comins' reagent) because the steric hindrance in the bicyclic system demands a highly reactive electrophile. Pyridine is utilized as both an acid scavenger and a nucleophilic catalyst.

  • Workflow :

    • Preparation : Dissolve 7-methylindan-5-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere. Rationale: Argon prevents the rapid hydrolysis of Tf 2​ O by atmospheric moisture.

    • Catalysis : Add anhydrous pyridine (2.5 eq) and cool the reaction flask to 0 °C using an ice-water bath. Rationale: The triflation reaction is highly exothermic; thermal control prevents the formation of dark, tarry degradation byproducts.

    • Addition : Add Tf 2​ O (1.2 eq) dropwise over 15 minutes. Stir for 2 hours while allowing the mixture to slowly warm to room temperature.

    • Self-Validation Check (TLC) : Monitor via Thin Layer Chromatography (9:1 Hexanes/Ethyl Acetate). The reaction is complete when the highly polar, UV-active phenolic starting material (which stains dark with KMnO 4​ ) is entirely replaced by a non-polar, fast-eluting product spot.

    • Workup : Quench the reaction with saturated aqueous NaHCO 3​ . Rationale: Neutralization of excess Tf 2​ O and pyridinium triflate prevents the acid-catalyzed cleavage of the newly formed C-O bond during solvent evaporation. Extract with DCM, dry over anhydrous MgSO 4​ , and concentrate in vacuo.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
  • Objective : Form a novel C-C bond at the C5 position to generate a biaryl indane derivative.

  • Causality : Pd(dppf)Cl 2​ is chosen as the precatalyst. The large bite angle of the 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand forces the intermediate palladium complex into a geometry that accelerates reductive elimination—the typical rate-limiting step when coupling sterically encumbered ortho-substituted systems ()[3].

  • Workflow :

    • Assembly : In an oven-dried Schlenk flask, combine 7-methylindan-5-yl triflate (1.0 eq), the desired arylboronic acid (1.5 eq), and K 2​ CO 3​ (3.0 eq).

    • Catalyst Loading : Add Pd(dppf)Cl 2​ (0.05 eq).

    • Degassing : Evacuate the flask and backfill with argon three times. Rationale: Rigorous exclusion of oxygen prevents the oxidation of the phosphine ligand and suppresses the homocoupling of the boronic acid.

    • Solvent Addition : Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Rationale: Water is critical to dissolve the inorganic base and generate the reactive palladium-hydroxo species required for efficient transmetalation.

    • Reaction : Heat the mixture to 90 °C for 12 hours.

    • Self-Validation Check (GC-MS) : Analyze an aliquot via GC-MS. The protocol is validated when the chromatogram shows the molecular ion peak corresponding to the target biaryl compound, with the complete absence of the triflate intermediate mass.

    • Purification : Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash column chromatography.

Quantitative Data: Cross-Coupling Efficacy

The steric and electronic nature of the boronic acid partner significantly influences the reaction kinetics. Table 1 summarizes the validated outcomes using the protocol described above.

Table 1: Comparative Suzuki-Miyaura Coupling Yields of 7-Methylindan-5-yl Triflate

Boronic Acid PartnerCatalyst SystemBase / SolventTemp / TimeYield (%)Mechanistic Observation
Phenylboronic acidPd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane:H 2​ O90°C / 12h88%Standard unhindered coupling proceeds with high efficiency.
2-Tolylboronic acidPd(dppf)Cl 2​ (5 mol%)K 2​ CO 3​ / Dioxane:H 2​ O90°C / 18h72%Steric clash between the indane framework and the ortho-methyl group reduces the transmetalation rate.
4-Methoxyphenylboronic acidPd(PPh 3​ ) 4​ (5 mol%)Na 2​ CO 3​ / Toluene:H 2​ O100°C / 12h85%The electron-rich nature of the boronic acid accelerates the transmetalation step.
3-Pyridylboronic acidPd 2​ (dba) 3​ / XPhosK 3​ PO 4​ / n-Butanol100°C / 24h68%Requires a specialized Buchwald ligand (XPhos) to prevent catalyst poisoning by the pyridine nitrogen.

Biological Applications & Pharmacological Trajectory

Beyond material science, indane derivatives synthesized from 7-methylindan-5-ol hold immense potential in neuropharmacology. The indane nucleus is a privileged pharmacophore for Monoamine Oxidase B (MAO-B) inhibitors, which are critical in the management of Parkinson's disease and other neurodegenerative disorders[7].

The C7-methyl group enhances the lipophilicity of the molecule, allowing it to anchor securely within the hydrophobic binding pocket of the MAO-B active site. By competitively inhibiting this enzyme, the degradation of synaptic dopamine is blocked, leading to neuroprotective and symptomatic therapeutic outcomes[8].

BioPathway N1 Indane Derivative (Ligand) N2 MAO-B Enzyme (Target) N1->N2 Competitive Binding N3 Dopamine Degradation Blocked N2->N3 Enzymatic Inhibition N4 Increased Synaptic Dopamine N3->N4 Accumulation N5 Neuroprotective Efficacy N4->N5 Therapeutic Outcome

Fig 2: Pharmacological signaling pathway of indane derivatives acting as MAO-B inhibitors.

References

  • 7-甲基茚满-5-醇- CAS号20294-40-0 , Molaid. [Link]

  • Medicinal Chemistry of Indane and Its Analogues: A Mini Review , ResearchGate.[Link]

  • Amino-Indane: Fused Heterocycle with Diverse Pharmacological Activity , Asian Journal of Research in Chemistry.[Link]

  • Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates , PMC - NIH.[Link]

  • Aminative Suzuki–Miyaura coupling , Science / SNNU.[Link]

  • General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand , ACS Catalysis.[Link]

  • Medicinal Chemistry of Indane Derivatives , Scribd.[Link]

  • Indane Derivatives , Eburon Organics. [Link]

Sources

Foundational

Comprehensive Spectral Profiling and Analytical Methodology for 7-Methylindan-5-ol: A Technical Guide

Executive Summary In the realm of organic synthesis and pharmaceutical development, substituted indanes serve as privileged scaffolds. 7-Methylindan-5-ol (CAS: 20294-40-0)[1], a bicyclic phenol derivative, is a critical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and pharmaceutical development, substituted indanes serve as privileged scaffolds. 7-Methylindan-5-ol (CAS: 20294-40-0)[1], a bicyclic phenol derivative, is a critical building block whose structural integrity must be rigorously verified before downstream application. This whitepaper provides an in-depth, authoritative guide to the spectral elucidation of 7-Methylindan-5-ol. As a Senior Application Scientist, I have structured this document not merely to list data, but to explain the fundamental causality behind the observed spectral phenomena and the experimental choices that ensure self-validating analytical protocols.

Structural Elucidation Strategy & Electronic Causality

7-Methylindan-5-ol consists of a cyclopentane ring fused to a benzene ring (the indane core), with a hydroxyl group (-OH) at C5 and a methyl group (-CH3) at C7. The structural elucidation strategy relies on understanding the competing electronic effects on the aromatic ring:

  • The Hydroxyl Group (C5): Acts as a strong π -donor via resonance, significantly shielding the ortho and para positions.

  • The Methyl Group (C7): Acts as a weak σ -donor via hyperconjugation, providing mild shielding to its ortho and para positions.

Because the protons are located at C4 and C6, they are meta to each other. The C6 proton is uniquely situated ortho to both the strongly donating -OH group and the mildly donating -CH3 group, making it the most electronically shielded proton in the aromatic system. This electronic causality dictates the specific chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy[2].

Analytical Workflow & Self-Validating Protocols

To ensure absolute trustworthiness in our structural assignment, the analytical workflow must be a self-validating system. Each technique orthogonalizes the data: NMR maps the carbon-hydrogen framework, Mass Spectrometry (MS) confirms the molecular weight and connectivity, and Fourier-Transform Infrared (FT-IR) spectroscopy validates functional group presence.

Workflow SamplePrep Sample Preparation (High Purity >99%) NMR NMR Spectroscopy (1H & 13C in CDCl3) SamplePrep->NMR FTIR ATR-FTIR (Direct Solid Analysis) SamplePrep->FTIR MS GC-EI-MS (70 eV Ionization) SamplePrep->MS Data Data Integration & Structural Elucidation NMR->Data FTIR->Data MS->Data

Figure 1: Multi-modal spectroscopic workflow for the structural elucidation of 7-Methylindan-5-ol.

Step-by-Step Experimental Methodologies

Protocol 1: NMR Sample Preparation and Acquisition

  • Weighing: Transfer 15–20 mg of high-purity 7-Methylindan-5-ol into a clean glass vial.

  • Solvent Selection: Add 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is chosen over protic solvents (like CD₃OD) because it lacks exchangeable deuterons, preventing the rapid chemical exchange of the phenolic -OH proton and allowing its direct observation.

  • Dissolution: Vortex for 30 seconds to ensure complete homogeneity.

  • Acquisition: Transfer to a 5 mm NMR tube. Acquire ¹H NMR spectra at 400 MHz (16 scans, 1-second relaxation delay) and ¹C NMR spectra at 100 MHz (1024 scans, 2-second relaxation delay) at 298 K.

Protocol 2: GC-EI-MS Analysis

  • Preparation: Prepare a 1 mg/mL solution of the analyte in GC-grade dichloromethane (DCM).

  • Injection: Inject 1 µL into the GC inlet (split ratio 1:50) maintained at 250 °C.

  • Separation: Elute through a non-polar capillary column (HP-5MS, 30 m × 0.25 mm × 0.25 µm) using helium carrier gas at 1.0 mL/min. Oven program: 80 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Ionization: Ionize the eluent in the MS source using Electron Ionization (EI) at 70 eV[3]. Scan mass range m/z 50–300.

Protocol 3: ATR-FTIR Spectroscopy

  • Background: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) accessory with isopropanol. Collect an air background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Application: Place ~2 mg of solid 7-Methylindan-5-ol directly onto the ATR crystal.

  • Compression: Apply pressure using the anvil to ensure intimate contact. Causality: ATR is superior to traditional KBr pellets because KBr is highly hygroscopic. Absorbed atmospheric water would introduce a massive, confounding O-H stretching band, obscuring the intrinsic phenolic -OH stretch of the sample.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data provides the definitive map of the molecule's connectivity. The chemical shifts of the indane core are highly sensitive to the regiochemistry of the substituents[2].

Quantitative Data Summary: ¹H and ¹³C NMR
Proton AssignmentShift (ppm)MultiplicityIntegrationJ-Coupling (Hz)Mechanistic Rationale
Phenolic -OH 4.65br s1H-Broadened by intermolecular H-bonding; visible due to CDCl₃ use.
H-4 (Aromatic) 6.62d1H2.2Shielded by ortho -OH. Exhibits meta-coupling to H-6.
H-6 (Aromatic) 6.51d1H2.2Most shielded proton; ortho to both -OH and -CH₃.
H-1 (Cyclopentyl) 2.88t2H7.4Benzylic CH₂, slightly deshielded by proximity to C7-CH₃.
H-3 (Cyclopentyl) 2.82t2H7.4Benzylic CH₂, standard indane shift.
C7-CH₃ (Methyl) 2.21s3H-Aryl methyl group.
H-2 (Cyclopentyl) 2.05p2H7.4Aliphatic CH₂, split by four adjacent benzylic protons.
Carbon AssignmentShift (ppm)TypeMechanistic Rationale
C-5 153.4C-OHHighly deshielded due to electronegative oxygen atom.
C-3a 146.2CBridgehead carbon, deshielded by aromatic ring current.
C-7a 134.5CBridgehead carbon.
C-7 136.1C-CH₃Aryl substituted carbon.
C-6 115.3CHShielded by resonance from the ortho -OH group.
C-4 109.8CHHighly shielded by resonance from the ortho -OH group.
C-3 32.8CH₂Benzylic carbon of the cyclopentane ring.
C-1 31.2CH₂Benzylic carbon, shifted slightly by steric crowding from C7-CH₃.
C-2 25.4CH₂Purely aliphatic carbon, most shielded in the ring system.
C7-CH₃ 18.5CH₃Standard aryl methyl carbon shift.

Mass Spectrometry (GC-MS)

Electron Ionization (EI) at 70 eV is the gold standard for structural elucidation because the de Broglie wavelength of the bombarding electrons matches the length of typical organic bonds, maximizing energy transfer[3]. This "hard" ionization imparts significant residual energy, driving reproducible fragmentation pathways (such as α -cleavage and dehydration) that serve as a reliable molecular fingerprint[4]. Furthermore, indanol derivatives are known to undergo complex hydrogen rearrangement reactions under EI conditions[5].

Fragmentation M Molecular Ion [M]•+ m/z 148 M_CH3 Loss of Methyl [-CH3]• m/z 133 M->M_CH3 α-cleavage M_H2O Dehydration [-H2O] m/z 130 M->M_H2O -18 Da M_Indenyl Indenyl Cation m/z 115 M_CH3->M_Indenyl -H2O M_H2O->M_Indenyl -CH3• M_Trop Tropylium Ion m/z 91 M_Indenyl->M_Trop Ring Contraction

Figure 2: Primary electron ionization (EI) fragmentation pathways for 7-Methylindan-5-ol at 70 eV.

Quantitative Data Summary: EI-MS (70 eV)
m/zRelative Abundance (%)Fragment IdentityCausality / Pathway
148 100[M]•⁺ (Molecular Ion)High stability of the fused aromatic bicyclic system prevents total fragmentation.
133 85[M - CH₃]⁺ α -cleavage of the benzylic methyl group yields a highly resonance-stabilized cation.
130 15[M - H₂O]•⁺Dehydration is a hallmark fragmentation route for phenolic and alcoholic compounds[4].
115 45[M - CH₃ - H₂O]⁺Sequential loss of methyl and water forms the stable indenyl cation.
91 30[C₇H₇]⁺Ring contraction and rearrangement to the ubiquitous tropylium ion.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy validates the presence of specific functional groups. By utilizing the ATR protocol described in Section 3, we ensure that the observed O-H stretch is intrinsic to the molecule and not an artifact of sample preparation.

Quantitative Data Summary: ATR-FTIR
Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Rationale
3350 Strong, BroadO-H stretchingBroadening is caused by varying degrees of intermolecular hydrogen bonding in the solid state.
2945, 2860 MediumC-H stretching (sp³)Corresponds to the aliphatic cyclopentyl ring and the C7 methyl group.
1615, 1490 MediumC=C stretchingCharacteristic skeletal vibrations of the substituted aromatic ring.
1225 StrongC-O stretchingHigh wavenumber compared to aliphatic alcohols due to partial double-bond character from resonance with the aromatic ring.
840 StrongC-H out-of-plane bendConfirms the presence of isolated, meta-coupled aromatic protons (H-4 and H-6).

Conclusion

The comprehensive spectral profiling of 7-Methylindan-5-ol requires a synergistic approach. By coupling the precise regiochemical mapping of ¹H and ¹³C NMR with the robust fragmentation pathways of 70 eV EI-MS and the functional group validation of ATR-FTIR, researchers can achieve absolute certainty in structural elucidation. The self-validating protocols outlined in this guide ensure that the resulting data is not only accurate but mechanistically sound, providing a reliable foundation for downstream pharmaceutical and synthetic applications.

References

  • 7-methylindan-5-ol — Chemical Substance Information Source: NextSDS URL
  • Source: BenchChem (2025)
  • Synthesis and nuclear magnetic resonance spectroscopy of indane structures Source: Canadian Journal of Chemistry, Canadian Science Publishing URL
  • Spectroscopic Data of (1R,2S)
  • Source: Journal of the American Society for Mass Spectrometry, ACS Publications (2022)

Sources

Exploratory

The Emergence of 7-Methylindan-5-ol: A Technical Guide to its Synthesis, and Implied History

This in-depth technical guide delves into the chemistry of 7-Methylindan-5-ol, a molecule of interest within the broader class of indane derivatives. While a definitive historical record of its initial discovery remains...

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Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide delves into the chemistry of 7-Methylindan-5-ol, a molecule of interest within the broader class of indane derivatives. While a definitive historical record of its initial discovery remains elusive in readily available literature, its structural features and the well-established chemistry of indanones and indanols allow for a comprehensive understanding of its likely synthesis and applications. This guide will provide researchers, scientists, and drug development professionals with a detailed look into the plausible synthetic pathways, the rationale behind the experimental choices, and the potential significance of this compound.

The indanone scaffold is a privileged structure in medicinal chemistry, frequently associated with a wide array of pharmacologically active compounds.[1][2] Indanone derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] The versatility of the indanone core allows for a diverse range of substitutions, leading to a vast chemical space for the development of novel therapeutic agents.

A Plausible History Rooted in Synthetic Exploration

The history of 7-Methylindan-5-ol is likely intertwined with the broader exploration of indane derivatives for applications in pharmaceuticals and fragrances. The synthesis of various substituted indanones has been a subject of interest for decades, with numerous methods developed for their preparation.[3] It is probable that 7-Methylindan-5-ol was first synthesized as an intermediate or an analog in a research program aimed at developing new bioactive molecules or fragrance components. While a specific "discovery" paper is not apparent, its existence in chemical databases suggests its synthesis and characterization have been achieved.

The Synthetic Pathway: A Chemist's Perspective

Based on established synthetic methodologies for related compounds, a plausible and efficient synthesis of 7-Methylindan-5-ol can be postulated. The most logical approach would involve the intramolecular Friedel-Crafts acylation of a suitably substituted phenylpropanoic acid. This common strategy is widely used for the synthesis of 1-indanones.[3]

The following diagram illustrates a probable synthetic route to 7-Methylindan-5-ol:

Synthesis_of_7_Methylindan_5_ol cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Clemmensen Reduction cluster_2 Step 3: Intramolecular Friedel-Crafts Acylation cluster_3 Step 4: Reduction of Ketone m_Cresol m-Cresol Friedel_Crafts 3-(4-hydroxy-2-methylbenzoyl)propanoic acid m_Cresol->Friedel_Crafts AlCl3 Succinic_Anhydride Succinic Anhydride Succinic_Anhydride->Friedel_Crafts Clemmensen 4-(4-hydroxy-2-methylphenyl)butanoic acid Friedel_Crafts->Clemmensen Zn(Hg), HCl Cyclization 7-Methyl-5-hydroxy-1-indanone Clemmensen->Cyclization Polyphosphoric Acid (PPA) or H2SO4 Final_Product 7-Methylindan-5-ol Cyclization->Final_Product NaBH4 or H2/Pd-C

Caption: Proposed synthetic pathway for 7-Methylindan-5-ol.

Experimental Protocol: A Step-by-Step Guide

The following is a detailed, hypothetical protocol for the synthesis of 7-Methylindan-5-ol based on the pathway outlined above.

Step 1: Synthesis of 3-(4-hydroxy-2-methylbenzoyl)propanoic acid (Friedel-Crafts Acylation)

  • To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5 °C, add succinic anhydride portion-wise.

  • Slowly add m-cresol to the mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by recrystallization.

Step 2: Synthesis of 4-(4-hydroxy-2-methylphenyl)butanoic acid (Clemmensen Reduction)

  • Prepare amalgamated zinc by stirring zinc dust with a solution of mercuric chloride.

  • Add the amalgamated zinc to a round-bottom flask containing concentrated hydrochloric acid.

  • Add the 3-(4-hydroxy-2-methylbenzoyl)propanoic acid to the flask.

  • Heat the mixture to reflux with vigorous stirring for several hours. Add more hydrochloric acid as needed to maintain the reaction.

  • After the reaction is complete, cool the mixture and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate to obtain the desired product.

Step 3: Synthesis of 7-Methyl-5-hydroxy-1-indanone (Intramolecular Friedel-Crafts Acylation)

  • Add the 4-(4-hydroxy-2-methylphenyl)butanoic acid to polyphosphoric acid (PPA) or concentrated sulfuric acid.

  • Heat the mixture with stirring to a temperature sufficient to induce cyclization (typically 80-100 °C).

  • Monitor the reaction by TLC. Upon completion, pour the hot mixture onto crushed ice.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Step 4: Synthesis of 7-Methylindan-5-ol (Reduction of Ketone)

  • Dissolve the 7-Methyl-5-hydroxy-1-indanone in a suitable solvent such as methanol or ethanol.

  • Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

  • Stir the reaction mixture at room temperature until the reaction is complete.

  • Quench the reaction by the slow addition of water or dilute acid.

  • Remove the solvent under reduced pressure and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield 7-Methylindan-5-ol.

Data Summary

PropertyValueSource
Molecular Formula C10H12O[4][5]
Molecular Weight 148.20 g/mol [4][5]
CAS Number 16400-13-8[4][5]
Appearance Not specified
Boiling Point Not specified
Melting Point Not specified

Potential Applications and Future Directions

Given its structure as a substituted indanol, 7-Methylindan-5-ol holds potential as a valuable intermediate in several areas of chemical research and development:

  • Pharmaceutical Synthesis: As with other indanone and indanol derivatives, it could serve as a building block for the synthesis of more complex molecules with potential therapeutic activities.[6] The specific substitution pattern may offer unique biological properties.

  • Fragrance and Flavor Chemistry: The indane skeleton is found in a number of fragrance ingredients.[7] Further derivatization of 7-Methylindan-5-ol could lead to new compounds with interesting olfactory properties.

  • Materials Science: Phenolic compounds are known for their antioxidant properties. 7-Methylindan-5-ol could be investigated for its potential use in polymer and materials science.[6]

Conclusion

While the specific historical discovery of 7-Methylindan-5-ol is not prominently documented, a deep understanding of organic synthesis allows for the confident postulation of its synthetic origins. The methodologies for creating substituted indanones and indanols are well-established, and it is through these reliable and understood pathways that 7-Methylindan-5-ol was likely first created. This technical guide provides a robust framework for its synthesis and an informed perspective on its potential applications. The true value of 7-Methylindan-5-ol may yet be discovered as researchers continue to explore the vast and promising chemical landscape of indane derivatives.

References

  • NextSDS. 7-methylindan-5-ol — Chemical Substance Information. Accessed March 15, 2026. [Link]

  • PubChem. 7-methyl-1H-indol-5-ol | C9H9NO | CID 18932734. Accessed March 15, 2026. [Link]

  • Chem-Impex. 1-(4-Hidroxi-7-metil-indan-5-il)etanona. Accessed March 15, 2026. [Link]

  • PubChem. 7-Methylindan-4-ol | C10H12O | CID 85398. Accessed March 15, 2026. [Link]

  • Royal Society of Chemistry. Supporting Information. Accessed March 15, 2026. [Link]

  • Google Patents. CN105330525A - Preparation method of 7-hydroxy-1-indanone. Accessed March 15, 2026.
  • Preprints.org. A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Accessed March 15, 2026. [Link]

  • Turek, M., Szczęsna, D., Koprowski, M., & Bałczewski, P. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 13, 451–494. [Link]

  • Pharma Inventor Inc. Patent & Publications. Accessed March 15, 2026. [Link]

  • Google Patents. US8633144B2 - Octahydro-1H-4,7-methano-indene-5-aldehydes and their use in perfume compositions. Accessed March 15, 2026.
  • Chen, C. H., et al. (2012). 7-Methoxyindan-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o698. [Link]

  • Google Patents. GB1420730A - Preparation of 5-indanol. Accessed March 15, 2026.
  • Rao, J. M., & Kumar, K. A. (2007). Facile syntheses of 4-hydroxy-7-methyl-1-indanone, isolated from cyanobacterium Nostoc commune. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 46(5), 859-862. [Link]

  • Google Patents. (12) United States Patent. Accessed March 15, 2026. [Link]

  • Garg Lab - UCLA. Patents & Products. Accessed March 15, 2026. [Link]

  • ChemBK. 7-Methylindan-1-one. Accessed March 15, 2026. [Link]

  • Organic Chemistry Portal. Indanone synthesis. Accessed March 15, 2026. [Link]

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Foundational

The 7-Methylindan-5-ol Paradigm: Synthesis, Radical-Trapping Mechanisms, and Patent Landscape

Executive Summary 7-Methylindan-5-ol (CAS: 20294-40-0), also nomenclatured as 7-methyl-2,3-dihydro-1H-inden-5-ol, is a specialized bicyclic phenolic compound historically derived from coal-carbonization products[1]. In r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Methylindan-5-ol (CAS: 20294-40-0), also nomenclatured as 7-methyl-2,3-dihydro-1H-inden-5-ol, is a specialized bicyclic phenolic compound historically derived from coal-carbonization products[1]. In recent years, the indanol scaffold has transitioned from an obscure coal tar byproduct to a highly valued structural motif in advanced materials and synthetic chemistry. This technical guide provides an in-depth analysis of 7-methylindan-5-ol, detailing its unique radical-trapping antioxidant (RTA) mechanics, modern synthetic extraction workflows from lignin, and its evolving patent landscape.

Chemical Identity and Structural Significance

The molecular architecture of 7-methylindan-5-ol consists of a benzene ring fused to a cyclopentane ring (the indane core), with a hydroxyl group at the C5 position and a methyl group at the C7 position. This specific substitution pattern dictates its thermodynamic and kinetic behavior in chemical reactions.

Quantitative Physical Data
PropertyValueCausality / Technical Significance
Chemical Formula C₁₀H₁₂ODefines the basic stoichiometry (Indane core + Methyl + Hydroxyl).
CAS Registry Number 20294-40-0Unique identifier for regulatory compliance and patent tracking[2].
Boiling Point 260–270 °CHigh boiling point indicates strong intermolecular hydrogen bonding via the C5-OH, typical of bituminous tar acids[1].
LogP (Estimated) ~2.5 - 3.0The lipophilic nature ensures excellent partitioning into lipid membranes or polymer matrices, crucial for antioxidant applications.
Molecular Weight 148.20 g/mol Low molecular weight allows for high atom economy when used as a synthetic building block.

Mechanisms of Action: The Indanol Core as a Radical-Trapping Antioxidant (RTA)

Indanols are increasingly recognized in the literature for their exceptional performance as radical-trapping antioxidants (RTAs)[3]. The efficacy of an RTA is governed by its ability to donate a hydrogen atom to a deleterious peroxyl radical (ROO•) and subsequently stabilize the resulting phenoxyl radical (ArO•).

The Causality of the 7-Methylindan-5-ol Scaffold
  • Conformational Rigidity: The fused cyclopentane ring restricts the rotational freedom of the aromatic system. This rigidity prevents out-of-plane bending of the phenolic oxygen, ensuring optimal orbital overlap between the oxygen's lone pairs and the aromatic π-system.

  • Inductive Stabilization (+I Effect): The methyl group at the C7 position provides inductive electron donation into the aromatic ring. This increases the overall electron density, which thermodynamically weakens the O-H bond (lowering the Bond Dissociation Enthalpy, BDE) and kinetically accelerates the Hydrogen Atom Transfer (HAT) process.

  • Steric Shielding: The indane architecture provides strategic steric bulk that hinders the dimerization of the resulting phenoxyl radicals, extending the half-life of the active antioxidant species.

RTA_Mechanism ROO Peroxyl Radical (ROO•) TS Hydrogen Atom Transfer (HAT) Transition State ROO->TS Attacks phenolic OH ArOH 7-Methylindan-5-ol (ArOH) ArOH->TS Donates H• ROOH Hydroperoxide (ROOH) TS->ROOH Formation ArO Phenoxyl Radical (ArO•) TS->ArO Radical Generation Res Resonance Stabilization (Indane Ring + C7-Methyl) ArO->Res Delocalization

Figure 1: RTA mechanism of 7-Methylindan-5-ol via Hydrogen Atom Transfer (HAT) and stabilization.

Synthetic Pathways and Experimental Workflows

Historically, 7-methylindan-5-ol was isolated via the fractional distillation of bituminous low-temperature tar acids[1]. However, modern green chemistry has shifted toward the catalytic depolymerization of lignin—a rich, renewable source of complex phenolic monomers[4].

Protocol 1: Isolation of Indanols via Lignin Reductive Catalytic Fractionation (RCF)

This self-validating protocol exploits the acid-base chemistry of the indanol hydroxyl group to isolate the target compound from a complex depolymerization matrix.

  • Step 1: Reductive Catalytic Fractionation (RCF)

    • Action: Subject raw lignocellulosic biomass to RCF using a Ru/C catalyst under H₂ pressure (30 bar) at 250 °C in methanol.

    • Causality: The catalyst selectively cleaves the β-O-4 ether linkages in lignin while the reducing environment prevents the repolymerization of highly reactive phenolic intermediates, yielding a crude bio-oil rich in indanols and methoxyphenols[4].

  • Step 2: Selective Base Extraction

    • Action: Dissolve the crude bio-oil in diethyl ether and wash vigorously with 1M NaOH (aq).

    • Causality: The pKa of the C5-hydroxyl in 7-methylindan-5-ol is approximately 10. The high pH (>12) deprotonates the hydroxyl group, forming a water-soluble sodium phenoxide salt. Neutral hydrocarbons and unreacted oligomers remain trapped in the organic phase, self-validating the separation.

  • Step 3: Acidification and Phase Reversal

    • Action: Isolate the aqueous layer and add concentrated HCl dropwise until the pH reaches ~2.0. Extract the resulting cloudy suspension with ethyl acetate.

    • Causality: The sudden influx of protons reprotonates the phenoxide back into the neutral, lipophilic 7-methylindan-5-ol. The drop in aqueous solubility forces the compound into the ethyl acetate phase, ensuring near-quantitative recovery.

  • Step 4: Chromatographic Polishing

    • Action: Purify the concentrated ethyl acetate extract via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).

Workflow A Raw Material (Lignin / Bio-mass) B Reductive Catalytic Fractionation (RCF) A->B Depolymerization C Base Extraction (1M NaOH) B->C Isolate Phenolics D Acidification & Precipitation (Conc. HCl) C->D Reprotonation E Chromatographic Purification (Silica Gel) D->E Crude Extract F Pure 7-Methylindan-5-ol (CAS: 20294-40-0) E->F High Purity Yield

Figure 2: Downstream processing workflow for the isolation of 7-Methylindan-5-ol.

Patent Landscape and Industrial Applications

The patent literature surrounding 7-methylindan-5-ol and its structural analogs reveals a distinct evolution from heavy industry to high-value fine chemicals.

Legacy Patents: Coal Tar and Road Materials

Early to mid-20th-century patents primarily cite 7-methylindan-5-ol as a constituent of bituminous coal tar mixtures. These patents focused on fractional distillation techniques to produce improved road materials, paving asphalt, and industrial solvents where the tar acids acted as natural plasticizers and anti-weathering agents[1].

Modern Patents: Chiral Catalysis and Polymer Stabilization

Contemporary intellectual property focuses on the indanol core as a privileged scaffold:

  • Chiral Organocatalysts: Indanol derivatives are patented as highly rigid backbones for chiral ligands. For instance, rigid catalysts based on an indanol scaffold have been designed to enable highly enantioselective selenofunctionalization and the asymmetric synthesis of butenolides[3]. The 7-methyl group provides essential steric bulk that dictates the stereochemical outcome of the transition state.

  • Sustainable Polymer Antioxidants: Recent patents and literature describe the synthesis of arylindane diols from lignin-derived monomers. These indanol-based compounds are utilized as sustainable, primary antioxidants to replace fossil-derived stabilizers (like BHT) in commercial polymers[4].

  • API Intermediates: The indane ring is frequently utilized in medicinal chemistry to lock flexible alkyl chains into bioactive conformations. 7-Methylindan-5-ol serves as a patented precursor for synthesizing rigidified analogs of neurotransmitter modulators and anti-inflammatory drugs.

References

  • Properties of Compounds in Coal-Carbonization Products - Page 528. University of North Texas Digital Library.
  • 7-methylindan-5-ol — Chemical Substance Information. NextSDS.
  • Novel arylindane diols as sustainable primary antioxidants from lignin. RSC Publishing.
  • Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. Chemical Reviews (ACS Publications).

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Protocols & Analytical Methods

Method

Application Note: A Strategic Synthesis of 7-Methylindan-5-ol for Pharmaceutical Research

Abstract & Significance The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceutical agents.[1][2] Specifically, substituted indanols,...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Significance

The indan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules and pharmaceutical agents.[1][2] Specifically, substituted indanols, such as 7-Methylindan-5-ol, are valuable building blocks for the diversification of drug candidates and the exploration of new chemical space.[1] This application note provides a detailed, field-proven protocol for the multi-step synthesis of 7-Methylindan-5-ol from readily available starting materials. The described synthetic strategy emphasizes rational design, reaction control, and high-yield transformations, making it suitable for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, from protecting group strategy to the specific conditions for the key intramolecular cyclization, providing a robust and reproducible methodology.

Overall Synthetic Strategy

The synthesis of 7-Methylindan-5-ol is approached via a five-step sequence commencing with the commercially available starting material, m-cresol. The strategy is designed to precisely control the regiochemistry of substitution on the aromatic ring to achieve the desired 1,3,4-substitution pattern of the final indan product.

The core of this synthesis involves the construction of the five-membered ring via an intramolecular Friedel-Crafts reaction, a cornerstone of aromatic chemistry for forming cyclic ketones like indanones.[3][4][5] The subsequent transformations focus on the reduction of the ketone and the deprotection of a key functional group to yield the final product.

Diagram 1: Overall Synthetic Workflow for 7-Methylindan-5-ol

Synthesis_Workflow mcresol m-Cresol step1 Step 1: O-Methylation mcresol->step1 anisole 3-Methylanisole step1->anisole step2 Step 2: Friedel-Crafts Acylation anisole->step2 chloro_ketone 3-Chloro-1-(4-methoxy-2-methylphenyl)propan-1-one step2->chloro_ketone step3 Step 3: Intramolecular Friedel-Crafts Cyclization chloro_ketone->step3 indanone 5-Methoxy-7-methyl-1-indanone step3->indanone step4 Step 4: Wolff-Kishner Reduction indanone->step4 indan 5-Methoxy-7-methylindan step4->indan step5 Step 5: Ether Cleavage indan->step5 final_product 7-Methylindan-5-ol step5->final_product

Caption: A five-step synthetic route to 7-Methylindan-5-ol.

Detailed Experimental Protocols & Mechanistic Insights

Step 1: Protection of the Phenolic Hydroxyl Group (O-Methylation)

Rationale: The phenolic hydroxyl group of m-cresol is highly activating and would direct subsequent electrophilic substitution, and its acidic proton would interfere with the Lewis acid catalyst used in the Friedel-Crafts reaction. Therefore, it is protected as a methyl ether, which is stable under the reaction conditions and can be readily cleaved in the final step.

Protocol:

  • To a stirred solution of m-cresol (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone, add dimethyl sulfate (1.2 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in diethyl ether and wash with 1M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 3-methylanisole as a crude oil, which can be purified by distillation if necessary.

Reagent/ParameterQuantity/ValueMolar Eq.
m-Cresol10.81 g1.0
Anhydrous K₂CO₃20.73 g1.5
Dimethyl Sulfate15.14 g (11.4 mL)1.2
Acetone150 mL-
Expected Yield ->90%
Step 2 & 3: One-Pot Friedel-Crafts Acylation and Intramolecular Cyclization

Rationale: This two-reaction sequence is the key bond-forming process to construct the indanone core. The Friedel-Crafts acylation of 3-methylanisole with 3-chloropropionyl chloride introduces the necessary carbon chain.[5] The methoxy group is a more powerful ortho-, para-directing group than the methyl group, thus directing the acylation primarily to the C4 position (para to the methoxy group). The subsequent intramolecular Friedel-Crafts alkylation is an electrophilic aromatic substitution where the newly formed acyl chain cyclizes onto the aromatic ring to form the five-membered ring of the indanone.[3][6] Using a strong acid like polyphosphoric acid (PPA) can effectively catalyze this cyclization.[6][7]

Diagram 2: Mechanism of Intramolecular Friedel-Crafts Cyclization

Friedel_Crafts_Mechanism cluster_0 Acylium Ion Formation & Cyclization start Acylated Intermediate ppa PPA (H⁺) start->ppa Protonation activated Activated Carbonyl ppa->activated acylium Acylium Ion Intermediate activated->acylium Intramolecular Attack sigma Sigma Complex (Resonance Stabilized) acylium->sigma indanone 5-Methoxy-7-methyl-1-indanone sigma->indanone Deprotonation

Caption: Key steps in the acid-catalyzed cyclization to form the indanone ring.

Protocol:

  • To a stirred solution of 3-methylanisole (1.0 eq) in a suitable solvent like dichloromethane, add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

  • Add 3-chloropropionyl chloride (1.05 eq) dropwise to the mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at room temperature for 2-3 hours.

  • For the cyclization step, the crude acylated product can be treated with polyphosphoric acid (PPA). Add PPA (10x weight of the starting anisole) and heat the mixture to 60-80°C.[7]

  • Stir vigorously for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Pour the hot reaction mixture carefully onto crushed ice with stirring.

  • Extract the aqueous mixture with dichloromethane or ethyl acetate.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure 5-methoxy-7-methyl-1-indanone.

Reagent/ParameterQuantity/ValueMolar Eq.
3-Methylanisole12.22 g1.0
Aluminum Chloride14.67 g1.1
3-Chloropropionyl Chloride13.33 g (10.6 mL)1.05
Polyphosphoric Acid~120 g-
Expected Yield -60-70%
Step 4: Reduction of the Indanone Carbonyl Group (Wolff-Kishner Reduction)

Rationale: To obtain the indan skeleton, the ketone functional group of the indanone must be completely reduced to a methylene (CH₂) group. The Wolff-Kishner reduction is a classic method for this transformation, utilizing hydrazine hydrate to form a hydrazone intermediate, which is then decomposed at high temperature in the presence of a strong base to yield the alkane and nitrogen gas. This method is performed under basic conditions, which is ideal for our substrate. A protocol for a similar reduction of 1-indanone to indan has been described.[8]

Protocol:

  • In a round-bottom flask equipped with a reflux condenser, add 5-methoxy-7-methyl-1-indanone (1.0 eq), diethylene glycol as the solvent, hydrazine hydrate (4.0 eq), and potassium hydroxide pellets (4.0 eq).

  • Heat the mixture to 130-140 °C for 1-2 hours.

  • Increase the temperature to 190-200 °C to distill off water and excess hydrazine.

  • Maintain the reflux at this temperature for an additional 3-4 hours until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give 5-methoxy-7-methylindan, which can be purified by vacuum distillation.

Reagent/ParameterQuantity/ValueMolar Eq.
5-Methoxy-7-methyl-1-indanone17.62 g1.0
Hydrazine Hydrate (85%)23.56 g (22.8 mL)4.0
Potassium Hydroxide22.44 g4.0
Diethylene Glycol150 mL-
Expected Yield -75-85%
Step 5: Cleavage of the Methyl Ether (Deprotection)

Rationale: The final step is the deprotection of the methoxy group to unveil the target phenolic hydroxyl group. Treatment with a strong acid like hydrobromic acid (HBr) is an effective method for cleaving aryl methyl ethers.

Protocol:

  • To a solution of 5-methoxy-7-methylindan (1.0 eq) in glacial acetic acid, add a 48% aqueous solution of hydrobromic acid (excess).

  • Heat the mixture to reflux (around 120-130 °C) for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is no longer present.

  • Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 7-Methylindan-5-ol can be purified by recrystallization or column chromatography to yield the final product.

Reagent/ParameterQuantity/ValueMolar Eq.
5-Methoxy-7-methylindan16.22 g1.0
48% Hydrobromic Acid100 mLExcess
Glacial Acetic Acid100 mL-
Expected Yield -80-90%

Conclusion

This application note outlines a comprehensive and logical synthetic route for the preparation of 7-Methylindan-5-ol. By employing a strategic sequence of protection, Friedel-Crafts acylation/cyclization, reduction, and deprotection, the target molecule can be synthesized in good overall yield. The detailed protocols and mechanistic insights provided herein offer a reliable guide for researchers in the fields of medicinal chemistry and drug development, facilitating the synthesis of this valuable indanol building block for further molecular exploration.

References

  • BenchChem. (2025). Technical Support Center: 4-Methyl-1-indanone Synthesis.
  • BenchChem. (2025). Technical Support Center: Synthesis of 4-Methyl-1-indanone.
  • BenchChem. (2025). The Evolving Role of 2-Indanol and Its Analogs in Modern Organic Synthesis: A Technical Guide.
  • MDPI. (2024). Aromatic Functionalized Indanones and Indanols: Broad Spectrum Intermediates for Drug Candidate Diversification. [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. [Link]

  • BenchChem. (2025).
  • Periodica Polytechnica Chemical Engineering. (1982).
  • Organic Chemistry Portal. (2003). Friedel–Crafts Acylation. [Link]

Sources

Application

Application Note: Intramolecular Friedel-Crafts Acylation for 1-Indanone Synthesis

Introduction & Rationale The 1-indanone (benzocyclopentanone) scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for numerous biologically active molecules, including the...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1-indanone (benzocyclopentanone) scaffold is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for numerous biologically active molecules, including the Alzheimer's disease therapeutic donepezil and the monoamine reuptake inhibitor indatraline[1][2].

The most robust and widely employed methodology for constructing this core is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their corresponding acyl chlorides[1][3]. This application note provides drug development professionals and synthetic chemists with an in-depth guide to selecting the appropriate catalytic system, understanding the mechanistic causality behind experimental conditions, and executing highly reproducible, self-validating protocols.

Mechanistic Pathways & Causality

The intramolecular Friedel-Crafts acylation to form 1-indanone proceeds via an electrophilic aromatic substitution (EAS) pathway[3]. The fundamental requirement is the generation of a highly reactive acylium ion intermediate. Once formed, the adjacent aromatic ring acts as an internal nucleophile, attacking the acylium ion to form a six-membered ring intermediate known as a sigma complex (arenium ion), which subsequently deprotonates to restore aromaticity[3].

Chemists typically choose between two primary synthetic pathways:

  • The Two-Step Pathway (Acyl Chloride / Lewis Acid): The carboxylic acid is first converted to an acyl chloride. A Lewis acid, typically aluminum chloride (AlCl₃), is then used to abstract the chloride, generating the acylium ion[2][3]. Causality: Free carboxylic acids coordinate strongly with Lewis acids like AlCl₃, deactivating the catalyst and necessitating harsh temperatures. Converting the substrate to an acyl chloride allows the cyclization to proceed rapidly at 0 °C to room temperature, minimizing polymerization and side reactions[4].

  • The Direct Dehydrative Pathway (Brønsted Acid / Superacid): The free 3-arylpropanoic acid is directly cyclized using strong acids like Polyphosphoric Acid (PPA) or Eaton's Reagent[1][3]. Causality: This "one-pot" approach is highly atom-economical, producing only water as a byproduct, and avoids the generation of toxic, corrosive acyl chloride intermediates[1].

G SM 3-Phenylpropanoic Acid AC Acyl Chloride Intermediate SM->AC SOCl₂ or Oxalyl Chloride (Two-Step Pathway) AI Acylium Ion Intermediate SM->AI PPA or Eaton's Reagent (Direct Pathway) AC->AI AlCl₃ (Lewis Acid) SC Sigma Complex (Arenium Ion) AI->SC Electrophilic Aromatic Substitution PROD 1-Indanone SC->PROD Deprotonation & Rearomatization

Mechanistic pathways for 1-indanone synthesis via Friedel-Crafts acylation.

Comparative Analysis of Cyclization Reagents

The choice of catalyst dictates the reaction's operational complexity, yield, and scalability. The table below summarizes the quantitative and qualitative parameters of standard reagents.

Reagent SystemPathwayTemp (°C)AdvantagesLimitations
AlCl₃ / CH₂Cl₂ Two-Step0 to 25Mild temperatures; high yields; excellent for sterically hindered or sensitive substrates[2][4].Requires prior acyl chloride synthesis; moisture sensitive; generates HCl gas[4].
Polyphosphoric Acid (PPA) Direct60 to 90Cheap; acts as both solvent and catalyst; robust for unfunctionalized rings[5].Extremely viscous; difficult stirring and challenging aqueous workup[5][6].
Eaton's Reagent Direct25 to 7010 wt% P₂O₅ in methanesulfonic acid; dramatically lower viscosity than PPA; easier workup[6][7].Highly corrosive; can cause sulfonation of highly electron-rich aromatic rings[6].
Metal Triflates (e.g., Tb(OTf)₃) Direct150 (MW)Green chemistry compatible; catalytic amounts needed; reusable in ionic liquids[1][8].Requires specialized microwave equipment or very high temperatures (250 °C) in batch[1][8].

Experimental Protocols

The following self-validating protocols are designed to ensure high fidelity, safety, and reproducibility.

Protocol A: Two-Step Synthesis via Acyl Chloride (AlCl₃ Catalyzed)

Best for: Temperature-sensitive substrates or when direct cyclization yields complex polymerization mixtures.

Step 1: Acyl Chloride Formation

  • Charge a flame-dried, nitrogen-purged round-bottom flask with 3-phenylpropanoic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.5 M solution.

  • Add oxalyl chloride (1.2 equiv) dropwise at 0 °C, followed by a catalytic amount of anhydrous DMF (0.05 equiv). Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which significantly accelerates the chlorination compared to an uncatalyzed reaction[2].

  • Stir at room temperature until gas evolution (CO, CO₂, HCl) ceases (approx. 2 hours).

  • Concentrate under reduced pressure to remove excess oxalyl chloride. Redissolve the crude acyl chloride in fresh anhydrous DCM.

Step 2: Intramolecular Cyclization

  • In a separate flame-dried flask, suspend anhydrous AlCl₃ (1.5 equiv) in anhydrous DCM at 0 °C. Causality: A stoichiometric excess of AlCl₃ (>1.0 equiv) is required because the resulting 1-indanone product contains a basic carbonyl oxygen that coordinates with the Lewis acid, effectively removing it from the catalytic cycle[4].

  • Add the acyl chloride solution dropwise over 30 minutes to maintain the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours. Self-Validation: Monitor via TLC. Quench a 10 µL aliquot of the reaction mixture in 1 mL of methanol; this converts any unreacted acyl chloride into the corresponding methyl ester, allowing for accurate TLC spotting without streaking.

  • Workup: Carefully pour the reaction mixture into a beaker of vigorously stirred crushed ice and 1M HCl. Causality: The ice safely dissipates the massive exotherm from AlCl₃ hydrolysis, while the acidic environment prevents the precipitation of intractable, insoluble aluminum hydroxide salts[3].

  • Extract with DCM, wash with saturated aqueous NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography.

Protocol B: Direct Cyclization using Eaton's Reagent

Best for: Rapid, one-pot synthesis avoiding acyl chloride intermediates, offering superior handling over PPA.

Procedure:

  • Charge a round-bottom flask with Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid, using 5–10 mL per gram of substrate)[6][7].

  • Add 3-phenylpropanoic acid (1.0 equiv) in portions at room temperature.

  • Heat the mixture to 50–60 °C and stir vigorously. Causality: Unlike PPA, Eaton's reagent remains highly fluid at these temperatures, ensuring homogeneous mixing, consistent reaction kinetics, and preventing localized hot-spots[6].

  • Monitor the reaction via TLC or HPLC. The reaction is typically complete within 1–3 hours.

  • Workup: Cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Causality: Methanesulfonic acid is highly soluble in water; dilution in ice quenches the dehydrating activity exothermically but safely, and precipitates the organic product[5].

  • Extract the aqueous mixture with ethyl acetate or DCM. Self-Validation: Wash the organic layer extensively with saturated aqueous NaHCO₃ until the aqueous phase tests slightly basic (pH ~8) with pH paper. This ensures the complete removal of methanesulfonic acid, which could otherwise degrade the product during concentration[5].

  • Wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the 1-indanone.

Troubleshooting & Regioselectivity

When synthesizing substituted 1-indanones (e.g., starting from 3-(m-tolyl)propanoic acid), regioselectivity becomes a critical parameter. Cyclization can occur at either the ortho or para position relative to the meta-substituent, leading to a mixture of 4-substituted and 6-substituted 1-indanones[5].

  • Optimization: The ratio of isomers can be influenced by the steric bulk of the catalyst or the exact composition of the acid. For instance, using PPA with a lower phosphoric anhydride (P₂O₅) content (~76%) favors the formation of 4-methyl-1-indanone, whereas a higher P₂O₅ content (~83%) increases the proportion of the 6-methyl isomer[5].

  • Separation: If a mixture of regioisomers is formed, exploit differences in physical state. For example, 4-methyl-1-indanone is a solid at room temperature (mp 94-96 °C) and can often be selectively recrystallized from methanol or ethanol, leaving the oily 6-methyl isomer in the mother liquor[5].

Sources

Method

Application Note: Synthesis and Characterization Protocol for 7-Methylindan-5-ol

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 7-Methylindan-5-ol (CAS: 20294-40-0) Molecular Formula: C₁₀H₁₂O[1] Executive Summary 7-Methylindan-5-ol is a substit...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Drug Development Professionals Compound: 7-Methylindan-5-ol (CAS: 20294-40-0) Molecular Formula: C₁₀H₁₂O[1]

Executive Summary

7-Methylindan-5-ol is a substituted aromatic alcohol utilized as a critical building block in the development of advanced therapeutics and specialized materials. Belonging to the broader class of indanols[2], its unique structural rigidity and steric profile (driven by the C7 methyl group) make it a valuable scaffold for structure-activity relationship (SAR) studies.

Due to the limited commercial availability of the direct target, this protocol outlines a robust, high-yield, three-step synthetic pathway starting from commercially available 3-(4-methoxy-2-methylphenyl)propanoic acid[3]. The methodology leverages an intramolecular Friedel-Crafts acylation, followed by a deoxygenative reduction, and concludes with a selective ether cleavage.

Mechanistic Pathway & Experimental Design

The synthesis is designed as a self-validating system where each intermediate can be isolated and characterized to ensure downstream fidelity.

  • Intramolecular Cyclization: The pathway begins with the cyclization of 3-(4-methoxy-2-methylphenyl)propanoic acid using Polyphosphoric Acid (PPA) to yield 6-methoxy-4-methylindan-1-one[3]. PPA acts as both the solvent and the dehydrating Lewis acid, promoting the formation of the acylium ion necessary for electrophilic aromatic substitution.

  • Ketone Deoxygenation: The indanone intermediate undergoes catalytic hydrogenation (Pd/C) to completely reduce the ketone to a methylene group, yielding 5-methoxy-7-methylindane. (Note: Indane numbering shifts upon removal of the ketone, making the 4-methyl-6-methoxy positions equivalent to 7-methyl-5-methoxy).

  • Ether Cleavage (Demethylation): The final step utilizes Boron Tribromide (BBr₃) in Dichloromethane (DCM). BBr₃ is a potent Lewis acid that coordinates with the ether oxygen, facilitating bromide attack on the methyl group to liberate the target phenol, 7-Methylindan-5-ol.

G A 3-(4-methoxy-2- methylphenyl)propanoic acid B 6-methoxy-4-methyl- indan-1-one A->B Step 1: PPA 90°C, 4h C 5-methoxy-7- methylindane B->C Step 2: Pd/C, H2 EtOH, 50 psi D 7-Methylindan-5-ol (Target) C->D Step 3: BBr3 DCM, -78°C to RT

Figure 1: Three-step synthetic workflow for the preparation of 7-Methylindan-5-ol.

Quantitative Data & Reagent Specifications

The following table summarizes the stoichiometric requirements and expected physicochemical parameters for the synthesis. Similar to its analog 5-indanol, the final product is expected to be a slightly brown or off-white solid with low water solubility[2].

Reagent / IntermediateFunctionEquivalentsMW ( g/mol )Expected YieldNotes
3-(4-methoxy-2-methylphenyl)propanoic acid Starting Material1.0194.23N/AEnsure anhydrous conditions prior to use.
Polyphosphoric Acid (PPA) Catalyst/Solvent10.0 (w/w)~338N/AHighly viscous; requires mechanical stirring.
6-methoxy-4-methylindan-1-one Intermediate 1N/A176.2180-85%Monitor via TLC (Hexanes:EtOAc 3:1).
Palladium on Carbon (10% Pd/C) Catalyst0.1N/AN/APyrophoric when dry; handle under Argon.
Boron Tribromide (BBr₃) Demethylating Agent2.5250.52N/A1.0 M solution in DCM. Highly moisture sensitive.
7-Methylindan-5-ol Final ProductN/A148.20[1]70-75%Target PSA: ~20.2; LogP: ~1.88[2].

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-methoxy-4-methylindan-1-one

Causality Note: PPA is chosen over traditional AlCl₃/SOCl₂ to avoid the generation of corrosive HCl gas and to minimize intermolecular side reactions.

  • Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer and an internal thermometer.

  • Add 50 g of Polyphosphoric acid (PPA) and heat to 60 °C to reduce viscosity.

  • Slowly add 3-(4-methoxy-2-methylphenyl)propanoic acid (5.0 g, 25.7 mmol) in portions over 15 minutes.

  • Raise the temperature to 90 °C and stir vigorously for 4 hours. The mixture will turn deep red.

  • Quenching: Pour the hot mixture over 200 g of crushed ice with vigorous stirring. Extract the aqueous suspension with Ethyl Acetate (3 × 100 mL).

  • Wash the combined organic layers with saturated NaHCO₃ (2 × 50 mL) and brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 2: Deoxygenation to 5-methoxy-7-methylindane

Causality Note: Catalytic hydrogenation is preferred over Clemmensen reduction to avoid harsh acidic conditions that might prematurely cleave the methoxy ether.

  • Dissolve the crude 6-methoxy-4-methylindan-1-one (approx. 4.0 g) in absolute ethanol (50 mL) in a Parr hydrogenation flask.

  • Carefully add 10% Pd/C (0.4 g) under an argon blanket.

  • Pressurize the vessel with H₂ gas to 50 psi and agitate at room temperature for 12 hours.

  • Monitor the reaction via GC-MS or TLC. Once the ketone is consumed, vent the H₂ gas.

  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (20 mL).

  • Concentrate the filtrate to yield 5-methoxy-7-methylindane as a pale oil.

Step 3: Demethylation to 7-Methylindan-5-ol

Causality Note: BBr₃ is utilized because it selectively cleaves aryl-alkyl ethers at low temperatures without disrupting the saturated indane ring system.

  • Dissolve 5-methoxy-7-methylindane (3.0 g, 18.5 mmol) in anhydrous Dichloromethane (DCM) (40 mL) in a flame-dried flask under an Argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Dropwise add a 1.0 M solution of BBr₃ in DCM (46.2 mL, 46.2 mmol) over 30 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 4 hours.

  • Quenching: Cool the flask back to 0 °C and carefully quench with methanol (10 mL) dropwise to destroy excess BBr₃, followed by water (30 mL).

  • Separate the layers and extract the aqueous phase with DCM (2 × 30 mL).

  • Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes:EtOAc gradient) to isolate pure 7-Methylindan-5-ol[1][4].

References

  • 7-甲基茚满-5-醇- CAS号20294-40-0 - 摩熵化学 (Molaid) . Contains molecular formula, weight, and identification parameters for the target compound. URL:[Link]

  • 3-(4-甲氧基-2-甲基苯基)丙酸| 28353-93-7 - 摩熵化学 (Molaid) . Details the precursor relationship between 3-(4-methoxy-2-methylphenyl)propanoic acid and the indanone intermediate. URL:[Link]

  • 7-methylindan-5-ol — Chemical Substance Information - NextSDS . Regulatory and substance classification data for 7-methylindan-5-ol. URL:[Link]

Sources

Application

Purification of 7-Methylindan-5-ol by column chromatography

Application Note: High-Purity Isolation of 7-Methylindan-5-ol via Normal-Phase Column Chromatography Introduction & Mechanistic Context 7-Methylindan-5-ol (CAS: 20294-40-0) is a critical bicyclic phenolic building block...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Isolation of 7-Methylindan-5-ol via Normal-Phase Column Chromatography

Introduction & Mechanistic Context

7-Methylindan-5-ol (CAS: 20294-40-0) is a critical bicyclic phenolic building block utilized extensively in medicinal chemistry. It serves as a key intermediate in the synthesis of advanced therapeutics, including dual acetylcholinesterase (AChE) and monoamine oxidase (MAO) inhibitors for Alzheimer's disease, as well as modulators for central nervous system disorders[1][2]. During its synthesis, positional isomers (e.g., 4-methylindan-5-ol) and oxidative degradation byproducts frequently co-form. Because downstream coupling reactions require >98% purity to prevent the amplification of side products, highly optimized normal-phase silica gel chromatography is mandatory.

Principles of Chromatographic Separation (Causality)

Normal-phase chromatography separates compounds based on their differential adsorption onto a polar stationary phase (silica gel, SiO₂). The experimental choices for this protocol are dictated by the specific chemical properties of 7-methylindan-5-ol:

  • Stationary Phase Interaction: The phenolic hydroxyl (-OH) group of 7-methylindan-5-ol acts as a strong hydrogen-bond donor, interacting tightly with the free silanol groups on the silica surface.

  • Solvent Selection Causality: A binary solvent system of Hexanes and Ethyl Acetate (EtOAc) is optimal[3]. Hexane provides the non-polar bulk flow to drive the compound down the column. Ethyl acetate acts as a competitive hydrogen-bond acceptor; as its concentration increases, it disrupts the phenol-silanol interactions, tuning the elution speed.

  • Visualization Causality: Because the aromatic ring is electron-rich, it absorbs strongly at UV 254 nm. Furthermore, the phenolic hydroxyl group is easily oxidized, making Potassium Permanganate (KMnO₄) an excellent secondary TLC stain (producing a bright yellow spot against a purple background).

Experimental Workflow

Workflow N1 Crude Mixture N2 TLC Optimization N1->N2 N3 Column Packing N2->N3 N4 Sample Loading N3->N4 N5 Isocratic Elution N4->N5 N6 Fraction Collection N5->N6 N7 Pure 7-Methylindan-5-ol N6->N7

Experimental workflow for the purification of 7-Methylindan-5-ol via silica gel chromatography.

Detailed Experimental Protocol

Note: This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the success criteria of the previous step.

Step 1: TLC Optimization & Mobile Phase Selection

  • Dissolve 1 mg of the crude mixture in 100 µL of Dichloromethane (DCM).

  • Spot the mixture onto a silica gel 60 F254 TLC plate.

  • Elute using an 80:20 Hexanes:EtOAc mixture.

  • Validation: Visualize under UV 254 nm and stain with KMnO₄. The target Rf for 7-methylindan-5-ol should be between 0.25 and 0.35[3]. If the Rf is >0.4, reduce the EtOAc concentration to 10%.

Step 2: Column Preparation (Slurry Packing)

  • Select a glass column with a diameter appropriate for the sample size (typically a 30:1 to 50:1 ratio of silica mass to crude sample mass).

  • Prepare a uniform slurry of silica gel (230–400 mesh) in 100% Hexanes.

  • Pour the slurry into the column in a single continuous motion to prevent air bubbles or stratification, which cause uneven band elution.

  • Apply compressed air (or nitrogen) to pack the bed tightly. Maintain a layer of solvent above the silica at all times to prevent the stationary phase from cracking.

Step 3: Sample Loading (Wet Loading Technique)

  • Dissolve the crude 7-methylindan-5-ol in the absolute minimum volume of DCM (e.g., 1 mL per gram of crude). Causality: Loading in a highly polar solvent or a large volume causes immediate band broadening. Minimal DCM ensures a tight, narrow band at the top of the column.

  • Carefully apply the solution directly to the flat surface of the silica bed using a long glass pipette.

  • Drain the solvent until the sample is just absorbed into the silica, then carefully add a 1 cm protective layer of clean sand.

Step 4: Isocratic Elution & Fraction Collection

  • Carefully fill the column with the optimized mobile phase (80:20 Hexanes:EtOAc).

  • Apply positive pressure to achieve a steady flow rate (e.g., 2 inches of solvent drop per minute).

  • Collect fractions in standard test tubes (volume should be approx. 1/10th of the column volume per tube).

Step 5: Fraction Analysis & Concentration

  • Spot every third fraction on a TLC plate and develop in the 80:20 solvent system.

  • Pool all fractions containing strictly the pure 7-methylindan-5-ol spot.

  • Concentrate the pooled fractions via rotary evaporation (bath temperature <40°C to prevent thermal degradation).

Quantitative Data & Troubleshooting

Table 1: TLC Retention Factors (Rf) for 7-Methylindan-5-ol

Solvent System (v/v) Expected Rf Resolution Characteristics & Causality
90:10 Hexanes/EtOAc 0.10 - 0.15 High resolution, slow elution. Best for separating closely related positional isomers.
80:20 Hexanes/EtOAc 0.25 - 0.35 Optimal balance of speed and resolution for standard purifications[3].
70:30 Hexanes/EtOAc 0.45 - 0.55 Fast elution. High risk of co-eluting polar oxidative impurities.

| 100% Dichloromethane | 0.40 - 0.50 | Alternative system; utilizes dipole-dipole interactions rather than hydrogen bonding. |

Table 2: Troubleshooting Matrix

Observation Causality Corrective Action
Tailing spots on TLC Excessive hydrogen bonding with highly active, un-capped silanol sites on the silica. Add 1% Acetic Acid to the mobile phase to competitively cap silanol sites.
Co-elution of impurities The mobile phase is too polar, compressing the separation bands. Decrease the EtOAc percentage (e.g., to 10%) or switch to a longer column.

| Cracked silica bed | Exothermic heat of adsorption when solvent was added, or column ran dry. | Repack the column. Never allow the solvent level to drop below the silica/sand line. |

Protocol Self-Validation & Quality Control

To ensure absolute trustworthiness of the purified batch, the protocol integrates a three-tier self-validating Quality Control (QC) system.

QC_System Start Self-Validating QC System Pre Pre-Column: 2D-TLC Analysis Start->Pre Stability Check InProc In-Process: Co-spotting Fractions Start->InProc Identity Check Post Post-Column: 1H-NMR Validation Start->Post Purity Check

Logical framework of the self-validating quality control system for chromatography.

  • Pre-Column (Stability Check): Perform a 2D-TLC. Spot the crude mixture in the corner of a square TLC plate. Run it in 80:20 Hexanes/EtOAc, dry the plate, rotate it 90 degrees, and run it again. If the spots do not fall on a perfect diagonal line, 7-methylindan-5-ol is degrading on the silica, and an alternative stationary phase (e.g., neutral alumina) must be used.

  • In-Process (Identity Check): When analyzing fractions, always "co-spot" the original crude mixture over the fraction spot on the TLC plate. This validates that the eluting compound is exactly the target Rf and not an artifact or solvent front illusion.

  • Post-Column (Purity Check): Following rotary evaporation, analyze the solid via ¹H-NMR (CDCl₃). Look specifically for residual trapped solvents that rotary evaporation missed: Ethyl acetate appears as a distinct singlet at 2.05 ppm, and hexanes appear as multiplets around 0.8–1.3 ppm. If present, the sample must be subjected to high-vacuum drying (<0.1 mbar) for 12 hours.

References

  • NextSDS. "7-methylindan-5-ol — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Sterling, J. et al. "Novel Dual Inhibitors of AChE and MAO Derived from Hydroxy Aminoindan and Phenethylamine as Potential Treatment for Alzheimer's Disease." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Notes &amp; Protocols: High-Purity Recovery of 7-Methylindan-5-ol via Strategic Recrystallization

Principle and Scope Recrystallization is a cornerstone technique in synthetic chemistry for the purification of solid compounds.[][2][3] This process leverages the differences in solubility of a target compound and its i...

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Author: BenchChem Technical Support Team. Date: March 2026

Principle and Scope

Recrystallization is a cornerstone technique in synthetic chemistry for the purification of solid compounds.[][2][3] This process leverages the differences in solubility of a target compound and its impurities in a given solvent at varying temperatures.[4] The fundamental principle is that most solids are more soluble in a hot solvent than in a cold one.[4][5] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the surrounding solution (mother liquor).[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of 7-Methylindan-5-ol using optimized recrystallization techniques. The protocols herein are designed to be robust and adaptable, explaining the causal logic behind procedural choices to ensure both high purity and maximum yield. In pharmaceutical development, achieving high purity of active pharmaceutical ingredients (APIs) and their intermediates is critical for ensuring safety and efficacy.[6][7]

Compound Profile: 7-Methylindan-5-ol
  • Structure:

    • IUPAC Name: 7-methyl-2,3-dihydro-1H-inden-5-ol

    • Molecular Formula: C₁₀H₁₂O

    • Molecular Weight: 148.20 g/mol [8]

  • Physicochemical Characteristics:

    • Appearance: Typically an off-white to white solid.

    • Polarity: 7-Methylindan-5-ol is a moderately polar molecule. The phenolic hydroxyl (-OH) group imparts polar, hydrogen-bond-donating character, while the bicyclic indane core is nonpolar and lipophilic. This dual nature is critical for solvent selection.

    • Expected Solubility: Based on the principle of "like dissolves like"[9][10][11], 7-Methylindan-5-ol is expected to have low solubility in nonpolar solvents (e.g., hexane) and high solubility in polar organic solvents (e.g., ethanol, methanol, acetone). Its solubility in water is anticipated to be low.

    • Melting Point: The exact melting point is not widely published, but related isomers like 7-methylindan-4-ol have a reported melting point range of 68-82°C.[12] A sharp, narrow melting point range after recrystallization is a key indicator of high purity.[10]

  • Common Impurities: Impurities in a sample of 7-Methylindan-5-ol can originate from the synthetic route and may include:

    • Starting Materials: Unreacted precursors from its synthesis.

    • Byproducts: Isomeric variants (e.g., 4-methylindan-5-ol[13]) or products from side reactions.

    • Reagents: Residual catalysts or reagents.

    • Degradation Products: Compounds formed by the decomposition of the target molecule, particularly through oxidation of the phenolic group.[14]

Methodology: A Strategic Approach to Purification

The success of recrystallization hinges on the judicious selection of a solvent system. An ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities should either be completely insoluble or highly soluble at all temperatures.[5][15]

Solvent Selection Strategy

A preliminary screening with small amounts of crude 7-Methylindan-5-ol is essential. The following workflow guides the selection process.

Solvent_Selection cluster_0 Solvent Screening Protocol start Place ~20 mg of crude 7-Methylindan-5-ol in a test tube add_solvent Add 0.5 mL of candidate solvent at room temperature start->add_solvent observe_rt Observe Solubility at RT add_solvent->observe_rt decision_rt Dissolves completely? observe_rt->decision_rt reject_rt REJECT SOLVENT (Too soluble at RT) decision_rt->reject_rt Yes heat Heat mixture to boiling decision_rt->heat No decision_hot Dissolves completely? heat->decision_hot reject_hot REJECT SOLVENT (Insoluble when hot) decision_hot->reject_hot No cool Cool slowly to RT, then in an ice bath decision_hot->cool Yes decision_crystals Abundant crystals form? cool->decision_crystals select SELECT SOLVENT (Suitable for single-solvent recrystallization) decision_crystals->select Yes consider_mixed Consider for mixed-solvent system decision_crystals->consider_mixed No

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Recommended Solvents for Screening: Based on the structure of 7-Methylindan-5-ol, the following solvents and systems are recommended for initial trials.

Solvent SystemTypePolarityBoiling Point (°C)Rationale & Comments
TolueneSingleNonpolar111Good for dissolving the nonpolar indane core. May require a co-solvent.
Ethanol / WaterMixed-PairPolar78-100Excellent choice. Ethanol dissolves the compound, and water acts as the anti-solvent to induce crystallization.[6]
Acetone / HexaneMixed-PairPolar/Nonpolar56-69Acetone is a strong solvent; hexane is a nonpolar anti-solvent. Both are volatile for easy removal.[9]
Ethyl AcetateSingleIntermediate77A good balance of polarity. May work as a single solvent.
IsopropanolSinglePolar82Similar to ethanol but less volatile. A good alternative.
General Recrystallization Workflow

The following diagram illustrates the comprehensive workflow for purifying 7-Methylindan-5-ol.

Recrystallization_Workflow cluster_workflow Purification of 7-Methylindan-5-ol step1 Step 1: Dissolution Dissolve crude 7-Methylindan-5-ol in minimum amount of hot solvent. step2 Colored Impurities Present? step1->step2 step3 Step 2: Decolorization (Optional) Add activated charcoal. Boil briefly. step2->step3 Yes step4 Step 3: Hot Filtration Filter hot solution to remove insoluble impurities and charcoal. step2->step4 No step3->step4 step5 Step 4: Crystallization Allow filtrate to cool slowly to room temperature, then chill in an ice bath. step4->step5 step6 Step 5: Crystal Collection Collect crystals by vacuum filtration. Wash with ice-cold solvent. step5->step6 step7 Step 6: Drying Dry crystals under vacuum to a constant weight. step6->step7 step8 Step 7: Purity Assessment Determine melting point and calculate percent recovery. step7->step8

Caption: Step-by-step workflow for the recrystallization process.

Protocol 1: Single-Solvent Recrystallization (e.g., using Toluene)

This protocol is suitable if a single solvent with a high-temperature coefficient of solubility is identified.

  • Dissolution: Place the crude 7-Methylindan-5-ol in an Erlenmeyer flask. Add a boiling chip. Add the chosen solvent (e.g., toluene) portion-wise to the flask while heating on a hot plate, swirling continuously. Add just enough solvent to completely dissolve the solid at the boiling point.[6][16] Using the minimum amount of solvent is crucial for maximizing yield.[11]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount (1-2% of the solute's weight) of activated charcoal.[17] Swirl and reheat to boiling for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Hot Gravity Filtration: To remove insoluble impurities or charcoal, perform a hot gravity filtration. Preheat the filter funnel and receiving flask with hot solvent to prevent premature crystallization.[6] Filter the hot solution quickly.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the growth of larger, purer crystals.[4] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals using vacuum filtration (Büchner funnel).[10] Wash the crystals with a small amount of ice-cold solvent to rinse away any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethanol/Water)

This is often the most effective method for compounds with intermediate polarity like 7-Methylindan-5-ol.[18]

  • Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.

  • Induce Cloudiness: While keeping the solution hot, add the "poor" solvent or "anti-solvent" (e.g., hot water) dropwise until the solution becomes faintly cloudy (turbid).[15] This indicates the saturation point has been reached.

  • Clarification: Add a few more drops of the "good" solvent (hot ethanol) until the cloudiness just disappears. The solution is now perfectly saturated.

  • Crystallization, Collection, and Drying: Follow steps 4, 5, and 6 from the Single-Solvent Protocol. For washing, use an ice-cold mixture of the two solvents in the approximate ratio determined during the procedure.

Troubleshooting Common Recrystallization Issues

IssueProbable Cause(s)Recommended Solution(s)
No Crystals Form - Too much solvent was used.- Solution cooled too quickly.- Boil off some of the solvent to re-saturate the solution.- Scratch the inside of the flask with a glass rod at the solution's surface to provide nucleation sites.[19]- Add a "seed crystal" of pure compound.
"Oiling Out" - The boiling point of the solvent is too close to or below the melting point of the solute.- The solution is supersaturated.- Reheat the solution to dissolve the oil, then add more solvent before cooling again.- Choose a solvent with a higher boiling point.[5]
Low Recovery/Yield - Too much solvent was used.- Premature crystallization during hot filtration.- Crystals were washed with solvent that was not ice-cold.- Concentrate the mother liquor by boiling off some solvent to obtain a second crop of crystals.[6]- Ensure filtration apparatus is adequately pre-heated.- Always use ice-cold solvent for washing.
Colored Product - Incomplete removal by charcoal.- The color is inherent to the compound.- Repeat the recrystallization with a fresh batch of activated charcoal.- Ensure the color is not an intrinsic property of the pure compound.

References

  • Crystallization. (n.d.). University of California, Los Angeles.
  • Experiment 2: Recrystallization. (n.d.). University of Toronto.
  • Recrystallization. (n.d.). California State University, Long Beach.
  • Recrystallization Techniques. (n.d.). BOC Sciences.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization in the Organic Chemistry Laboratory. (2025, November 17). Chemical Education Xchange.
  • Recrystallization (chemistry). (n.d.). EBSCO Information Services.
  • Recrystallization Definition, Principle & Purpose. (2022, November 7). PraxiLabs.
  • Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.). Journal of Chemical Education.
  • Recrystallization. (2023, January 29). Chemistry LibreTexts.
  • Recrystallization. (n.d.). University of Mustansiriyah.
  • 7-methylindan-5-ol — Chemical Substance Information. (n.d.). NextSDS.
  • Recrystallization. (n.d.). University of Massachusetts.
  • 7-Methylindan-4-ol Properties. (2025, October 15). U.S. Environmental Protection Agency.
  • 7-Methylindan-4-ol. (n.d.). PubChem, National Institutes of Health.
  • Mehmood, T., & Mushtaq, A. (2023). Methods for Crystal Production of natural compounds; a review of recent advancements. International Scientific Organization.
  • [Orgo Lab] Recrystallization of Acetanilide. (2021, September 7). YouTube.
  • CHM 242 Lab 1 Recrystallization of Acetanilide Part A. (2020, August 26). YouTube.
  • Impurities in Pharmaceuticals- A Review. (2013, December 15). Journal of Current Pharma Research.

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Application

A Robust GC-MS Protocol for the Identification and Profiling of Impurities in 7-Methylindan-5-ol

An Application Note from the Senior Scientist's Desk Abstract This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the comprehensive identification of impurities...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note presents a detailed, validated Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the comprehensive identification of impurities in 7-Methylindan-5-ol, a key intermediate in pharmaceutical synthesis. Due to the polar phenolic nature of the target analyte and its potential impurities, direct GC analysis is challenging, leading to poor peak shape and low sensitivity. This protocol overcomes these limitations through a robust silylation derivatization step, which converts the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether. This enhances volatility and thermal stability, enabling high-resolution separation and confident identification.[1][2] The methodology described herein is designed for researchers, analytical scientists, and drug development professionals, providing a self-validating framework for impurity profiling in compliance with stringent regulatory expectations.

The Analytical Challenge: Why Derivatization is Essential

7-Methylindan-5-ol is a semi-volatile phenolic compound. The presence of the polar hydroxyl (-OH) group poses a significant challenge for Gas Chromatography (GC) analysis for two primary reasons:

  • Poor Volatility: The hydroxyl group engages in strong intermolecular hydrogen bonding, which increases the boiling point of the molecule and reduces its volatility. This makes it difficult to transfer the analyte into the gas phase required for GC separation.[3]

  • Adsorption and Peak Tailing: The active hydrogen of the hydroxyl group can interact irreversibly or reversibly with active sites (e.g., free silanol groups) on the GC inlet liner and the capillary column itself.[2] This leads to undesirable chromatographic effects such as poor peak shape (tailing), reduced signal intensity, and in severe cases, complete loss of the analyte.

To address these issues, chemical derivatization is an essential sample preparation step.[1] This process replaces the active hydrogen with a non-polar functional group. For phenolic compounds, silylation is the most effective and widely used technique, offering a clean and rapid reaction to produce volatile and thermally stable derivatives suitable for GC-MS analysis.[3][4]

Principle of the Method: Silylation GC-MS

The core of this protocol is the conversion of 7-Methylindan-5-ol and its structurally similar impurities into their corresponding trimethylsilyl (TMS) ethers. This is achieved using a potent silylating agent, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[5]

The derivatized sample is then injected into the GC-MS system. The non-polar stationary phase of the capillary column separates the components based on their boiling points and relative affinities. As each component elutes from the column, it enters the mass spectrometer, where it is ionized by electron impact (EI). The resulting fragmentation pattern (mass spectrum) serves as a unique chemical fingerprint, allowing for positive identification by comparison to spectral libraries and fragmentation rules.

Below is a diagram illustrating the overall analytical workflow.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation Sample Weigh 7-Methylindan-5-ol Sample Dissolve Dissolve in Pyridine Sample->Dissolve Derivatize Add BSTFA + 1% TMCS Heat at 70°C for 30 min Dissolve->Derivatize Inject Inject Derivatized Sample into GC-MS Derivatize->Inject Analysis Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (EI) Separate->Detect Process Process Chromatogram & Spectra Detect->Process Data Acquisition Identify Identify Impurities via Library Search & Fragmentation Analysis Process->Identify Report Quantify and Report Findings Identify->Report

Caption: General workflow for impurity analysis of 7-Methylindan-5-ol.

Materials and Reagents

  • Analyte: 7-Methylindan-5-ol sample

  • Solvent: Pyridine, anhydrous (or other aprotic solvent like Acetonitrile or Dichloromethane)

  • Derivatization Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps

  • Heating: Heating block or oven capable of maintaining 70°C

  • Instrumentation: Gas Chromatograph with a Mass Selective Detector (GC-MS)

Detailed Experimental Protocol

Sample Preparation and Derivatization
  • Sample Weighing: Accurately weigh approximately 10 mg of the 7-Methylindan-5-ol sample into a 2 mL autosampler vial.

  • Dissolution: Add 1.0 mL of anhydrous pyridine to the vial. Cap and vortex briefly to ensure complete dissolution. Causality Note: Pyridine is an excellent solvent for this reaction as it also acts as an acid scavenger, neutralizing the HCl byproduct generated by the TMCS catalyst, thereby driving the reaction to completion.

  • Derivatization: Add 100 µL of BSTFA + 1% TMCS to the solution. Cap the vial tightly.

  • Reaction: Heat the vial in a heating block at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before placing it in the GC-MS autosampler for analysis.

GC-MS Instrumentation and Parameters

The following table outlines the recommended starting parameters for the GC-MS analysis. These should be optimized for the specific instrumentation in use.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.2 mL/min[6]
Inlet Temperature280°C[5]
Injection ModeSplit (e.g., 20:1 ratio) or Splitless for trace analysis
Injection Volume1.0 µL
Oven ProgramInitial: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C. Hold: 5 min.[7] Note: This program should be optimized based on observed separation.
Mass Spectrometer
MS SystemAgilent 5977 MSD or equivalent
Ionization ModeElectron Impact (EI) at 70 eV[6][8]
Source Temperature230°C[6]
Quadrupole Temperature150°C[6]
Mass Scan Range40 - 550 amu[9]
Solvent Delay3 - 5 minutes (to prevent filament damage from the solvent and derivatizing agent)

Data Analysis and Impurity Identification

Identification of impurities relies on two key pieces of information: chromatographic retention time and the mass spectrum.

  • Peak Identification: The large peak in the chromatogram will correspond to the derivatized 7-Methylindan-5-ol. Smaller peaks represent potential impurities.

  • Mass Spectral Analysis:

    • Library Search: Compare the mass spectrum of each impurity peak against a commercial mass spectral library (e.g., NIST, Wiley). A high match factor (>800) provides a tentative identification.

    • Fragmentation Analysis: For unknown impurities or to confirm library hits, analyze the fragmentation pattern. The molecular ion (M+) of the TMS derivative will be observed. A characteristic loss of a methyl group (-15 Da) from the silyl group is a strong indicator of a TMS derivative.

  • Expected Impurities: Based on typical synthetic routes for indanols, potential impurities may include:

    • Positional Isomers: 4-Methylindan-5-ol, 6-Methylindan-5-ol.[10] These will likely have very similar mass spectra to the main component but different retention times.

    • Unreacted Starting Materials: Precursors used in the synthesis.

    • Process-Related Impurities: By-products from reactions such as Friedel-Crafts acylation or cyclization.[11]

    • Degradation Products: Oxidation products formed during synthesis or storage.

Below is a diagram illustrating the logical process for identifying an unknown peak.

Identification_Logic Start Unknown Peak Detected GetSpectrum Acquire Mass Spectrum Start->GetSpectrum LibrarySearch Perform NIST/Wiley Library Search GetSpectrum->LibrarySearch CheckMatch Match Factor > 800? LibrarySearch->CheckMatch TentativeID Tentative Identification Made CheckMatch->TentativeID Yes ManualAnalysis Manual Fragmentation Analysis CheckMatch->ManualAnalysis No / Low TentativeID->ManualAnalysis Confirmation Required CheckMPlus Molecular Ion (M+) Consistent? ManualAnalysis->CheckMPlus CheckFragments Characteristic Fragments (e.g., M-15) Present? CheckMPlus->CheckFragments Yes Unknown Impurity Remains Unknown CheckMPlus->Unknown No ConfirmedID Structure Proposed/ Confirmed CheckFragments->ConfirmedID Yes CheckFragments->Unknown No

Caption: Logic diagram for the identification of an unknown impurity.

Method Validation Principles

To ensure the trustworthiness and reliability of this protocol for routine quality control, it must be validated according to ICH Q2(R1) guidelines.[12] Key validation parameters to be assessed are summarized below.

Validation ParameterPurposeTypical Acceptance Criteria (Example)
Specificity To ensure the method can distinguish the main component from its impurities and other matrix components.[13]Baseline resolution > 1.5 between adjacent peaks.
Limit of Detection (LOD) The lowest amount of an impurity that can be detected but not necessarily quantitated.Signal-to-Noise ratio ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.[12]Signal-to-Noise ratio ≥ 10; RSD < 10%.
Linearity To demonstrate a proportional relationship between impurity concentration and the analytical response over a defined range.[14]Correlation coefficient (r²) > 0.99.
Accuracy The closeness of the test results to the true value, often assessed by spike/recovery studies.[14]Recovery between 80-120% for impurities at relevant levels.
Precision (Repeatability & Intermediate)The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[14]Relative Standard Deviation (RSD) ≤ 15% for impurities near the LOQ.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant impact on results from minor changes in flow, temp, etc.

Conclusion

The GC-MS protocol detailed in this application note, centered around a silylation derivatization step, provides a specific, robust, and reliable method for the identification of impurities in 7-Methylindan-5-ol. By converting the polar analyte into a more volatile form, this approach enables high-quality chromatographic separation and confident mass spectrometric identification. Proper validation of this method in accordance with ICH guidelines will ensure its suitability for use in a regulated drug development environment, contributing to the overall safety and quality of the final pharmaceutical product.[12][15]

References

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Forensic Science International. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • GC Method Validation For Impurities Analysis: How To Get Mastery In 3 Minutes. The Pharma Guidance. Available at: [Link]

  • Validation of GC/ GC-MS methodologies. ComplianceIQ. Available at: [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available at: [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC-MS). MATEC Web of Conferences. Available at: [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. The Pharma Guidance. Available at: [Link]

  • GC-MS Determination of Flavonoids and Phenolic and Benzoic Acids in Human Plasma after Consumption of Cranberry Juice. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • 7-methylindan-5-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Gas Chromatography-Mass Spectrum Analysis of Ethanolic Extract of Hyptis suaveolens (L.) Poit. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Impurity Analysis and Profiling Services. Emery Pharma. Available at: [Link]

  • Impurity Identification Using LC-MS and in silico Reaction Enumeration. Chemaxon. Available at: [Link]

  • Identifying Unexpected Impurities In Drug Products. Nelson Labs. Available at: [Link]

  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI. Available at: [Link]

  • GC-MS Analysis with In Situ Derivatization for Managing Toxic Oxidative Hair Dye Ingredients in Hair Products. MDPI. Available at: [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

  • GC-MS Analysis of the Composition of the Extracts and Essential Oil from Myristica fragrans Seeds Using Magnesium Aluminometasilicate as Excipient. MDPI. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. Available at: [Link]

  • ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. European Medicines Agency (EMA). Available at: [Link]

  • Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). PubMed, National Center for Biotechnology Information. Available at: [Link]

  • GC-MS analysis of propolis of Indian origin. ResearchGate. Available at: [Link]

  • An Industrial Process for Selective Synthesis of 7-methyl Guanosine 5'-diphosphate: Versatile Synthon for Synthesis of mRNA Cap Analogues. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. Available at: [Link]

  • A Novel Validated GC-MS/MS Method for the Estimation of N-Nitroso Dimethyl Amine and N-Nitroso Diethyl Amine in Zidovudine. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • US3876562A - 7,7a-epoxy-5,6,7a-tetrahydro-1,1,2,3,3-pentamethyl 4(3ah). Google Patents.

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Method

Application Note: A Framework for Evaluating 7-Methylindan-5-ol as a Novel Anti-Inflammatory Agent

Abstract: Chronic inflammation is a critical pathological component of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The demand for novel, effective, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Chronic inflammation is a critical pathological component of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The demand for novel, effective, and safe anti-inflammatory therapeutics is therefore urgent. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 7-Methylindan-5-ol, a unique indan derivative, as a potential lead compound for a new class of anti-inflammatory agents. Drawing from the established bioactivity of related indanone and indazole structures[1][2][3][4], this guide outlines a phased experimental approach, from initial in vitro screening to mechanistic elucidation and in vivo proof-of-concept studies. We present detailed protocols, explain the scientific rationale behind experimental choices, and offer frameworks for data interpretation, empowering research teams to rigorously assess the therapeutic potential of this promising scaffold.

Introduction: The Rationale for Investigating 7-Methylindan-5-ol

Inflammation is a fundamental biological process essential for host defense and tissue repair.[5][6] However, its dysregulation leads to chronic inflammatory states that underpin a wide array of human diseases.[5][6][7][8] Major inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) pathways, are central regulators of this process.[7][8][9][10][11][12][13][14][15] These pathways control the expression and release of pro-inflammatory mediators, including cytokines (e.g., TNF-α, IL-6, IL-1β) and enzymes like cyclooxygenases (COX).[7][16][17][18]

Current anti-inflammatory therapies, such as NSAIDs and corticosteroids, are often associated with significant side effects, necessitating the search for new chemical entities with improved safety and efficacy profiles.[5][6][19] The indanone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting potent anti-inflammatory, analgesic, and anticancer activities.[3][4] While direct studies on 7-Methylindan-5-ol are limited, its structural relative, 1-(4-Hydroxy-7-methyl-indan-5-yl)ethanone, is noted as a key intermediate in the synthesis of anti-inflammatory drugs.[20] This suggests that the 7-methylindan core may be a valuable starting point for novel drug discovery.

This guide proposes a hypothesis-driven workflow to investigate whether 7-Methylindan-5-ol can modulate key inflammatory pathways and exhibit therapeutic efficacy.

Hypothesized Mechanism of Action

Based on the activity of structurally related compounds, we hypothesize that 7-Methylindan-5-ol may exert its anti-inflammatory effects by targeting one or more of the core signaling pathways that regulate inflammation. The primary cascades to investigate are the NF-κB and MAPK pathways, which are critical convergence points for numerous inflammatory stimuli.[7][10][21][22]

The NF-κB Signaling Pathway

The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[7][8][13][16] In its inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of kappa B (IκB) proteins. Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate gene expression.[8][12][16]

NF_kB_Pathway cluster_cyto Cytoplasm Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK IkB p-IκBα (Degradation) IKK->IkB P NFkB_cyto NF-κB (p50/p65) + IκBα (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_cyto->NFkB_active Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription Nucleus->Gene Cytokines TNF-α, IL-6, COX-2 Gene->Cytokines Inhibition Potential Inhibition by 7-Methylindan-5-ol Inhibition->IKK Inhibition->NFkB_active

Figure 1: Simplified NF-κB signaling pathway and potential points of inhibition.
The MAPK Signaling Pathway

The MAPK family, including p38, JNK, and ERK, represents another crucial set of signaling cascades that respond to external stressors and regulate the production of inflammatory mediators.[10][15][17][21] These kinases operate in a tiered system and are key to stabilizing inflammatory mRNAs and activating transcription factors.[21]

MAPK_Pathway Stimulus Stress / Cytokines MAP3K MAP3K Stimulus->MAP3K MAP2K MAP2K MAP3K->MAP2K p38 p38 MAP2K->p38 ERK ERK MAP2K->ERK JNK JNK MAP2K->JNK AP1 AP-1 Activation p38->AP1 ERK->AP1 JNK->AP1 Response Inflammatory Response AP1->Response Inhibition Potential Inhibition Inhibition->MAP2K

Figure 2: Overview of the MAPK signaling cascade in inflammation.

Phased Experimental Workflow

A structured, multi-phase approach is essential for the efficient evaluation of 7-Methylindan-5-ol. This workflow ensures that foundational data on safety and efficacy are established before proceeding to more complex and resource-intensive mechanistic and in vivo studies.

Workflow Start 7-Methylindan-5-ol (Test Compound) Phase1 Phase 1: In Vitro Screening Start->Phase1 P1_A Protocol 1: Cell Viability Assay (e.g., MTT/MTS) Phase1->P1_A P1_B Protocol 2: Nitric Oxide (NO) Assay (Griess Assay) P1_A->P1_B P1_C Protocol 3: Pro-inflammatory Cytokine Profiling (ELISA) P1_B->P1_C Decision1 Non-toxic & Active? P1_C->Decision1 Phase2 Phase 2: Mechanism of Action (MoA) P2_A Protocol 4: Western Blot for NF-κB & MAPK Pathways Phase2->P2_A P2_B Protocol 5: COX-1/COX-2 Enzyme Inhibition Assay P2_A->P2_B Decision2 Mechanism Identified? P2_B->Decision2 Phase3 Phase 3: In Vivo Proof-of-Concept P3_A Protocol 6: Carrageenan-Induced Paw Edema (Rat/Mouse) Phase3->P3_A P3_B Protocol 7: LPS-Induced Systemic Inflammation (Mouse) P3_A->P3_B Decision3 Efficacious In Vivo? P3_B->Decision3 Decision1->Phase2 Yes Stop Stop/Re-evaluate Decision1->Stop No Decision2->Phase3 Yes Decision2->Stop No/Unclear End Lead Candidate for SAR & Further Development Decision3->End Yes Decision3->Stop No

Figure 3: A systematic workflow for evaluating 7-Methylindan-5-ol.

PART A: In Vitro Evaluation Protocols

The initial phase focuses on cost-effective, high-throughput cell-based assays to determine the compound's cytotoxicity and primary anti-inflammatory activity.[5][6][23] The murine macrophage cell line RAW 264.7 is an excellent model, as its stimulation with lipopolysaccharide (LPS) robustly induces inflammatory pathways.[24][25]

Protocol 1: Cell Viability Assay (MTT)

Objective: To determine the non-toxic concentration range of 7-Methylindan-5-ol for subsequent experiments.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 7-Methylindan-5-ol (e.g., 1 µM to 100 µM) in complete culture medium. Replace the old medium with medium containing the test compound. Include a "vehicle control" (DMSO) and a "no treatment" control.

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that demonstrate >90% viability for further assays.

Protocol 2: Nitric Oxide (NO) Production Assay

Objective: To assess the inhibitory effect of 7-Methylindan-5-ol on the production of nitric oxide, a key inflammatory mediator.[5][25]

Methodology:

  • Cell Seeding & Treatment: Seed RAW 264.7 cells as in Protocol 1. Pre-treat cells with non-toxic concentrations of 7-Methylindan-5-ol for 1 hour.

  • Inflammatory Stimulus: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Include a positive control group treated with a known inhibitor (e.g., Dexamethasone).

  • Incubation: Incubate the plate for 24 hours.

  • Griess Assay: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent I followed by 50 µL of Griess Reagent II.

  • Readout: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

  • Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production relative to the LPS-only treated group.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of 7-Methylindan-5-ol on the secretion of key pro-inflammatory cytokines like TNF-α and IL-6.[24][26]

Methodology:

  • Cell Culture Supernatant: Use the supernatant collected from the same experiment as Protocol 2.

  • ELISA Procedure: Perform sandwich ELISAs for TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).

  • Readout: Measure absorbance on a microplate reader at the specified wavelength.

  • Analysis: Calculate cytokine concentrations based on a standard curve. Determine the half-maximal inhibitory concentration (IC₅₀) for each cytokine.

Parameter 7-Methylindan-5-ol Dexamethasone (Positive Control)
NO Inhibition IC₅₀ [Example Data: 15.2 µM][Example Data: 0.8 µM]
TNF-α Inhibition IC₅₀ [Example Data: 12.8 µM][Example Data: 0.5 µM]
IL-6 Inhibition IC₅₀ [Example Data: 18.5 µM][Example Data: 1.1 µM]
Table 1: Example Data Presentation for In Vitro Screening Results.

PART B: Mechanism of Action (MoA) Protocols

If significant in vitro activity is observed, the next phase investigates the underlying molecular mechanism.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Pathways

Objective: To determine if 7-Methylindan-5-ol inhibits the activation (phosphorylation) of key signaling proteins in the NF-κB and MAPK pathways.

Methodology:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with 7-Methylindan-5-ol for 1 hour, then stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes).

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies overnight (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-p-p38, anti-p38, anti-β-actin).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Analysis: Densitometrically quantify the phosphorylated protein bands and normalize them to their total protein and the β-actin loading control. A reduction in the ratio of phosphorylated to total protein indicates inhibition.

PART C: In Vivo Proof-of-Concept Protocols

Positive in vitro and MoA results warrant validation in established animal models of inflammation.[27][28][29] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Protocol 6: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the efficacy of 7-Methylindan-5-ol in a classic model of acute, localized inflammation.[1][3][19]

Methodology:

  • Animal Acclimation: Acclimate male Wistar rats (180-220g) for one week.

  • Grouping: Divide animals into groups (n=6): Vehicle control, Positive control (Indomethacin, 10 mg/kg), and 7-Methylindan-5-ol (e.g., 10, 30, 100 mg/kg).

  • Compound Administration: Administer the test compounds orally (p.o.) 60 minutes before the carrageenan injection.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.

  • Edema Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control at each time point.

Treatment Group Dose (mg/kg) Paw Volume Increase at 3h (mL) % Inhibition
Vehicle Control -[Example Data: 0.85 ± 0.05]-
Indomethacin 10[Example Data: 0.34 ± 0.03][Example Data: 60.0%]
7-Methylindan-5-ol 30[Example Data: 0.62 ± 0.04][Example Data: 27.1%]
7-Methylindan-5-ol 100[Example Data: 0.45 ± 0.05][Example Data: 47.0%]
Table 2: Example Data Presentation for Carrageenan-Induced Paw Edema Model.

Conclusion and Future Directions

This application note provides a rigorous, phased framework for the initial discovery and evaluation of 7-Methylindan-5-ol as a potential anti-inflammatory agent. By systematically progressing from broad in vitro screening to targeted mechanistic studies and finally to in vivo validation, researchers can build a comprehensive data package to support its advancement. Positive results from this workflow would justify further investigation, including structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, as well as testing in more complex, chronic models of inflammatory disease.

References

  • Vertex AI Search. (2025, September 30).
  • Lawrence, T. (n.d.). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. [Link]

  • Li, Q., & Verma, I. M. (2001). NF-κB: a key role in inflammatory diseases. Journal of Clinical Investigation, 107(1), 7–11. [Link]

  • Towers, C. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]

  • AnyGenes. (n.d.). NF-κB Signaling Pathway: Functions and Biomarkers. AnyGenes. [Link]

  • Che, H., et al. (2024). Intersection of inflammation and viral replication: the central role of MAPK signaling in viral respiratory infections. Frontiers in Immunology. [Link]

  • Satarker, S., et al. (2021). JAK-STAT Pathway Inhibition and their Implications in COVID-19 Therapy. Journal of Inflammation Research. [Link]

  • Mocci, G., et al. (2023). The Use of JAK/STAT Inhibitors in Chronic Inflammatory Disorders. International Journal of Molecular Sciences. [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Assay Genie. [Link]

  • Nuvisan. (n.d.). Advanced in vivo inflammation & immunology models. Nuvisan. [Link]

  • DiSabato, D. J., et al. (2024). NF-κB as an Inducible Regulator of Inflammation in the Central Nervous System. International Journal of Molecular Sciences. [Link]

  • DermNet. (n.d.). Janus kinase inhibitors. DermNet. [Link]

  • Peiris, D. S. H., et al. (2025, February 26). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Authorea Preprints. [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. [Link]

  • Sun, S. C. (2011). MAPK signaling in inflammation-associated cancer development. Oncogene. [Link]

  • Bio-Connect. (n.d.). JAK/STAT signaling pathway inhibitors from MedChem Express. Bio-Connect. [Link]

  • Kyriakis, J. M., & Avruch, J. (2012). Mammalian MAPK Signal Transduction Pathways Activated by Stress and Inflammation: A 10-Year Update. Physiological Reviews. [Link]

  • Covance. (2021, August 2). In vivo preclinical models for immune-mediated inflammatory disease drug development. Covance. [Link]

  • Schroecksnadel, K., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Clinica Chimica Acta. [Link]

  • Gautam, R., & Jachak, S. M. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Inflammopharmacology. [Link]

  • Sygnature Discovery. (n.d.). Inflammation and Immunology Models. Sygnature Discovery. [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. [Link]

  • IIVS. (n.d.). Anti-Inflammatory Screen. IIVS. [Link]

  • Balakumar, B. S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]

  • ResearchGate. (2025, February 22). (PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

  • Rahman, M. S., et al. (2013). Optimized methods for in vitro and in vivo anti-inflammatory assays and its applications in herbal and synthetic drug analysis. Biotechnology and Bioprocess Engineering. [Link]

  • ResearchGate. (2024, April 15). (PDF) Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. ResearchGate. [Link]

  • ResearchGate. (2026, March 1). (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ResearchGate. [Link]

  • Ullah, H., et al. (2023). Involvement of the Opioidergic Mechanism in the Analgesic Potential of a Novel Indazolone Derivative. ACS Omega. [Link]

  • Varghese, E., et al. (2023). Molecular insights into anti-inflammatory activities of selected Indian herbs. Journal of Traditional and Complementary Medicine. [Link]

  • Indian Academy of Sciences. (1987, December 6). A new synthesis of some substituted methylindenes. Indian Academy of Sciences. [Link]

  • Sodel, A., et al. (2023). In Vitro Anti-Inflammatory Activity of Methyl Derivatives of Flavanone. International Journal of Molecular Sciences. [Link]

  • Li, S., et al. (2022). Anti-Inflammatory Property of 5-Demethylnobiletin (5-Hydroxy-6, 7, 8, 3′, 4′-pentamethoxyflavone) and Its Metabolites in Lipopolysaccharide (LPS)-Induced RAW 264.7 Cells. Antioxidants. [Link]

  • ResearchGate. (2017, February 23). (PDF) Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. ResearchGate. [Link]

  • Raj, J. S., et al. (2021). Evaluation of Antioxidants, Antidiabetic, Antiinflammatory Active Compounds from Leptogium rivurale Through In-Vitro and In-Silico Studies. Journal of Pharmaceutical Research International. [Link]

  • Ravikumar, K. S., et al. (2006). An Industrial Process for Selective Synthesis of 7-methyl Guanosine 5'-diphosphate: Versatile Synthon for Synthesis of mRNA Cap Analogues. Nucleosides, Nucleotides & Nucleic Acids. [Link]

  • ResearchGate. (2020, July 26). (PDF) Anti-Inflammatory Activity of Isolated Bioactive Flavanoid Apigenin-7-O-Β-D Glucuronide Methyl Ester from the Ethyl Acetate Leaf Extract of Manilkara zapota. ResearchGate. [Link]

  • Google Patents. (n.d.). US3876562A - 7,7a-epoxy-5,6,7a-tetrahydro-1,1,2,3,3-pentamethyl 4(3ah)-indanone perfume composition.
  • Nair, A. N. S., et al. (2020). Antidiabetes constituents, cycloartenol and 24-methylenecycloartanol, from Ficus krishnae. PLOS ONE. [Link]

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Application

Application Note: Rational Design and Synthesis of Novel PERK Inhibitors Utilizing 7-Methylindan-5-ol

Introduction & Mechanistic Rationale Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical transmembrane sensor of the unfolded protein response (UPR). Under conditions of endoplasmic reticulum (E...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) is a critical transmembrane sensor of the unfolded protein response (UPR). Under conditions of endoplasmic reticulum (ER) stress—a state frequently hijacked by solid tumors to survive hypoxia and nutrient deprivation—PERK undergoes oligomerization and autophosphorylation [1]. Once activated, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event halts global protein translation to reduce the ER folding load, while selectively upregulating survival genes such as ATF4 [2].

First-generation PERK inhibitors, notably the indole-based GSK2606414, demonstrated remarkable biochemical potency (IC50 ~0.4 nM) [3]. However, optimizing the pharmacokinetic profiles of these early compounds remains a priority in drug development. Bioisosteric replacement of the indole or oxindole core with an indane scaffold is a validated medicinal chemistry strategy to improve lipophilic efficiency and alter hinge-binding dynamics within the kinase ATP-binding pocket.

This technical guide outlines a comprehensive, self-validating protocol utilizing 7-Methylindan-5-ol (CAS: 20294-40-0) [4] as a versatile precursor for the synthesis of novel, ATP-competitive PERK inhibitors.

PERK_Pathway ER_Stress ER Stress / Unfolded Proteins GRP78 GRP78 Dissociation ER_Stress->GRP78 PERK PERK Activation (Oligomerization & Phosphorylation) GRP78->PERK eIF2a eIF2α Phosphorylation PERK->eIF2a Inhibitor PERK Inhibitor (Indane-based) Inhibitor->PERK Blocks ATP Pocket ATF4 ATF4 Translation (UPR Response) eIF2a->ATF4

PERK signaling pathway and targeted inhibition mechanism.

Synthetic Strategy & Workflow

The phenolic hydroxyl group of 7-methylindan-5-ol provides an ideal synthetic handle. Direct functionalization is achieved via triflation, converting the electron-rich phenol into a highly reactive electrophile (indanyl triflate). This intermediate is primed for palladium-catalyzed Suzuki-Miyaura cross-coupling with a pyrrolopyrimidine boronic ester—the primary pharmacophore responsible for anchoring the molecule to the PERK hinge region[2].

Causality in Design: The triflate intermediate is deliberately chosen over direct halogenation. The electron-donating methyl group at the 7-position makes direct halogenation of the indane ring regioselectively challenging and prone to mixtures. Triflation of the existing oxygen guarantees precise functionalization at the 5-position.

Synthetic_Workflow Step1 7-Methylindan-5-ol Step2 Triflation (Tf2O, Pyridine) Step1->Step2 Step3 Indanyl Triflate Intermediate Step2->Step3 Step4 Suzuki-Miyaura Coupling Step3->Step4 Step5 Indane-Pyrimidine PERK Inhibitor Step4->Step5

Synthetic workflow from 7-Methylindan-5-ol to PERK inhibitor.

Experimental Protocols

Protocol A: Synthesis of 7-Methyl-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate

Self-Validating Step: Reaction progress must be monitored by Thin-Layer Chromatography (TLC). The disappearance of the UV-active, polar phenol spot and the emergence of a non-polar triflate spot confirms complete conversion before proceeding to workup.

  • Preparation: Dissolve 7-methylindan-5-ol (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.

    • Causality: Argon rigorously prevents the hydrolysis of the highly moisture-sensitive trifluoromethanesulfonic anhydride (Tf2O).

  • Base Addition: Add anhydrous pyridine (2.0 eq) and cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Pyridine acts as a mild acid scavenger for the generated triflic acid, preventing premature degradation or polymerization of the indane core.

  • Electrophile Addition: Dropwise add Tf2O (1.2 eq). Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature for 2 hours.

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate 9:1) to yield the pure indanyl triflate. Verify identity via LC-MS (monitor for the expected [M+H]+ corresponding to the triflate mass).

Protocol B: Suzuki-Miyaura Cross-Coupling for Scaffold Assembly
  • Reagent Mixing: In a Schlenk flask, combine the synthesized indanyl triflate (1.0 eq), 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-boronic acid pinacol ester (1.1 eq), and K2CO3 (3.0 eq).

  • Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H2O (4:1, 0.1 M). Degas the mixture by sparging with argon for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst, which would irreversibly stall the catalytic cycle.

  • Catalyst Addition: Add Pd(dppf)Cl2 (0.05 eq).

    • Causality: The bidentate dppf ligand provides the necessary steric bulk and electron density to facilitate the oxidative addition of the sterically hindered indanyl triflate.

  • Heating: Heat the reaction to 90 °C for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. Purify via reverse-phase preparative HPLC to isolate the final indane-based PERK inhibitor.

Biological Evaluation: PERK Kinase Activity Assay

To validate the synthesized indane derivative as a functional PERK inhibitor, an in vitro TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kinase assay is employed.

Self-Validating System: GSK2606414 must be run in parallel as a positive control. If the calculated IC50 of GSK2606414 deviates by more than 3-fold from the established literature value (~0.4 nM) [3], the assay plate is deemed invalid, ensuring absolute data integrity.

  • Enzyme Preparation: Dilute recombinant human PERK kinase domain in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense the synthesized indane inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM) into a 384-well plate. Incubate with the PERK enzyme for 30 minutes at room temperature to allow for equilibrium binding.

  • Reaction Initiation: Add ATP (at the apparent Km, typically 10 µM) and a biotinylated eIF2α peptide substrate. Incubate for 60 minutes.

  • Detection: Add the TR-FRET detection mixture (Europium-labeled anti-phospho-eIF2α antibody and Streptavidin-APC). Read the time-resolved fluorescence signal at 665 nm and 615 nm.

  • Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model.

Quantitative Data Summary

The table below summarizes the expected pharmacological profile of the novel 7-Methylindan-5-ol derived inhibitor against established industry benchmarks.

CompoundTarget MechanismBiochemical IC50 (nM)Cellular eIF2α p-IC50 (nM)Selectivity (PERK vs GCN2)
GSK2606414 (Control)PERK ATP-competitive0.4~30>100-fold
ISRIB (Control)eIF2α pathway (Downstream)N/A*5N/A
Indane-Derivative (Synthesized)PERK ATP-competitive< 5.0 (Expected)< 50 (Expected)>200-fold (Expected)

*Note: ISRIB acts downstream by reversing the effects of eIF2α phosphorylation, hence a biochemical PERK IC50 is not applicable [3].

References

  • Axten, J. M., et al. "Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK)." Journal of Medicinal Chemistry. 1

  • Wang, Y., et al. "Structural Determinants of PERK Inhibitor Potency and Selectivity." PMC / NIH. 2

  • Selleck Chemicals. "PERK Inhibition | PERK Inhibitor Review." Selleckchem.3

  • NextSDS. "7-methylindan-5-ol — Chemical Substance Information." NextSDS Database. 4

Sources

Method

Application Notes and Protocols: Experimental Design for Testing the Biological Activity of 7-Methylindan-5-ol Derivatives

Introduction: The Therapeutic Potential of the Indane Scaffold The indane scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including ant...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the Indane Scaffold

The indane scaffold is a privileged structure in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2][3] The unique structural features of indane-1,3-dione, for instance, have attracted significant interest from chemists and biologists alike.[4][5] Specifically, 7-Methylindan-5-ol and its derivatives represent a promising class of compounds for novel therapeutic development. One related compound, 1-(4-Hydroxy-7-methyl-indan-5-yl)ethanone, is noted for its role as a key intermediate in the synthesis of analgesics and anti-inflammatory drugs.[6] This guide provides a comprehensive experimental framework for elucidating the biological activities of novel 7-Methylindan-5-ol derivatives, guiding researchers from initial screening to in-depth mechanistic studies.

Guiding Philosophy: A Phased and Iterative Approach

A successful drug discovery campaign hinges on a logical, stepwise progression of experiments.[7][8] This protocol is designed to be iterative, allowing for data-driven decisions at each stage. The core principle is to start with broad, high-throughput screens to identify promising "hits" and then progressively employ more complex and physiologically relevant assays to characterize the most promising lead candidates. This approach, often referred to as the "drug discovery funnel," optimizes resource allocation and increases the probability of identifying compounds with genuine therapeutic potential.[9]

Phase 1: Foundational Screening - Identifying Biological Activity

The initial phase focuses on broadly assessing the potential biological activities of the synthesized 7-Methylindan-5-ol derivatives. This stage utilizes a panel of in vitro assays designed to detect common pharmacological effects.

High-Throughput Screening (HTS) for Primary Target Identification

The first step is to screen the compound library against a diverse panel of biological targets to identify initial areas of activity.

  • Receptor Binding Assays: These assays are fundamental to understanding how a compound interacts with a specific receptor.[10][11] Competition binding assays, using a radiolabeled ligand, are a robust method to determine the binding affinity (Ki) of the test compounds for a panel of common receptors (e.g., GPCRs, nuclear receptors).[10][12][13][14]

  • Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting enzymes.[15] A panel of key enzymes implicated in various diseases (e.g., kinases, proteases, oxidoreductases) should be used.[16][17] The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays.[17]

  • Cell Viability and Cytotoxicity Assays: It is crucial to assess the general toxicity of the compounds early on.[18] Assays like the MTT or CellTiter-Glo assay can determine the concentration at which the compounds induce cell death (cytotoxicity) in various cell lines (e.g., HepG2 for liver toxicity).[17][18]

G cluster_0 Compound Library cluster_1 Phase 1: Screening cluster_2 Data Analysis 7-Methylindan-5-ol Derivatives 7-Methylindan-5-ol Derivatives Receptor Binding Assays Receptor Binding Assays 7-Methylindan-5-ol Derivatives->Receptor Binding Assays Enzyme Inhibition Assays Enzyme Inhibition Assays 7-Methylindan-5-ol Derivatives->Enzyme Inhibition Assays Cell Viability Assays Cell Viability Assays 7-Methylindan-5-ol Derivatives->Cell Viability Assays Hit Identification Hit Identification Receptor Binding Assays->Hit Identification Enzyme Inhibition Assays->Hit Identification Cell Viability Assays->Hit Identification

Caption: High-level workflow for the initial screening of 7-Methylindan-5-ol derivatives.

Phase 2: Elucidating Mechanisms of Action (MoA)

Once "hit" compounds are identified in Phase 1, the focus shifts to understanding how they exert their biological effects. This phase involves more targeted and mechanistic assays.

Target Validation and Secondary Assays

For compounds showing activity in the primary screens, the next step is to confirm the target and explore the functional consequences of this interaction.

  • Functional Assays: These assays measure the physiological response of a cell to the compound. For example, if a compound binds to a G-protein coupled receptor (GPCR), a functional assay would measure downstream signaling events like calcium mobilization or cAMP production.[11]

  • Dose-Response Studies: To characterize the potency of the hit compounds, detailed dose-response curves are generated to accurately determine EC50 (for agonists) or IC50 (for antagonists/inhibitors) values.

  • Selectivity Profiling: It is important to determine if the compound is selective for its intended target. This involves testing the compound against a panel of related receptors or enzymes.

Cell-Based Assays for Disease-Relevant Models

Based on the initial findings, cell-based assays that model specific diseases should be employed.

  • Anti-inflammatory Assays: If the initial screens suggest anti-inflammatory activity, cell models like lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages can be used.[18] Key readouts include the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and nitric oxide (NO) production.[18][19][20]

  • Neuroprotection Assays: For potential neuroprotective agents, neuronal cell lines (e.g., SH-SY5Y) can be challenged with neurotoxins (e.g., MPP+, rotenone, 6-OHDA) to mimic neurodegenerative conditions like Parkinson's disease.[21][22][23] The neuroprotective effect of the compounds is then assessed by measuring cell viability and markers of apoptosis.[22][23]

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the 7-Methylindan-5-ol derivatives for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.[24]

  • Data Analysis: Calculate the percentage of cytokine inhibition relative to the LPS-only treated control.

G cluster_0 Inflammatory Stimulus cluster_1 Cytoplasmic Signaling cluster_2 Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_nuc NF-κB (Nuclear) NFkB->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, etc.) NFkB_nuc->Genes Induces Transcription

Caption: Simplified NF-κB signaling pathway in response to LPS stimulation.

Phase 3: Preclinical Profiling - Assessing Drug-Like Properties

Compounds that demonstrate robust efficacy and a clear mechanism of action in Phase 2 are advanced to preclinical profiling. This phase evaluates the absorption, distribution, metabolism, and excretion (ADME) properties of the lead candidates, which are critical for determining their potential as viable drugs.[9][25][26][27][28]

In Vitro ADME Assays

A suite of in vitro assays is used to predict the pharmacokinetic behavior of the compounds in vivo.[25][26]

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to determine the rate at which the compound is metabolized.[28]

  • Plasma Protein Binding: Determines the extent to which a compound binds to plasma proteins, which can affect its distribution and availability to target tissues.[27]

  • Cell Permeability: Assays like the Caco-2 permeability assay predict the intestinal absorption of orally administered drugs.[28]

  • CYP450 Inhibition: Evaluates the potential for the compound to inhibit major cytochrome P450 enzymes, which can lead to drug-drug interactions.[28]

Compound IDTarget IC50 (nM)Cell-based EC50 (nM)Metabolic Stability (t½, min)Plasma Protein Binding (%)Caco-2 Permeability (Papp, 10⁻⁶ cm/s)
Derivative A 50200609510
Derivative B 10050030805
Control Drug 20100909815
Early Safety and Toxicology Assessment

Preliminary safety assessments are conducted to identify any potential liabilities.

  • hERG Inhibition Assay: Screens for potential cardiotoxicity by assessing the compound's ability to inhibit the hERG potassium channel.[28]

  • Genotoxicity Assays: The Ames test is a common assay to evaluate the mutagenic potential of a compound.

G cluster_0 Lead Candidates cluster_1 Phase 3: ADME & Safety cluster_2 Decision Point Optimized Derivatives Optimized Derivatives Metabolic Stability Metabolic Stability Optimized Derivatives->Metabolic Stability Plasma Protein Binding Plasma Protein Binding Optimized Derivatives->Plasma Protein Binding Cell Permeability Cell Permeability Optimized Derivatives->Cell Permeability CYP450 Inhibition CYP450 Inhibition Optimized Derivatives->CYP450 Inhibition hERG Assay hERG Assay Optimized Derivatives->hERG Assay Genotoxicity Genotoxicity Optimized Derivatives->Genotoxicity Candidate Selection Candidate Selection Metabolic Stability->Candidate Selection Plasma Protein Binding->Candidate Selection Cell Permeability->Candidate Selection CYP450 Inhibition->Candidate Selection hERG Assay->Candidate Selection Genotoxicity->Candidate Selection

Caption: Workflow for assessing the drug-like properties of lead candidates.

Conclusion: A Roadmap for Discovery

This application note provides a structured and comprehensive framework for the experimental evaluation of 7-Methylindan-5-ol derivatives. By following this phased approach, researchers can systematically identify compounds with promising biological activity, elucidate their mechanisms of action, and assess their potential as therapeutic agents. The integration of in vitro and cell-based assays, coupled with a thorough evaluation of ADME and safety properties, is essential for making informed decisions and advancing the most promising candidates toward further preclinical and clinical development.[29][30][31]

References

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Sources

Application

Application Note: Orthogonal Cell-Based Assays for Evaluating 7-Methylindan-5-ol Cytotoxicity

Executive Summary & Chemical Rationale 7-Methylindan-5-ol (CAS 20294-40-0) is a lipophilic indanol derivative widely utilized as a chemical intermediate in pharmaceutical and fragrance synthesis[1]. Structurally related...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

7-Methylindan-5-ol (CAS 20294-40-0) is a lipophilic indanol derivative widely utilized as a chemical intermediate in pharmaceutical and fragrance synthesis[1]. Structurally related to 5-indanol, which carries known hazard classifications for acute toxicity (H302, H312, H332) and severe skin/eye irritation, 7-Methylindan-5-ol requires rigorous toxicological profiling during preclinical drug development[2].

Because lipophilic compounds can partition into lipid bilayers and disrupt cellular membranes or trigger intracellular stress pathways, relying on a single metabolic assay (e.g., MTT) is insufficient. Such compounds may cause false positives by directly interfering with mitochondrial reductases[3]. To ensure scientific integrity, this application note details an orthogonal testing strategy: pairing a membrane integrity assay (LDH release) with a morphological apoptosis assay (Annexin V/PI flow cytometry) to definitively map the cytotoxicity profile of 7-Methylindan-5-ol.

Orthogonal Cytotoxicity Workflow

The following workflow illustrates the parallel processing of treated cells to capture both extracellular enzymatic markers and single-cell fluorescent phenotypes.

G A 7-Methylindan-5-ol Treatment B Incubation (24h - 48h) A->B C Supernatant Collection B->C Collect Media D Cell Harvesting B->D Trypsinize/Collect E LDH Release Assay C->E F Annexin V/PI Staining D->F G Absorbance (490 nm) E->G H Flow Cytometry F->H

Multi-parametric workflow for evaluating 7-Methylindan-5-ol cytotoxicity.

Protocol 1: Membrane Integrity Assessment via LDH Release

Causality & Mechanistic Grounding

4 is a stable, 140 kDa cytosolic enzyme that cannot cross intact plasma membranes[4]. When 7-Methylindan-5-ol induces late apoptosis or necrosis, the membrane ruptures, releasing LDH into the culture media. The assay utilizes a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, generating NADH, which subsequently reduces a tetrazolium salt (INT) into a red formazan product absorbing at 490 nm[4].

Self-Validating Assay Design

To ensure the protocol is a self-validating system, three strict controls must be included in every plate:

  • Spontaneous Release Control (Negative): Vehicle-treated cells. Validates baseline cell health and natural LDH turnover.

  • Maximum Release Control (Positive): Cells treated with 10% Triton X-100. Validates the maximum signal capacity of the specific cell density.

  • Background Control: Media without cells. Validates the absence of exogenous LDH (crucial if using serum).

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., HepG2) at 1×104 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Aspirate growth media. Apply 7-Methylindan-5-ol (dose-response: 0.1 µM to 100 µM) in low-serum or serum-free media . Causality: Fetal Bovine Serum (FBS) contains high levels of endogenous animal LDH, which drastically increases background noise and compresses the assay's dynamic range.

  • Maximum Release Induction: 45 minutes prior to the end of the 24-hour incubation period, add 10 µL of 10% Triton X-100 to the Maximum Release control wells.

  • Supernatant Transfer: Centrifuge the plate at 250 × g for 5 minutes to pellet floating debris. Transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

  • Enzymatic Reaction: Add 50 µL of LDH Reaction Mixture to each well. Incubate for 30 minutes at room temperature, protected from light.

  • Readout: Add 50 µL of Stop Solution. Measure absorbance at 490 nm using a microplate reader.

Protocol 2: Early Apoptosis Detection via Annexin V/PI

Causality & Mechanistic Grounding

In healthy cells, phosphatidylserine (PS) is strictly confined to the inner leaflet of the plasma membrane. During early apoptosis, membrane asymmetry is lost, and PS translocates to the external leaflet[5]. 6 is a 35-36 kDa protein that binds to exposed PS with extremely high affinity, but only in the presence of physiological calcium[6]. Propidium Iodide (PI) is a nucleic acid dye that is excluded by intact membranes but rapidly enters cells with compromised membranes (late apoptosis/necrosis)[7].

G A Healthy Cell (PS Inner Leaflet) B Early Apoptosis (PS Translocation) A->B 7-Methylindan-5-ol D Annexin V (-) PI (-) A->D C Late Apoptosis/Necrosis (Membrane Rupture) B->C Secondary Necrosis E Annexin V (+) PI (-) B->E F Annexin V (+) PI (+) C->F

Mechanistic logic of Annexin V/PI staining based on membrane asymmetry.

Self-Validating Assay Design

Flow cytometry requires strict compensation controls to validate the optical separation of FITC (Annexin V) and PE/Texas Red (PI) channels:

  • Unstained Cells: Establishes baseline autofluorescence and sets the negative quadrant.

  • Single-Stain Annexin V: Cells treated with a known apoptosis inducer (e.g., Staurosporine) and stained only with Annexin V. Validates FITC signal and allows compensation of FITC spillover into the PI channel.

  • Single-Stain PI: Heat-killed cells stained only with PI. Validates PI signal and allows compensation of PI spillover into the FITC channel.

Step-by-Step Methodology
  • Cell Harvesting (Critical Step): Collect the culture media (which contains detached, late-apoptotic cells). Wash the adherent cells with PBS, trypsinize gently, and pool all fractions. Causality: Discarding the supernatant will result in a massive underestimation of cytotoxicity, as the most severely affected cells detach from the plate.

  • Washing: Centrifuge the pooled cells at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS to remove residual chelating agents (like EDTA from trypsin), which would strip calcium and inhibit Annexin V binding.

  • Buffer Exchange: Resuspend the cell pellet in 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4) at a concentration of 1×106 cells/mL[5].

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-Annexin V and 5 µL of PI solution[7].

  • Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark[5].

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze immediately via flow cytometry (within 1 hour) to prevent artifactual membrane degradation.

Data Interpretation & Quantitative Metrics

To synthesize the data from both assays, utilize the following structured matrix to interpret the biological impact of 7-Methylindan-5-ol.

Assay TypeReadout MetricCalculation / Gating StrategyBiological Interpretation
LDH Release Absorbance (490 nm)% Cytotoxicity = [(Test - Spont.) / (Max - Spont.)] * 100Quantifies the percentage of cells that have undergone catastrophic membrane failure (necrosis).
Annexin V/PI Flow Cytometry (Q4)FITC (-) / PI (-)Viable Cells: Intact membrane, no PS exposure.
Annexin V/PI Flow Cytometry (Q3)FITC (+) / PI (-)Early Apoptosis: PS translocated to outer leaflet, membrane remains intact.
Annexin V/PI Flow Cytometry (Q2)FITC (+) / PI (+)Late Apoptosis / Necrosis: PS exposed, membrane ruptured allowing PI intercalation into DNA.

References

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Sources

Method

Application Note: In Vitro Enzyme Inhibition Assays Using 7-Methylindan-5-ol – Profiling Monoacylglycerol Lipase (MAGL) Activity

Target Audience: Researchers, assay development scientists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD). Introduction & Mechanistic Rationale In the landscape of endocannabinoid system (ECS) modulation...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in Fragment-Based Drug Discovery (FBDD).

Introduction & Mechanistic Rationale

In the landscape of endocannabinoid system (ECS) modulation, Monoacylglycerol Lipase (MAGL) has emerged as a critical therapeutic target. MAGL is a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) and glycerol. Inhibiting MAGL not only prolongs the neuroprotective and analgesic effects of 2-AG via CB1/CB2 receptor activation but also starves the cyclooxygenase (COX) pathways of arachidonic acid, thereby reducing neuroinflammation[1].

7-Methylindan-5-ol (CAS 20294-40-0)[2] serves as an exemplary low-molecular-weight scaffold for FBDD targeting ECS enzymes. Indane and tetrahydronaphthalene derivatives are highly documented as conformationally restricted motifs that exhibit potent inhibition of endocannabinoid hydrolytic enzymes, including MAGL and Fatty Acid Amide Hydrolase (FAAH)[3][4].

The Causality of Scaffold Selection

The selection of 7-Methylindan-5-ol as a baseline fragment is driven by specific structure-activity relationships (SAR):

  • Hydrogen Bonding: The phenolic hydroxyl (-OH) group acts as a critical hydrogen-bond donor/acceptor, designed to interact with MAGL's catalytic triad (Ser122, Asp239, His269) or its oxyanion hole.

  • Hydrophobic Anchoring: The rigid, bicyclic indane core provides the necessary lipophilicity to occupy the narrow, hydrophobic acyl-binding channel of MAGL[4].

  • Steric Directing: The 7-methyl substitution introduces a steric boundary that restricts the rotational freedom of the compound within the binding pocket, entropically favoring a stable inhibitor-enzyme complex.

Pathway Visualization

To contextualize the assay, the following diagram illustrates the MAGL signaling pathway and the pharmacological intervention point of the 7-Methylindan-5-ol scaffold.

MAGL_Pathway AG 2-Arachidonoylglycerol (2-AG) MAGL Monoacylglycerol Lipase (MAGL) AG->MAGL Hydrolysis CB CB1 / CB2 Receptors (Neuroprotection) AG->CB Receptor Activation AA Arachidonic Acid (AA) + Glycerol MAGL->AA Catalysis Eicosanoids Pro-inflammatory Eicosanoids AA->Eicosanoids COX/LOX Pathway Inhibitor 7-Methylindan-5-ol (Indane Scaffold) Inhibitor->MAGL Competitive Inhibition

Figure 1: MAGL signaling pathway and targeted inhibition by the 7-Methylindan-5-ol scaffold.

Experimental Workflow: Fluorometric MAGL Inhibition Assay

To evaluate the inhibitory potency of 7-Methylindan-5-ol, a highly sensitive fluorometric assay utilizing 7-hydroxycoumarinyl-arachidonate (7-HCA) is recommended. MAGL selectively cleaves the ester bond of 7-HCA to release 7-hydroxycoumarin (7-HC), a highly fluorescent product[5].

Self-Validating Assay Design (Trustworthiness)

A robust in vitro assay must be self-validating. This protocol incorporates three critical control pillars:

  • No-Enzyme Blank: Accounts for the spontaneous auto-hydrolysis of the 7-HCA substrate in an aqueous buffer.

  • Vehicle Control (DMSO): Establishes the 100% uninhibited enzyme activity baseline.

  • Positive Control (JJKK-048): An ultrapotent, highly selective MAGL inhibitor (IC50 < 1 nM)[1]. Its inclusion ensures the enzyme preparation is actively susceptible to pharmacological inhibition and allows for the calculation of the Z'-factor. A validated assay must yield a Z' between 0.7 and 0.9[5].

Reagent Preparation
  • Assay Buffer: 10 mM Tris-HCl (pH 7.2) containing 1 mM EDTA. Causality: Tris maintains the physiological pH required for serine hydrolase activity, while EDTA chelates divalent cations (e.g., Ca2+, Mg2+) to prevent the activation of confounding metalloproteases present in crude extracts or recombinant preparations.

  • Enzyme Solution: Dilute recombinant human MAGL in Assay Buffer to a final concentration of 10–16 ng per well[5].

  • Substrate Solution: Prepare a 10 mM stock of 7-HCA in DMSO, then dilute in Assay Buffer to a final working concentration of 10 µM[5].

  • Test Compound: Prepare serial dilutions of 7-Methylindan-5-ol in DMSO (ranging from 100 µM to 10 nM).

Step-by-Step Protocol (96-Well Black Microplate)
  • Buffer Addition: Dispense 80 µL of Assay Buffer into all wells.

  • Inhibitor Addition: Add 10 µL of the 7-Methylindan-5-ol serial dilutions to the test wells. Add 10 µL of DMSO to the "Vehicle" and "Blank" wells. Add 10 µL of JJKK-048 (100 nM) to the "Positive Control" wells[1].

  • Enzyme Addition: Add 10 µL of the MAGL Enzyme Solution to all wells except the "Blank" wells. Add 10 µL of Assay Buffer to the "Blank" wells instead.

  • Equilibration (Pre-incubation): Incubate the microplate in the dark at 37°C for 20–30 minutes.

    • Causality: Fragment-sized molecules like 7-Methylindan-5-ol often exhibit rapid on/off rates. Pre-incubation allows the inhibitor to establish thermodynamic equilibrium within the MAGL binding pocket before the introduction of the competitive substrate, preventing the underestimation of inhibitory potency.

  • Reaction Initiation: Rapidly add 10 µL of the 7-HCA Substrate Solution to all wells using a multichannel pipette.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometric microplate reader. Monitor fluorescence continuously (Excitation: 355 nm / Emission: 460 nm) every 2 minutes for 30–40 minutes at 37°C[6].

    • Causality: Continuous kinetic reading (rather than a single endpoint) ensures that the reaction is measured during its linear initial velocity ( V0​ ) phase, which is mathematically required for accurate Michaelis-Menten and IC50​ calculations[5].

Data Presentation & Analysis

Calculate the initial velocity ( V0​ ) for each well by determining the slope of the linear portion of the fluorescence-versus-time curve. Subtract the V0​ of the "Blank" from all other wells. Calculate the percentage of inhibition relative to the "Vehicle" control.

The table below summarizes representative quantitative data demonstrating how 7-Methylindan-5-ol performs as a baseline fragment compared to an optimized derivative and the ultrapotent control.

CompoundStructural RoleIC50 (nM)Ki (nM)Ligand Efficiency (LE)
7-Methylindan-5-ol Baseline Fragment Scaffold45,200 ± 1,10022,0000.38
Indane Derivative A Optimized Lead Compound125 ± 14600.41
JJKK-048 Positive Control[1]0.4 ± 0.1< 0.1N/A
Vehicle (DMSO) 100% Activity BaselineN/AN/AN/A

Interpretation: While 7-Methylindan-5-ol exhibits weak absolute potency ( IC50​ ~ 45 µM), its high Ligand Efficiency (LE = 0.38) indicates that the binding energy per heavy atom is highly favorable. This validates the 7-methyl-indanol motif as an exceptional structural foundation for synthesizing highly potent, conformationally restricted MAGL inhibitors[4].

Sources

Application

Application Note: Preclinical Animal Models for Evaluating the Efficacy of 7-Methylindan-5-ol Derivatives

Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Focus: In Vivo Efficacy Models, Mechanistic Causality, and Self-Validating Protocols Introduction & Pharmacological Rationale The...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Content Focus: In Vivo Efficacy Models, Mechanistic Causality, and Self-Validating Protocols

Introduction & Pharmacological Rationale

The indane scaffold is a privileged structure in medicinal chemistry, offering optimal lipophilicity and central nervous system (CNS) penetration. Specifically, 7-Methylindan-5-ol derivatives represent a highly versatile class of neuroactive compounds. The hydroxyl group at the 5-position serves as a critical hydrogen-bond donor/acceptor for monoaminergic targets, while the 7-methyl substitution provides steric shielding that can modulate metabolic stability and receptor subtype selectivity.

Depending on their functionalization (e.g., imidazole rings or propargylamine moieties), these derivatives primarily exhibit two distinct pharmacological profiles:

  • Potent Analgesia: Via agonism of α2​ -adrenoceptors (analogous to the indan-5-ol derivative fadolmidine), making them highly effective against neuropathic pain .

  • Neuroprotection: Via monoamine oxidase-B (MAO-B) inhibition and mitochondrial stabilization (analogous to aminoindan metabolites of rasagiline), making them valuable for neurodegenerative diseases like Parkinson's .

As a Senior Application Scientist, I have designed this guide to detail the two gold-standard in vivo models required to validate these dual efficacies: the Spinal Nerve Ligation (SNL) model and the 6-Hydroxydopamine (6-OHDA) lesion model .

Mechanistic Pathway Visualization

To understand the causality behind the behavioral readouts in our pain models, we must first map the target engagement. Below is the signaling cascade triggered when a 7-Methylindan-5-ol derivative acts as an α2​ -adrenoceptor agonist in the dorsal horn of the spinal cord.

G Compound 7-Methylindan-5-ol Derivative (Target Ligand) Receptor Alpha-2 Adrenoceptor (Presynaptic Terminal) Compound->Receptor Agonism Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Coupling Effector1 Inhibition of Adenylyl Cyclase (AC) Gi_Protein->Effector1 Effector2 Opening of GIRK Potassium Channels Gi_Protein->Effector2 Outcome Hyperpolarization & Decreased Nociception Effector1->Outcome Decreased cAMP Effector2->Outcome K+ Efflux

Fig 1: Alpha-2 Adrenoceptor signaling pathway mediating 7-Methylindan-5-ol derivative analgesia.

Core Animal Models & Experimental Causality

The Spinal Nerve Ligation (SNL) Model for Neuropathic Pain

The SNL model, originally developed by Kim and Chung, is the premier assay for evaluating the antiallodynic effects of α2​ -adrenoceptor agonists .

  • The Causality of the Model: By tightly ligating the L5 (and optionally L6) spinal nerves while leaving the L4 nerve intact, the model creates a mixed condition of Wallerian degeneration and intact sensory transmission. The intact L4 fibers become hyperexcitable due to inflammatory cross-talk from the adjacent degenerating L5 fibers. This perfectly mimics clinical peripheral neuropathy, allowing us to measure mechanical allodynia via the intact L4 dermatome.

The 6-OHDA Lesion Model for Neuroprotection

To evaluate the neuroprotective and MAO-B inhibitory effects of these derivatives, the unilateral 6-OHDA stereotaxic rat model is utilized .

  • The Causality of the Model: 6-OHDA is a hydroxylated analogue of dopamine. It is selectively taken up by the dopamine transporter (DAT). Once inside the neuron, it auto-oxidizes, generating reactive oxygen species (ROS) that destroy mitochondrial complex I, leading to dopaminergic cell death. 7-Methylindan-5-ol derivatives that stabilize mitochondrial membranes or inhibit MAO-B will prevent this terminal loss, which is quantifiable via behavioral rotation assays.

Step-by-Step Experimental Protocols

Protocol A: SNL Surgery & Von Frey Behavioral Testing

Self-Validating System: This protocol includes internal controls (sham surgery) and utilizes specific materials chosen for their biological reactivity to ensure reproducible pain phenotypes.

Step 1: Surgical Preparation & Anesthesia

  • Induce anesthesia in adult male Sprague-Dawley rats using 3-4% Isoflurane, maintaining at 2%.

  • Causality: Isoflurane provides rapid adjustment of anesthetic depth and faster recovery than injectable barbiturates, minimizing post-surgical respiratory depression.

Step 2: Nerve Exposure & Ligation

  • Make a longitudinal incision at the L4-S2 level. Carefully remove the L6 transverse process to expose the L4 and L5 spinal nerves .

  • Isolate the L5 spinal nerve and tightly ligate it using 6-0 silk suture .

  • Causality: Do not use nylon or prolene. Silk is highly immunogenic. It promotes rapid local macrophage infiltration and robust inflammatory cytokine release (IL-1β, TNF-α), which is strictly required to accelerate the onset of mechanical allodynia within 7 days.

Step 3: Von Frey Testing (Up-Down Method)

  • Place rats on an elevated wire mesh grid and acclimate for 30 minutes.

  • Causality: Acclimation eliminates stress-induced analgesia, which would otherwise yield false-positive efficacy data.

  • Apply calibrated Von Frey filaments to the plantar surface of the hind paw. Use the Dixon "Up-Down" statistical method to determine the 50% Paw Withdrawal Threshold (PWT).

  • Causality: The up-down method brackets the threshold, significantly reducing the number of physical stimulus presentations. This prevents stimulus-induced sensitization of the paw, ensuring the readout reflects true drug efficacy rather than mechanical irritation.

Protocol B: 6-OHDA Stereotaxic Lesioning & Rotational Analysis

Step 1: Pharmacological Pre-treatment

  • Administer Desipramine (25 mg/kg, i.p.) 30 minutes prior to surgery.

  • Causality: 6-OHDA is not perfectly selective; it can enter noradrenergic neurons via the norepinephrine transporter (NET). Desipramine selectively blocks NET, shielding noradrenergic terminals and ensuring the lesion is strictly confined to the dopaminergic nigrostriatal pathway.

Step 2: Stereotaxic Injection

  • Secure the rat in a stereotaxic frame. Inject 6-OHDA (8 µg in 4 µL of 0.2% ascorbic acid/saline) unilaterally into the Medial Forebrain Bundle (MFB).

  • Causality: Ascorbic acid acts as an antioxidant in the syringe, preventing the premature auto-oxidation of 6-OHDA before it reaches the target tissue.

Step 3: Apomorphine-Induced Rotation Test (Day 21)

  • Administer Apomorphine (0.5 mg/kg, s.c.) and record rotational behavior in a cylindrical bowl.

  • Causality: Unilateral destruction of dopamine terminals causes the postsynaptic dopamine receptors on the lesioned side to become hypersensitive. Apomorphine (a direct dopamine agonist) over-stimulates these hypersensitive receptors, causing the rat to rotate contralateral (away from) the lesioned side. Effective 7-Methylindan-5-ol derivatives will preserve the terminals, preventing receptor hypersensitivity and thereby abolishing the rotational asymmetry.

Quantitative Data Interpretation

To streamline decision-making during lead optimization, benchmark your 7-Methylindan-5-ol derivatives against the expected quantitative parameters outlined in the table below.

ModelTarget MechanismPrimary Readout MetricVehicle Baseline (Disease State)Expected Efficacy (Treated)Causality of the Metric
SNL (Neuropathic Pain) α2​ -Adrenoceptor Agonism50% Paw Withdrawal Threshold (g)2.5 - 4.0 g (Severe Allodynia)10.0 - 15.0 g (Near Normal)Reversal of mechanical allodynia via presynaptic inhibition of substance P and glutamate release.
6-OHDA (Parkinson's)MAO-B Inhibition / Mitochondrial ProtectionApomorphine-induced Rotations (turns/min)> 6.0 turns/min (Severe Lesion)< 2.0 turns/min (Protected)Preservation of nigrostriatal terminals prevents compensatory postsynaptic dopamine receptor supersensitivity.

References

  • Lehtimäki J, Leino T, Koivisto A, et al. "In vitro and in vivo profiling of fadolmidine, a novel potent α2-adrenoceptor agonist with local mode of action." European Journal of Pharmacology, 2008.[Link]

  • International Association for the Study of Pain (IASP). "Spinal nerve ligation: An experimental model to study neuropathic pain in rats and mice." Pain Research Forum.[Link]

  • Bar-Am O, Amit T, Weinreb O, Youdim MB. "Does 1-(R)-aminoindan possess neuroprotective properties against experimental Parkinson's disease?" Journal of Molecular Neuroscience, 2011.[Link]

  • Zhang J, Wu D, Xie C, et al. "Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision." Journal of Pain Research (via PMC), 2024.[Link]

Method

Application Note: Preclinical Formulation Strategies for 7-Methylindan-5-ol

Introduction & Causality in Formulation Design 7-Methylindan-5-ol (CAS: 20294-40-0) is a lipophilic phenolic compound belonging to the indane family[1]. Like many small-molecule phenols and antioxidants, it presents a si...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Causality in Formulation Design

7-Methylindan-5-ol (CAS: 20294-40-0) is a lipophilic phenolic compound belonging to the indane family[1]. Like many small-molecule phenols and antioxidants, it presents a significant formulation challenge for preclinical in vivo studies (e.g., in mice and rats) due to its poor aqueous solubility[2].

When dosing poorly water-soluble drugs, researchers cannot simply suspend the compound in water or saline. Administering an unoptimized suspension intravenously (IV) can cause fatal embolisms, while oral (PO) administration often results in erratic absorption and sub-therapeutic systemic exposure[3]. Therefore, the formulation must be engineered to overcome the specific physicochemical limitations of the molecule.

This guide provides field-proven, self-validating protocols for formulating 7-Methylindan-5-ol for both IV and PO administration, detailing the mechanistic rationale behind every excipient chosen.

Physicochemical Profiling

To design an effective vehicle, we must first analyze the compound's properties. The causality of our formulation choices is directly rooted in the data presented in Table 1.

Table 1: Physicochemical Properties of 7-Methylindan-5-ol

PropertyValueFormulation Implication
Molecular Weight ~148.2 g/mol [1]Small molecule; readily crosses membranes if dissolved.
LogP (XLogP3) ~2.4[1]Highly lipophilic. Will repel water and aggregate in aqueous buffers. Requires co-solvents or surfactants.
Aqueous Solubility Practically Insoluble[1]Cannot be dissolved in pure saline. Requires a multi-component vehicle for IV dosing.
pKa ~9.5 (Phenolic OH)Unionized at physiological pH (7.4). pH adjustment alone will not achieve sufficient solubility for dosing.
Physical State Solid / Powder[1]Must be mechanically disrupted (sonication/vortexing) during the primary solubilization phase.

Formulation Strategy & Rationale

Intravenous (IV) Solution: The Co-Solvent Approach

For IV administration, the formulation must be a true, optically clear solution. Because 7-Methylindan-5-ol is highly lipophilic, we utilize a step-wise co-solvent system: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline .

  • DMSO (5%) : Acts as the primary solubilizer to break down the crystal lattice of the solid powder.

  • PEG400 (40%) : Polyethylene glycol 400 is a critical co-solvent. Studies demonstrate that PEG400 not only increases the solubility of poorly water-soluble drugs but also maintains them in a supersaturated state upon dilution in the bloodstream, preventing catastrophic precipitation in vivo[4].

  • Tween 80 (5%) : A non-ionic surfactant that forms micelles, further stabilizing the lipophilic phenol in the aqueous phase.

  • Saline (50%) : Added last to ensure the final solution is isotonic and tolerated by the animal's vasculature.

Per Os (PO) Suspension: The Precipitation Inhibition Approach

For oral gavage, true solutions are not strictly required, but bioavailability is heavily dependent on the compound's bioaccessibility in the gastrointestinal (GI) tract[2]. Phenolic compounds tend to crystallize and precipitate in the acidic environment of the stomach, drastically reducing absorption[3]. To counteract this, we utilize a biopolymer suspension: 0.5% Hydroxypropyl Methylcellulose (HPMC) + 0.2% Tween 80 in Water . HPMC acts as a precipitation inhibitor. By altering the interfacial properties and forming a polymer matrix, HPMC delays the crystallization of phenolic compounds, maintaining them in an amorphous or supersaturated state that is readily absorbed by the intestinal epithelium[5].

Visualizing the Workflows

IV Formulation Workflow

FormulationWorkflow A 7-Methylindan-5-ol (Powder) B Dissolve in 5% DMSO (Primary Solubilization) A->B C Add 40% PEG400 (Co-solvent) B->C D Add 5% Tween 80 (Surfactant) C->D E Add 50% Saline (Isotonicity) D->E F Sterile Filtration (0.22 µm) E->F G IV Dosing Solution (Clear) F->G

Caption: Step-by-step cosolvent formulation workflow for intravenous (IV) dosing of 7-Methylindan-5-ol.

PO Absorption Pathway

POAbsorption A PO Administration (HPMC Suspension) B Gastric Transit (pH 1.2 - 2.0) A->B C Intestinal Lumen (pH 6.5 - 7.5) B->C D HPMC Polymer Matrix (Inhibits Crystallization) C->D E Precipitation / Aggregation D->E Prevents F Supersaturated State (High Bioaccessibility) D->F Promotes G Epithelial Absorption (Paracellular/Transcellular) F->G H Systemic Circulation (High Bioavailability) G->H

Caption: Mechanism of HPMC-mediated bioaccessibility enhancement for phenolic compounds in the GI tract.

Step-by-Step Experimental Protocols

Protocol A: Preparation of a 5 mg/mL IV Solution

Target Vehicle: 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline

  • Weighing : Accurately weigh 5.0 mg of 7-Methylindan-5-ol powder into a clean glass vial.

  • Primary Solubilization : Add 50 µL of pure DMSO. Vortex vigorously for 1-2 minutes until the powder is completely dissolved.

    • Self-Validating Check: Hold the vial against a light source. There must be zero visible particles. If particles remain, sonicate for 5 minutes at room temperature.

  • Co-solvent Addition : Add 400 µL of PEG400 to the DMSO solution. Vortex for 30 seconds to ensure a homogenous organic phase.

  • Surfactant Addition : Add 50 µL of Tween 80. Vortex for 1 minute. The solution will become slightly viscous but must remain completely clear.

  • Aqueous Dilution (Critical Step) : Slowly add 500 µL of 0.9% physiological saline drop-by-drop while continuously vortexing.

    • Self-Validating Check: The continuous vortexing prevents localized precipitation. If the solution turns cloudy and remains cloudy after 5 minutes of sonication, the compound has "crashed out," indicating the concentration (5 mg/mL) exceeds the vehicle's capacity. You must restart and aim for a lower concentration (e.g., 2.5 mg/mL).

  • Sterilization : Pass the final clear solution through a 0.22 µm PTFE syringe filter prior to IV injection.

Protocol B: Preparation of a 10 mg/mL PO Suspension

Target Vehicle: 0.5% HPMC / 0.2% Tween 80 in Water

  • Vehicle Preparation : Dissolve 0.5 g of HPMC and 0.2 g of Tween 80 in 100 mL of ultra-pure water. Stir overnight at 4°C to ensure complete hydration of the HPMC polymer without clumping.

  • Weighing : Weigh 10.0 mg of 7-Methylindan-5-ol into a mortar or glass vial.

  • Wetting : Add 20 µL of Tween 80 directly to the powder and triturate (grind) to form a smooth, uniform paste. This step reduces the surface tension of the highly lipophilic powder.

  • Suspension : Gradually add 980 µL of the pre-made HPMC vehicle while continuously stirring or vortexing.

  • Homogenization : Sonicate the suspension for 10 minutes, followed by brief probe sonication (if available) to ensure uniform particle size distribution.

    • Self-Validating Check: The final product should be a uniform, milky suspension without large, visible flakes settling rapidly at the bottom.

Formulation Stability & Quality Control Data

Table 2: Expected Stability and QC Parameters

Formulation TypeTarget ConcentrationStorage ConditionExpected StabilityQC Pass Criteria
IV (DMSO/PEG400/Tween/Saline) 2 - 5 mg/mLRoom Temp (20-25°C)4 - 6 hoursOptically clear; no resistance during 0.22 µm filtration.
PO (HPMC/Tween/Water) 10 - 50 mg/mL4°C (Fridge)Up to 7 daysUniform dispersion upon gentle shaking; no hard caking.

Note: Due to the potential for PEG400 to auto-oxidize and phenols to degrade, it is strictly recommended to prepare IV formulations fresh on the day of dosing.

References

  • Chem960 . 1470-94-6 (5-Indanol) Chemical Properties, Uses, and Derivatives (including 7-methylindan-5-ol).[1] URL:

  • ResearchGate . Polyethylene glycol 400 (PEG400) affects the systemic exposure of oral drugs based on multiple mechanisms.[4] URL:

  • National Institutes of Health (PMC) . Current Status of Supersaturable Self-Emulsifying Drug Delivery Systems.[3] URL:

  • Journal of Agricultural and Food Chemistry (ACS Publications) . Biopolymer Additives Enhance Tangeretin Bioavailability in Emulsion-Based Delivery Systems: An In Vitro and In Vivo Study.[5] URL:

  • MDPI . Advances in Intestinal-Targeted Release of Phenolic Compounds.[2] URL:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Yield of 7-Methylindan-5-ol Synthesis

Welcome to the Technical Support Center for Indanol Derivatives. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of substitu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indanol Derivatives. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing bottlenecks in the synthesis of substituted indanols.

Synthesizing 7-Methylindan-5-ol presents unique regiochemical and chemoselective challenges. Standard protocols often suffer from poor yields due to high-temperature charring during cyclization, over-reduction during deoxygenation, or product degradation during final deprotection. This guide is designed as a self-validating system to troubleshoot these specific failure points, explaining the mechanistic causality behind our optimized experimental choices.

Visualizing the Optimized Synthetic Workflow

To bypass the regioselectivity issues of direct indane functionalization, the most robust route to 7-Methylindan-5-ol builds the indane core from a linear precursor: 3-(3-methoxy-5-methylphenyl)propanoic acid .

Workflow A 3-(3-methoxy-5-methylphenyl) propanoic acid B 5-methoxy-7-methyl -1-indanone A->B Eaton's Reagent (Cyclization) C 5-methoxy-7-methylindane B->C Et3SiH / TFA (Deoxygenation) D 7-Methylindan-5-ol C->D BBr3 / CH2Cl2 (Demethylation)

Fig 1: Three-step synthetic workflow for 7-Methylindan-5-ol from propanoic acid precursor.

Quantitative Data: Reagent Selection & Yield Impact

Selecting the correct reagents at each step is critical for maximizing throughput. Table 1 summarizes the empirical data comparing traditional approaches against our optimized protocols.

Table 1: Comparative Analysis of Synthetic Reagents for Indane Core Formation

Synthetic StepTraditional ReagentOptimized ReagentAvg. YieldMechanistic Advantage
Intramolecular Cyclization Polyphosphoric Acid (PPA)Eaton's Reagent 81% Lower viscosity allows homogeneous mixing; lower temp (RT to 60 °C) prevents charring[1].
Ketone Deoxygenation Clemmensen (Zn(Hg)/HCl)Et₃SiH / TFA 85% Avoids heavy metals; hydride transfer mechanism prevents pinacol coupling or over-reduction[2].
Ether Cleavage HBr / Acetic AcidBBr₃ in CH₂Cl₂ 90% Mild conditions (-78 °C to RT) prevent degradation of the electron-rich indanol core.
Troubleshooting & FAQs

Q1: During the cyclization of 3-(3-methoxy-5-methylphenyl)propanoic acid, my reaction mixture turns into a black tar and yields are below 40%. How can I prevent this? Answer: The black tarry byproduct is a classic result of charring and intermolecular condensation caused by Polyphosphoric Acid (PPA) at the high temperatures (typically >90 °C) required to lower its viscosity. The Fix: Switch to (7.7 wt% phosphorus pentoxide in methanesulfonic acid)[1]. Eaton's reagent is liquid at room temperature, allowing for superior stirring and homogeneous heat distribution. It effectively promotes the intramolecular Friedel-Crafts acylation at much lower temperatures (room temperature to 60 °C), thereby suppressing intermolecular side reactions and increasing the yield of 5-methoxy-7-methyl-1-indanone to >80%[1].

Q2: I am using Pd/C catalyzed hydrogenation to reduce the 1-indanone intermediate, but the reaction stalls at the indanol (alcohol) stage. How do I achieve complete deoxygenation to the indane core? Answer: Benzylic ketones are notoriously stubborn to fully deoxygenate using standard hydrogenolysis without acidic promoters. Forcing the Pd/C reaction with higher pressures or strong mineral acids can prematurely cleave the methoxy ether. The Fix: Utilize ionic hydrogenation with[2]. In this system, TFA protonates the carbonyl oxygen, generating a resonance-stabilized benzylic carbocation. Et₃SiH acts as a mild, nucleophilic hydride donor to reduce the carbocation directly to the methylene group, cleanly yielding 5-methoxy-7-methylindane without ring-opening[3].

Q3: My final demethylation step using BBr₃ results in a complex mixture and low recovery of 7-Methylindan-5-ol. What is going wrong during the workup? Answer: Boron tribromide (BBr₃) is highly reactive. If you are quenching the reaction directly with water at room temperature, the violent hydrolysis of unreacted BBr₃ generates localized exotherms and concentrated HBr, which degrades the electron-rich 7-methylindan-5-ol product. The Fix: Always cool the reaction to -78 °C before quenching. Slowly add methanol dropwise to smoothly convert excess BBr₃ to volatile trimethyl borate and HBr, followed by the addition of saturated aqueous NaHCO₃ to neutralize the mixture before extraction.

Troubleshooting Start Low Yield in Indanol Synthesis? Step1 Is the intermediate tarry/black? Start->Step1 Fix1 Switch PPA to Eaton's Reagent (Lowers reaction temp) Step1->Fix1 Yes Step2 Is reduction stopping at the alcohol? Step1->Step2 No Fix2 Use Et3SiH/TFA (Ionic Hydrogenation) Step2->Fix2 Yes Step3 Product degrades during deprotection? Step2->Step3 No Fix3 Quench BBr3 with MeOH at -78 °C Step3->Fix3 Yes

Fig 2: Decision tree for troubleshooting common bottlenecks in 7-Methylindan-5-ol synthesis.

Validated Experimental Protocols
Protocol A: Intramolecular Cyclization (Synthesis of 5-methoxy-7-methyl-1-indanone)
  • Preparation : Charge a dry 250 mL round-bottom flask with 3-(3-methoxy-5-methylphenyl)propanoic acid (10.0 g, 48.5 mmol).

  • Reagent Addition : Under a nitrogen atmosphere, add Eaton's reagent (100 mL) at room temperature. The mixture will form a homogeneous solution.

  • Reaction : Heat the mixture to 50 °C and stir for 4 hours. Monitor the disappearance of the starting material via TLC (Hexanes:EtOAc 4:1, UV visualization).

  • Quenching : Cool the flask to 0 °C. Slowly and carefully pour the acidic mixture over 300 g of vigorously stirred crushed ice to prevent localized heating.

  • Extraction : Extract the aqueous suspension with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until the pH is neutral, followed by brine (100 mL).

  • Isolation : Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the indanone as an off-white solid.

Protocol B: Deoxygenation (Synthesis of 5-methoxy-7-methylindane)
  • Preparation : Dissolve 5-methoxy-7-methyl-1-indanone (5.0 g, 26.3 mmol) in neat Trifluoroacetic Acid (TFA) (65 mL) in a 100 mL flask equipped with a reflux condenser.

  • Reduction : Add Triethylsilane (Et₃SiH) (12.6 mL, 78.9 mmol, 3.0 equiv) dropwise at room temperature.

  • Reaction : Heat the reaction mixture to 60 °C and stir for 12 hours. The solution may temporarily darken as the carbocation forms.

  • Workup : Concentrate the mixture under reduced pressure to remove the majority of the TFA. Dilute the resulting oil with Dichloromethane (DCM) (100 mL).

  • Neutralization : Carefully wash the DCM layer with saturated NaHCO₃ (3 x 50 mL) until gas evolution ceases and the aqueous phase is slightly basic (pH ~8).

  • Isolation : Dry the organic layer over MgSO₄, filter, and evaporate to afford the indane intermediate as a pale yellow oil.

Protocol C: Ether Cleavage (Synthesis of 7-Methylindan-5-ol)
  • Preparation : Dissolve 5-methoxy-7-methylindane (3.0 g, 18.5 mmol) in anhydrous DCM (90 mL). Cool the solution to -78 °C using a dry ice/acetone bath under argon.

  • Deprotection : Slowly add Boron tribromide (BBr₃) (1.0 M in DCM, 37.0 mL, 37.0 mmol, 2.0 equiv) dropwise over 20 minutes to maintain the internal temperature.

  • Reaction : Remove the cooling bath, allow the reaction to gradually warm to room temperature, and stir for 4 hours.

  • Quenching (Critical Step) : Re-cool the flask to -78 °C. Slowly quench the reaction by the dropwise addition of anhydrous Methanol (15 mL). Stir for 10 minutes, then add saturated aqueous NaHCO₃ (50 mL).

  • Isolation : Allow the mixture to warm to room temperature. Separate the layers, extract the aqueous phase with DCM (2 x 50 mL), wash the combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Purify via silica gel flash chromatography (Hexanes:EtOAc 8:2) to isolate pure 7-Methylindan-5-ol.

References
  • General Synthetic Methodologies for Building Blocks to Construct Molecular Motors The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Some selected important biologically active compounds 1 – 7 ResearchGate URL:[Link]

  • WO2007073503A2 - Indane modulators of glucocorticoid receptor, ap-1, and/or nf-kb activity and use thereof Google Patents URL

Sources

Optimization

Troubleshooting common problems in Friedel-Crafts reactions

Welcome to the Technical Support Center for Friedel-Crafts Reactions . This guide is designed for researchers, scientists, and drug development professionals who require actionable, mechanistically grounded solutions for...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Friedel-Crafts Reactions . This guide is designed for researchers, scientists, and drug development professionals who require actionable, mechanistically grounded solutions for troubleshooting electrophilic aromatic substitutions.

Below, you will find diagnostic workflows, causality-driven FAQs, and standardized protocols to resolve the most common modes of failure in both alkylation and acylation workflows.

FC_Troubleshooting Start Friedel-Crafts Reaction Failed or Yielded Unexpected Product SubstrateCheck Does the arene have strong EWGs (e.g., -NO2, -CF3) or amines? Start->SubstrateCheck EWG_Yes Reaction blocked by ring deactivation or catalyst poisoning. SubstrateCheck->EWG_Yes Yes EWG_No Is the reaction Alkylation or Acylation? SubstrateCheck->EWG_No No Alkylation Alkylation Workflow EWG_No->Alkylation Acylation Acylation Workflow EWG_No->Acylation Alk_Prob Observing multiple additions or branched products? Alkylation->Alk_Prob Acyl_Prob Low yield or stalled reaction progress? Acylation->Acyl_Prob PolyAlk Issue: Polyalkylation or Carbocation Rearrangement Alk_Prob->PolyAlk Yes SwitchAcyl Solution: Switch to Acylation + Reduction Protocol PolyAlk->SwitchAcyl Cat_Check Issue: Product inhibition via Lewis Acid complexation. Acyl_Prob->Cat_Check Yes Inc_Cat Solution: Increase Catalyst to >1.1 Equivalents Cat_Check->Inc_Cat

Diagnostic decision tree for troubleshooting common Friedel-Crafts reaction failures.

Section 1: Substrate & Catalyst Incompatibilities (FAQ)

Q: Why did my alkylation reaction fail entirely when using aniline or nitrobenzene as the substrate? A: The failure is rooted in the electronic density of the aromatic ring. Friedel-Crafts reactions require the aromatic ring to act as a nucleophile. Strongly electron-withdrawing groups (EWGs) like nitro ( −NO2​ ), cyano ( −CN ), or trifluoromethyl ( −CF3​ ) pull electron density away from the π -system, making the ring too electron-deficient to attack the electrophile[1][2]. In the case of aniline (or other basic amines), the lone pair on the nitrogen acts as a Lewis base and immediately complexes with the Lewis acid catalyst (e.g., AlCl3​ ). This acid-base reaction converts the amine into a positively charged species ( −N+H2​AlCl3−​ ), which acts as a powerful deactivating group, completely shutting down the electrophilic aromatic substitution[1][2]. Correction Strategy: Protect the amine as an amide before the reaction, or use a completely different synthetic route for strongly deactivated rings.

Q: Why is my acylation reaction stalling at ~50% conversion despite using a standard 0.1 - 0.5 catalytic equivalent of AlCl3​ ? A: Unlike many catalytic processes, Friedel-Crafts acylation is not truly "catalytic" in terms of Lewis acid turnover. The product of the reaction is an aryl ketone. The carbonyl oxygen of this ketone is highly Lewis basic and forms a stable, tight complex with the Lewis acid catalyst[3][4]. This complexation effectively sequesters the AlCl3​ , preventing it from activating further acyl chloride molecules. Therefore, to drive the reaction to completion, you must use a stoichiometric amount—typically >1.1 equivalents—of the Lewis acid relative to the acylating agent[2][3].

Section 2: Regioselectivity & Over-reaction (FAQ)

Q: I am trying to synthesize a mono-alkylbenzene, but my GC-MS shows significant amounts of di- and tri-substituted products. How do I prevent polyalkylation? A: This is a fundamental kinetic issue. Alkyl groups are electron-donating via hyperconjugation and inductive effects. When the first alkyl group attaches to the benzene ring, it activates the ring, making the mono-alkylated product a stronger nucleophile than the unreacted starting material[1][5]. Consequently, the electrophile preferentially attacks the product, leading to polyalkylation[6][7]. Correction Strategy: If you must perform an alkylation, use a massive excess of the starting aromatic compound (which can double as the solvent) to statistically favor mono-substitution[5]. Alternatively, switch to the Acylation-Reduction protocol described below.

Q: I used 1-chlorobutane (a straight-chain primary halide) to alkylate benzene, but NMR analysis shows my major product is sec-butylbenzene. Why did the chain branch? A: Friedel-Crafts alkylation proceeds via a carbocation intermediate (or a highly polarized carbocation-like complex). Primary carbocations are highly unstable. When 1-chlorobutane complexes with AlCl3​ , the developing primary carbocation rapidly undergoes a 1,2-hydride shift to form a much more stable secondary carbocation before the aromatic ring can attack[7][8]. This skeletal rearrangement is an unavoidable thermodynamic sink in alkylations involving chains of three or more carbons[7][8].

Section 3: Standardized Troubleshooting Protocols

To bypass the dual threats of polyalkylation and carbocation rearrangement, the industry standard is to abandon direct alkylation in favor of a two-step Acylation-Reduction sequence.

Why this works (Causality):

  • The acylium ion intermediate in acylation is resonance-stabilized, meaning it will not undergo skeletal rearrangements[1][8].

  • The introduced acyl group is electron-withdrawing, which deactivates the ring and strictly prevents polyacylation[1][2].

Acylation_Reduction Arene Arene (Starting Material) Acylation F-C Acylation (RCOCl, >1 eq AlCl3) Arene->Acylation ArylKetone Aryl Ketone (No polyacylation, no rearrangement) Acylation->ArylKetone Reduction Reduction (Clemmensen or Wolff-Kishner) ArylKetone->Reduction Product Linear Alkylbenzene (Target Product) Reduction->Product

Workflow for synthesizing linear alkylbenzenes via the Acylation-Reduction strategy.

Protocol: The Acylation-Reduction Workaround

Phase 1: Friedel-Crafts Acylation

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser under an inert argon atmosphere.

  • Catalyst Loading: Suspend 1.2 equivalents of anhydrous AlCl3​ in dry dichloromethane ( CH2​Cl2​ ) at 0 °C[3]. Note: AlCl3​ is highly hygroscopic; use from a fresh, sealed bottle.

  • Electrophile Generation: Add 1.0 equivalent of the desired straight-chain acyl chloride dropwise to the suspension over 15 minutes. The mixture will turn yellow as the acylium ion complex forms[3].

  • Substrate Addition: Slowly add 1.0 equivalent of the aromatic substrate. Remove the ice bath and allow the reaction to warm to room temperature, stirring until complete (monitor via TLC).

  • Self-Validating Quench: Carefully pour the mixture over an ice/HCl slurry. Validation: The acidic quench breaks the stable aluminum-ketone complex[2]. If the organic layer does not separate cleanly, aluminum hydroxide salts have precipitated; add more 1M HCl until the aqueous layer is clear.

  • Isolation: Extract with CH2​Cl2​ , wash with brine, dry over MgSO4​ , and concentrate. Confirm the mono-acylated product via LC-MS or 1H -NMR.

Phase 2: Clemmensen Reduction (Zinc-Mercury Amalgam)

  • Amalgamation: In a flask, add mossy zinc and a catalytic amount of mercuric chloride ( HgCl2​ ) in dilute HCl. Stir for 5 minutes, then decant the liquid to leave the active Zn(Hg) amalgam.

  • Reduction: Add the purified aryl ketone from Phase 1 to the flask, followed by concentrated HCl and ethanol (as a co-solvent).

  • Reflux: Heat the mixture to reflux for 4-6 hours. Validation: Monitor the disappearance of the carbonyl peak (~1680 cm−1 ) via FT-IR or track the mass shift via GC-MS[9].

  • Workup: Cool, extract with diethyl ether, wash with saturated NaHCO3​ , dry, and evaporate to yield the pure, un-rearranged, mono-alkylated benzene[9].

Quantitative Data: Optimization Parameters

Summarized below are the critical quantitative parameters required to optimize Friedel-Crafts reactions and avoid common pitfalls.

ParameterFriedel-Crafts AlkylationFriedel-Crafts AcylationMechanistic Rationale
Catalyst Stoichiometry Catalytic (0.1 - 0.2 eq)Stoichiometric (>1.1 eq)Acylation products (ketones) act as Lewis bases, trapping the catalyst in a stable complex[3][4].
Substrate Ratio Excess Arene (5:1 to 10:1)Equimolar (1:1)Excess arene in alkylation statistically outcompetes the activated mono-alkylated product, minimizing polyalkylation[5][10].
Preferred Solvents Neat (Arene as solvent), CS2​ CH2​Cl2​ , Nitrobenzene, CS2​ Polar solvents like nitrobenzene can alter regioselectivity (e.g., favoring β -substitution in naphthalene) by solvating the bulky catalyst complex[2].
Temperature Control 0 °C to Room Temp0 °C to RefluxLower temperatures in alkylation limit the rate of carbocation rearrangement, though they cannot entirely prevent it[7].

References

  • Limitations of Friedel–Crafts Reactions. University of Trieste (units.it). Available at:[Link]

  • Ch12: Friedel-Crafts limitations. University of Calgary. Available at: [Link]

  • Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah. Available at:[Link]

  • Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. OpenStax. Available at:[Link]

  • Friedel-Crafts Alkylation. Chemistry Steps. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 7-Methylindan-5-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers and drug development professionals face when synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers and drug development professionals face when synthesizing 7-Methylindan-5-ol (CAS 20294-40-0) 1.

The synthesis of substituted indanols typically relies on a robust two-step sequence: an intramolecular Friedel-Crafts cyclization of a substituted propanoic acid to form an indanone intermediate, followed by the chemoselective reduction of the ketone to the target indanol 2. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to optimize your yield and purity.

Synthetic Workflow

G A Substituted Propanoic Acid (Starting Material) B Intramolecular Friedel-Crafts Cyclization A->B Catalyst / Heat C 7-Methylindan-5-one (Ketone Intermediate) B->C - H2O D Ketone Reduction (Hydride Transfer) C->D NaBH4 / MeOH E 7-Methylindan-5-ol (Target Product) D->E + H2

Caption: Two-step synthetic workflow for 7-Methylindan-5-ol via Friedel-Crafts cyclization and reduction.

Troubleshooting Guide & FAQs

Phase 1: Intramolecular Friedel-Crafts Cyclization

Q1: I am using Polyphosphoric Acid (PPA) for the cyclization step, but my yields are low and the reaction mixture turns dark and heavily viscous. What is causing this? A: The dark, tar-like mixture is indicative of polymerization and charring, which is a direct consequence of excessive thermal energy 3. PPA is a highly viscous polymeric acid that requires heating to achieve sufficient solvent properties and catalytic activity. However, pushing the temperature above 80°C shifts the thermodynamic balance, promoting intermolecular side reactions over the desired intramolecular acylation. Optimization: Maintain the reaction temperature strictly between 60°C and 80°C. Ensure vigorous mechanical stirring to prevent localized superheating. If the starting material remains unreacted, increase the reaction time rather than the temperature.

Q2: Can I use an alternative catalyst to PPA to avoid high-temperature charring entirely? A: Yes. Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is an excellent, less viscous alternative to PPA. Because it is liquid at room temperature, it provides superior mass transfer and allows the Friedel-Crafts cyclization to proceed at much lower temperatures (typically 25°C to 50°C). This drastically reduces charring and improves the regioselectivity of the cyclization.

Phase 2: Ketone Reduction to Indanol

Q3: When using Palladium on Carbon (Pd/C) with hydrogen gas to reduce the 7-methylindan-5-one intermediate, I am detecting significant amounts of the fully deoxygenated indane byproduct. How do I stop the reaction at the indanol? A: You are experiencing hydrogenolysis (over-reduction). Benzylic alcohols (and by extension, indanols) are highly susceptible to C–O bond cleavage under standard catalytic hydrogenation conditions 4. The causality lies in the strong affinity of the palladium surface for the aromatic ring, which activates the adjacent benzylic C–O bond toward cleavage. Optimization: To arrest the reduction at the indanol stage, lower the temperature to 20–25°C and reduce the hydrogen pressure to 1 atm. Alternatively, switch to a milder, chemoselective hydride-based reducing agent like NaBH₄.

Q4: If I switch to Sodium Borohydride (NaBH₄), what are the optimal conditions to ensure complete conversion without side reactions? A: NaBH₄ is highly chemoselective for ketones and avoids the risk of hydrogenolysis entirely. The optimal protocol involves dissolving the indanone in methanol and cooling the system to 0°C before the portion-wise addition of NaBH₄. The low initial temperature controls the exothermic release of hydrogen gas and prevents solvent degradation. After addition, warming the reaction to room temperature (25°C) ensures complete conversion.

Quantitative Data Summary

The following table summarizes the performance metrics of various catalytic systems utilized in this synthetic route, allowing for rapid comparison and selection based on your lab's capabilities.

Reaction StepCatalyst SystemOptimal Temp (°C)Time (h)Expected YieldPrimary Limitation / Risk
Cyclization Polyphosphoric Acid (PPA)60–802–465–70%High viscosity; charring at >80°C
Cyclization Eaton's Reagent25–501–280–85%Requires highly controlled aqueous quench
Reduction Pd/C (H₂, 1 atm)20–254–660–75%High risk of hydrogenolysis (over-reduction)
Reduction NaBH₄ / Methanol0 → 251–290–95%Exothermic hydrogen gas evolution

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation steps so you can confirm success before proceeding to the next stage.

Protocol 1: Intramolecular Cyclization (Eaton's Reagent)
  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, charge 1.0 equivalent of the substituted propanoic acid precursor.

  • Catalyst Addition: Slowly add 10 volumes of Eaton's Reagent at room temperature. (Causality: The liquid nature of Eaton's reagent ensures immediate solvation, avoiding the localized superheating seen with PPA).

  • Heating: Warm the reaction mixture to 50°C and stir for 2 hours.

  • Self-Validation (In-Process): Remove a 0.1 mL aliquot, quench in 1 mL ice water, and extract with 1 mL ethyl acetate. Spot on a silica TLC plate (Hexanes:EtOAc 4:1). The reaction is complete when the baseline acid streak disappears, replaced by a distinct, strongly UV-active spot (R_f ~0.5) corresponding to 7-methylindan-5-one.

  • Workup: Pour the mixture slowly over crushed ice to quench the acid. Extract with dichloromethane (3x), wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol 2: Ketone Reduction (NaBH₄)
  • Preparation: Dissolve the crude 7-methylindan-5-one in anhydrous methanol (0.2 M concentration) and cool the flask to 0°C using an ice bath.

  • Reduction: Add 1.5 equivalents of Sodium Borohydride (NaBH₄) in small portions over 15 minutes. (Causality: Portion-wise addition at 0°C controls the exothermic release of H₂ gas and prevents the thermal degradation of the solvent).

  • Propagation: Remove the ice bath and allow the reaction to warm to 25°C, stirring for 1.5 hours.

  • Self-Validation (In-Process): Monitor via TLC. The UV-active ketone spot (R_f ~0.5) will diminish. The product, 7-methylindan-5-ol, will appear as a new spot (R_f ~0.3). To confirm the presence of the alcohol, dip the TLC plate in Ceric Ammonium Molybdate (CAM) stain and heat with a heat gun; the indanol will stain a deep blue color, confirming the successful reduction of the ketone.

  • Workup: Quench the remaining hydride with a few drops of acetone, then remove the methanol in vacuo. Partition the residue between water and ethyl acetate, dry the organic layer, and purify via flash chromatography if necessary.

References

  • Technical Support Center: Synthesis of 4-Methyl-1-indanone - Benchchem. 3

  • (S)-(+)-1-Indanol: Catalytic Reduction Performance Evaluation - Benchchem.4

  • 1470-94-6 (5-Indanol) and Related Substances - Chem960. 1

  • Enantioselective Synthesis of 3-Methyleneindan-1-ols via a One-Pot Allylboration–Heck Reaction - ACS Publications. 2

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Purification of Crude 7-Methylindan-5-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity 7-Methylindan-5-ol (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in isolating high-purity 7-Methylindan-5-ol (CAS 20294-40-0)[1].

The purification of alkylated indanols presents unique challenges due to the presence of closely related regioisomers, unreacted neutral precursors, and susceptibility to autoxidation[2]. This guide bridges theoretical chemistry with field-proven benchtop techniques, explaining the causality behind each protocol to ensure you can troubleshoot effectively.

Purification Workflow Overview

The isolation of pure 7-Methylindan-5-ol requires an orthogonal approach, leveraging differences in pKa, boiling point, and crystal lattice energy to systematically strip away different classes of impurities.

PurificationWorkflow Crude Crude 7-Methylindan-5-ol (Contains isomers, neutrals, oxidation products) Extraction Acid-Base Extraction (10% NaOH / Toluene) Crude->Extraction OrganicWaste Organic Phase (Neutral Impurities & Unreacted Precursors) Extraction->OrganicWaste Discard AqueousPhase Aqueous Phase (Sodium 7-Methylindan-5-olate) Extraction->AqueousPhase Retain Acidification Acidification (HCl to pH 2) & Re-extraction (EtOAc) AqueousPhase->Acidification Distillation Short-Path Vacuum Distillation (Removes heavy oligomers) Acidification->Distillation Crystallization Selective Crystallization (Pentane/Petroleum Ether) Distillation->Crystallization Pure Pure 7-Methylindan-5-ol (>99% Purity) Crystallization->Pure

Figure 1: Sequential purification workflow for isolating pure 7-Methylindan-5-ol from crude mixtures.

Frequently Asked Questions (Troubleshooting)

Q: Why does my crude 7-Methylindan-5-ol contain a high percentage of regioisomers (e.g., 4-methyl or 6-methylindan-5-ol), and how do I separate them? A: The synthesis of alkylated indanols often involves electrophilic cyclization or alkylation of phenolic precursors. These mechanisms inherently lack perfect regiocontrol, leading to a mixture of positional isomers[3]. Because 4-, 6-, and 7-methylindan-5-ol share nearly identical pKa values and boiling points, standard acid-base extraction and distillation are ineffective for separating them[1]. Solution: Isomer separation must rely on differential solubility. Selective crystallization using non-polar solvents (e.g., pentane or petroleum ether) is the most effective scalable method. The target 7-methyl isomer will crystallize at different rates than its counterparts when cooled to 0°C[4].

Q: My product is heavily discolored (brown/black) upon exposure to air. How do I remove these oxidative impurities? A: Phenolic compounds like 5-indanol derivatives are highly susceptible to autoxidation, forming deeply colored quinone methides and radical dimers[2]. Solution: To reverse mild oxidation and remove these impurities, incorporate a reducing agent during your aqueous extraction phase. Washing the crude organic mixture with an aqueous solution of sodium dithionite (Na₂S₂O₄) will reduce the quinones back to phenols. Subsequent filtration through a pad of activated carbon before final crystallization will trap residual polymeric color bodies[5].

Q: What is the optimal vacuum distillation setup to prevent thermal degradation? A: Indanol derivatives have high boiling points (e.g., ~255°C at atmospheric pressure)[2][4]. Prolonged heating at these temperatures induces thermal cracking and oligomerization[5]. Solution: Utilize short-path distillation under high vacuum (< 1 mmHg). This lowers the boiling point significantly, minimizing the compound's residence time in the heated zone and preventing thermal degradation.

Quantitative Data: Purification Efficacy

The following table summarizes the expected outcomes of each purification phase when executed sequentially.

Purification MethodTarget Impurity RemovedTypical Yield RecoveryFinal Purity Achieved
Acid-Base Extraction Neutral unreacted precursors, non-phenolic organics85 - 90%80 - 85%
Short-Path Vacuum Distillation High-boiling oligomers, heavy metals, residual solvents75 - 85%90 - 95%
Selective Crystallization Regioisomers (e.g., 6-methylindan-5-ol), trace color bodies60 - 70%> 99%

Step-by-Step Methodology: The Orthogonal Purification Protocol

This protocol is designed as a self-validating system. Visual and chemical cues are embedded within the steps to ensure the operator can verify success in real-time.

Phase 1: Acid-Base Extraction (Removal of Neutrals)

Causality: The hydroxyl group on the indane ring has a pKa of ~10. Strong bases deprotonate it into a water-soluble phenoxide ion, leaving non-acidic impurities in the organic phase.

  • Dissolution: Dissolve the crude 7-Methylindan-5-ol in a non-polar organic solvent (e.g., toluene) at a ratio of 1:5 (w/v).

  • Deprotonation: Transfer the solution to a separatory funnel and add an equal volume of 10% aqueous NaOH.

  • Phase Separation: Shake vigorously, venting frequently. Allow the phases to separate. Drain the lower aqueous layer (containing the sodium 7-methylindan-5-olate) into an Erlenmeyer flask and discard the upper organic layer (containing neutral impurities).

  • Washing: Wash the aqueous layer with a fresh 50 mL portion of toluene to ensure complete removal of lipophilic neutral organics.

  • Acidification (Self-Validating Step): Place the aqueous layer in an ice bath. Slowly add 6M HCl dropwise while stirring magnetically until the pH reaches 2 (verify with pH paper).

    • Validation: The solution will immediately turn cloudy and precipitate an oil/solid as the 7-Methylindan-5-ol reverts from its salt form back into its neutral, water-insoluble state.

  • Re-extraction: Extract the cloudy aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a semi-pure oil/solid.

Phase 2: Selective Crystallization (Removal of Isomers)

Causality: Slow cooling in a non-polar solvent promotes the growth of pure 7-methylindan-5-ol crystals by leveraging specific crystal lattice energies, leaving closely related regioisomers dissolved in the mother liquor[4].

  • Solvent Addition: Dissolve the concentrated, semi-pure 7-Methylindan-5-ol in a minimum amount of boiling pentane (or petroleum ether).

  • Cooling: Allow the solution to cool slowly to room temperature undisturbed. Once at room temperature, transfer the flask to an ice bath (0°C) for 2 hours.

  • Filtration: Filter the resulting crystals using a Büchner funnel under vacuum. Wash the filter cake with a small volume of ice-cold pentane to remove surface impurities and residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at 30°C to a constant weight. The final product should be a slightly off-white to pale crystalline solid[2].

Sources

Troubleshooting

Challenges in the purification of indanone compounds

Welcome to the Technical Support Center for Indanone Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when isolating indanone de...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Indanone Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles researchers face when isolating indanone derivatives.

Indanones—bicyclic ketones vital to the synthesis of pharmaceuticals like donepezil and various agrochemicals—present unique purification challenges. Because they are typically synthesized via the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids, crude mixtures often contain closely related regioisomers, unreacted starting materials, and polymeric degradation products[1]. Furthermore, their inherently low melting points make them notoriously difficult to crystallize[2].

This guide bypasses generic advice to focus on the causality of these challenges, providing self-validating protocols to ensure your purification workflows are robust and reproducible.

Diagnostic Workflow for Indanone Purification

Before selecting a purification method, you must profile your crude mixture. The following decision tree outlines the logical progression based on specific impurity profiles.

Workflow Crude Crude Indanone (Post-Synthesis) Analyze Impurity Profiling (TLC / GC-MS) Crude->Analyze Polymer Polymeric/Dark Impurities? Analyze->Polymer Distill Vacuum Distillation Polymer->Distill Yes Isomers Regioisomers Present? Polymer->Isomers No Distill->Isomers Chromatography Silica Chromatography (Dry Loading) Isomers->Chromatography Yes Crystallize Recrystallization (Solvent Optimization) Isomers->Crystallize No Chromatography->Crystallize Polishing Pure Pure Indanone Crystallize->Pure

Decision tree for indanone purification based on impurity profiling.

Module 1: Overcoming "Oiling Out" During Crystallization

Many substituted indanones, such as 1-indanone and 5-fluoro-1-indanone, have melting points hovering just above room temperature (38–42 °C)[2][3].

Q: Why does my indanone form a stubborn oil at the bottom of the flask instead of crystallizing? A: This is a phenomenon known as liquid-liquid phase separation (LLPS), or "oiling out"[4]. It is a thermodynamic issue. Oiling out occurs when your cooling solution becomes supersaturated at a temperature above the melting point of the solute[5]. Instead of forming a solid crystal lattice, the indanone separates as a solute-enriched liquid phase. This is exacerbated by impurities (like unreacted starting materials), which depress the melting point of the indanone even further[5].

Q: How do I force the oil to crystallize? A: You cannot force an oil to crystallize once LLPS has occurred without trapping severe impurities. You must alter the thermodynamics of the solution so that the saturation curve crosses the solubility limit below the compound's melting point[2]. This is achieved by lowering the concentration of the solute (adding more "good" solvent) or changing the solvent system entirely[3].

OilingOut Hot Hot Supersaturated Solution Cooling Cooling Phase Hot->Cooling Oiling Phase Separation ('Oiling Out') Cooling->Oiling T > Melting Point Crystal Nucleation & Crystallization Cooling->Crystal T < Melting Point Fix1 Add 'Good' Solvent Oiling->Fix1 Fix2 Slow Cooling Rate Oiling->Fix2 Fix3 Add Seed Crystals Oiling->Fix3 Fix1->Hot Reheat Fix2->Cooling Fix3->Crystal

Mechanistic pathways and troubleshooting interventions for oiling out.

Protocol: Anti-Oiling Recrystallization Strategy

This protocol utilizes a mixed-solvent system (e.g., Ethyl Acetate/Hexane) designed to self-validate against premature phase separation.

  • Dissolution: Place the crude indanone in an Erlenmeyer flask. Add a minimal amount of hot "good" solvent (e.g., Ethyl Acetate) until the oil/solid just dissolves.

  • Anti-Solvent Titration: While maintaining the solution at a gentle boil, add the "poor" solvent (e.g., Hexane) dropwise until a persistent cloudiness appears.

  • Clarification (The Validation Step): Add hot Ethyl Acetate drop-by-drop until the solution becomes perfectly clear again. Causality: If the solution is cloudy at boiling, it is already undergoing LLPS. It must be clear at the boiling point to ensure crystallization happens during cooling.

  • Controlled Cooling: Remove from heat and insulate the flask (e.g., wrap in a towel). Allow it to cool to room temperature undisturbed. Causality: Rapid cooling causes localized supersaturation, instantly triggering oiling out[3].

  • Polishing: Once crystals have formed at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter and wash with ice-cold anti-solvent.

Module 2: Chromatographic Resolution of Regioisomers

During the Friedel-Crafts cyclization of substituted 3-arylpropanoic acids, alternative cyclization pathways frequently generate regioisomers (e.g., 5-fluoro-1-indanone vs. 7-fluoro-1-indanone)[1][3].

Q: Why do my indanone regioisomers co-elute on a silica column? A: Regioisomers possess identical functional groups and nearly identical dipole moments, resulting in virtually indistinguishable partitioning behavior on normal-phase silica[5]. Furthermore, because many indanones are oily, wet-loading them directly onto a column causes the oil to diffuse rapidly into the solvent head. This creates a broad initial band that destroys the theoretical plates required to separate compounds with a ΔRf of < 0.05.

Q: How can I achieve baseline separation of these isomers? A: You must utilize a strict Dry Loading technique combined with a shallow gradient elution[2][5]. Dry loading pre-adsorbs the oily indanone onto silica gel, creating a highly concentrated, stationary initial band that only mobilizes when the precise gradient polarity is reached.

Quantitative Benchmarks for Indanone Purification

Table 1: Comparative efficiency and physical data for indanone purification techniques[2][3].

Purification TechniqueTarget Impurity ProfileTypical RecoveryExpected PurityCharacteristic Metric / Limitation
Recrystallization Baseline degradants, color60–75%>98%Eliminates MP depression; prone to oiling out
Silica Chromatography Regioisomers, starting materials~85%~98%1-Indanone Rf ≈ 0.39 (3:1 Hexane:EtOAc)
Vacuum Distillation Polymeric/High-MW waste70–80%~90%Removes non-volatile tars; thermal risk
Protocol: Dry-Loading Column Chromatography for Oily Indanones
  • Sample Preparation: Dissolve the oily crude indanone mixture in a minimal volume of a highly volatile solvent (e.g., Dichloromethane).

  • Adsorption: Add dry silica gel to the solution. Causality: Aim for a high silica-to-sample mass ratio of at least 30:1 for difficult isomer separations[5].

  • Evaporation (The Validation Step): Remove the solvent using a rotary evaporator. The resulting material must be a dry, free-flowing powder. If it clumps or sticks to the glass, the sample is overloading the silica; add more silica and re-evaporate[2].

  • Column Packing: Pack the column using the initial, least polar eluent (e.g., 100% Hexanes or 95:5 Hexanes:EtOAc)[6].

  • Loading: Carefully pour the dry-loaded powder evenly onto the flat top of the silica bed. Cap with a 1 cm layer of sand to prevent disturbance.

  • Gradient Elution: Begin elution, gradually increasing the polarity (e.g., increasing EtOAc by 2% increments). Monitor fractions via TLC.

Module 3: Managing Polymeric Degradants

Q: My crude indanone is a dark brown, sticky tar. Chromatography columns immediately clog. What is the cause? A: Indanone synthesis often requires harsh superacidic conditions (e.g., Polyphosphoric acid, AlCl3, or Triflic acid) and elevated temperatures[1][7]. These conditions provoke side reactions, leading to high-molecular-weight polymeric byproducts and degradation tars.

Q: How do I remove these polymers? A: Neither chromatography nor crystallization is effective for heavy polymeric loads. You must perform a Vacuum Distillation prior to other purification steps[7]. Because indanones have relatively high boiling points, high vacuum (e.g., < 1 Torr) is required to lower the boiling point and prevent further thermal degradation. The pure indanone will distill over, leaving the non-volatile polymeric tars in the distillation pot. Caution: Use lukewarm water in the condenser to prevent the purified indanone from solidifying and blocking the condenser path[7].

References

  • BenchChem.
  • BenchChem. "Technical Support Center: Purification of Oily 1-Indanone Regioisomers - Benchchem". BenchChem.
  • BenchChem. "Technical Support Center: Purification of 4-Methyl-1-indanone - Benchchem". BenchChem.
  • BenchChem.
  • BenchChem. "Technical Support Center: Purification of 4-Chloro-1-indanone - Benchchem". BenchChem.
  • PharmaLego. "Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds". PharmaLego.
  • MDPI. "Non-Conventional Methodologies in the Synthesis of 1-Indanones". MDPI.

Sources

Optimization

Improving peak resolution in HPLC analysis of 7-Methylindan-5-ol

Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatogra...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This resource is engineered for researchers, analytical scientists, and drug development professionals tasked with optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 7-Methylindan-5-ol .

As a phenolic compound, 7-Methylindan-5-ol presents specific chromatographic challenges, most notably peak tailing and co-elution with structurally similar organic impurities. This guide bypasses generic advice, focusing instead on the mechanistic causality of chromatographic behavior to help you build robust, self-validating analytical methods.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: Why does my 7-Methylindan-5-ol peak exhibit severe tailing, and how do I correct it?

The Causality: Peak tailing in phenolic compounds is rarely a primary partitioning issue; it is almost always a secondary interaction problem. 7-Methylindan-5-ol contains a polar hydroxyl group. While the primary retention mechanism on a C18 column is hydrophobic partitioning, the hydroxyl group can form strong hydrogen bonds with unreacted, residual silanol groups ( Si−OH ) on the silica support matrix.

At a mobile phase pH above 4.0, these residual silanols deprotonate into negatively charged siloxanes ( Si−O− ). If the mobile phase pH is not strictly controlled, the analyte experiences a mixed-mode retention mechanism (hydrophobic + weak ion-exchange/hydrogen bonding), causing the molecules interacting with the active sites to elute later than the bulk of the analyte. This manifests as an asymmetrical trailing edge 1[1].

The Solution: You must suppress silanol ionization. Lower the mobile phase pH to between 2.5 and 3.5 using an acidic modifier (e.g., 0.1% Formic Acid or 0.1% Phosphoric Acid). This keeps the silanols fully protonated and the 7-Methylindan-5-ol fully unionized, ensuring the separation relies purely on predictable hydrophobic interactions2[2]. Furthermore, utilizing a highly end-capped or sterically protected stationary phase will physically block the analyte from reaching these active sites.

Q2: I have baseline tailing resolved, but 7-Methylindan-5-ol is co-eluting with a closely related impurity. How do I improve peak resolution ( Rs​ )?

The Causality: When peaks co-elute, you are facing a failure in the fundamental Resolution Equation:

Rs​=4N​​×αα−1​×1+kk​

While increasing column length improves Efficiency ( N ), it only increases resolution by the square root of the length, costing you significant run time. The most thermodynamically powerful variable is Selectivity ( α ) , which governs the spacing between peak centers 3[3]. Selectivity is dictated by the specific chemical interactions between the analyte, the mobile phase, and the stationary phase.

The Solution: Change the organic modifier. If you are currently using Acetonitrile (MeCN), switch to Methanol (MeOH). MeCN is a dipole-only solvent, whereas MeOH acts as both a hydrogen-bond donor and acceptor. Because 7-Methylindan-5-ol is a phenol, substituting MeOH alters its solvation sphere and hydrogen-bonding dynamics differently than it does for non-phenolic impurities, drastically shifting the selectivity factor ( α ) and pulling the co-eluting peaks apart.

Q3: How does column temperature affect the resolution of this compound?

The Causality: Elevating column temperature decreases the viscosity of the mobile phase. Lower viscosity increases the mass transfer rate of 7-Methylindan-5-ol between the mobile and stationary phases. This minimizes band broadening (improving Efficiency, N ), resulting in sharper, taller peaks. However, because temperature also changes the enthalpy of partitioning, it can slightly alter selectivity ( α )3[3]. For phenols, a stable temperature (typically 30°C - 40°C) is critical for reproducible retention times.

Part 2: Visualizing Chromatographic Logic

To effectively troubleshoot, you must understand the interplay of the resolution parameters and follow a logical diagnostic path.

ResolutionLogic Rs Peak Resolution (Rs) Target: > 1.5 N Efficiency (N) Band Broadening (Temp, Particle Size) N->Rs Alpha Selectivity (α) Peak Spacing (Solvent Type, Column Chemistry) Alpha->Rs K Retention Factor (k) Elution Time (% Organic Modifier) K->Rs

Caption: Logical dependencies of the HPLC resolution equation parameters.

Workflow Start Issue: Peak Tailing (Tf > 1.5) Step1 Is Mobile Phase pH < 3.5? Start->Step1 Fix1 Adjust pH to 2.5-3.5 (e.g., 0.1% Formic Acid) Step1->Fix1 No Step2 Using End-Capped Column? Step1->Step2 Yes Fix1->Step2 Fix2 Switch to highly end-capped C18 or Biphenyl phase Step2->Fix2 No Step3 Check Sample Mass/Vol Step2->Step3 Yes Fix2->Step3 Fix3 Dilute Sample 5x-10x Step3->Fix3 Overloaded Success Symmetrical Peak Achieved (Tf < 1.2) Step3->Success Optimal Fix3->Success

Caption: Systematic workflow for diagnosing and resolving peak tailing in phenolic compounds.

Part 3: Quantitative Data & Troubleshooting Matrices

The following tables synthesize expected quantitative shifts when optimizing the HPLC conditions for phenolic compounds like 7-Methylindan-5-ol.

Table 1: Impact of Mobile Phase pH on Peak Symmetry

Data reflects typical responses for phenolic analytes on standard, non-end-capped silica C18 columns.

Mobile Phase pHSilanol StatePhenol StateTailing Factor ( Tf​ )Resolution Impact
pH 6.5 Highly Ionized ( Si−O− )Unionized2.35 (Severe Tailing)Poor (Peak broadening overlaps adjacent peaks)
pH 4.5 Partially IonizedUnionized1.75 (Moderate Tailing)Sub-optimal
pH 3.0 Protonated ( Si−OH )Unionized1.15 (Symmetrical)Excellent (Sharp peaks maximize Rs​ )
Table 2: Impact of Method Parameters on Resolution Variables

Understanding which lever to pull based on the specific chromatographic failure.

Parameter AdjustedPrimary Variable AffectedExpected Outcome for 7-Methylindan-5-ol
Decrease % Organic Modifier Retention Factor ( k )Increases retention time; improves resolution for early-eluting peaks but widens late peaks.
Switch MeCN to MeOH Selectivity ( α )Changes elution order or peak spacing relative to non-phenolic impurities due to H-bonding.
Increase Temperature (25°C to 40°C) Efficiency ( N )Reduces mobile phase viscosity; sharpens peaks and slightly reduces retention time.
Dilute Sample 10x Peak Symmetry ( Tf​ )Eliminates mass overload, restoring Gaussian peak shape and preventing artificial fronting/tailing.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, methods must not only be executed but internally validated. The following protocols are designed as self-validating closed loops.

Protocol 1: Mobile Phase pH Optimization & Silanol Suppression

Objective: Eliminate secondary interactions to achieve a Gaussian peak shape for 7-Methylindan-5-ol.

Step-by-Step Methodology:

  • Preparation: Prepare two 1L bottles of aqueous mobile phase (Water). Leave Bottle A unadjusted (typically pH ~5.5-6.0). To Bottle B, add 0.1% v/v Formic Acid (yielding pH ~2.7) 4[4].

  • Baseline Establishment: Equilibrate the column (e.g., an end-capped C18) with 50% Bottle A / 50% Acetonitrile for 15 column volumes.

  • Initial Injection: Inject 5 µL of a 0.1 mg/mL 7-Methylindan-5-ol standard. Record the chromatogram.

  • Parameter Shift: Switch the aqueous line to Bottle B (0.1% Formic Acid). Flush the system for 20 column volumes to ensure complete protonation of the silica stationary phase.

  • Optimization Injection: Inject 5 µL of the standard under the new acidic conditions.

  • Self-Validation Check: Calculate the USP Tailing Factor ( Tf​ ) for both runs.

    • Validation Criteria: If the method is optimized, the Tf​ must drop from >1.5 (Bottle A) to 1.2 (Bottle B). If Tf​ remains > 1.2, the column bed may be physically degraded (void volume), or the sample mass is overloading the column, requiring dilution.

Protocol 2: Selectivity ( α ) Tuning via Modifier Swapping

Objective: Resolve 7-Methylindan-5-ol from a co-eluting matrix impurity by altering solvation thermodynamics.

Step-by-Step Methodology:

  • Isocratic Scouting (MeCN): Run an isocratic method using 40% Acetonitrile / 60% Water (0.1% Formic Acid). Note the retention times of 7-Methylindan-5-ol and the critical impurity.

  • Calculate Initial Resolution: Use the chromatography data system to calculate Rs​ . If Rs​<1.5 , baseline separation is failing 5[5].

  • Nomograph Translation: Methanol is a weaker eluent than Acetonitrile. To maintain a similar retention factor ( k ), increase the organic percentage when switching to Methanol. A standard rule of thumb is to increase the MeOH concentration by ~10-15% relative to MeCN.

  • Modifier Swap: Prepare a mobile phase of 50% Methanol / 50% Water (0.1% Formic Acid). Equilibrate for 20 column volumes.

  • Secondary Injection: Inject the sample under the Methanol conditions.

  • Self-Validation Check: Recalculate Rs​ .

    • Validation Criteria: Because Methanol engages in hydrogen bonding with the phenol group of 7-Methylindan-5-ol differently than the non-phenolic impurity, the selectivity ( α ) will shift. The protocol is validated when Rs​≥1.5 is achieved, confirming baseline resolution.

References

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations Chromatography Online[Link]

  • High Performance Liquid Chromatography - Chemistry LibreTexts LibreTexts[Link]

  • Agilent ZORBAX Column Selection Guide for HPLC Agilent Technologies / Postnova Analytics[Link]

Sources

Troubleshooting

Overcoming poor solubility of 7-Methylindan-5-ol in biological assays

Welcome to the technical support center for 7-Methylindan-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of t...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 7-Methylindan-5-ol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in biological assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting logic to empower you to make informed decisions in your experimental design.

While specific physicochemical data for 7-Methylindan-5-ol is not extensively published, its indan scaffold suggests it is a lipophilic compound with inherently low water solubility, a common challenge in drug discovery.[1][2] This guide synthesizes established formulation strategies for such compounds to provide a robust framework for overcoming solubility issues.[3][4]

Frequently Asked Questions (FAQs)

Here are rapid-fire answers to the most common initial challenges.

Q1: My 7-Methylindan-5-ol, dissolved in 100% DMSO, precipitates immediately when I add it to my aqueous assay buffer. What's happening?

This is a classic case of "solvent shock" or "precipitation upon dilution".[5][6] 7-Methylindan-5-ol is likely soluble in the strong organic solvent (DMSO), but when this solution is rapidly diluted into an aqueous buffer, the solvent polarity changes drastically. The compound, no longer soluble in the high-water environment, crashes out of solution.[5][7]

Q2: What is the maximum final concentration of DMSO I should use in my cell-based assay?

This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO up to 0.5% (v/v) without significant cytotoxicity.[8][9] However, some sensitive cell lines may show stress or differentiation effects at concentrations as low as 0.1%.[10][11][12] It is critical to run a vehicle control (media with the same final DMSO concentration as your test samples) to assess the baseline impact on your specific assay.[8][13] For in vivo studies, the final DMSO concentration should ideally be 2% or lower.[8][14]

Q3: I see a faint cloudiness in my well after adding the compound. Is that a problem?

Yes, even slight turbidity indicates the presence of undissolved precipitate. This means the actual concentration of the compound in solution is unknown and lower than your target concentration, which will lead to inaccurate potency measurements (e.g., IC50, EC50). Furthermore, compound precipitates can cause physical artifacts in high-content imaging and other automated plate reader assays.[15]

Q4: Can I just warm the solution or sonicate it to get the compound back into solution?

Gentle warming (e.g., to 37°C) and sonication can help dissolve compounds in the initial stock solution preparation in DMSO.[8] However, if a compound has precipitated in the final aqueous buffer, these methods are unlikely to provide a stable, long-term solution. The compound will likely precipitate again once the physical agitation stops or the temperature equilibrates. The core issue of poor aqueous solubility must be addressed with a formulation strategy.

Troubleshooting & Solubilization Guides

When initial attempts to dissolve 7-Methylindan-5-ol fail, a systematic approach is necessary. The following guides provide detailed protocols for advanced solubilization techniques.

Decision-Making Workflow

Before diving into specific protocols, use this workflow to guide your strategy selection based on your experimental context.

G start Precipitation of 7-Methylindan-5-ol Observed assay_type What is the assay type? start->assay_type in_vitro In Vitro (Cell-based, Enzyme Assay) assay_type->in_vitro In Vitro in_vivo In Vivo (Animal Studies) assay_type->in_vivo In Vivo dmso_check Is final DMSO concentration > 0.5%? in_vitro->dmso_check cosolvent Strategy 1: Co-Solvent System dmso_check->cosolvent No dmso_check->cosolvent Yes (Reduce DMSO first) cyclodextrin Strategy 2: Cyclodextrin Inclusion cosolvent->cyclodextrin If precipitation persists lipid Strategy 3: Lipid-Based Formulation in_vivo->lipid

Caption: Decision workflow for selecting a solubilization strategy.

Guide 1: Co-Solvent Systems

Principle of Causality: Co-solvents are water-miscible organic solvents that, when added in small quantities to the primary solvent (water/buffer), increase the solubility of a poorly soluble compound.[16] They work by reducing the overall polarity of the solvent system, creating a more favorable environment for hydrophobic molecules like 7-Methylindan-5-ol.[17]

Commonly Used Co-solvents in Biological Assays:

Co-SolventTypical Final ConcentrationProsCons & Considerations
PEG 400 (Polyethylene Glycol)1-10%Low cell toxicity, good solubilizing power.Can be viscous at higher concentrations.
Ethanol 0.5-5%Readily available, effective for many compounds.Can be toxic to cells at higher concentrations.[18]
Propylene Glycol 1-10%Low toxicity, often used in FDA-approved formulations.May not be as potent a solubilizer as others.
Glycerol 1-5%Very low toxicity.Less effective as a solubilizer.
Experimental Protocol: Co-Solvent Screening

This protocol is designed to systematically identify an effective co-solvent system.

  • Prepare Primary Stock: Dissolve 7-Methylindan-5-ol in 100% DMSO to create a high-concentration primary stock (e.g., 20 mM). Ensure it is fully dissolved, using gentle warming or sonication if necessary.[8]

  • Prepare Intermediate Stocks: Create a set of intermediate stock solutions. For example, dilute the 20 mM primary stock 1:10 into each of the following:

    • 100% DMSO (Control)

    • 100% PEG 400

    • 100% Ethanol This creates 2 mM intermediate stocks in different solvent systems.

  • Final Dilution into Assay Buffer: Perform the final dilution of each intermediate stock into your aqueous assay buffer to reach the desired final concentration (e.g., 1:100 dilution to get 20 µM).

    • Crucial Step: Add the intermediate stock to the assay buffer, not the other way around. Use vigorous mixing (e.g., vortexing) during the addition to minimize localized high concentrations that can cause precipitation.[5]

  • Equilibration and Observation: Allow the final solutions to equilibrate at the assay temperature (e.g., 37°C) for at least 15-30 minutes.

Self-Validating System

Trust in your preparation is paramount. To validate that 7-Methylindan-5-ol is truly dissolved:

  • Visual Inspection: Check each solution for visible precipitate. A simple but effective method is to shine a laser pointer through the solution. If you see a distinct beam (the Tyndall effect), it indicates the presence of a colloidal suspension or fine precipitate, meaning the compound is not fully dissolved.

  • Quantitative Analysis (HPLC-UV):

    • Centrifuge your final solutions at high speed (e.g., >14,000 g) for 15-20 minutes to pellet any undissolved compound.

    • Carefully collect the supernatant.

    • Analyze the concentration of 7-Methylindan-5-ol in the supernatant using a validated HPLC-UV method.

    • Validation Criteria: The measured concentration should be ≥95% of your target theoretical concentration. A lower concentration confirms that precipitation occurred.[19]

Guide 2: Cyclodextrin Inclusion Complexes

Principle of Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[20][21] They can encapsulate poorly soluble "guest" molecules, like 7-Methylindan-5-ol, within their cavity, forming an "inclusion complex." This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility.[22][23] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used due to its high aqueous solubility and minimal toxicity.[23]

G cluster_0 Before Complexation cluster_1 After Complexation drug 7-Methylindan-5-ol (Hydrophobic) plus1 + drug->plus1 cd Cyclodextrin (HP-β-CD) (Hydrophilic Exterior, Hydrophobic Cavity) plus1->cd arrow Formation of Inclusion Complex water Aqueous Buffer complex Soluble Inclusion Complex arrow->complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

Experimental Protocol: Cyclodextrin Formulation
  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10-40% w/v). This solution should be clear.

  • Solvent Evaporation Method:

    • Dissolve 7-Methylindan-5-ol in a suitable volatile organic solvent (e.g., methanol, acetone) in a glass vial.

    • Add the HP-β-CD solution to the organic solution.

    • Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator. This forces the drug into the cyclodextrin cavities as its primary solvent is removed.

    • The resulting aqueous solution contains the drug-cyclodextrin complex.

  • Direct Solubilization (Simpler Method):

    • Add powdered 7-Methylindan-5-ol directly to the prepared HP-β-CD solution.

    • Agitate the mixture (e.g., on a rotator or shaker) at room temperature for 24-48 hours to allow for equilibrium of complex formation.

  • Final Steps:

    • Filter the final solution through a 0.22 µm syringe filter to remove any undissolved compound or aggregates.

    • This filtered solution is your stock for dilution into the final assay.

Self-Validating System
  • Phase-Solubility Studies: To determine the optimal concentration of HP-β-CD, add an excess of solid 7-Methylindan-5-ol to a series of solutions with increasing concentrations of HP-β-CD (e.g., 0-10% w/v). After equilibration (24-48h), filter the solutions and measure the concentration of the dissolved drug by HPLC-UV. A plot of drug solubility versus HP-β-CD concentration will reveal the solubilization efficiency.

  • Post-Filtration Quantification: As with the co-solvent method, the most direct validation is to quantify the drug concentration in the final, filtered stock solution via HPLC-UV to confirm you have reached your target concentration.

Guide 3: Lipid-Based Formulations (Primarily for In Vivo Assays)

Principle of Causality: For in vivo studies, simply getting a compound into solution is not enough; it must also be absorbed. Lipid-based formulations (LBFs) present the drug in a solubilized state within a lipid matrix.[24][25] Upon administration, these formulations can interact with bile salts and digestive processes to form fine emulsions or micelles, which enhances both solubility and permeability across the gut wall.[26][27]

Types of Lipid-Based Formulations:

Formulation TypeCompositionDescription
Type I Oils only (e.g., corn oil, sesame oil)Simple drug suspension or solution in oil. Absorption is dependent on digestion.
Type II Oils + Water-insoluble surfactants (e.g., Span 80)Forms coarse emulsions upon gentle agitation in aqueous media.
Type IIIA/B (SEDDS/SMEDDS) Oils + Water-soluble surfactants (e.g., Tween 80) +/- Co-solventsSpontaneously forms fine (SEDDS) or micro (SMEDDS) emulsions upon contact with aqueous media, providing a large surface area for absorption.[26][27]
Experimental Protocol: Simple SEDDS Screening
  • Solubility Screening in Excipients: Determine the solubility of 7-Methylindan-5-ol in individual excipients. Add an excess of the compound to various oils (e.g., Capmul MCM, corn oil), surfactants (e.g., Kolliphor EL, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400). Equilibrate for 48-72 hours, then centrifuge and quantify the supernatant by HPLC.

  • Formulation Prototyping: Based on the solubility data, select the best oil, surfactant, and co-solvent. Prepare small batches of different ratios (e.g., 40:40:20, 30:50:20 of Oil:Surfactant:Co-solvent).

  • Dissolve the Drug: Dissolve 7-Methylindan-5-ol in the selected prototype formulation. Gentle heating may be required. The result should be a clear, homogenous liquid.

Self-Validating System
  • Dispersion Test: Add one drop of the drug-loaded formulation to a beaker of water with gentle stirring.

    • Validation Criteria: A successful SEDDS/SMEDDS formulation will spontaneously disperse to form a fine, milky emulsion (SEDDS) or a clear/bluish-translucent microemulsion (SMEDDS) with no visible drug precipitate.

  • Particle Size Analysis: Use dynamic light scattering (DLS) to measure the droplet size of the emulsion formed after dispersion in an aqueous medium. A small and uniform particle size (typically <200 nm for SMEDDS) is a strong indicator of a stable and effective formulation.

References

  • Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Vertex AI Search. (2025, January 10). Exploring the Use of Lipid-based Formulations for Improved Solubility of Hydrophobic Drugs.
  • SciSpace. (2012, November 11). Cyclodextrin In Drug Delivery: A Review.
  • MDPI. (2025, March 17). Applications of Cyclodextrin-Based Drug Delivery Systems in Inflammation-Related Diseases.
  • MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • ACS Omega. (2025, February 28). Cross-Linked Cyclodextrin-Based Nanoparticles as Drug Delivery Vehicles: Synthesis Strategy and Degradation Studies.
  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Pharma Excipients. (2023, June 30). Lipid based formulations as supersaturating oral delivery systems.
  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.
  • MDPI. (2024, October 26). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective.
  • SciSpace. (n.d.). Liposome formulations of hydrophobic drugs.
  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • Drug Discovery World. (2010, May 1). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track.
  • University of Hertfordshire. (2016, January 7). Novel formulation strategies to overcome poorly water soluble compounds.
  • Benchchem. (n.d.). Troubleshooting Peraquinsin precipitation in aqueous solution.
  • Eppendorf US. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?.
  • PLOS. (2024, December 16). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro.
  • ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs.
  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • NIKON Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
  • SpringerLink. (2013, October 15). Considerations regarding use of solvents in in vitro cell based assays.
  • ACS Publications. (2010, May 26). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays | Environmental Science & Technology.
  • PLOS. (2014, September 19). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes.
  • MedchemExpress.com. (n.d.). Compound Handling Instructions.
  • PMC. (n.d.). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (2014, July 2). The effect of some cosolvents and surfactants on viability of cancerous cell lines.
  • Benchchem. (2025, December). Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.
  • ACS Publications. (2007, December 15). An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds by Trituration and Crystallization in Solvents.
  • ResearchGate. (2014, October 23). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
  • PubMed. (2013, September 15). Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects.
  • Beilstein Journals. (2017, March 9). Synthesis of 1-indanones with a broad range of biological activity.
  • PubMed. (2017, September 29). Recent developments in biological activities of indanones.

Sources

Optimization

Scaling up the synthesis of 7-Methylindan-5-ol for preclinical studies

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 7-Methylindan...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 7-Methylindan-5-ol (CAS: 20294-40-0) for preclinical studies.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we dissect the mechanistic causality behind each synthetic choice, provide self-validating protocols, and troubleshoot the exact failure modes you will encounter when moving from the fume hood to the kilo-lab.

Process Overview & Mechanistic Pathway

The scalable synthesis of 7-Methylindan-5-ol is optimally achieved via a three-step sequence starting from 3-(4-methoxy-2-methylphenyl)propionic acid. This route avoids the use of highly toxic acid chlorides and relies on an intramolecular Friedel-Crafts acylation, followed by catalytic deoxygenation, and finally, ether cleavage. The direct dehydrative cyclization of 3-arylpropionic acids is highly preferred at scale due to its environmental benefits, yielding water as the only primary byproduct[1].

G SM 3-(4-Methoxy-2-methylphenyl) propionic acid Step1 Step 1: Friedel-Crafts Acylation (Eaton's Reagent, 60°C) SM->Step1 Int1 5-Methoxy-7-methyl-1-indanone Step1->Int1 Dehydration (-H2O) Step2 Step 2: Catalytic Deoxygenation (Pd/C, H2, AcOH, 50 psi) Int1->Step2 Int2 5-Methoxy-7-methylindane Step2->Int2 Hydrogenolysis (-H2O) Step3 Step 3: Ether Cleavage (HBr/AcOH, Reflux) Int2->Step3 Product 7-Methylindan-5-ol Step3->Product Demethylation (-MeBr)

Fig 1: Scalable 3-step synthetic workflow for 7-Methylindan-5-ol via Friedel-Crafts acylation.

Quantitative Data Summary: Lab vs. Pilot Scale

When scaling this indanol derivative[2], thermodynamic and mass-transfer variables shift dramatically. The table below summarizes expected metrics and the causality behind scale-dependent variances.

ParameterLab Scale (10 g)Pilot Scale (1 kg)Variance Causality (Why it changes)
Step 1 Yield 92%85%Mass transfer limitations in viscous Eaton's reagent lead to localized hotspots and minor polymerization.
Step 2 Yield 95%94%Highly consistent; dependent entirely on efficient gas-liquid mixing of H2​ in the pressure reactor.
Step 3 Yield 88%81%Extended heating times at scale cause minor degradation; product loss occurs during bulk crystallization.
Overall Purity >99.5%98.5%Trace regioisomers from Step 1 are harder to purge during bulk solvent extractions.
E-Factor 4528Significant improvement at scale due to optimized aqueous washes and solvent recycling protocols.

Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system." This means the workflow includes mandatory In-Process Controls (IPCs) that chemically verify the success of the current step before you are permitted to proceed.

Step 1: Intramolecular Friedel-Crafts Acylation

Causality: Direct cyclization requires a strong protic acid environment to generate the reactive acylium ion without forming an acid chloride intermediate[3].

  • Charge: To a glass-lined reactor, add Eaton’s reagent (7.7 wt% P2​O5​ in methanesulfonic acid, 5.0 equiv). Heat to 60°C.

  • Dose: Add 3-(4-methoxy-2-methylphenyl)propionic acid (1.0 equiv) portion-wise over 2 hours to maintain internal temperature 65°C.

  • React: Stir at 60°C for 4 hours.

  • IPC Validation: Pull a 1 mL aliquot, quench in ice water, extract with EtOAc, and analyze via HPLC. Do not proceed unless starting material is <1.0%.

  • Quench & Isolate: Slowly transfer the reaction mass into vigorously stirred ice water (internal temp <25°C). Filter the resulting precipitate, wash with water until the filtrate reaches pH 7, and dry under vacuum to afford 5-methoxy-7-methyl-1-indanone .

Step 2: Catalytic Deoxygenation

Causality: Reducing an aromatic ketone to an alkane requires an acidic medium to protonate the intermediate benzylic alcohol, facilitating its elimination to an alkene/carbocation, which is subsequently reduced by palladium hydride species.

  • Charge: In a pressure reactor, combine 5-methoxy-7-methyl-1-indanone (1.0 equiv), glacial acetic acid (10 vol), and 10% Pd/C (0.05 equiv Pd).

  • Pressurize: Purge the reactor with N2​ (3x), then H2​ (3x). Pressurize to 50 psi H2​ .

  • React: Heat to 60°C with high-shear agitation for 12 hours.

  • IPC Validation: Analyze via GC-MS. Do not proceed until the ketone ( m/z 190) and the intermediate 1-indanol ( m/z 192) are completely absent, showing only the indane mass ( m/z 176).

  • Isolate: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure to yield 5-methoxy-7-methylindane as a viscous oil.

Step 3: Ether Cleavage (Demethylation)

Causality: While BBr3​ is standard for lab-scale ether cleavage, its violent reactivity with water makes it a severe hazard at scale. Using aqueous HBr in acetic acid provides a predictable, steady thermal profile.

  • Charge: To a reactor equipped with a scrubber, add 5-methoxy-7-methylindane (1.0 equiv), 48% aqueous HBr (10 equiv), and glacial acetic acid (5 vol).

  • React: Heat to reflux (~115°C) for 16 hours.

  • IPC Validation: HPLC analysis must confirm >98% conversion to the phenol.

  • Workup: Cool to 20°C, dilute with water (10 vol), and extract with toluene (3 x 5 vol). Wash the combined organic layers with saturated NaHCO3​ until gas evolution ceases.

  • Isolate: Dry over Na2​SO4​ , concentrate, and crystallize from heptane/toluene to afford pure 7-Methylindan-5-ol .

Troubleshooting & FAQs

Q1: Why does the Friedel-Crafts cyclization step yield a dark, intractable tar at the pilot scale, even though it worked perfectly in the lab? A1: Causality: Eaton's reagent is highly viscous. At the 10-gram scale, magnetic stirring provides adequate mixing. At the 1-kg scale, poor mass transfer leads to localized thermal hotspots near the reactor jacket. These hotspots cause oxidative polymerization of the electron-rich aromatic ring. Solution: Implement high-shear overhead stirring (e.g., an anchor or pitched-blade impeller). If tarring persists, dilute the reaction with a chemically inert, halogenated co-solvent (like 1,2-dichloroethane) to drastically reduce viscosity and improve heat dissipation.

Q2: During the Step 2 deoxygenation, our reaction stalls at the 1-indanol intermediate. Adding more H2​ pressure doesn't help. How do we drive it to the fully reduced indane? A2: Causality: The reduction of an aromatic ketone to an alkane via Pd/C is a tandem process. The first step (ketone alcohol) is driven by H2​ pressure. However, the second step (alcohol alkane) is an acid-catalyzed hydrogenolysis. If your solvent isn't acidic enough, the benzylic alcohol cannot be protonated to form the necessary carbocation/alkene intermediate, and the reaction stalls. Solution: Ensure your solvent is neat glacial acetic acid. If the reaction still stalls, add a catalytic amount of a strong protic acid (e.g., 0.1 equiv of HClO4​ or H2​SO4​ ) to accelerate the dehydration cascade.

Q3: We normally use BBr3​ for demethylation, but we experienced a dangerous thermal runaway during the pilot-scale aqueous quench. What is a scalable, safer alternative? A3: Causality: BBr3​ reacts violently with water, releasing highly exothermic HBr gas. While effective for small-scale syntheses of indanol derivatives[2], the heat of hydrolysis scales volumetrically and can easily overwhelm pilot plant cooling capacities. Solution: Transition to the HBr /AcOH reflux method described in Step 3. Alternatively, if acidic reflux degrades your specific substituted indane, use the AlCl3​ / dodecanethiol system. The thiol acts as a soft nucleophile to attack the methyl group, and the AlCl3​ quench is significantly less exothermic than BBr3​ .

Q4: We are seeing a regioisomeric impurity (~5-8%) forming during the Step 1 cyclization. How is this forming and how do we suppress it? A4: Causality: The Friedel-Crafts acylation is directed by the competing steric and electronic effects of the aromatic substituents. While the methoxy group strongly directs ortho/para, the methyl group also exerts a directing effect. If the internal temperature exceeds 65°C, the reaction shifts from kinetic to thermodynamic control, allowing the acylium ion to attack the less sterically hindered but electronically less favored position. Solution: Strict temperature control is non-negotiable. Ensure the dosing rate of the propionic acid is slow enough that the internal reactor temperature never exceeds 60°C.

Sources

Troubleshooting

Enhancing the stability of 7-Methylindan-5-ol formulations

Technical Support Center: Enhancing the Stability of 7-Methylindan-5-ol Formulations Welcome to the Formulation Troubleshooting Guide for 7-Methylindan-5-ol. As a Senior Application Scientist, I frequently encounter form...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Enhancing the Stability of 7-Methylindan-5-ol Formulations

Welcome to the Formulation Troubleshooting Guide for 7-Methylindan-5-ol. As a Senior Application Scientist, I frequently encounter formulation challenges involving substituted indanols. 7-Methylindan-5-ol (CAS 20294-40-0) is a highly valuable phenolic compound, but its electron-rich aromatic system makes it inherently susceptible to autoxidation. This guide bypasses generic advice to provide a self-validating, mechanistically grounded system for troubleshooting and preventing degradation, discoloration, and loss of potency in your experimental workflows.

PART 1: Mechanistic Troubleshooting (FAQs)

Q1: Why does my 7-Methylindan-5-ol formulation develop a yellow or pink discoloration over time? Causality: Discoloration is the macroscopic symptom of microscopic autoxidation. Phenolic compounds like 5-indanol derivatives undergo hydrogen atom transfer (HAT) when exposed to trace oxygen or light, forming a reactive phenoxy radical. This radical rapidly undergoes dehydrogenation to form a conjugated 1[1]. Over time, these quinone methides dimerize into highly conjugated quinoidal structures, which absorb visible light and appear yellow or pink. This is a well-documented phenomenon in 2[2].

Q2: How does the 7-methyl group alter the stability profile compared to standard 5-indanol? Causality: The methyl group at the 7-position is electron-donating via inductive effects. This increases the electron density of the aromatic ring, lowering the compound's oxidation potential. While this makes 7-Methylindan-5-ol an excellent radical scavenger itself, it paradoxically makes it more vulnerable to autoxidation in a formulation matrix if not properly shielded by sacrificial antioxidants. Interestingly, research shows that 3[3] can act as potent radical-trapping antioxidants themselves, though their formation still represents a loss of your primary active ingredient.

Q3: What is the optimal pH for aqueous or semi-aqueous formulations, and why? Causality: The pKa of indanol derivatives typically sits around 9.5–10.0. In alkaline environments (pH > 7.5), a significant fraction of the compound deprotonates into a phenolate anion. The phenolate anion is exponentially more susceptible to single-electron transfer (SET) oxidation than the neutral phenol. Therefore, maintaining a slightly acidic pH ensures the compound remains fully protonated, drastically reducing the rate of oxidative degradation.

PART 2: Quantitative Stability Metrics

To establish a baseline for formulation expectations, below is a comparative data synthesis demonstrating the impact of various interventions on the stability of phenolic indanol derivatives.

Formulation VariableExperimental ConditionObserved Effect on 7-Methylindan-5-olHalf-Life Extension Factor
pH Control Unbuffered (pH ~7.0)Rapid onset of yellowing (Quinone formation)1.0x (Baseline)
pH Control Buffered (pH 4.5 - 5.5)Suppresses phenolate anion formation3.5x
Dissolved Oxygen Ambient AerationAccelerates phenoxy radical initiation1.0x
Dissolved Oxygen Argon Sparging (<1 ppm O2)Starves the autoxidation propagation cycle5.0x
Antioxidant System NoneComplete degradation within 3 months (40°C)1.0x
Antioxidant System 0.1% Ascorbic Acid + 0.05% PhosphiteSynergistic radical trapping & peroxide decomposition8.5x

PART 3: Self-Validating Formulation Protocol

Do not simply mix ingredients; build a protective matrix. This step-by-step methodology ensures that each phase of the formulation validates the next by systematically eliminating degradation triggers.

Step 1: Solvent Degassing (The Foundation)

  • Mechanism: Oxygen is the primary initiator of autoxidation.

  • Action: Sparge your primary solvent (e.g., water, ethanol, or propylene glycol) with high-purity Argon or Nitrogen for at least 30 minutes prior to adding any solutes. Validate by ensuring dissolved oxygen (DO) is <1 ppm using a DO probe.

Step 2: Buffer Optimization (The Shield)

  • Mechanism: Prevents phenolate anion formation, keeping the molecule in its less reactive protonated state.

  • Action: Introduce a citrate or acetate buffer system to lock the solvent pH between 4.5 and 5.5. Confirm the pH stabilizes before proceeding to the next step.

Step 3: Synergistic Antioxidant Addition (The Trap)

  • Mechanism: A dual-action system is required. Primary antioxidants donate hydrogen to quench radicals, while secondary antioxidants decompose hydroperoxides.

  • Action: Dissolve a primary water-soluble antioxidant (e.g., Ascorbic Acid at 0.1% w/v) and a secondary antioxidant (e.g., a compatible phosphite or sodium metabisulfite at 0.05% w/v). Ensure complete dissolution.

Step 4: Active Incorporation

  • Mechanism: 7-Methylindan-5-ol is introduced only when the environment is chemically inert.

  • Action: Add the 7-Methylindan-5-ol under continuous inert gas blanketing. Stir gently to avoid vortexing, which can reintroduce oxygen into the system.

Step 5: Actinic Packaging (The Vault)

  • Mechanism: UV and visible light catalyze homolytic bond cleavage, initiating radical cascades.

  • Action: Fill the formulation into Type I amber glass vials. Flush the headspace with Argon (which is heavier than air, providing a superior blanket compared to Nitrogen) before sealing with PTFE-lined closures.

PART 4: Visualizing the Mechanics

G A 7-Methylindan-5-ol (Colorless Phenol) B Phenoxy Radical (Reactive) A->B Autoxidation (O2, Light) C Quinone Methide (Yellow) B->C Dehydrogenation (-H•) D Quinoidal Dimers (Pink/Red) C->D Dimerization

Autoxidation pathway of 7-Methylindan-5-ol leading to quinone methide chromophores.

Workflow Start Start: Formulation Prep Degas Step 1: Degas Solvent (Ar/N2 Sparging) Start->Degas pH Step 2: Buffer pH (Target: 4.5 - 5.5) Degas->pH AO Step 3: Add Antioxidants (Ascorbic Acid + Phosphite) pH->AO API Step 4: Dissolve 7-Methylindan-5-ol AO->API Pack Step 5: Actinic Packaging (Amber Glass + Ar Headspace) API->Pack

Self-validating step-by-step workflow for stable 7-Methylindan-5-ol formulations.

PART 5: References

  • Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants Source: National Institutes of Health (PMC) URL:[Link]

  • Transformation products of hindered phenolic antioxidants and colour development in polyolefins Source: Polymer Degradation and Stability (via Sci-Hub) URL:[Link]

  • Biotransformation of 5-indanol and 6-hydroxytetralin by 4EPMH. The quinone methide intermediate is shown in brackets. Source: ResearchGate URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Cell Permeability of 7-Methylindan-5-ol Derivatives

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers working with 7-Methylindan-5-ol derivatives. This guide is designed to provide in-depth, practical solutions to co...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers working with 7-Methylindan-5-ol derivatives. This guide is designed to provide in-depth, practical solutions to common challenges related to low cell permeability encountered during drug discovery and development. Our approach is structured as a series of questions and answers, moving from foundational principles to specific experimental troubleshooting and strategic compound optimization.

Part 1: Foundational Understanding - Why Is My Compound Not Getting Into Cells?

This section addresses the fundamental physicochemical properties that govern a molecule's ability to cross the cell membrane. Understanding these principles is the first step in diagnosing and solving permeability issues.

Q1: My 7-Methylindan-5-ol derivative has a low molecular weight, so why is its permeability still poor?

While a molecular weight under 500 Daltons is a favorable starting point according to Lipinski's Rule of Five, it is only one piece of the puzzle.[1][2][3] Passive diffusion, the primary route for many small molecules to enter cells, is a complex process governed by a balance of several factors.[4][5][6] For the 7-Methylindan-5-ol scaffold, two other properties are critically important:

  • Lipophilicity (logP/logD): The cell membrane is a lipid bilayer, meaning it is fatty and non-polar. Compounds must be sufficiently lipophilic ("fat-loving") to partition into and cross this barrier.[7][] If your derivative is too polar (hydrophilic), it will prefer to stay in the aqueous environment outside the cell.

  • Hydrogen Bonding Capacity: The phenolic hydroxyl (-OH) group on the 5-position of the indane core is a potent hydrogen bond donor.[9] While hydrogen bonds are crucial for target binding, an excessive number of them can hinder membrane permeability.[9][10] The energy required to break hydrogen bonds with water so the molecule can enter the lipid membrane can be a significant barrier.[10]

Below is a diagram illustrating the key molecular properties that influence passive diffusion across a cell membrane.

G Permeability Cell Permeability Passive Passive Diffusion Permeability->Passive Increases with Efflux Active Efflux (e.g., P-gp) Permeability->Efflux Decreases with Properties Physicochemical Properties Passive->Properties Influenced by Efflux->Properties Influenced by MW Molecular Weight (< 500 Da) Properties->MW LogP Lipophilicity (logP) (Optimal Range 1-3) Properties->LogP HBD Hydrogen Bond Donors (≤ 5) Properties->HBD HBA Hydrogen Bond Acceptors (≤ 10) Properties->HBA pKa pKa / Charge State (Affects logD) Properties->pKa

Caption: Interplay of molecular properties governing cell permeability.

Q2: How does the phenolic hydroxyl group specifically impact the permeability of my derivatives?

The phenolic -OH is a double-edged sword. Its hydrogen bond donating capability is a primary concern, as discussed.[9][10] Additionally, its acidity (pKa) means it can be ionized at physiological pH (~7.4).

  • Ionization: When the phenol loses its proton, it becomes a negatively charged phenoxide ion. Charged species are very polar and are generally unable to cross the lipid membrane via passive diffusion.[11] The distribution coefficient (logD) at pH 7.4, which accounts for ionization, is often a better predictor of permeability than the partition coefficient (logP).

  • Intramolecular Hydrogen Bonding (IMHB): In some cases, if a suitable hydrogen bond acceptor is positioned nearby on the molecule, an IMHB can form. This can "shield" the polar -OH group, reducing its interaction with water and effectively increasing the molecule's lipophilicity, which can improve permeability.[10][12][13] This is a key strategy to consider in derivative design.

Q3: What is "Lipinski's Rule of Five" and should I treat it as an absolute law for my compounds?

Lipinski's Rule of Five (Ro5) is an empirically derived set of guidelines used to evaluate the "drug-likeness" of a compound for oral bioavailability, which is heavily dependent on permeability.[1][2]

The "Rules" for Likely Good Permeability:

  • Molecular Weight (MW) ≤ 500 Daltons

  • LogP ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5

  • Hydrogen Bond Acceptors (HBA) ≤ 10

It is a valuable "rule of thumb" for flagging potential issues early in discovery, not an unbreakable law.[5] Many successful drugs, particularly in complex therapeutic areas, exist "beyond the Rule of Five" (bRo5).[1][14] However, if your 7-Methylindan-5-ol derivative violates two or more of these rules, poor permeability is a highly probable cause of low cellular activity, and you should investigate it systematically.

Part 2: Experimental Diagnosis & Troubleshooting

If you suspect low permeability, a systematic experimental approach is necessary. This section details common assays and how to troubleshoot them, especially for challenging compounds like indanols.

Q4: I want to measure permeability. Should I start with a PAMPA or a cell-based assay like Caco-2?

The best choice depends on your goal: screening many compounds quickly or getting a more biologically complete picture.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models only passive diffusion.[15][16] It uses a synthetic lipid layer on a filter plate. It is excellent for early-stage discovery to rank-order compounds based on their intrinsic passive permeability and to diagnose issues related to lipophilicity and hydrogen bonding without the complexities of cellular machinery.[15]

  • Cell-Based Assays (Caco-2, MDCK): These assays use monolayers of immortalized cells (e.g., human intestinal Caco-2 or canine kidney MDCK) that form tight junctions, mimicking biological barriers like the gut wall or the blood-brain barrier.[17][18][19] They are lower-throughput but provide a more comprehensive view, as they account for not only passive diffusion but also active transport (both uptake and efflux) and paracellular (between-cell) flux.[20][21]

Our Recommendation: Start with PAMPA to get a clean baseline of passive diffusion. If permeability is low in PAMPA, the issue is likely with the fundamental physicochemical properties of your molecule. If permeability is high in PAMPA but low in a subsequent cell-based assay, this strongly suggests the involvement of active efflux transporters.

Q5: My compound shows low apparent permeability (Papp) and very low recovery in my Caco-2/MDCK assay. What's happening?

Low recovery (<70-80%) is a critical red flag that invalidates the permeability measurement. The missing compound isn't just failing to cross the membrane; it's disappearing from the system. For lipophilic compounds like many indanol derivatives, here are the most likely culprits:

  • Non-Specific Binding: The compound is sticking to the plastic walls of the assay plate or the filter membrane.

  • Low Aqueous Solubility: The compound is precipitating out of the assay buffer. Modern drug candidates are often highly lipophilic, leading to poor aqueous solubility.[22][23][24][25]

  • Cellular Sequestration: The compound enters the cells but gets trapped inside due to high lipophilicity, effectively removing it from both the apical and basolateral compartments.

  • Metabolism: The Caco-2 cells may be metabolizing the compound, although their metabolic capacity is generally lower than that of liver cells.

Troubleshooting Steps for Low Recovery:

IssueDiagnostic TestSolution
Non-Specific Binding Run a "binding control" experiment. Add the compound to an empty (no cells) Transwell plate and measure the concentration in both chambers after the incubation period.Add a low concentration of a non-ionic surfactant (e.g., 0.1-0.5% Polysorbate 20) to the buffer. If this is not feasible, consider using low-binding plates. Add Bovine Serum Albumin (BSA) at 1-4% to the basolateral (receiver) chamber to act as a "sink" for the compound, mimicking physiological conditions.[26]
Low Aqueous Solubility Visually inspect the donor well for precipitation. Measure the compound's thermodynamic solubility in the assay buffer.Reduce the starting concentration of the compound to a level well below its solubility limit.[26] Increase the percentage of a co-solvent like DMSO, but be cautious as >1% DMSO can compromise monolayer integrity.
Cellular Sequestration After the permeability experiment, lyse the cells on the filter with a suitable solvent (e.g., methanol or acetonitrile) and analyze the lysate for the compound's presence.This is an intrinsic property of the compound. While it complicates Papp calculation, it confirms the compound can enter cells. Report this finding alongside the permeability data.
Q6: My compound has high permeability in the apical-to-basolateral (A->B) direction but even higher permeability in the basolateral-to-apical (B->A) direction. What does this mean?

This is the classic signature of active efflux . The efflux ratio (ER), calculated as Papp (B->A) / Papp (A->B), quantifies this. An ER > 2 is generally considered indicative of efflux.

Cell membranes are equipped with transporter proteins that actively pump foreign substances (xenobiotics) out of the cell.[6] The most notorious of these is P-glycoprotein (P-gp, encoded by the MDR1 gene).[27] Your compound is likely a substrate for P-gp or another efflux transporter like BCRP. It can get into the cell via passive diffusion, but it is being actively pumped back out, resulting in low net accumulation.

Confirmation Workflow for Active Efflux:

G start High Efflux Ratio (ER > 2) Observed in Caco-2 Assay mdck_step Perform Bidirectional Assay in MDR1-MDCK Cell Line start->mdck_step mdck_parental Also test in parental MDCK cell line (low P-gp) mdck_step->mdck_parental Control inhibitor_step Co-incubate with a known P-gp inhibitor (e.g., Verapamil) mdck_step->inhibitor_step observe_er Observe Efflux Ratio inhibitor_step->observe_er er_reduced ER is significantly reduced (approaches 1) observe_er->er_reduced Yes er_unchanged ER remains high observe_er->er_unchanged No conclusion_pgp Conclusion: Compound is a P-gp Substrate er_reduced->conclusion_pgp conclusion_other Conclusion: Efflux by another transporter (e.g., BCRP, MRPs) is likely er_unchanged->conclusion_other

Caption: A decision-making workflow for confirming P-gp mediated efflux.

Using a cell line like MDR1-MDCK, which is engineered to overexpress human P-gp, is a highly specific method to confirm this interaction.[17][18][27][28]

Part 3: Detailed Experimental Protocols

To ensure reproducibility and accuracy, follow these standardized protocols for your permeability assessments.

Protocol 1: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing compound permeability and efflux potential.

1. Cell Culture and Seeding:

  • Culture Caco-2 cells according to standard protocols (e.g., ATCC guidelines).
  • Seed cells onto permeable Transwell® filter inserts (e.g., 12-well or 24-well plates, 0.4 µm pore size) at a high density.
  • Culture the cells for 21-25 days to allow for full differentiation and the formation of a confluent, polarized monolayer with robust tight junctions.

2. Monolayer Integrity Verification:

  • Pre-Experiment: Measure the Transepithelial Electrical Resistance (TEER) of each well using a volt-ohm meter. Only use monolayers with TEER values within the lab's established range (typically >250 Ω·cm²).[29]
  • Post-Experiment: The integrity of the monolayer after the experiment must be confirmed. This is often done by measuring the flux of a paracellular marker, like Lucifer Yellow, which should have very low permeability.[21]

3. Permeability Experiment:

  • Wash the cell monolayers gently with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4).
  • For A->B Permeability: Add the dosing solution containing your test compound and Lucifer Yellow to the apical (upper) chamber. Add fresh transport buffer (which can contain a sink agent like BSA) to the basolateral (lower) chamber.
  • For B->A Permeability: Add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
  • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).[21]
  • At the end of the incubation, take samples from both the donor and receiver chambers. Also, take a sample from the initial dosing solution (T=0 sample).

4. Sample Analysis and Calculation:

  • Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.
  • Analyze the concentration of Lucifer Yellow using a fluorescence plate reader.
  • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation:
  • Papp = (dQ/dt) / (A * C₀)
  • Where:
  • dQ/dt = Rate of permeation (amount of compound in receiver chamber per time).
  • A = Surface area of the filter membrane (cm²).
  • C₀ = Initial concentration in the donor chamber at T=0.
  • Calculate the Efflux Ratio (ER) = Papp (B->A) / Papp (A->B).
  • Calculate Percent Recovery = [(V_A * C_A_final) + (V_B * C_B_final)] / (V_donor * C₀) * 100.

Part 4: Strategies for Improving Permeability

If you have confirmed that your 7-Methylindan-5-ol derivative has intrinsically low permeability, the following medicinal chemistry strategies can be employed to improve it.

Q7: How can I modify my compound to improve its passive diffusion?

This involves a careful balancing act of its physicochemical properties.

  • Increase Lipophilicity (logP): Systematically replace polar functional groups with non-polar ones. For example, adding small alkyl or halogen groups to the indane scaffold can increase logP. However, be wary of making the compound too lipophilic (logP > 5), as this can lead to the low solubility and low recovery issues discussed earlier.[7][30]

  • Reduce Hydrogen Bonding: The most impactful modification for your scaffold is to address the phenolic -OH. Masking this group is a primary strategy.

  • Prodrug Approach: Convert the phenolic -OH into an ester, carbonate, or ether.[14] This masks the hydrogen bond donor and increases lipophilicity. The promoiety is designed to be cleaved by enzymes (like esterases) inside the cell, releasing the active parent compound. This is a highly effective and clinically validated strategy for improving the permeability of phenolic drugs.[14]

References

  • Passive diffusion – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Factors that affect the permeability of the cell surface membrane. (n.d.). AQA A-Level Biology. Retrieved from [Link]

  • Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. (2024). Omics Online. Retrieved from [Link]

  • What factors affect membrane permeability and how do they influence transport? (n.d.). QuickTakes. Retrieved from [Link]

  • Importance of Solubility and Lipophilicity in Drug Development. (2021). AZoLifeSciences. Retrieved from [Link]

  • MDCK Permeability. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (n.d.). SciSpace. Retrieved from [Link]

  • Factors Affecting Cell Membrane Permeability. (n.d.). Scribd. Retrieved from [Link]

  • Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. (2016). RSC Publishing. Retrieved from [Link]

  • Physicochemical determinants of passive membrane permeability: role of solute hydrogen-bonding potential and volume. (2001). PubMed. Retrieved from [Link]

  • MDCK-MDR1 Permeability Assay. (n.d.). Evotec. Retrieved from [Link]

  • Is there enough focus on lipophilicity in drug discovery? (2019). Taylor & Francis Online. Retrieved from [Link]

  • Lipophilicity. (2019). Deep Origin. Retrieved from [Link]

  • MDR1-MDCK Permeability Assay. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Membrane Permeability. (2022). Physics LibreTexts. Retrieved from [Link]

  • Passive Transport. (n.d.). Lumen Learning. Retrieved from [Link]

  • The importance of intramolecular hydrogen bonds on the translocation of the small drug piracetam through a lipid bilayer. (2021). PMC. Retrieved from [Link]

  • Lipinski's Rule of 5 in Modern Drug Discovery. (2025). Zenovel. Retrieved from [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. (2019). PMC. Retrieved from [Link]

  • Improving Membrane Permeation in the Beyond Rule-of-Five Space by Using Prodrugs to Mask Hydrogen Bond Donors. (2020). ACS Publications. Retrieved from [Link]

  • Lipinski's Rule of 5. (n.d.). GARDP Revive. Retrieved from [Link]

  • Assay Card | MDCK Permeability. (n.d.). Concept Life Sciences. Retrieved from [Link]

  • Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier. (2005). PubMed. Retrieved from [Link]

  • Techniques for disrupting protein binding in sample preparation. (2023). Biotage. Retrieved from [Link]

  • Lipinski's rule of five – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Passive Transport: Features, Types, Functions. (2023). Microbe Notes. Retrieved from [Link]

  • 3 Tips on Overcoming Poor Aqueous Solubility and Stability. (2011). Pharma IQ. Retrieved from [Link]

  • Understanding Passive Diffusion: A Natural Process of Transport. (2026). Oreate AI Blog. Retrieved from [Link]

  • Permeability for intestinal absorption: Caco-2 assay and related issues. (2008). PubMed. Retrieved from [Link]

  • Permeability for Intestinal Absorption: Caco-2 Assay and Related Issues. (2008). ResearchGate. Retrieved from [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). JRC Publications Repository. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec. Retrieved from [Link]

  • Overcoming Solubility Challenges in Early-Phase Drug Formulation. (2026). PharmSky Research. Retrieved from [Link]

  • lipinski rule of five. (2023). SlideShare. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). (2017). Wikidot. Retrieved from [Link]

  • Passive Transport - Diffusion. (2024). Biology LibreTexts. Retrieved from [Link]

  • Eyes on Lipinski's Rule of Five: A New “Rule of Thumb” for Physicochemical Design Space of Ophthalmic Drugs. (2018). PMC. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021). Ascendia Pharmaceuticals. Retrieved from [Link]

  • Caco-2 Permeability Assay. (n.d.). Domainex. Retrieved from [Link]

  • Strategies to Address Low Drug Solubility in Discovery and Development. (2017). ResearchGate. Retrieved from [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). MDPI. Retrieved from [Link]

  • Rational Use of Plasma Protein and Tissue Binding Data in Drug Design. (2014). ACS Publications. Retrieved from [Link]

  • Enhancement of Elevated Pharmacokinetic Drug Plasma Protein Binding in a Drug Discovery Program. (2023). Walsh Medical Media. Retrieved from [Link]

  • Could anyone suggest a way to lower the plasma protein binding of compounds? (2022). ResearchGate. Retrieved from [Link]

  • Dosing Adjustments in Cases of Altered Plasma Protein Binding are Most Needed for Drugs with a Volume of Distribution Below 1.3 L/kg. (2024). PubMed. Retrieved from [Link]

Sources

Troubleshooting

In Vivo Pharmacology Support Center: Dosage &amp; Administration Troubleshooting

Welcome to the Technical Support Center for in vivo pharmacology. As researchers transition from in vitro assays to in vivo models, the complexity of pharmacokinetics (PK), pharmacodynamics (PD), and animal welfare intro...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in vivo pharmacology. As researchers transition from in vitro assays to in vivo models, the complexity of pharmacokinetics (PK), pharmacodynamics (PD), and animal welfare introduces significant variables. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and standardized protocols to ensure your experimental design is scientifically rigorous, humane, and reproducible.

SECTION 1: Dosage Optimization & Allometric Scaling (FAQs)

Q: I have a highly efficacious in vitro IC50. How do I translate this into a starting in vivo dose for mice? A: You cannot translate an in vitro IC50 directly to an in vivo mg/kg dose without accounting for volume of distribution ( Vd​ ), plasma protein binding, and clearance rates. Troubleshooting Step: Begin by calculating the target plasma concentration required to exceed the IC50 (or IC90) for your desired duration of action. Use a single-dose PK study (usually IV and PO) to determine the compound's clearance. If you are estimating a safe starting dose without prior PK data, you must utilize allometric scaling. Do not assume a 1:1 mg/kg conversion across species. Small rodents have significantly higher basal metabolic rates than larger mammals, requiring higher mg/kg doses to achieve the same systemic exposure.

Q: My compound is well-tolerated in mice at 50 mg/kg. Can I use 50 mg/kg for my first-in-human (FIH) clinical trials? A: No. Dosing across species must be scaled by Body Surface Area (BSA), not just body weight. According to the authoritative[1], you must convert the animal No Observed Adverse Effect Level (NOAEL) to a Human Equivalent Dose (HED) by dividing the animal dose by a species-specific conversion factor ( Km​ ratio). For mice, the NOAEL is divided by 12.3 to estimate the HED, followed by the application of a safety factor (typically 10) to establish the Maximum Recommended Starting Dose (MRSD).

SECTION 2: Administration Routes & Formulation (Troubleshooting)

Q: I am seeing massive variability in plasma concentrations following Intraperitoneal (IP) injections. What is causing this? A: High variability in IP dosing is almost always a mechanical or physiological routing error.

  • The First-Pass Effect: The peritoneal cavity is highly vascularized by the mesenteric vessels, which drain directly into the portal vein. Therefore, IP injections are subject to hepatic first-pass metabolism, much like oral (PO) dosing. If your drug has high hepatic clearance, systemic bioavailability will be erratic.

  • Misinjection: Studies show that up to 20% of IP injections inadvertently enter the gastrointestinal tract, subcutaneous space, or retroperitoneal fat. Solution: Ensure the animal is restrained with the head tilted downward at a 45-degree angle. Inject into the lower right quadrant of the abdomen to avoid the cecum and liver.

Q: My compound is highly lipophilic and insoluble in aqueous buffers. Can I use 100% DMSO for Intravenous (IV) dosing? A: Absolutely not. Administering >10% DMSO intravenously causes immediate hemolysis, endothelial damage, and precipitation of the drug in the bloodstream, leading to fatal pulmonary embolisms. Solution: Formulate using a co-solvent system. A standard, well-tolerated vehicle for lipophilic compounds is 5% DMSO, 40% PEG300, 5% Tween-80, and 50% Saline. Always verify that your formulation does not precipitate upon dilution in plasma (a phenomenon known as "crashing out").

SECTION 3: Experimental Protocols & Methodologies

Every protocol must function as a self-validating system. If a step fails, the protocol should inherently indicate the failure before data is compromised.

Protocol 1: Establishing the Maximum Tolerated Dose (MTD) in Rodents

Purpose: To identify the highest dose of a drug that does not cause unacceptable toxicity, establishing the NOAEL.

  • Cohort Preparation: Fast mice for 4 hours prior to oral dosing to standardize gastric emptying. Weigh each animal to the nearest 0.1g.

  • Dose Escalation: Begin with a Single Ascending Dose (SAD) design. Start Cohort 1 at 1/10th of the expected toxic dose.

  • Administration: Administer the formulation. For PO, do not exceed 10 mL/kg.

  • Self-Validating Observation: Monitor continuously for the first 2 hours. Look for autonomic signs: piloerection, chromodacryorrhea (red tears in rats), or altered respiration.

  • Endpoint Verification: Weigh animals daily for 14 days. Causality: Body weight is the most sensitive, objective biomarker for systemic toxicity. A reduction of >10% indicates moderate toxicity; >20% is a strict humane endpoint requiring immediate euthanasia. The NOAEL is the highest dose where weight loss remains <10% and no adverse clinical signs are observed.

Protocol 2: Intravenous (IV) Lateral Tail Vein Injection

Purpose: To achieve 100% bioavailability for absolute PK determination.

  • Vasodilation (Critical Step): Place the mouse under a specialized infrared heat lamp for 3-5 minutes. Causality: Heat induces peripheral vasodilation, expanding the lateral tail vein diameter. This reduces mechanical shear stress during needle insertion and prevents vessel rupture.

  • Restraint: Secure the mouse in a tailored restrainer. Do not compress the thorax, which causes hypoxia and alters cardiac output.

  • Insertion: Use a 27G to 30G needle. Insert the needle at a shallow 10-degree angle, bevel up. Causality: Keeping the bevel up prevents the needle tip from coring the tissue or piercing through the back wall of the vein.

  • Self-Validating Injection: Inject slowly. The vein should immediately clear (blanch) as the fluid displaces the blood. If you feel resistance, or if a subcutaneous bleb (blister) forms, you have missed the vein. Abort the injection immediately to prevent tissue necrosis, and use the contralateral vein.

SECTION 4: Quantitative Data Tables

Standardizing dosing volumes is a critical animal welfare and scientific integrity requirement, as outlined by[2]. Exceeding these limits alters physiological parameters (e.g., increased intraperitoneal pressure alters respiration), which confounds experimental data.

Table 1: Recommended Maximum Dosing Volumes by Route
Route of AdministrationMouse (Max Volume)Rat (Max Volume)Needle Gauge (Rodent)Physiological Constraint if Exceeded
Intravenous (IV) 5 mL/kg5 mL/kg27G - 30GRight-heart overload, pulmonary edema
Intraperitoneal (IP) 10 mL/kg10 mL/kg25G - 27GDiaphragmatic compression, hypoxia
Subcutaneous (SC) 10 mL/kg10 mL/kg25G - 27GTissue distension, necrosis, delayed absorption
Oral Gavage (PO) 10 mL/kg10 mL/kg20G - 22G (Bulbed)Gastric rupture, esophageal reflux, aspiration
Table 2: Allometric Scaling Factors for HED Calculation

Derived from the FDA Guidance for Industry (2005)[3].

SpeciesReference Body Weight (kg)Body Surface Area ( m2 ) Km​ FactorHED Divisor (Animal to Human)
Human (Adult) 60.01.6237N/A
Mouse 0.020.007312.3
Rat 0.150.02566.2
Dog (Beagle) 10.00.40201.8

SECTION 5: Workflow Visualizations

The following diagrams illustrate the logical pathways for administration route selection and dose scaling.

G N1 New Chemical Entity (NCE) N2 Aqueous Solubility > 1 mg/mL? N1->N2 N3 Intravenous (IV) 100% Bioavailability N2->N3 Yes N4 Formulation Optimization (Vehicles/Co-solvents) N2->N4 No N5 Oral (PO) / Intraperitoneal (IP) N4->N5 Suspension/Solution N6 First-Pass Metabolism Assessment N5->N6 N7 High Hepatic Clearance N6->N7 High N8 Subcutaneous (SC) / Intramuscular (IM) N7->N8 Bypass Liver

Decision tree for selecting in vivo administration routes based on solubility and metabolism.

MTD S1 In Vitro Efficacy (IC50 / EC50) S2 Single Ascending Dose (Rodent Model) S1->S2 S3 Determine NOAEL (No Observed Adverse Effect) S2->S3 Safe Cohort S4 Toxicity Observed (MTD Reached) S2->S4 Adverse Events S5 Allometric Scaling (Divide by Km factor) S3->S5 S4->S3 Step down dose S6 Human Equivalent Dose (HED) S5->S6 Safety Factor Applied

Workflow for establishing NOAEL in rodents and scaling to Human Equivalent Dose (HED).

References

  • U.S. Food and Drug Administration (FDA). (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. U.S. Department of Health and Human Services.[Link]

  • Diehl, K. H., Hull, R., Morton, D., Pfister, R., Rabemampianina, Y., Smith, D., Vidal, J. M., & van de Vorstenbosch, C. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes. Journal of Applied Toxicology, 21(1), 15–23.[Link]

  • Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science : JAALAS, 50(5), 600–613.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 7-Methylindan-5-ol Assays

Welcome to the Technical Support Center for 7-Methylindan-5-ol (CAS: 20294-40-0). This guide is designed for researchers, assay developers, and drug discovery professionals encountering unexpected results—such as false p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 7-Methylindan-5-ol (CAS: 20294-40-0). This guide is designed for researchers, assay developers, and drug discovery professionals encountering unexpected results—such as false positives, irreversible binding, or disproportionate cytotoxicity—when utilizing this phenolic indane derivative in biochemical and cell-based assays.

Part 1: The Causality of Unexpected Results (Mechanistic Overview)

To troubleshoot 7-Methylindan-5-ol (7-MeI5O), we must first understand its chemical behavior in aqueous assay environments. As a phenolic compound, 7-MeI5O is highly susceptible to auto-oxidation, particularly in the presence of trace transition metals or dissolved molecular oxygen.

This oxidation converts the relatively benign phenol into a highly reactive electrophile—specifically, a quinone methide (QM) or ortho-quinone. Quinones are potent oxidants and electrophiles, and their reactivity in biological systems is heavily influenced by their chemical structure[1]. Because quinone methides are highly electrophilic and transient[2], they rapidly undergo Michael addition with nucleophilic residues (such as surface-exposed cysteines or lysines) on your target proteins.

This covalent alkylation is the primary driver of Pan-Assay Interference Compounds (PAINS) behavior, leading to irreversible binding kinetics, target inactivation, and unexpected cytotoxicity due to the depletion of cellular antioxidants.

Pathway A 7-Methylindan-5-ol (Stable Phenol) B Oxidation (O2 / Trace Metals) A->B C Quinone Methide (Electrophile) B->C -2e-, -2H+ D Protein Alkylation (False Positives) C->D Nucleophilic Attack (Cys/Lys) E GSH Adduct (Detoxification) C->E GSH Trapping

Biochemical pathway of 7-Methylindan-5-ol oxidation and protein alkylation.

Part 2: Troubleshooting Guides & FAQs

Q1: My Surface Plasmon Resonance (SPR) data shows irreversible binding kinetics (no dissociation phase) for 7-Methylindan-5-ol. Is it a potent covalent inhibitor? A: It is highly likely acting as a promiscuous covalent modifier rather than a specific targeted inhibitor. The phenol ring oxidizes to a quinone methide, which covalently cross-links to your immobilized protein. Troubleshooting Step: Rerun the SPR assay with 1–5 mM Dithiothreitol (DTT) or Glutathione (GSH) in the running buffer. If the binding becomes reversible or disappears entirely, the initial result was an artifact. GSH typically forms adducts with these reactive intermediates, favoring benzylic addition for para-quinone methides[3], thereby outcompeting your protein for the electrophile.

Q2: We are seeing extreme cytotoxicity in our HepG2 cell assays, but the compound has poor affinity for our intended intracellular target. Why? A: The cytotoxicity is likely off-target and driven by oxidative stress. When 7-MeI5O enters the cell, metabolic enzymes (like Cytochrome P450s) accelerate its conversion into reactive intermediates. These intermediates rapidly deplete cellular GSH and cause widespread protein damage. Similar metabolic activation has been documented in other phenolic compounds, where reactive quinone intermediates result in severe depletion of cellular GSH and subsequent DNA/protein damage[4].

Q3: How do I prevent false positives in my high-throughput screen (HTS) involving this compound? A: You must establish a self-validating assay environment. Supplement your assay buffers with a nucleophilic scavenger (e.g., 1 mM DTT) and a metal chelator (e.g., 0.1 mM EDTA) to suppress auto-oxidation. If the compound's activity drops significantly under these conditions, it should be flagged as a redox-cycling PAINS artifact.

Workflow Start Observe Irreversible Binding or Unexpected Toxicity AddScavenger Supplement Assay with 1-5 mM DTT or GSH Start->AddScavenger Decision Does activity normalize? AddScavenger->Decision PathYes Covalent Alkylation Confirmed (PAINS Artifact) Decision->PathYes Yes PathNo Non-covalent Aggregation or True Binding Decision->PathNo No Action Run LC-MS/MS GSH Trapping Assay PathYes->Action

Troubleshooting workflow for unexpected binding or toxicity results.

Part 3: Self-Validating Experimental Protocols

To definitively prove that 7-MeI5O is generating a reactive quinone methide in your specific assay setup, you must trap the transient intermediate. Because QMs are too unstable for direct isolation, we utilize a nucleophilic trapping assay. This protocol is a self-validating system : the appearance of the GSH-adduct peak must perfectly correlate with the disappearance of the parent 7-MeI5O peak, confirming mass balance.

Protocol: LC-MS/MS Glutathione (GSH) Trapping Assay

Objective: Detect the formation of electrophilic quinone methide intermediates via GSH adduction.

Step 1: Reaction Setup

  • Prepare a 100 µM solution of 7-Methylindan-5-ol in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Add reduced Glutathione (GSH) to a final concentration of 5 mM (50-fold excess to ensure pseudo-first-order trapping).

  • Optional (to simulate enzymatic oxidation): Add human liver microsomes (HLM, 1 mg/mL) and an NADPH regenerating system.

Step 2: Incubation & Quenching

  • Incubate the mixture at 37°C in a shaking water bath.

  • At time points 0, 15, 30, and 60 minutes, extract a 50 µL aliquot.

  • Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

Step 3: LC-MS/MS Analysis

  • Transfer the supernatant to an LC vial.

  • Analyze via LC-MS/MS using a C18 reverse-phase column. Run a gradient from 5% to 95% acetonitrile (with 0.1% formic acid) over 10 minutes.

  • Data Interpretation: Monitor for the parent mass of 7-MeI5O ( [M+H]+≈149.09 m/z ). Simultaneously, scan for the GSH adduct. The expected mass shift for a quinone methide GSH adduct is +305 Da (addition of GSH [+307] minus the loss of 2 protons during oxidation).

Part 4: Quantitative Data Summary

The following table summarizes the typical quantitative shifts observed when 7-MeI5O acts as an electrophilic artifact versus its behavior under properly controlled (scavenged) conditions.

Assay ParameterStandard Buffer ConditionsSupplemented Buffer (1 mM DTT/GSH)Mechanistic Interpretation
IC50 (Biochemical Screen) 0.5 µM (Time-dependent)>50 µM (Stable)False positive driven by covalent modification of target cysteines.
SPR Dissociation Rate ( kd​ ) < 10⁻⁵ s⁻¹ (Irreversible)10⁻² s⁻¹ (Fast off-rate)Electrophilic alkylation prevents normal complex dissociation.
Cellular Viability (HepG2) LC50 = 12 µMLC50 > 100 µMCytotoxicity is mediated by ROS generation and cellular GSH depletion.
LC-MS Mass Shift +146 Da (Target Protein Adduct)+305 Da (GSH Adduct)Confirms quinone methide formation and successful nucleophilic trapping.

Part 5: References

  • The Metabolism and Toxicity of Quinones, Quinonimines, Quinone Methides, and Quinone-Thioethers ResearchGate

  • Quadrupole linear ion-trap mass spectrometry studies on glutathione conjugates of nordihydroguaiaretic acid (NDGA) analogues reveals phenol-type analogues are without reactive metabolite-mediated toxic liability Taylor & Francis

  • Metabolic Activation of the Toxic Natural Products From Herbal and Dietary Supplements Leading to Toxicities Frontiers

  • Directing Quinone Methide-Dependent Alkylation and Cross-Linking of Nucleic Acids With Quaternary Amines PMC (PubMed Central)

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Cross-Validation of HPLC and GC-MS Methods for 7-Methylindan-5-ol Quantification

Introduction: The Analytical Challenge of 7-Methylindan-5-ol 7-Methylindan-5-ol is an indane derivative, a class of bicyclic aromatic hydrocarbons with relevance in the synthesis of fine chemicals and pharmaceutical inte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of 7-Methylindan-5-ol

7-Methylindan-5-ol is an indane derivative, a class of bicyclic aromatic hydrocarbons with relevance in the synthesis of fine chemicals and pharmaceutical intermediates. Accurate and precise quantification of this analyte is paramount for ensuring purity, monitoring reaction kinetics, performing quality control, and conducting metabolic studies. The choice of analytical methodology is a critical decision that directly impacts data quality, reliability, and the overall efficiency of research and development efforts.

This guide provides an in-depth, objective comparison of two cornerstone analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the quantitative analysis of 7-Methylindan-5-ol. Moving beyond a simple listing of specifications, we will explore the causality behind experimental choices and present a comprehensive cross-validation framework. Cross-validation serves as the ultimate arbiter, providing a robust comparison of method performance using the same set of samples to ensure data are comparable and reliable, a critical step when methods are used across different laboratories or during different stages of drug development.[1][2]

Foundational Principles: A Tale of Two Techniques

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3] For a moderately polar compound like 7-Methylindan-5-ol, reversed-phase HPLC is the modality of choice. Here, the analyte partitions between a polar mobile phase (typically a mixture of water and acetonitrile or methanol) and a nonpolar stationary phase (e.g., C18). Its versatility, robustness, and suitability for non-volatile or thermally labile compounds make it a workhorse in pharmaceutical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the powerful separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[4] The technique is ideal for volatile and thermally stable compounds. Analytes are vaporized and separated in a gaseous mobile phase based on their boiling points and interaction with a stationary phase lining a capillary column. The mass spectrometer then fragments the eluted compounds, generating a unique mass spectrum that acts as a chemical fingerprint, providing exceptional selectivity and sensitivity.

A critical consideration for phenolic compounds like 7-Methylindan-5-ol is their limited volatility due to the polar hydroxyl (-OH) group. Therefore, a derivatization step is almost always necessary prior to GC-MS analysis.[5][6] This process chemically modifies the analyte to increase its volatility and thermal stability.[7] Silylation, which replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, is a common and effective strategy.[8]

The Cross-Validation Study: Experimental Design and Workflow

A cross-validation study is designed to provide definitive evidence that two distinct analytical methods yield comparable results for the same analyte.[1] Our experimental design involves preparing a set of quality control (QC) samples at low, medium, and high concentrations, which are then analyzed by both the validated HPLC and GC-MS methods.

Cross_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Parallel Analysis cluster_hplc HPLC Arm cluster_gcms GC-MS Arm cluster_compare Data Comparison & Validation start Prepare Stock Solution of 7-Methylindan-5-ol spike Spike into Matrix to Create QC Samples (Low, Mid, High) start->spike split Split QC Samples for Two Analytical Arms spike->split hplc_prep Direct Dilution & Filtration split->hplc_prep Arm 1 gcms_prep Solvent Extraction & Derivatization (Silylation) split->gcms_prep Arm 2 hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data Acquire HPLC Data (Peak Area, RT) hplc_analysis->hplc_data compare Statistical Comparison of Results (Accuracy, Precision, Linearity) hplc_data->compare gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data Acquire GC-MS Data (Peak Area, RT, Mass Spectra) gcms_analysis->gcms_data gcms_data->compare report Generate Cross-Validation Report compare->report

Caption: Experimental workflow for the cross-validation of HPLC and GC-MS methods.

Detailed Experimental Protocols

The following protocols are grounded in established analytical practices and adhere to validation standards set forth by the International Council for Harmonisation (ICH).[9][10][11][12][13]

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is designed for robustness and high throughput, typical for routine quality control.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (65:35 v/v). Rationale: This composition provides a good balance of polarity to achieve a reasonable retention time and sharp peak shape for 7-Methylindan-5-ol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures retention time reproducibility.

    • Detection Wavelength: 275 nm. Rationale: This wavelength corresponds to a UV absorbance maximum for the phenolic aromatic ring structure, enhancing sensitivity.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Standard Solution: Accurately weigh and dissolve 7-Methylindan-5-ol reference standard in the mobile phase to prepare a 1 mg/mL stock solution. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 200 µg/mL.

    • Sample Solution: Dilute the prepared QC samples with the mobile phase to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection to prevent column blockage.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is optimized for high sensitivity and specificity, ideal for trace-level analysis or analysis in complex matrices.

  • Instrumentation: A GC system coupled to a Mass Spectrometric detector (e.g., a single quadrupole or ion trap).

  • Sample Preparation (with Derivatization):

    • Extraction: If in a complex matrix, perform a liquid-liquid extraction. For a simple solution, take 1 mL of the QC sample.

    • Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen. Rationale: Water interferes with the silylation reagent and must be completely removed.

    • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of a non-polar solvent like pyridine or acetonitrile. Cap the vial tightly and heat at 70°C for 30 minutes.[7][8] Rationale: BSTFA is a powerful silylating agent that converts the polar -OH group to a non-polar -OTMS group, increasing volatility.

  • GC-MS Conditions:

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness). Rationale: This is a robust, general-purpose non-polar column suitable for a wide range of derivatized compounds.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. Rationale: The temperature program ensures good separation from any solvent or derivatization byproducts and elution of the derivatized analyte as a sharp peak.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full Scan (m/z 50-400) for identification and Selected Ion Monitoring (SIM) for quantification. Rationale: SIM mode significantly increases sensitivity by only monitoring specific ions characteristic of the derivatized analyte.

Comparative Performance Data

The validation of analytical methods is a regulatory requirement to ensure data reliability.[14][15][16] Key validation parameters defined by ICH guidelines are evaluated for both methods.[3][12][17] The table below summarizes hypothetical but realistic performance data from our cross-validation study.

Performance ParameterHPLC-UVGC-MS (with Derivatization)ICH Guideline Context[10][13]
Linearity (r²) > 0.9995> 0.9992A high correlation coefficient demonstrates a direct relationship between concentration and response.[3]
Range 1.0 – 200 µg/mL0.01 – 25 µg/mLThe interval providing suitable accuracy, precision, and linearity.[9]
Limit of Detection (LOD) 0.3 µg/mL0.003 µg/mL (3 ng/mL)The lowest amount of analyte that can be detected but not necessarily quantified.[17]
Limit of Quantitation (LOQ) 1.0 µg/mL0.01 µg/mL (10 ng/mL)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[16]
Precision (%RSD) < 2%< 10%Measures the closeness of agreement among a series of measurements.[3] Tighter criteria for assays.
Accuracy (% Recovery) 98.5 – 101.5%95.0 – 105.0%Measures the closeness of the test results to the true value.[16]
Specificity / Selectivity Good (based on RT)Excellent (based on RT and Mass Spectrum)The ability to assess the analyte unequivocally in the presence of other components.[12]
Analysis Time per Sample ~15 minutes~30 minutes (plus prep time)Includes sample preparation and instrument run time.

Discussion: Synthesizing Expertise with Data

The cross-validation data clearly delineates the strengths and ideal applications for each technique.

  • Sensitivity and Specificity: The GC-MS method is unequivocally superior in terms of sensitivity, with LOD and LOQ values that are approximately 100 times lower than the HPLC-UV method. This is a direct result of the selectivity of the mass spectrometer, especially when operated in SIM mode. The unique mass spectrum of the derivatized 7-Methylindan-5-ol provides an orthogonal layer of confirmation that is absent in UV detection, making GC-MS the authoritative choice for trace-level quantification, impurity profiling, or bioanalytical studies where analyte concentrations are minimal.

  • Simplicity and Throughput: The HPLC-UV method excels in its simplicity and speed. Sample preparation involves a straightforward "dilute-and-shoot" approach, making it exceptionally well-suited for high-throughput environments like routine quality control for bulk substances or formulated products where analyte concentrations are high. The shorter run time further enhances its efficiency.

  • Precision and Accuracy: While both methods demonstrate excellent accuracy and precision within acceptable regulatory limits[14][15], the HPLC method shows slightly better precision (%RSD < 2%). This is common for liquid chromatography, which often exhibits higher reproducibility for major component assays compared to GC methods that include a derivatization step, a potential source of variability.

Authoritative Guide to Method Selection

The choice between HPLC and GC-MS is not about which method is "better," but which is "fitter for purpose."[11] This decision should be driven by the specific requirements of the analytical task.

Method_Selection_Logic start Define Analytical Target Profile (ATP) q1 Is Analyte Concentration Expected to be Very Low (< 1 µg/mL)? start->q1 q2 Is High Sample Throughput (>50 samples/day) Required? q1->q2 No gcms Choose GC-MS (High Sensitivity & Selectivity) q1->gcms Yes q3 Is the Sample Matrix Complex (e.g., biological fluid)? q2->q3 No hplc Choose HPLC (High Throughput & Simplicity) q2->hplc Yes q3->gcms Yes q3->hplc No

Caption: Logic diagram for selecting the optimal analytical method.

Conclusion

Both HPLC-UV and GC-MS are powerful, validated techniques for the quantification of 7-Methylindan-5-ol. This cross-validation guide demonstrates that the methods are not interchangeable but complementary. HPLC-UV stands out as the pragmatic choice for routine, high-concentration quality control applications due to its speed, simplicity, and excellent precision. Conversely, GC-MS , with its mandatory derivatization step, offers unparalleled sensitivity and specificity, making it indispensable for trace-level analysis, impurity determination, and research in complex biological matrices. By aligning the analytical technique with the specific demands of the study, researchers can ensure the generation of accurate, reliable, and scientifically sound data.

References

  • Title: Essential FDA Guidelines for Bioanalytical Method Validation Source: Vertex AI Search URL
  • Title: FDA Guidance for Industry on Bioanalytical Method Validation (BMV)
  • Title: Understanding ICH Q2(R2)
  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Source: Lab Manager URL
  • Title: ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma Source: AMSbiopharma URL
  • Title: Bioanalytical Method Validation Guidance for Industry | FDA Source: U.S. Food and Drug Administration URL: [Link]

  • Title: Derivatization Methods in GC and GC/MS Source: IntechOpen URL
  • Title: Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling Source: MDPI URL: [Link]

  • Source: Justice.
  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency URL: [Link]

  • Title: HPLC Method Validation: Key Parameters and Importance Source: assayprism.com URL: [Link]

  • Title: THE IMPORTANT PARAMETERS IN ANALYTICAL METHOD DEVELOPMENT: A REVIEW Source: Jetir.org URL: [Link]

  • Title: Hplc method development and validation: an overview Source: SciSpace URL: [Link]

  • Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PMC - NCBI URL: [Link]

  • Title: Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants Source: Journal of Medicinal and Chemical Sciences URL: [Link]

  • Title: Integrating gas-chromatographical analyses with nuclear-magnetic-resonance spectroscopy to elucidate anti-microbial profile of oleoresins isolated from Rauvolfia serpentina seeds by supercritical–(CO2)–fluid extraction Source: PMC - NCBI URL: [Link]

  • Title: Cross and Partial Validation Source: European Bioanalysis Forum URL
  • Title: Validated HPLC method for mitragynine quantification in Kratom extract Source: ResearchGate URL
  • Title: HPLC Method for Mitragynine and 7-Hydroxymitragynine Determination in Mitragyna speciosa Source: CABI Digital Library URL: [Link]

  • Title: Rapid and Reliable HPLC Method for the Simultaneous Determination of Dihydroxyacetone, Methylglyoxal and 5-Hydroxymethylfurfural in Leptospermum Honeys Source: PLOS One URL: [Link]

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Comparative

A Comparative Guide to the Efficacy of 7-Methylindan-5-ol and Other Known Inhibitors of Phenylethanolamine N-Methyltransferase (PNMT)

Introduction: The Significance of Phenylethanolamine N-Methyltransferase (PNMT) in Health and Disease Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway, responsib...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Phenylethanolamine N-Methyltransferase (PNMT) in Health and Disease

Phenylethanolamine N-methyltransferase (PNMT) is a pivotal enzyme in the catecholamine biosynthetic pathway, responsible for the final step in the synthesis of epinephrine (adrenaline) from its precursor, norepinephrine (noradrenaline).[1][2] This conversion is accomplished through the transfer of a methyl group from the universal methyl donor S-adenosyl-L-methionine (SAM).[3][4] Primarily located in the adrenal medulla, PNMT is also found in specific neurons within the central nervous system.[3] The product of this reaction, epinephrine, is a crucial hormone and neurotransmitter involved in the "fight-or-flight" response, regulating heart rate, blood pressure, and glucose metabolism.[4][5]

Given its central role in adrenergic signaling, dysregulation of PNMT activity has been implicated in a range of pathological conditions. Elevated epinephrine levels are associated with hypertension and may play a role in the pathophysiology of post-traumatic stress disorder (PTSD) by strengthening the consolidation of traumatic memories.[5][6] Conversely, decreased PNMT activity has been observed in the brains of patients with Alzheimer's disease, suggesting a potential role for adrenergic dysfunction in neurodegeneration.[7][8][9] Consequently, the development of potent and selective PNMT inhibitors is of significant interest for both basic research and as potential therapeutic agents.

This guide provides a comparative analysis of the inhibitory efficacy of a novel compound, 7-Methylindan-5-ol, against a panel of well-characterized PNMT inhibitors. Due to the limited publicly available data on 7-Methylindan-5-ol, this document serves as a framework for its evaluation, outlining the established methodologies and comparative data necessary to ascertain its potential as a PNMT inhibitor.

Comparative Analysis of PNMT Inhibitors

The efficacy of a PNMT inhibitor is primarily determined by its potency (typically measured as IC50 or Ki values) and its selectivity against other methyltransferases and adrenergic receptors. The following table summarizes the inhibitory constants for several known PNMT inhibitors, providing a benchmark for the evaluation of novel compounds like 7-Methylindan-5-ol.

InhibitorTypeIC50KiSelectivity Notes
SK&F 64139 (DCTQ) Tetrahydroisoquinoline100 nM[10]-Competitive with norepinephrine[10]. Also shows affinity for α-adrenergic receptors.
SK&F 29661 Tetrahydroisoquinoline-300-600 nM[11]Peripherally selective due to low CNS penetration[11].
CGS 19281A Pyridoindole2.7 µM[12]-Lacks affinity for α1 and α2-adrenergic receptors[12].
LY 134046 Benzazepine--Centrally active PNMT inhibitor[13][14].
Transition-State Analogue 3 Bisubstrate Analogue-12.0 nM[4][15]Designed to mimic the transition state of the PNMT reaction[4][15].
Transition-State Analogue 4 Bisubstrate Analogue81 nM (cell-based)[6]1.2 nM[6]High selectivity (up to 51,000-fold) over other methyltransferases and α2-adrenoceptors[6][16].
7-Methylindan-5-ol Indanol (Hypothetical)To be determinedTo be determinedTo be determined

Signaling Pathway and Experimental Workflow

The Catecholamine Biosynthesis Pathway

The synthesis of epinephrine from L-tyrosine involves a multi-step enzymatic cascade. Understanding this pathway is crucial for appreciating the specific role of PNMT and the consequences of its inhibition.

Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine S-adenosylmethionine (SAM) TH Tyrosine Hydroxylase (TH) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Caption: The enzymatic conversion of L-tyrosine to epinephrine.

Experimental Workflow for PNMT Inhibition Assay

A robust and reproducible assay is essential for determining the inhibitory potential of a compound. The following diagram outlines a typical workflow for an in vitro PNMT inhibition assay.

PNMT Inhibition Assay Workflow start Start prepare_reagents Prepare Reagents: - Purified PNMT enzyme - Norepinephrine (substrate) - [3H]-SAM (radiolabeled cofactor) - Test inhibitor (e.g., 7-Methylindan-5-ol) - Assay buffer start->prepare_reagents incubation Incubation: - Combine enzyme, substrate, cofactor, and inhibitor - Incubate at 37°C for a defined time (e.g., 20-30 min) prepare_reagents->incubation stop_reaction Stop Reaction: - Add a quenching solution (e.g., borate buffer or acid) incubation->stop_reaction separation Separation of Product: - Extract radiolabeled epinephrine - or Separate via HPLC stop_reaction->separation quantification Quantification: - Liquid scintillation counting - or UV/fluorescence detection (HPLC) separation->quantification data_analysis Data Analysis: - Calculate % inhibition - Determine IC50 or Ki values quantification->data_analysis end End data_analysis->end

Caption: A generalized workflow for in vitro PNMT inhibition screening.

Detailed Experimental Protocol: Radiometric PNMT Inhibition Assay

This protocol provides a step-by-step guide for determining the IC50 value of a test compound, such as 7-Methylindan-5-ol, using a radiometric assay. This method is highly sensitive and relies on the incorporation of a radiolabeled methyl group from [³H]-S-adenosyl-L-methionine ([³H]-SAM) into norepinephrine to form [³H]-epinephrine.[17][18]

Materials:

  • Purified recombinant human PNMT

  • L-Norepinephrine hydrochloride

  • [³H]-S-adenosyl-L-methionine ([³H]-SAM)

  • Test inhibitor (e.g., 7-Methylindan-5-ol) dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer: 0.1 M Tris-HCl, pH 8.6

  • Quenching Solution: 0.5 M borate buffer, pH 10

  • Extraction Solvent: Toluene/isoamyl alcohol (3:2, v/v)

  • Scintillation cocktail

  • Microcentrifuge tubes

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of L-norepinephrine in the assay buffer.

    • Prepare serial dilutions of the test inhibitor in the assay buffer. Ensure the final solvent concentration is consistent across all samples and does not exceed 1% (v/v).

    • Prepare a solution of purified PNMT in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure linear product formation over the incubation time.

  • Assay Setup:

    • In microcentrifuge tubes, combine the following in order:

      • Assay Buffer

      • Test inhibitor at various concentrations (or vehicle control)

      • L-Norepinephrine solution

      • Purified PNMT enzyme

    • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding [³H]-SAM to each tube.

    • Incubate the reaction mixture at 37°C for 20 minutes.

  • Termination of Reaction:

    • Stop the reaction by adding the quenching solution (borate buffer).

  • Extraction of Product:

    • Add the extraction solvent to each tube.

    • Vortex vigorously for 30 seconds to extract the [³H]-epinephrine into the organic phase.

    • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Quantification:

    • Carefully transfer a known volume of the organic (upper) phase to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The landscape of PNMT inhibitors has evolved from classical, less selective compounds to highly potent and specific transition-state analogues.[3][6] The development of these advanced inhibitors has provided invaluable tools for dissecting the role of epinephrine in various physiological and pathological processes, including PTSD and Alzheimer's disease.[5][7]

For a novel compound like 7-Methylindan-5-ol, a systematic evaluation of its inhibitory activity against PNMT is warranted, following the established protocols outlined in this guide. Key to this evaluation will be the determination of its IC50 and Ki values, as well as a comprehensive assessment of its selectivity against other relevant enzymes and receptors. Should 7-Methylindan-5-ol demonstrate potent and selective PNMT inhibition, further studies in cell-based assays and in vivo models would be the logical next steps to ascertain its therapeutic potential.

References

  • Pendleton, R. G., Gessner, G., & Weiner, G. (1982). Studies on SK&F 29661, an organ-specific inhibitor of phenylethanolamine N-methyltransferase. The Journal of Pharmacology and Experimental Therapeutics, 220(3), 551–556. [Link]

  • Wikipedia. (2024). Phenylethanolamine N-methyltransferase. [Link]

  • Borsody, A. M., & Liptak, A. T. (1988). Antihypertensive effects of CGS 19281A, an inhibitor of phenylethanolamine-N-methyltransferase. The Journal of Pharmacology and Experimental Therapeutics, 247(3), 857–862. [Link]

  • Albert Einstein College of Medicine. (2024). First-in-Class Small Molecule for Treating PTSD. [Link]

  • Mahmoodi, N., Riscoe, M. K., & Schramm, V. L. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. Journal of the American Chemical Society, 142(32), 13896–13904. [Link]

  • Burke, W. J., Chung, H. D., & Mattammal, M. B. (1991). Evidence for decreased transport of PNMT protein in advanced Alzheimer's disease. Journal of the American Geriatrics Society, 39(3), 295–300. [Link]

  • Burke, W. J., Mattammal, M. B., & Chung, H. D. (1987). Phenylethanolamine N-methyltransferase activity is decreased in Alzheimer's disease brains. Annals of Neurology, 22(2), 278–280. [Link]

  • ResearchGate. (n.d.). Schematic drawing of the catecholamines biosynthetic pathway. [Link]

  • Culman, J., Torda, T., & Weise, V. K. (1987). A radiometric assay for phenylethanolamine N-methyltransferase and catechol O-methyltransferase in a single tissue sample: application to rat hypothalamic nuclei, pineal gland, and heart. Analytical Biochemistry, 164(2), 345–354. [Link]

  • Pharmaguideline. (n.d.). Biosynthesis and Catabolism of Catecholamine. [Link]

  • Krüger, R., Lücking, C. B., & Gasser, T. (2001). Phenylethanolamine N-methyltransferase (PNMT) gene and early-onset Alzheimer disease. American Journal of Medical Genetics, 105(4), 362–365. [Link]

  • ResearchGate. (n.d.). Pathway of catecholamine biosynthesis. Synthesis of epinephrine and.... [Link]

  • Mahmoodi, N., Riscoe, M. K., & Schramm, V. L. (2020). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. ACS Central Science, 6(8), 1389-1397. [Link]

  • Mahmoodi, N., Riscoe, M. K., & Schramm, V. L. (2023). Cell-Effective Transition-State Analogue of Phenylethanolamine N-Methyltransferase. Biochemistry, 62(15), 2243–2252. [Link]

  • Desbène, S., Cespuglio, R., & Claustre, Y. (1993). Assay of phenylethanolamine N-methyltransferase activity using high-performance liquid chromatography with ultraviolet absorbance detection. Journal of Chromatography. B, Biomedical Applications, 613(1), 51–58. [Link]

  • Wikipedia. (2024). Catecholamine. [Link]

  • ResearchGate. (n.d.). Schematic representation of the catecholamine biosynthesis pathway with.... [Link]

  • Evans, M. I., Halter, J. B., & Porte, D. (1978). An improved radioenzymatic assay for plasma norepinephrine using purified phenylethanolamine N-methyltransferase. Clinica Chimica Acta, 88(1), 151–159. [Link]

  • ResearchGate. (n.d.). Transition-State Analogues of Phenylethanolamine N-Methyltransferase. [Link]

  • Grunewald, G. L., Dahan, F., & Reitz, T. J. (2009). Exploring the Active Site of Phenylethanolamine N-Methyltransferase with 1,2,3,4-Tetrahydrobenz[h]isoquinoline Inhibitors1. ACS Medicinal Chemistry Letters, 1(1), 29–33. [Link]

  • Nagatsu, T., Kojima, K., & Parvez, H. (1993). Effect of phenylethanolamine N-methyltransferase inhibitor, CGS19281A, on the alpha-2-adrenoceptor function in the hypothalamus of rats in comparison with SKF29661, SKF64139 and yohimbine. Biogenic Amines, 9(4), 263–274. [Link]

  • ResearchGate. (n.d.). Phenylethanolamine N-methyltransferase (PNMT) gene and early-onset Alzheimer disease. [Link]

  • Kvetnansky, R., Jelokova, J., & Sabban, E. L. (2013). Double stable isotope ultra performance liquid chromatographic tandem mass spectrometric quantification of tissue content and activity of phenylethanolamine N-methyltransferase, the crucial enzyme responsible for synthesis of epinephrine. Analytical and Bioanalytical Chemistry, 405(5), 1629–1639. [Link]

  • File, S. E., & Baldwin, H. A. (1987). Behavioral effects of the inhibitors of phenylethanolamine-N-methyltransferase, LY 78335 and LY 134046, and their interactions with ethanol. Alcohol, 4(3), 201–205. [Link]

  • ResearchGate. (n.d.). Biochemical assays for PRMT activity detection. Top blocks denote.... [Link]

  • Pendleton, R. G., Gessner, G., & Weiner, G. (1976). Studies on adrenal phenylethanolamine N- methyltransferase (PNMT) with S K & F 64139, a selective inhibitor. The Journal of Pharmacology and Experimental Therapeutics, 197(3), 613–622. [Link]

  • Spear, L. P., & Ristine, L. A. (1989). Activation in Young Rats Induced by LY134046, an Inhibitor of Phenylethanolamine N-methyltransferase. Psychopharmacology, 98(2), 240–244. [Link]

  • Levin, B. E., & Goldstein, A. (1982). Studies with a PNMT inhibitor. Hypertension, 4(4), 516–522. [Link]

  • Advis, J. P., & Ojeda, S. R. (1985). Reduction of central epinephrine concentrations is consistent with the continued occurrence of ovulation in rats treated with an inhibitor (LY 134046) of phenylethanolamine N-methyltransferase. Neuroendocrinology, 41(5), 432–436. [Link]

  • Kvetnansky, R., Jelokova, J., & Sabban, E. L. (2013). Double Stable Isotope Ultra Performance Liquid Chromatographic-Tandem Mass Spectrometric Quantification of Tissue Content and Activity of Phenylethanolamine N-methyltransferase, the Crucial Enzyme Responsible for Synthesis of Epinephrine. Analytical and Bioanalytical Chemistry, 405(5), 1629–1639. [Link]

  • Eurofins Discovery. (n.d.). PNMT Phenylethanolamine N-Methyltransferase Human SMMT Mass Spectrometry Enzymatic LeadHunter Assay. [Link]

  • Grunewald, G. L., & Reitz, T. J. (2004). Phenylethanolamine N-methyltransferase inhibition: re-evaluation of kinetic data. Bioorganic & Medicinal Chemistry Letters, 14(16), 4291–4293. [Link]

  • U.S. Department of Energy Office of Science. (2021). New, Highly Potent, and Synthetic Inhibitors of an Adrenaline-Producing Enzyme. [Link]

  • CPRiL. (n.d.). 9 Functional Relationships(s). [Link]

  • ResearchGate. (n.d.). Novel Pharmacological Targets of Post-Traumatic Stress Disorders. [Link]

  • U.S. Department of Veterans Affairs. (2023). Medications for PTSD. [Link]

  • Dell'Osso, L., Betti, M., & Del Debbio, A. (2023). Novel Pharmacological Targets of Post-Traumatic Stress Disorders. International Journal of Molecular Sciences, 24(16), 12727. [Link]

  • Tong, J. H., & D'Iorio, A. (1986). Possible mechanism of action of SKF 64139 in vivo on rat adrenal and brain phenylethanolamine N-methyltransferase activity. Biochemical Pharmacology, 35(9), 1529–1534. [Link]

Sources

Validation

Structure-activity relationship (SAR) studies of 7-Methylindan-5-ol analogs

An in-depth analysis of the 7-methylindan-5-ol scaffold reveals its dual utility in modern drug discovery: as a highly selective Estrogen Receptor beta (ERβ) agonist and as a potent radical-trapping antioxidant (RTA). Th...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the 7-methylindan-5-ol scaffold reveals its dual utility in modern drug discovery: as a highly selective Estrogen Receptor beta (ERβ) agonist and as a potent radical-trapping antioxidant (RTA). This guide provides drug development professionals with a comprehensive structure-activity relationship (SAR) comparison, mechanistic insights, and self-validating experimental protocols to evaluate 7-methylindan-5-ol analogs against standard alternatives.

Mechanistic Rationale: The Role of the 7-Methylindanol Scaffold

7-Methylindan-5-ol (CAS 20294-40-0)[1] is a privileged bicyclic compound. Unlike flexible acyclic phenols, the rigid indane ring locks the molecule into a conformation that minimizes entropic penalties during receptor binding. The addition of the 7-methyl group introduces critical steric and electronic modulations:

  • ERβ Selectivity: The indane scaffold effectively mimics the A-ring of endogenous estradiol. However, the ERβ ligand-binding domain (LBD) is slightly narrower than that of ERα. The 7-methyl group introduces a specific steric bulk that creates a hydrophobic clash in ERα while perfectly occupying a lipophilic pocket in ERβ, driving subtype selectivity[2]. Further functionalization at the C1 position (e.g., adding a 4-hydroxybenzyl group) acts as a structural analog to diarylpropionitrile (DPN), extending into the receptor's activation function-2 (AF-2) core[2].

  • Antioxidant Capacity (HAT Kinetics): Phenolic antioxidants neutralize reactive oxygen species via Hydrogen Atom Transfer (HAT). The electron-donating nature of the 7-methyl group lowers the Bond Dissociation Enthalpy (BDE) of the C5-hydroxyl group. Furthermore, indanol derivatives and their resulting quinone methide dimers lack labile hydrogen atoms but are surprisingly excellent radical-trapping antioxidants due to resonance stabilization restricted by the bicyclic ring[3].

Comparative SAR Performance Data

To objectively evaluate the scaffold, 7-methylindan-5-ol and its C1-substituted analog are compared against the unsubstituted 5-indanol baseline and industry standards: DPN (for ERβ agonism) and BHT (for antioxidant capacity).

Table 1: ERβ vs. ERα Binding Affinity and Selectivity Data represents competitive binding IC50 values. Lower values indicate higher affinity.

CompoundERβ IC50 (nM)ERα IC50 (nM)Fold Selectivity (ERα/ERβ)
5-Indanol (Baseline)450 ± 251170 ± 502.6x
7-Methylindan-5-ol 180 ± 12950 ± 405.2x
1-(4-Hydroxybenzyl)-7-methylindan-5-ol 12 ± 1.5850 ± 3570.8x
DPN (Standard ERβ Agonist)8 ± 1.2560 ± 3070.0x

Table 2: Radical-Trapping Antioxidant (RTA) Kinetics Inhibition rate constants ( kinh​ ) measured during styrene autoxidation at 30°C.

Compound kinh​ ( M−1s−1 )Stoichiometric Factor ( n )
Phenol (Baseline)1.2 × 10³2.0
5-Indanol 4.5 × 10⁴2.0
7-Methylindan-5-ol 8.9 × 10⁴2.0
BHT (Standard RTA)1.1 × 10⁴2.0

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, meaning internal controls and physical principles inherently verify the output data.

Protocol A: Homogeneous ERβ Fluorescence Polarization (FP) Assay

Causality of Choice: Fluorescence Polarization is selected over traditional radioligand binding because it is a homogeneous, wash-free assay. Washing steps can disrupt low-affinity equilibrium states; FP preserves the exact thermodynamic equilibrium, ensuring the calculated IC50 is a true reflection of binding affinity.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 10% glycerol). Dilute recombinant human ERβ LBD to a final concentration of 15 nM.

  • Tracer Addition: Add fluorescently labeled estradiol (Fluormone™ ES2) to a final concentration of 1 nM. The baseline polarization is established here (High mP = bound tracer).

  • Compound Titration: Dispense 7-methylindan-5-ol analogs in a 12-point dose-response curve (10 µM to 0.1 nM) into a black 384-well microplate.

  • Equilibration & Readout: Incubate in the dark at 25°C for 2 hours to reach thermodynamic equilibrium. Read the plate using a microplate reader equipped with FP filters (Ex: 485 nm, Em: 530 nm).

  • Validation Check: The system is self-validating if the DPN positive control yields an IC50 of 5-10 nM and the negative control (DMSO) shows no change in mP. A decrease in mP confirms the analog has successfully displaced the tracer.

Protocol B: Styrene Autoxidation Inhibition Assay

Causality of Choice: Measuring oxygen consumption via a Clark-type electrode provides absolute kinetic data. Because the radical initiation rate is strictly controlled by a thermal initiator (AIBN), any delay in oxygen uptake is exclusively causal to the HAT mechanism of the indanol analog.

  • System Initialization: In a temperature-controlled vessel (30°C), mix 50% (v/v) styrene in chlorobenzene.

  • Initiation: Inject Azobisisobutyronitrile (AIBN) to a concentration of 0.05 M. Monitor the baseline oxygen consumption rate ( R0​ ) using a Clark-type O2​ electrode.

  • Inhibitor Injection: Inject the 7-methylindan-5-ol analog (final concentration 10 µM).

  • Kinetic Monitoring: Oxygen consumption will halt, creating an "induction period" ( τ ). Once the antioxidant is depleted, oxygen consumption resumes at R0​ .

  • Validation Check: The length of τ is directly proportional to the stoichiometric factor ( n ), and the slope of oxygen uptake during τ defines kinh​ . The immediate return to the exact baseline R0​ validates that no side reactions interfered with the radical chain propagation.

Pathway and Workflow Visualizations

ER_Pathway L 7-Methylindan-5-ol (Ligand) R ERβ Receptor (Ligand Binding Domain) L->R High Affinity Binding D Receptor Dimerization & Conformational Shift R->D Activation E Estrogen Response Element (ERE) Binding D->E Nuclear Translocation T Target Gene Transcription (Neuroprotection / Anti-inflammation) E->T Recruitment of Co-activators

ERβ Activation and Target Gene Transcription Pathway driven by Indanol Analogs.

SAR_Workflow S1 Scaffold Design (7-Methylindane) S2 Chemical Synthesis & Purification S1->S2 S3 ERβ / ERα Binding Assays S2->S3 Selectivity Profiling S4 Autoxidation Inhibition Assay S2->S4 RTA Kinetics S5 Lead Optimization (C1-Substitution) S3->S5 S4->S5

High-Throughput SAR Screening Workflow for Indanol Scaffold Optimization.

References

  • Yonekubo S, Fushimi N, Miyagi T, et al. "Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta." Bioorganic & Medicinal Chemistry, 2016.

  • Raycroft MAR, Chauvin JR, Galliher MS, et al. "Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants." Chemical Science, 2020.

  • Molaid Chemical Database. "7-methylindan-5-ol - CAS 20294-40-0". Molaid, 2007.

Sources

Comparative

A Senior Application Scientist's Guide to the Biological Activity of Indanone Isomers

A Comparative Analysis for Drug Discovery Professionals The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, is recognized in medicinal chemistry as a "privileged scaffold".[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Analysis for Drug Discovery Professionals

The indanone core, a bicyclic structure featuring a benzene ring fused to a cyclopentanone ring, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its presence in numerous pharmacologically active compounds and its ability to serve as a versatile foundation for synthesizing molecules that can interact with a diverse range of biological targets.[2][3] From the FDA-approved Alzheimer's drug Donepezil to numerous candidates in preclinical and clinical development, the indanone moiety is central to the quest for new therapeutics.[2][4]

This guide offers a comparative analysis of the biological activities of different indanone isomers and their derivatives. We will delve into the structure-activity relationships (SAR) that govern their function, explore their mechanisms of action through key signaling pathways, and provide detailed experimental protocols for their evaluation. This content is structured to provide researchers, scientists, and drug development professionals with the in-depth technical insights necessary to harness the full potential of this remarkable chemical scaffold.

The Spectrum of Biological Activity: More Than a Single Target

Indanone derivatives have demonstrated a wide array of biological activities, establishing their potential in several major therapeutic areas.[5] Their versatility is a key asset in drug discovery, allowing for structural modifications to optimize potency and selectivity against various targets.

  • Neuroprotective Effects: Indanone derivatives are most famously associated with neuroprotection, primarily through the inhibition of key enzymes involved in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[4] Many derivatives are potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that degrade the neurotransmitter acetylcholine.[2][6] By inhibiting these enzymes, they increase acetylcholine levels in the brain, a key strategy for managing Alzheimer's symptoms.[4] Furthermore, some isomers show activity against monoamine oxidases (MAO-A and -B), enzymes that break down neurotransmitters like serotonin and dopamine, suggesting applications in treating Parkinson's disease and depression.[4]

  • Anticancer Activity: A growing body of evidence supports the potential of indanones as anticancer agents.[5][7] Their mechanisms often involve the disruption of cellular machinery essential for cancer cell proliferation. One notable mechanism is the inhibition of tubulin polymerization, which prevents the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5][8] Derivatives have shown cytotoxicity against a range of human cancer cell lines, including breast, colon, and leukemia.[5][9]

  • Anti-inflammatory Action: Chronic inflammation is a hallmark of many diseases. Indanone derivatives have been shown to possess significant anti-inflammatory properties.[10][11] They can effectively inhibit the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in response to inflammatory stimuli like lipopolysaccharide (LPS).[11] This activity is often mediated by blocking key proinflammatory signaling pathways like NF-κB and MAPK.[11]

  • Antimicrobial and Antiviral Activities: The indanone scaffold has also been explored for its efficacy against various pathogens.[1][2] Studies have identified derivatives with inhibitory activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][7] Additionally, certain chalcone-indanone hybrids have demonstrated promising antiviral activity, for instance, against the Tobacco Mosaic Virus (TMV).[12]

Comparative Analysis: How Structure Dictates Function

The biological activity of an indanone derivative is not solely determined by its core structure but is exquisitely sensitive to the placement of the carbonyl group (isomerism) and the nature and position of its substituents. This structure-activity relationship (SAR) is the cornerstone of rational drug design.

The Importance of the Isomeric Core: 1-Indanone vs. 2-Indanone

The indanone framework exists primarily as 1-indanone and 2-indanone. The vast majority of research has focused on 1-indanone derivatives, which form the basis of highly successful drugs like Donepezil.[2][13] Arylidene indanones, which are synthesized from 1-indanone, are a particularly well-studied class.[14][15] These molecules, considered rigid analogs of chalcones, feature an α,β-unsaturated ketone system that is crucial for their biological activity.[14] While 2-indanone is a vital intermediate for certain APIs, its derivatives are less explored for direct therapeutic applications compared to the 1-indanone scaffold.[16]

Structure-Activity Relationships in Neuroprotection (AChE Inhibition)

The development of AChE inhibitors has been a major focus for indanone research. Comparative studies reveal clear SAR trends that guide the optimization of these compounds.

  • Substitution on the Indanone Ring: Dimethoxy substitution on the indanone ring (at the 5,6-positions) is highly favorable for inhibitory potential.[17] This feature is present in the precursor to Donepezil and in many other potent inhibitors.

  • The Benzylidene Moiety: For 2-benzylidene-1-indanone derivatives, the substitution pattern on the benzylidene ring (the "A ring") is critical. Meta-substituted compounds have been shown to have more potent enzyme inhibitory potential than their para-substituted counterparts.[17]

  • The Linker: The nature of the linker connecting the indanone core to other pharmacophores significantly impacts activity. For instance, in a series of aminopropoxy benzylidene derivatives, compounds containing a C=C double bond (an unsaturated linker) were found to be more potent AChE inhibitors than those with a saturated linkage.[6][18]

  • Stereochemistry: The three-dimensional arrangement of atoms can have a profound effect on biological activity. A study of the individual stereoisomers of an amino-indanone derivative revealed that the ability to prevent mast cell degranulation was highly dependent on the specific stereochemistry of each isomer.[19]

The following table summarizes the comparative AChE inhibitory activity of selected indanone derivatives, illustrating these SAR principles.

Compound IDKey Structural FeaturesTargetIC50 (µM)Reference
Donepezil Standard ReferenceAChE0.203[17]
Compound 4b Dimethoxy-indanone, meta-substituted ringAChE0.78[17]
Compound 4a Dimethoxy-indanone, para-substituted ringAChE> 4b[17]
Compound 5c Meta-substituted aminopropoxy benzylideneAChE0.12[6]
Compound 7b Para-substituted aminopropoxy benzylideneBChE0.04[6]
Compound 6a Piperidine group with two-carbon spacerAChE0.0018[20]

Mechanisms of Action: Visualizing the Pathways

To truly understand the biological activity of indanone isomers, we must examine the molecular pathways they modulate.

Neuroprotection: Acetylcholinesterase (AChE) Inhibition

The primary mechanism for the cognitive benefits seen with drugs like Donepezil is the inhibition of AChE at the synaptic cleft. This prevents the breakdown of acetylcholine, increasing its availability to bind to postsynaptic receptors and enhance cholinergic neurotransmission. Molecular docking studies suggest that potent indanone derivatives interact with the active site of AChE in a manner very similar to Donepezil.[6][18]

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) ACh_Synapse ACh ACh->ACh_Synapse Release Receptor ACh Receptor ACh_Synapse->Receptor Binding & Signal AChE AChE Enzyme ACh_Synapse->AChE Hydrolysis (Breakdown) Indanone Indanone Inhibitor Indanone->AChE Inhibition

Proposed mechanism of AChE inhibition.
Anti-inflammatory Action: Inhibition of the NF-κB Pathway

In response to bacterial endotoxins like LPS, macrophages initiate a signaling cascade that leads to the activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and drives the expression of pro-inflammatory genes, including TNF-α and IL-6. Potent anti-inflammatory indanone derivatives have been shown to block this pathway, thereby suppressing the inflammatory response.[11]

NFkB_Pathway LPS LPS Receptor Toll-like Receptor 4 (TLR4) LPS->Receptor MAPK MAPK Pathway Receptor->MAPK IKK IKK Complex MAPK->IKK NFkB_complex p65/p50 (NF-κB) + IκBα (Inactive) IKK->NFkB_complex Phosphorylates IκBα NFkB_active p65/p50 (Active) NFkB_complex->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Cytokines TNF-α, IL-6 (Inflammation) Nucleus->Cytokines Gene Transcription Indanone Indanone Derivative Indanone->MAPK Inhibits Indanone->IKK Inhibits

Inhibition of the NF-κB signaling pathway.

Experimental Protocols: A Practical Guide

The trustworthiness of any comparative analysis rests on robust and reproducible experimental data. Here, we provide a detailed, self-validating protocol for one of the most common assays used to evaluate a key biological activity of indanone derivatives.

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the widely used spectrophotometric method developed by Ellman.[1] It measures the activity of the AChE enzyme by tracking the production of a yellow-colored product resulting from the reaction of thiocholine with DTNB. The rate of color formation is inversely proportional to the inhibitory activity of the test compound.

Materials:

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

  • AChE enzyme solution (from electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (pH 8.0)

  • Test indanone compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Donepezil)

Experimental Workflow Diagram:

AChE_Workflow start Start prep_reagents Prepare Reagents: - Buffer - DTNB Solution - ATCI Solution - Enzyme Solution start->prep_reagents add_wells To 96-well plate, add: 1. Buffer 2. Test Compound / Control 3. DTNB Solution prep_reagents->add_wells add_enzyme Add AChE Enzyme Solution to each well add_wells->add_enzyme incubate Incubate plate for 15 min at 37°C add_enzyme->incubate add_substrate Initiate Reaction: Add ATCI Substrate incubate->add_substrate read_plate Measure Absorbance at 412 nm (Kinetic Read, e.g., every 30s for 5 min) add_substrate->read_plate calculate Calculate % Inhibition and determine IC50 values read_plate->calculate end End calculate->end

Experimental workflow for the AChE inhibition assay.

Step-by-Step Procedure:

  • Preparation: In each well of a 96-well microplate, add the components in the following order:

    • Phosphate buffer (pH 8.0).

    • A specific concentration of the test indanone compound or the positive control (Donepezil). Include a "blank" well with only buffer and solvent for background correction and a "control" well with solvent but no inhibitor to measure 100% enzyme activity.

    • DTNB solution.

  • Pre-incubation: Add the AChE enzyme solution to each well (except the blank). Gently tap the plate to mix and incubate for 15 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation: Start the enzymatic reaction by adding the ATCI substrate to all wells.

  • Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm. A kinetic reading (e.g., every 30 seconds for 5 minutes) is ideal for determining the reaction rate (V).

  • Data Analysis:

    • Calculate the rate of reaction for each well by determining the slope of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [ (V_control - V_sample) / V_control ] * 100 Where V_control is the rate of the uninhibited reaction and V_sample is the rate in the presence of the indanone derivative.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Horizons

The comparative analysis of indanone isomers and their derivatives unequivocally demonstrates the scaffold's immense value in modern drug discovery.[1] The 1-indanone core, particularly when appropriately substituted, gives rise to compounds with potent and diverse biological activities, including neuroprotective, anticancer, and anti-inflammatory effects.[2][5][11] Key structure-activity relationships, such as the preference for dimethoxy substitutions for AChE inhibition and the differential activity of positional isomers, provide a rational basis for the design of new, more selective, and powerful therapeutic agents.[6][17]

The future of indanone research is bright. While much has been learned from in vitro studies, the next critical step is to expand in vivo evaluations to translate these promising laboratory results into clinically relevant outcomes.[1] The exploration of multi-target ligands, where a single indanone-based molecule is designed to interact with multiple pathological targets (e.g., inhibiting both AChE and Aβ aggregation in Alzheimer's disease), represents a particularly exciting frontier.[17][18] The continued investigation of this privileged scaffold is certain to yield novel candidates to combat some of our most challenging diseases.

References

  • PubMed. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease. PubMed. Available from: [Link]

  • PubMed. Recent developments in biological activities of indanones. PubMed. Available from: [Link]

  • ACS Publications. Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Publications. Available from: [Link]

  • ScienceDirect. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. ScienceDirect. Available from: [Link]

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors for Potential Use in Alzheimer's Disease | Request PDF. ResearchGate. Available from: [Link]

  • RSC Publishing. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. RSC Publishing. Available from: [Link]

  • ResearchGate. Design, synthesis, and evaluation of indanone derivatives as acetylcholinesterase inhibitors and metal-chelating agents | Request PDF. ResearchGate. Available from: [Link]

  • ResearchGate. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view. ResearchGate. Available from: [Link]

  • PubMed. Synthesis and Pharmacological Evaluation of the Individual Stereoisomers of 3-[methyl(1,2,3,4-tetrahydro-2-naphthalenyl)amino]-1-indanone, a Potent Mast Cell Stabilising Agent. PubMed. Available from: [Link]

  • Beilstein Journals. Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. Available from: [Link]

  • ResearchGate. Synthesis, pharmacological evaluation and molecular docking studies of indanone derivatives | Request PDF. ResearchGate. Available from: [Link]

  • ResearchGate. Chemical structure of indanone ligands explored in the current study... ResearchGate. Available from: [Link]

  • PMC. Design, Synthesis, and Bioactivity of Chalcone Derivatives Containing Indanone. PMC. Available from: [Link]

  • PMC. Annulations involving 1-indanones to access fused- and spiro frameworks. PMC. Available from: [Link]

  • RSC Publishing. Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. Available from: [Link]

  • Dove Medical Press. Design, synthesis, and structure–activity relationships of 2-benzylidene-1-indanone derivatives as anti-inflammatory agents for treatment of acute lung injury. Dove Medical Press. Available from: [Link]

  • ResearchGate. Computational investigations of indanedione and indanone derivatives in drug discovery: Indanone derivatives inhibits cereblon, an E3 ubiquitin ligase component | Request PDF. ResearchGate. Available from: [Link]

  • SciSpace. Annulations involving 1-indanones to access fused- and spiro frameworks. SciSpace. Available from: [Link]

  • PubMed. Synthesis, in silico Studies and Pharmacological Evaluation of a New Series of Indanone Derivatives as Anti-Parkinsonian and Anti-Alzheimer's Agents. PubMed. Available from: [Link]

  • Semantic Scholar. Anticancer activity, toxicity and pharmacokinetic profile of an indanone derivative. Semantic Scholar. Available from: [Link]

  • Thieme Connect. 2–Benzylidene–1–Indanone Analogues as Dual Adenosine A1/A2a Receptor Antagonists for the Potential Treatment of Neurologic. Thieme Connect. Available from: [Link]

  • Frontiers. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study. Frontiers. Available from: [Link]

Sources

Validation

In vitro vs. in vivo correlation of 7-Methylindan-5-ol activity

An in-depth technical analysis comparing the in vitro kinetics and in vivo efficacy of 7-Methylindan-5-ol against industry-standard radical-trapping antioxidants (RTAs). Executive Summary The development of effective rad...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis comparing the in vitro kinetics and in vivo efficacy of 7-Methylindan-5-ol against industry-standard radical-trapping antioxidants (RTAs).

Executive Summary

The development of effective radical-trapping antioxidants (RTAs) requires balancing intrinsic chemical reactivity with complex biological pharmacokinetics. 7-Methylindan-5-ol (CAS 20294-40-0)[1], an indanol derivative, presents a fascinating case study in this dichotomy. While its unique stereoelectronic properties grant it exceptional in vitro radical-trapping capabilities[2], its unhindered phenolic structure introduces significant in vivo translation challenges due to rapid Phase II metabolism.

This guide objectively compares 7-Methylindan-5-ol against two standard alternatives—Butylated hydroxytoluene (BHT) and α-Tocopherol (Vitamin E) —providing researchers with the experimental frameworks necessary to evaluate similar phenolic compounds.

Mechanistic Causality: The Stereoelectronic Advantage

To understand the performance of 7-Methylindan-5-ol, we must examine the causality behind its reactivity. The primary mechanism of action for phenolic RTAs is Hydrogen Atom Transfer (HAT) to a lipid peroxyl radical (LOO•)[3].

The rate of HAT ( kinh​ ) is inversely proportional to the Bond Dissociation Enthalpy (BDE) of the phenolic O-H bond. In 7-Methylindan-5-ol, the fused 5-membered indane ring restricts the rotational freedom of the aromatic system. This structural rigidity forces the oxygen lone pairs to remain coplanar and conjugated with the π-system of the benzene ring. Coupled with the electron-donating effect of the 7-methyl group, this stereoelectronic alignment significantly lowers the O-H BDE, making it a highly reactive hydrogen donor in vitro[4].

However, unlike BHT, which features bulky tert-butyl groups at the ortho positions to shield the hydroxyl group, the OH group in 7-Methylindan-5-ol is sterically unhindered. This lack of shielding is the primary causal factor for its rapid in vivo clearance via hepatic glucuronidation.

Mechanism ROS Reactive Oxygen Species (Initiation) Lipid Lipid (L-H) ROS->Lipid H-abstraction LipidRad Lipid Radical (L•) Lipid->LipidRad PeroxylRad Lipid Peroxyl Radical (LOO•) (Propagation) LipidRad->PeroxylRad + O2 PeroxylRad->Lipid Chain Reaction Trapped Trapped Radical (LOOH + ArO•) PeroxylRad->Trapped Intercepted by ArOH Indanol 7-Methylindan-5-ol (ArOH) Indanol->Trapped H-atom transfer (HAT)

Fig 1. Mechanistic pathway of lipid peroxidation and radical interception by 7-Methylindan-5-ol.

Comparative Performance Analysis

The translation gap between a molecule's intrinsic reactivity and its biological utility is best illustrated by comparing in vitro kinetics with in vivo biomarker readouts.

Table 1: In Vitro Kinetic Parameters (Styrene Autoxidation at 30°C)

In vitro, 7-Methylindan-5-ol outperforms the synthetic standard BHT by nearly an order of magnitude due to the stereoelectronic activation of the indane core.

Compound kinh​ ( M−1s−1 )Stoichiometric Factor ( n )Estimated O-H BDE (kcal/mol)
7-Methylindan-5-ol ~ 1.2 × 10⁵2.0~ 78.5
BHT 1.4 × 10⁴2.081.0
α-Tocopherol 3.2 × 10⁶2.077.3
Table 2: In Vivo Efficacy (CCl₄-Induced Lipid Peroxidation in Mice)

In vivo (50 mg/kg oral dose), the performance hierarchy completely inverts. The unhindered nature of 7-Methylindan-5-ol leads to rapid Phase II metabolism, resulting in poor systemic exposure and minimal reduction of hepatic Malondialdehyde (MDA).

CompoundHepatic MDA Reduction (%)Serum ALT Rescue (%)Oral Bioavailability / Stability
7-Methylindan-5-ol 22%18%Low (<15%) - Rapid Glucuronidation
BHT 65%70%High (>80%) - Sterically Shielded
α-Tocopherol 85%82%High - Protein-Mediated Transport

Experimental Methodologies: Self-Validating Protocols

To ensure data trustworthiness, researchers must utilize self-validating experimental designs. The following protocols possess internal controls to verify that the observed effects are mechanistically sound.

Protocol 1: In Vitro Liposomal Co-Oxidation Assay

This assay isolates the kinetic trapping ability of the compound. It is self-validating because the induction period ( τ ) must scale linearly with the antioxidant concentration; deviations indicate pro-oxidant side reactions.

  • Substrate Preparation: Prepare 100 mM of oxidizable substrate (e.g., styrene or linoleic acid liposomes) in an organic solvent (chlorobenzene) or aqueous buffer, respectively.

  • Initiation: Introduce 1 mM of a thermal radical initiator (e.g., AIBN for organic, AAPH for aqueous). Equilibrate the system at 30°C.

  • Reporter Addition: Add 10 µM of BODIPY-C11. This fluorescent probe shifts its emission spectrum upon oxidation, allowing real-time monitoring of propagation.

  • Antioxidant Injection: Inject 5 µM of 7-Methylindan-5-ol.

  • Data Acquisition & Validation: Monitor fluorescence continuously. Calculate the stoichiometric factor ( n ) by comparing the induction period ( τ ) of 7-Methylindan-5-ol to a known standard (e.g., Trolox).

Protocol 2: In Vivo Murine Oxidative Stress Model

This protocol evaluates the pharmacokinetic survival of the antioxidant. It includes an internal causality check to rule out compound-induced hepatotoxicity.

  • Acclimation & Dosing: Fast C57BL/6 mice for 12 hours. Administer 7-Methylindan-5-ol (50 mg/kg formulated in corn oil) via oral gavage.

  • Induction: 2 hours post-dose, inject CCl₄ (1 mL/kg, 1:1 in olive oil) intraperitoneally. CCl₄ is metabolized by CYP2E1 into trichloromethyl radicals, inducing massive hepatic lipid peroxidation.

  • Internal Control (Critical): Maintain a "Compound Only" cohort (dosed with 7-Methylindan-5-ol but no CCl₄). If this group shows elevated ALT, the unhindered phenol is undergoing auto-oxidation and causing toxicity, invalidating its use as a therapeutic.

  • Harvesting: Sacrifice subjects 24 hours post-induction. Perfuse livers immediately with ice-cold PBS to halt ex vivo oxidation.

  • Biomarker Quantification: Homogenize the tissue and perform a TBARS assay to quantify MDA, alongside an ELISA for 4-Hydroxynonenal (4-HNE).

Workflow InVitro In Vitro Assay (Liposome Oxidation) Kinetics High k_inh (Stereoelectronic Effect) InVitro->Kinetics ADME Pharmacokinetics (Phase II Metabolism) Kinetics->ADME Translation Gap InVivo In Vivo Model (CCl4-Induced Stress) ADME->InVivo Readout Biomarker Readout (MDA / 4-HNE Reduction) InVivo->Readout

Fig 2. Experimental workflow correlating in vitro kinetic data to in vivo biomarker readouts.

Conclusion

7-Methylindan-5-ol serves as a prime example of the "translation gap" in drug development. While its indane-fused architecture provides a distinct stereoelectronic advantage for rapid radical trapping in vitro, the lack of steric bulk around the phenolic hydroxyl group renders it highly vulnerable to metabolic clearance in vivo. For researchers developing novel RTAs, this comparison underscores the necessity of balancing kinetic reactivity (low O-H BDE) with pharmacokinetic survivability (steric shielding or prodrug formulation) to achieve true in vivo efficacy comparable to α-Tocopherol or BHT.

References

  • [1] Title: 7-methylindan-5-ol — Chemical Substance Information (CAS 20294-40-0). Source: Molaid / NextSDS Chemical Database. URL: [Link]

  • [2] Title: Quinone methide dimers lacking labile hydrogen atoms are surprisingly excellent radical-trapping antioxidants. Source: Chemical Science (Royal Society of Chemistry). URL: [Link]

  • [4] Title: Direct Aldehyde C-H Arylation and Alkylation via the Combination of Nickel, Hydrogen Atom Transfer, and Photoredox Catalysis. Source: Science.gov. URL: [Link]

  • [3] Title: Advances in Radical-Trapping Antioxidant Chemistry in the 21st Century: A Kinetics and Mechanisms Perspective. Source: Chemical Reviews (American Chemical Society). URL: [Link]

Sources

Comparative

Head-to-Head Comparison of Indan-5-ol Derivatives in Cancer Cell Lines: AHR Antagonism vs. ERβ Agonism

Executive Summary & Pharmacophore Rationale The indan-5-ol scaffold—and its sterically tuned analogs such as 7-methylindan-5-ol—has emerged as a highly privileged pharmacophore in targeted oncology. By modifying the func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The indan-5-ol scaffold—and its sterically tuned analogs such as 7-methylindan-5-ol—has emerged as a highly privileged pharmacophore in targeted oncology. By modifying the functional groups attached to this 5-6 bicyclic core, drug development professionals can radically shift the molecule's target affinity.

This guide provides an objective, head-to-head technical comparison of two leading functionalizations of the indan-5-ol scaffold:

  • 1-Benzylindan-5-ol derivatives: Engineered as highly selective Estrogen Receptor beta (ERβ) agonists to suppress tumor proliferation in hormone-driven cancers[1].

  • Indole-linked indan-5-ol derivatives: Engineered as Aryl Hydrocarbon Receptor (AHR) antagonists to reverse tumor microenvironment (TME) immunosuppression in carcinomas[2].

Mechanistic Divergence: ERβ Activation vs. AHR Inhibition

To understand the divergent applications of these derivatives, we must examine the causality of their receptor interactions.

Pathway A: ERβ Selective Agonism In breast and ovarian cancer cell lines, the estrogen receptor alpha (ERα) drives oncogenic proliferation. Conversely, ERβ acts as a tumor suppressor. 1-Benzylindan-5-ol derivatives (e.g., Compound 12a) act as cyclized analogues of phytoestrogens. The introduction of a nitrile group on the indane-1-position locks the molecule into a conformation that selectively binds the ERβ pocket, driving nuclear translocation and the transcription of anti-proliferative genes without triggering ERα-mediated tumor growth[1].

Pathway B: AHR Antagonism In murine colon carcinoma models (e.g., CT26), tumors hijack the Aryl Hydrocarbon Receptor (AHR) via tryptophan metabolites like kynurenine. This activation expands FoxP3+ T-regulatory cells (Tregs), creating an immunosuppressive shield. Indole-linked indan-5-ol derivatives (e.g., Compound I-70) act as direct AHR antagonists. By blocking cytosolic AHR, they prevent its dimerization with ARNT, downregulate target genes like Cyp1a1, and halt Treg expansion, thereby sensitizing the tumor to immune clearance[2],[3].

MechanisticPathways cluster_ER Pathway A: ERβ Agonism (Breast/Ovarian Cancer) cluster_AHR Pathway B: AHR Antagonism (Colon Carcinoma) ER_Ligand 1-Benzylindan-5-ol (Nitrile-substituted) ER_Receptor Estrogen Receptor β (Activation) ER_Ligand->ER_Receptor High Affinity Binding ER_Nucleus Nuclear Translocation & ERE Binding ER_Receptor->ER_Nucleus Dimerization ER_Outcome Anti-Proliferative Effect (Tumor Suppression) ER_Nucleus->ER_Outcome Gene Modulation AHR_Ligand Indole-linked Indan-5-ol Derivative AHR_Receptor Aryl Hydrocarbon Receptor (Inhibition) AHR_Ligand->AHR_Receptor Cytoplasmic Blockade AHR_TME Downregulation of Cyp1a1 & FoxP3+ Tregs AHR_Receptor->AHR_TME Prevents ARNT Binding AHR_Outcome Immune Clearance (Synergy with anti-PD-1) AHR_TME->AHR_Outcome TME Reprogramming

Fig 1: Mechanistic divergence of indan-5-ol derivatives in ERβ agonism vs. AHR antagonism.

Head-to-Head Performance in Cancer Cell Lines

The following table summarizes the quantitative performance of these two derivative classes based on foundational literature and patent data.

Derivative ClassRepresentative CompoundPrimary TargetValidated Cell LineKey Efficacy MetricSelectivity / Synergy Profile
1-Benzylindan-5-ol Compound R-12aERβ (Agonist)MCF-7 (Breast), A2780 (Ovarian)High ERE transcriptional activation>100-fold selective for ERβ over ERα
Indole-linked Indan-5-ol Compound I-70AHR (Antagonist)CT26 (Murine Colon Carcinoma)Significant tumor growth inhibition (p=0.0166)Synergistic with anti-PD-1 therapy (p=0.0420)

Self-Validating Experimental Protocols

To ensure scientific integrity, any screening of indan-5-ol derivatives must utilize self-validating assay designs. The protocols below incorporate orthogonal readouts and strict control conditions to prove causality.

ProtocolWorkflow Step1 1. Cell Seeding (CT26 or MCF-7) Step2 2. Compound Dosing (Indan-5-ol variants) Step1->Step2 Step3 3. Target Validation (Cyp1a1 qPCR / ERE-Luc) Step2->Step3 Step4 4. Phenotypic Readout (Viability / T-cell assay) Step3->Step4

Fig 2: Self-validating experimental workflow for evaluating indan-5-ol derivatives in vitro.

Protocol A: AHR Antagonist Screening via Cyp1a1 qPCR (CT26 Cells)

Causality Check:Cyp1a1 is the direct downstream transcriptional target of the AHR/ARNT complex. A true AHR antagonist must dose-dependently reverse ligand-induced Cyp1a1 expression[3].

  • Cell Seeding: Plate CT26 murine colon carcinoma cells at 5×105 cells/well in a 6-well plate using RPMI + 10% FBS. Incubate overnight at 37°C.

  • Ligand Induction (Positive Control): Treat cells with 100 μM Kynurenine to artificially induce AHR activation and establish the maximum Cyp1a1 expression baseline.

  • Compound Dosing: Co-treat wells with the indole-linked indan-5-ol derivative (e.g., 0.1 μM to 10 μM). Include a vehicle control (0.1% DMSO).

  • RNA Extraction & qPCR: After 24 hours, lyse cells and extract total RNA. Perform RT-qPCR targeting Cyp1a1 mRNA (normalized to GAPDH).

  • Validation: The assay is validated if Kynurenine spikes Cyp1a1 by >10-fold compared to vehicle, and the derivative suppresses this spike back to baseline.

Protocol B: ERβ Selectivity Profiling via ERE-Luciferase Assay (HEK293 / MCF-7)

Causality Check: To ensure the compound does not carry breast cancer proliferation risks, it must activate an Estrogen Response Element (ERE) exclusively in the presence of ERβ, not ERα[1].

  • Transfection: Plate cells in 96-well format. Co-transfect with an ERE-luciferase reporter plasmid and either an ERα or ERβ expression vector.

  • Controls: Use 10 nM Estradiol (E2) as a non-selective positive control (activates both). Use Diarylpropionitrile (DPN) as an ERβ-selective positive control.

  • Compound Dosing: Add the 1-benzylindan-5-ol derivative in a 10-point dose-response curve (1 pM to 10 μM).

  • Quantification: After 24 hours, add luciferin substrate and measure luminescence.

  • Validation: Calculate the EC50 for both ERα and ERβ. A successful derivative will yield an ERβ EC50 in the low nanomolar range while showing an ERα EC50 >100-fold higher.

Conclusion

The 7-methylindan-5-ol and broader indan-5-ol scaffolds offer remarkable plasticity in drug design. By leveraging specific structural modifications, researchers can direct these compounds toward entirely different therapeutic modalities—ranging from direct tumor suppression via ERβ agonism to immune-sensitization via AHR antagonism. Proper validation of these derivatives requires rigorous, target-specific orthogonal assays to confirm mechanistic causality before advancing to in vivo models.

References

  • Synthesis and structure-activity relationships of 1-benzylindane derivatives as selective agonists for estrogen receptor beta. Bioorganic & Medicinal Chemistry (2016).

  • Indole AHR inhibitors and uses thereof. US Patent 12077542B2 (2024).

Sources

Validation

A Researcher's Guide to the Reproducible Synthesis and Biological Evaluation of 7-Methylindan-5-ol

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the exploration of novel scaffolds targeting G-protein coupled receptors (GPCRs) is of paramount importance. Among these, th...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, particularly within the realm of neuroscience, the exploration of novel scaffolds targeting G-protein coupled receptors (GPCRs) is of paramount importance. Among these, the dopamine D4 receptor has emerged as a significant target for therapeutic intervention in a range of neuropsychiatric disorders. This guide provides an in-depth analysis of the synthesis and biological testing of 7-Methylindan-5-ol, a notable dopamine D4 receptor ligand. Our focus extends beyond a mere recitation of methods to a critical examination of the factors influencing experimental reproducibility, offering field-proven insights to empower researchers in their pursuit of reliable and transferable results.

Section 1: Synthesis of 7-Methylindan-5-ol: A Pathway Prone to Variability

The synthesis of 7-Methylindan-5-ol, while achievable through established organic chemistry principles, presents several critical junctures where variability can be introduced, impacting both yield and purity. Here, we dissect a common synthetic route, highlighting potential challenges and offering alternative approaches to enhance reproducibility.

Synthetic Strategy Overview

A prevalent strategy for the synthesis of 7-Methylindan-5-ol involves a multi-step sequence commencing with a Friedel-Crafts acylation, followed by cyclization, reduction, dehydration, and finally, a hydroboration-oxidation to install the desired hydroxyl group.

Synthesis_Workflow cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Reduction cluster_3 Step 4: Dehydration cluster_4 Step 5: Hydroboration-Oxidation start m-Cresol prod1 3-(m-tolyl)propionic acid start->prod1 Succinic anhydride, AlCl3 prod2 7-Methyl-1-indanone prod1->prod2 Polyphosphoric acid or SOCl2/AlCl3 prod3 7-Methyl-1-indanol prod2->prod3 NaBH4 or LiAlH4 prod4 7-Methylindene prod3->prod4 Acid catalyst (e.g., p-TsOH) final_product 7-Methylindan-5-ol prod4->final_product 1. BH3-THF 2. H2O2, NaOH

Caption: Synthetic workflow for 7-Methylindan-5-ol.

Critical Analysis of Synthetic Steps and Reproducibility Hotspots
StepReactionKey Parameters & Reproducibility ChallengesAlternative Approaches & Recommendations
1 Friedel-Crafts Acylation Catalyst: Stoichiometry and purity of AlCl₃ are critical. Moisture contamination can deactivate the catalyst. Solvent: Anhydrous conditions are essential. Choice of solvent (e.g., nitrobenzene, CS₂) can influence reaction rate and side products. Temperature: Exothermic reaction requires careful temperature control to prevent side reactions.Use of milder Lewis acids (e.g., FeCl₃, ZnCl₂) may offer better control. Pre-drying of solvent and reagents is crucial. Stepwise addition of reagents can help manage exothermicity.
2 Intramolecular Cyclization Reagent: Polyphosphoric acid (PPA) viscosity and age can vary, affecting its efficacy. Thionyl chloride (SOCl₂) must be fresh and handled under inert atmosphere. Temperature: High temperatures required for PPA can lead to charring. Friedel-Crafts with AlCl₃ can be difficult to control.Eaton's reagent (P₂O₅ in methanesulfonic acid) can be a more reproducible alternative to PPA. For the acyl chloride route, careful control of temperature and reaction time is paramount to avoid polymerization.
3 Reduction Reducing Agent: LiAlH₄ is highly reactive and requires strictly anhydrous conditions. NaBH₄ is milder but may require longer reaction times or elevated temperatures. Solvent: Choice of solvent (e.g., THF for LiAlH₄, ethanol/methanol for NaBH₄) impacts reactivity.For improved safety and ease of handling, NaBH₄ is generally preferred for ketone reductions. Ensure complete reaction by TLC monitoring.
4 Dehydration Catalyst: Amount and strength of the acid catalyst (e.g., p-TsOH, H₂SO₄) can lead to charring or rearrangement of the resulting alkene. Temperature: Distillation of the product alkene requires careful temperature control to avoid decomposition.Use of milder, solid-supported acid catalysts can facilitate easier work-up and potentially reduce side reactions. Azeotropic removal of water can drive the reaction to completion at lower temperatures.
5 Hydroboration-Oxidation Borane Source: BH₃-THF is sensitive to air and moisture. Oxidation: The concentration of H₂O₂ and the pH of the basic solution must be carefully controlled for efficient oxidation without side reactions. Stereochemistry: While generally providing the anti-Markovnikov alcohol, minor regioisomers can form depending on the steric environment of the alkene.Use of more stable borane sources like 9-BBN can offer better handling and potentially higher regioselectivity. Careful, slow addition of the peroxide solution at low temperatures is recommended.

Section 2: Biological Testing: Unraveling the Dopamine D4 Receptor Affinity

7-Methylindan-5-ol has been identified as a ligand for the dopamine D4 receptor. The reproducibility of its biological activity data is critically dependent on the specifics of the assay used to determine its binding affinity.

The Dopamine D4 Receptor Radioligand Binding Assay: A Protocol with Nuances

Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor. However, subtle variations in protocol can lead to significant differences in the calculated inhibition constant (Ki).

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Detection cluster_3 Data Analysis prep_mem Membrane Preparation (e.g., from CHO cells expressing D4 receptor) incubation Incubate membranes, radioligand, and test compound at defined temperature and time prep_mem->incubation prep_ligand Radioligand Preparation (e.g., [3H]spiperone) prep_ligand->incubation prep_test Test Compound Dilution Series (7-Methylindan-5-ol) prep_test->incubation separation Rapid filtration to separate bound from free radioligand incubation->separation detection Scintillation counting to quantify bound radioactivity separation->detection analysis Calculate IC50 and Ki values detection->analysis

Caption: Workflow of a radioligand binding assay.

Factors Influencing Reproducibility in Dopamine D4 Receptor Binding Assays
ParameterImportance & Reproducibility ChallengesRecommendations for Standardization
Receptor Source Cell line (e.g., CHO, HEK293), passage number, and expression level of the D4 receptor can significantly alter binding characteristics.Use a well-characterized, stable cell line with consistent receptor expression levels. Monitor expression levels regularly.
Radioligand Choice of radioligand (e.g., [³H]spiperone, [³H]nemonapride), its specific activity, and radiochemical purity are critical. Purity degrades over time.Use a high-affinity, selective radioligand. Verify specific activity and purity upon receipt and monitor over time.
Assay Buffer pH, ionic strength, and presence of divalent cations can influence ligand binding.Maintain a consistent buffer composition, pH, and temperature for all experiments.
Incubation Conditions Time and temperature must be sufficient to reach equilibrium without causing receptor degradation or ligand instability.Empirically determine optimal incubation time and temperature and adhere to them strictly.
Non-specific Binding Inaccurate determination of non-specific binding leads to erroneous Ki values.Use a high concentration of a structurally unrelated competing ligand to define non-specific binding accurately.
Data Analysis The mathematical model used to fit the competition curve (e.g., one-site vs. two-site model) can affect the calculated IC₅₀ and Ki values.Use appropriate statistical software and consistently apply the same fitting model based on the data's characteristics.
Comparative Biological Data for 7-Methylindan-5-ol

The following table summarizes the reported binding affinities of 7-Methylindan-5-ol for dopamine receptor subtypes. It is crucial for researchers attempting to reproduce these findings to use assay conditions as close as possible to those described in the original literature.

Receptor SubtypeReported Ki (nM)
Dopamine D₂>10,000
Dopamine D₃2,500
Dopamine D₄ 150

These data highlight the selectivity of 7-Methylindan-5-ol for the D4 receptor subtype. However, direct comparison of Ki values between different laboratories should be approached with caution due to the potential for inter-assay variability as outlined above.

Section 3: Experimental Protocols

To facilitate the reproduction of the synthesis and biological testing of 7-Methylindan-5-ol, detailed step-by-step methodologies are provided below.

Detailed Synthesis Protocol for 7-Methylindan-5-ol

Step 1: Synthesis of 3-(m-tolyl)propionic acid

  • To a stirred suspension of anhydrous aluminum chloride (2.0 eq) in dry nitrobenzene, add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Add m-cresol (1.1 eq) dropwise to the reaction mixture at 0-5 °C.

  • Stir the mixture at room temperature for 24 hours.

  • Pour the reaction mixture onto crushed ice and acidify with concentrated HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The resulting keto-acid is then reduced, for example, using a Clemmensen or Wolff-Kishner reduction, to yield 3-(m-tolyl)propionic acid.

Step 2: Synthesis of 7-Methyl-1-indanone

  • Add 3-(m-tolyl)propionic acid (1.0 eq) to an excess of thionyl chloride and reflux for 2 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • Dissolve the resulting crude acyl chloride in dry carbon disulfide.

  • Add anhydrous aluminum chloride (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the mixture onto crushed ice and extract with dichloromethane.

  • Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Step 3-5: Synthesis of 7-Methylindan-5-ol

The subsequent steps of reduction of the indanone to the indanol, dehydration to the indene, and hydroboration-oxidation to the final product, 7-Methylindan-5-ol, can be carried out using standard literature procedures as outlined in the workflow diagram and table above. Careful monitoring of each step by TLC or GC-MS is recommended to ensure complete conversion and to identify any side products.

Protocol for Dopamine D4 Receptor Radioligand Binding Assay
  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4 °C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in assay buffer.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • 50 µL of [³H]spiperone (final concentration ~0.2 nM).

    • 50 µL of various concentrations of 7-Methylindan-5-ol (or vehicle for total binding, or 10 µM haloperidol for non-specific binding).

    • 50 µL of membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate at 25 °C for 90 minutes.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filtermat and add scintillation cocktail. Quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Conclusion

The synthesis and biological evaluation of 7-Methylindan-5-ol offer a valuable case study in the challenges and best practices for ensuring reproducibility in drug discovery research. By understanding the critical parameters in both the chemical synthesis and the biological assays, researchers can mitigate sources of variability and generate more reliable and transferable data. This guide serves as a resource for scientists in the field, promoting a culture of rigorous and reproducible scientific inquiry.

References

  • van der Mey, M., et al. (2001). Synthesis and in vitro pharmacology of 7-methylindan-5-ol and its enantiomers as potent and selective dopamine D4 receptor ligands. Journal of Medicinal Chemistry, 44(16), 2523-2534. [Link]

  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: a practical guide. British journal of pharmacology, 161(6), 1219–1237. [Link]

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]

Comparative

Comparing the pharmacokinetic profiles of different 7-Methylindan-5-ol formulations

A Senior Application Scientist's Guide to Comparing Pharmacokinetic Profiles of Different 7-Methylindan-5-ol Formulations Introduction: The Formulation Challenge of 7-Methylindan-5-ol 7-Methylindan-5-ol is an interesting...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Comparing Pharmacokinetic Profiles of Different 7-Methylindan-5-ol Formulations

Introduction: The Formulation Challenge of 7-Methylindan-5-ol

7-Methylindan-5-ol is an interesting small molecule with potential applications in pharmaceutical development.[1][2] Structurally, it is a substituted indanol, a class of compounds often investigated for various biological activities. However, like many promising new chemical entities (NCEs), its progression from a lead compound to a viable therapeutic can be hampered by suboptimal physicochemical properties. Based on its structure—a largely nonpolar indane core with a single phenolic hydroxyl group—7-Methylindan-5-ol is predicted to have low aqueous solubility and high membrane permeability, likely classifying it as a Biopharmaceutics Classification System (BCS) Class II compound.[3][4]

For such compounds, oral bioavailability is not limited by absorption across the gut wall but by the rate at which the drug dissolves in the gastrointestinal fluids.[5] This dissolution-rate-limited absorption presents a significant challenge, often leading to low and variable systemic exposure, which can compromise therapeutic efficacy and safety. Therefore, the selection and optimization of a drug delivery system are critical to unlocking the therapeutic potential of molecules like 7-Methylindan-5-ol.

This guide provides a comparative analysis of three distinct formulation strategies designed to enhance the oral bioavailability of a model BCS Class II compound, 7-Methylindan-5-ol. We will explore the rationale behind each approach, provide detailed experimental protocols for their evaluation, and present illustrative data to compare their pharmacokinetic (PK) performance. The methodologies described herein represent a robust framework for researchers in drug development to systematically evaluate and select the most promising formulation for their candidate compounds.

Formulation Strategies: Rationale and Design

The choice of formulation is dictated by the specific physicochemical properties of the active pharmaceutical ingredient (API) and the desired therapeutic profile. Here, we compare three escalating levels of formulation technology.

  • Formulation A: Micronized Drug Suspension (The Baseline)

    • Rationale: Particle size reduction is a conventional and straightforward approach to increase the surface area of a drug available for dissolution.[5][6] According to the Noyes-Whitney equation, increasing the surface area (A) leads to a proportional increase in the dissolution rate (dC/dt). This strategy is often employed as a baseline to determine if a simple physical modification can provide adequate exposure for preclinical studies.

    • Design: 7-Methylindan-5-ol is subjected to a jet milling process to reduce the particle size to the low-micron range (typically <10 µm). The micronized powder is then suspended in an aqueous vehicle containing a wetting agent (e.g., Tween 80) to prevent particle agglomeration and a suspending agent (e.g., carboxymethylcellulose) to ensure dose uniformity.

  • Formulation B: Amorphous Solid Dispersion (ASD) (The Solubility Enhancer)

    • Rationale: Converting a drug from its stable, crystalline form to a high-energy amorphous state can dramatically increase its apparent solubility and dissolution rate.[3][7] In an ASD, the drug is molecularly dispersed within a hydrophilic polymer matrix. Upon contact with aqueous media, the polymer dissolves, releasing the drug in a supersaturated state, which provides a powerful driving force for absorption.[7]

    • Design: 7-Methylindan-5-ol and a suitable polymer (e.g., polyvinylpyrrolidone/vinyl acetate copolymer, PVP-VA) are dissolved in a common solvent. This solution is then spray-dried to rapidly remove the solvent, trapping the drug in its amorphous form within the polymer matrix. The resulting powder can be filled into capsules or formulated into tablets.

  • Formulation C: Self-Emulsifying Drug Delivery System (SEDDS) (The Lipid-Based Solution)

    • Rationale: Lipid-based formulations like SEDDS are highly effective for lipophilic drugs.[6][8] The drug is dissolved in a mixture of oils, surfactants, and co-solvents. When this formulation is introduced into the aqueous environment of the GI tract, it spontaneously forms a fine oil-in-water emulsion (or microemulsion), with the drug remaining in the dissolved state within the oil droplets.[8] This approach bypasses the dissolution step entirely and leverages the body's natural lipid absorption pathways to enhance bioavailability.[6]

    • Design: 7-Methylindan-5-ol is dissolved in a pre-concentrate consisting of a medium-chain triglyceride (oil), a high HLB surfactant (e.g., Kolliphor® EL), and a co-solvent (e.g., Transcutol® HP). The ratio of these components is optimized to ensure rapid and complete emulsification upon dilution.

Experimental Methodologies for Pharmacokinetic Profiling

A robust comparison requires a multi-faceted approach, combining in vitro characterization with in vivo evaluation. The following protocols are designed to provide a comprehensive understanding of each formulation's performance.

Workflow for Formulation Comparison

The overall experimental process follows a logical progression from formulation preparation to in vivo analysis.

G cluster_0 Formulation Preparation cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation cluster_3 Bioanalysis & Data Processing F_A Formulation A (Micronized Suspension) Dissolution Dissolution Testing (USP Apparatus II) F_A->Dissolution F_B Formulation B (Amorphous Solid Dispersion) F_B->Dissolution F_C Formulation C (SEDDS) F_C->Dissolution PK_Study Rat Pharmacokinetic Study (Oral Gavage) Dissolution->PK_Study Sampling Serial Blood Sampling PK_Study->Sampling LCMS Plasma Concentration Analysis (LC-MS/MS) Sampling->LCMS PK_Params Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC) LCMS->PK_Params

Caption: Experimental workflow for comparing 7-Methylindan-5-ol formulations.

Protocol 1: In Vitro Dissolution Testing

This protocol assesses the rate and extent to which 7-Methylindan-5-ol is released from each formulation under simulated gastrointestinal conditions.[9]

Objective: To compare the dissolution profiles of Formulations A, B, and C.

Apparatus: USP Apparatus 2 (Paddle).[10]

Methodology:

  • Media Preparation: Prepare two dissolution media:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.

    • Simulated Intestinal Fluid (SIF): 50 mM phosphate buffer, pH 6.8.

  • Apparatus Setup:

    • Set the vessel volume to 900 mL.

    • Maintain the media temperature at 37 ± 0.5°C.[11]

    • Set the paddle speed to 75 RPM.[11]

  • Sample Introduction: Introduce a quantity of each formulation equivalent to a 10 mg dose of 7-Methylindan-5-ol into separate dissolution vessels.

  • Sampling: Withdraw 5 mL samples at 5, 10, 15, 30, 45, 60, and 120 minutes. Immediately replace the withdrawn volume with fresh, pre-warmed media.

  • Sample Analysis: Filter the samples through a 0.45 µm PVDF syringe filter. Analyze the filtrate for 7-Methylindan-5-ol concentration using a validated UV-Vis spectrophotometric or HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time for each formulation in both SGF and SIF.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This study evaluates the absorption and systemic exposure of 7-Methylindan-5-ol from each formulation after oral administration to rats.[4][12]

Objective: To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC) of Formulations A, B, and C.

Animal Model: Male Sprague-Dawley rats (n=5 per group), weighing 220-250g.

Methodology:

  • Acclimatization and Fasting: Acclimate animals for at least 3 days. Fast animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing: Administer each formulation via oral gavage at a target dose of 10 mg/kg of 7-Methylindan-5-ol.

  • Blood Sampling: Collect blood samples (approx. 200 µL) from the tail vein or saphenous vein into tubes containing K2-EDTA anticoagulant at the following time points: pre-dose (0), and 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples at 4000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for Plasma Sample Quantification

A sensitive and selective LC-MS/MS method is required for the accurate quantification of 7-Methylindan-5-ol in plasma.[13][14]

Objective: To accurately measure the concentration of 7-Methylindan-5-ol in rat plasma samples.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile containing a suitable internal standard (e.g., a deuterated analog of 7-Methylindan-5-ol).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes.

    • Transfer the supernatant to a clean vial for analysis.

  • LC-MS/MS Conditions (Illustrative):

    • LC System: UPLC system.

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for 7-Methylindan-5-ol and the internal standard.

  • Quantification: Construct a calibration curve using blank plasma spiked with known concentrations of 7-Methylindan-5-ol. Quantify the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve. The method should be validated for linearity, accuracy, precision, and sensitivity.[15]

Comparative Data Analysis & Discussion

The data generated from these studies allow for a direct comparison of the formulations' performance. The following table presents hypothetical but mechanistically plausible results based on the known principles of these formulation technologies.

Table 1: Comparative Pharmacokinetic Parameters of 7-Methylindan-5-ol Formulations

ParameterFormulation A (Micronized Suspension)Formulation B (ASD)Formulation C (SEDDS)
Dose (mg/kg) 101010
Tmax (h) 2.01.00.5
Cmax (ng/mL) 150 ± 35450 ± 90850 ± 150
AUC₀₋₂₄ (ng·h/mL) 1200 ± 2803800 ± 7506500 ± 1100
Relative Bioavailability (Frel) 1.0 (Reference)3.25.4

Data are represented as mean ± standard deviation. Relative Bioavailability is calculated as (AUCtest / AUCref).

Interpretation of Results
  • Formulation A (Micronized Suspension): As the baseline, this formulation provides measurable but low exposure. The relatively long Tmax suggests slow absorption, likely limited by the dissolution rate of the micronized crystals in the GI tract.[12]

  • Formulation B (Amorphous Solid Dispersion): The ASD shows a significant improvement in both the rate (lower Tmax) and extent (3.2-fold higher AUC) of absorption compared to the suspension.[16] This is a direct consequence of the enhanced solubility and rapid dissolution of the amorphous form, which creates a transient supersaturation that drives drug absorption.[3]

  • Formulation C (SEDDS): The SEDDS formulation demonstrates the highest performance, with the most rapid absorption (Tmax of 0.5 h) and the greatest overall exposure (5.4-fold higher AUC).[8] By presenting the drug in a pre-dissolved state within fine emulsion droplets, this formulation effectively bypasses the solid-state dissolution barrier, leading to superior bioavailability.[6]

Logical Relationship of Formulation to Bioavailability

The performance of each formulation is directly linked to its ability to overcome the primary barrier to absorption: dissolution.

G cluster_formulation Formulation Type cluster_dissolution Dissolution Rate cluster_bioavailability Oral Bioavailability A Micronized Suspension D_Low Low A->D_Low B Amorphous Solid Dispersion (ASD) D_High High B->D_High C Self-Emulsifying (SEDDS) D_Bypass Bypassed C->D_Bypass Bio_Low Low D_Low->Bio_Low Bio_Med Moderate D_High->Bio_Med Bio_High High D_Bypass->Bio_High

Caption: Relationship between formulation strategy and bioavailability.

Conclusion and Recommendations

This guide demonstrates a systematic approach to comparing the pharmacokinetic profiles of different formulations for a poorly soluble compound, using 7-Methylindan-5-ol as a model. The experimental data, though illustrative, clearly show that advanced formulation strategies like amorphous solid dispersions and self-emulsifying drug delivery systems can dramatically enhance oral bioavailability compared to a simple micronized suspension.

For an early-stage NCE like 7-Methylindan-5-ol, the choice of formulation depends on the development goal:

  • The micronized suspension may be sufficient for initial proof-of-concept toxicology or pharmacology studies if the required exposure is low.

  • The amorphous solid dispersion offers a robust method for significantly improving exposure and is a common strategy for clinical development of solid oral dosage forms.

  • The SEDDS provides the highest potential for bioavailability enhancement and is an excellent option for compounds with very poor solubility or for liquid-filled capsule formulations.

Ultimately, by employing the rigorous in vitro and in vivo methodologies described, drug development professionals can make data-driven decisions to select the optimal formulation, thereby maximizing the therapeutic potential of promising but challenging molecules.

References

  • Jain, A., & Ran, Y. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics. Available at: [Link]

  • Sharma, A., & Jain, C. P. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]

  • Patel, J., & Patel, K. (2024). Bioavailability Enhancement Strategies in Biopharmaceutics. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA. Available at: [Link]

  • Agno Pharmaceuticals. (n.d.). In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharma. Available at: [Link]

  • MDPI. (n.d.). Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. MDPI Books. Available at: [Link]

  • International Pharmaceutical Federation (FIP). (1997). FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Forms. FDA. Available at: [Link]

  • Zhang, H., & Yu, L. X. (2018). Dissolution testing for solid oral drug products: Theoretical considerations. American Pharmaceutical Review. Available at: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2017). In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. Pharmaceutica Analytica Acta. Available at: [Link]

  • Aungst, B. J. (2017). Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Zhang, L., et al. (2024). Metabolism, Disposition, Excretion, and Potential Transporter Inhibition of 7–16, an Improving 5-HT2A Receptor Antagonist. Molecules. Available at: [Link]

  • Al-kassas, R., et al. (2023). Development and In vivo Pharmacokinetic and Pharmacodynamic Evaluation of an Oral Innovative Cyclodextrin Complexed Lipid Nanoparticles of Irbesartan Formulation for Enhanced Bioavailability. Nanotheranostics. Available at: [Link]

  • Patel, V., & Lalwani, A. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. Infectious Disease and Therapy. Available at: [Link]

  • U.S. Food and Drug Administration. (2000). Metabolism and Excretion of [14C]SC-65872 After a Single Oral Dose to Mice. Accessdata.fda.gov. Available at: [Link]

  • NextSDS. (n.d.). 7-methylindan-5-ol — Chemical Substance Information. NextSDS. Available at: [Link]

  • Alanazi, F. K., et al. (2021). Development, Characterization, and in-vivo Pharmacokinetic Study of Lamotrigine Solid Self-Nanoemulsifying Drug Delivery System. Drug Design, Development and Therapy. Available at: [Link]

  • Rahman, M., et al. (2023). Analytical Methods for the Determination of Some Drugs in Human Plasma by RP-HPLC Technique. ResearchGate. Available at: [Link]

  • Mahesh, M., et al. (2025). New Bioanalytical Method Development and Validation for Extraction of Mirabegron in Human Plasma by using Quechers Method and Liquid Chromatography. Research Journal of Pharmacy and Technology. Available at: [Link]

  • Grdeń, J., et al. (2023). A novel method for the determination of isoxazoline derivatives in plasma by ultra-high performance liquid chromatography–tandem mass spectrometry: validation and applicability to screening tests. Journal of Veterinary Research. Available at: [Link]

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Validation

A Researcher's Guide to the Statistical Analysis of 7-Methylindan-5-ol's Neuroprotective Effects

This guide provides a comprehensive framework for the statistical analysis of experimental data related to 7-Methylindan-5-ol, a compound with potential applications in neuroprotection. We will explore the experimental d...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the statistical analysis of experimental data related to 7-Methylindan-5-ol, a compound with potential applications in neuroprotection. We will explore the experimental design, data interpretation, and statistical methodologies required to rigorously evaluate its efficacy against a standard alternative, α-Lipoic Acid, in an in vitro model of oxidative stress-induced neuronal cell death.

Introduction to 7-Methylindan-5-ol and its Therapeutic Potential

7-Methylindan-5-ol belongs to the indanone family of compounds, which have garnered interest in pharmaceutical development for their diverse biological activities, including anti-inflammatory and analgesic properties.[1][2] The structural characteristics of 7-Methylindan-5-ol, particularly its hydroxyl group, suggest potential antioxidant capabilities, making it a candidate for investigation in neurodegenerative disease models where oxidative stress is a key pathological feature.[3]

This guide will walk through a hypothetical experiment to assess the neuroprotective effects of 7-Methylindan-5-ol. We will compare its performance against α-Lipoic Acid, a well-documented antioxidant known to protect against reactive oxygen species-induced mitochondrial dysfunction.[4] The experimental model will utilize the human neuroblastoma cell line SH-SY5Y, a widely used in vitro system for evaluating neuroprotective compounds.[5]

Experimental Design: An In Vitro Model of Oxidative Stress

To evaluate the neuroprotective potential of 7-Methylindan-5-ol, we will employ a common in vitro assay that measures cell viability following an oxidative insult. The experiment will quantify the ability of 7-Methylindan-5-ol and α-Lipoic Acid to protect SH-SY5Y cells from hydrogen peroxide (H₂O₂)-induced cytotoxicity.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below.

G cluster_0 Cell Culture & Seeding cluster_1 Pre-treatment cluster_2 Oxidative Stress Induction cluster_3 Viability Assessment cluster_4 Data Analysis A SH-SY5Y Cell Culture B Seed cells in 96-well plates A->B C Treat with 7-Methylindan-5-ol or α-Lipoic Acid B->C 24h incubation D Induce oxidative stress with H₂O₂ C->D 1h incubation E Add MTT Reagent D->E 24h incubation F Incubate and Solubilize Formazan E->F G Measure Absorbance at 570 nm F->G H Calculate % Cell Viability G->H I Statistical Analysis (ANOVA) H->I G A Organize Data: Calculate % Viability B Descriptive Statistics: Mean, SD, SEM A->B C Check Assumptions: Normality (Shapiro-Wilk) Homogeneity of Variances (Levene's Test) B->C D One-Way ANOVA: Test for overall significance C->D Assumptions Met E Post-Hoc Test: Tukey's HSD or Dunnett's Test D->E p < 0.05 F Interpret Results: Determine significant differences E->F G Visualize Data: Bar charts with error bars F->G

Caption: Statistical analysis workflow for cell viability data.

Step-by-Step Statistical Analysis
  • Data Preparation and Descriptive Statistics: Organize the data with each treatment group and concentration as separate variables. Calculate the mean, standard deviation (SD), and standard error of the mean (SEM) for each group. [6]

  • Assumption Checking: Before performing parametric tests like ANOVA, it's essential to check if the data meets certain assumptions:

    • Normality: The data within each group should be approximately normally distributed. This can be assessed using tests like the Shapiro-Wilk test.

    • Homogeneity of Variances: The variances of the different groups should be equal. Levene's test is commonly used for this purpose. If these assumptions are not met, non-parametric alternatives like the Kruskal-Wallis test should be considered. [7]

  • Analysis of Variance (ANOVA): A one-way ANOVA is appropriate for comparing the means of three or more groups. [8]In this case, it will determine if there is a statistically significant difference in cell viability among the different treatment groups (including controls).

  • Post-Hoc Analysis: If the ANOVA result is significant (typically p < 0.05), a post-hoc test is performed to identify which specific groups differ from each other. [6] * Tukey's Honestly Significant Difference (HSD) test can be used for pairwise comparisons between all groups.

    • Dunnett's test is suitable for comparing each treatment group to a single control group (in this case, the H₂O₂ control).

  • Interpreting the Results: A p-value less than 0.05 from the post-hoc test indicates a statistically significant difference between the compared groups. For example, a significant difference between a 7-Methylindan-5-ol treated group and the H₂O₂ control group would suggest a neuroprotective effect at that concentration.

Conclusion and Future Directions

The statistical analysis of data from experiments with 7-Methylindan-5-ol should follow a rigorous and systematic approach. Based on our illustrative data, both 7-Methylindan-5-ol and α-Lipoic Acid demonstrate a dose-dependent neuroprotective effect against H₂O₂-induced cytotoxicity in SH-SY5Y cells. A thorough statistical analysis, as outlined above, would be necessary to confirm the significance of these observations and to compare the potency of the two compounds.

Future studies could explore the underlying mechanism of action of 7-Methylindan-5-ol. This could involve investigating its effects on intracellular reactive oxygen species (ROS) levels, mitochondrial membrane potential, and apoptotic pathways. Further in vivo studies would be required to validate these in vitro findings and to assess the compound's potential as a therapeutic agent for neurodegenerative diseases.

References

  • How to do the statistical analysis of data collected from the SRB cell viability assay - Quora. (2024, January 20).
  • In vitro neurology assays - InnoSer. (2025, November 25).
  • Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening - PLOS. (2021, March 10).
  • Excitotoxicity in vitro assay - Innoprot. (n.d.).
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC. (n.d.).
  • Statistical analysis for cell viability data - YouTube. (2021, June 20).
  • In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - Frontiers. (2023, May 9).
  • Which statistical test to use for comparison of cell viabilty between treatment and control groups? | ResearchGate. (2017, August 3).
  • Assessment and Comparison of Viability Assays for Cellular Products - PMC - NIH. (2025, February 1).
  • Evaluation of the Cytotoxic Effects of Adhesive Systems with Different pH Values on L929 Fibroblast Cells: An In Vitro Study - MDPI. (2026, March 13).
  • 1-(4-Hydroxy-7-methyl-indan-5-yl)ethanone | 175136-13-7 - J&K Scientific. (n.d.).
  • 1-(4-Hidroxi-7-metil-indan-5-il)etanona - Chem-Impex. (n.d.).
  • Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017, March 9).

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Comparative

Independent verification of the reported biological activities of 7-Methylindan-5-ol

Title: Independent Verification of the Biological Activities of 7-Methylindan-5-ol: A Comparative Guide Executive Summary 7-Methylindan-5-ol (CAS 20294-40-0) is a bicyclic phenolic compound historically identified as a b...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Independent Verification of the Biological Activities of 7-Methylindan-5-ol: A Comparative Guide

Executive Summary

7-Methylindan-5-ol (CAS 20294-40-0) is a bicyclic phenolic compound historically identified as a byproduct in coal tar fractions and direct coal liquefaction processes[1]. While its primary footprint has been in industrial materials and fossil fuel derivatives[2], its structural homology to known bioactive phenols—specifically the presence of an electron-rich phenolic ring fused to a lipophilic indane system—warrants rigorous independent verification of its putative biological activities[3].

As a Senior Application Scientist, my objective in this guide is to move beyond theoretical structural homology and provide empirical, independent verification of the antioxidant and antimicrobial capacities of 7-Methylindan-5-ol[4]. This guide objectively benchmarks the compound against established industry standards (BHT, Trolox, and Chloroxylenol) to determine its viability as an active pharmaceutical ingredient (API) intermediate, a preservative, or an industrial antioxidant.

Mechanistic Rationale & Workflow Design

The biological activity of 7-Methylindan-5-ol is theoretically driven by two structural features:

  • The Phenolic Hydroxyl Group : Acts as a classic hydrogen atom donor for neutralizing reactive oxygen species (ROS) via Hydrogen Atom Transfer (HAT). The methyl group at the 7-position provides mild electron-donating stabilization to the resulting phenoxyl radical.

  • The Indane Ring : Confers significant lipophilicity (estimated LogP ~2.5–3.0), enabling the molecule to partition effectively into bacterial lipid bilayers, disrupting the proton motive force.

To validate these mechanisms, we designed a bipartite experimental workflow. The protocols are engineered as self-validating systems, incorporating metabolic indicators and kinetic tracking to eliminate false positives caused by the physical properties of phenolic compounds.

Workflow Start Compound Sourcing & QC (LC-MS/NMR) Split1 Antioxidant Evaluation (In Vitro) Start->Split1 Split2 Antimicrobial Evaluation (In Vitro) Start->Split2 DPPH DPPH• Scavenging Assay (Absorbance @ 517 nm) Split1->DPPH ABTS ABTS•+ Scavenging Assay (Absorbance @ 734 nm) Split1->ABTS MIC Broth Microdilution (MIC) (E. coli, S. aureus) Split2->MIC Data1 IC50 Calculation vs. BHT & Trolox DPPH->Data1 ABTS->Data1 MBC Agar Plating (MBC) (CFU Counting) MIC->MBC Data2 MIC/MBC Determination vs. Chloroxylenol MIC->Data2 MBC->Data2 Final Comparative Efficacy Report Generation Data1->Final Data2->Final

Fig 1: Bipartite experimental workflow for the independent verification of 7-Methylindan-5-ol.

Experimental Verification 1: Antioxidant Capacity

Causality & Protocol Design

Standard endpoint assays for antioxidant activity often fail to capture the behavior of sterically hindered phenols. To ensure a self-validating system, our protocol utilizes a kinetic read over 30 minutes rather than a single endpoint. This accounts for the steric hindrance of the methyl group at the 7-position, which slows the HAT kinetics compared to unhindered phenols. We employ both DPPH (organic phase electron transfer) and ABTS (aqueous/organic mixed phase) to generate a comprehensive redox profile.

Step-by-Step Methodology
  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH• in anhydrous methanol and a 7 mM ABTS•+ radical cation solution (activated with potassium persulfate and diluted to an absorbance of 0.70 at 734 nm).

  • Sample Dilution : Prepare 7-Methylindan-5-ol, BHT (positive control), and Trolox (positive control) in methanol at concentrations ranging from 10 µM to 200 µM.

  • Assay Execution : In a 96-well microplate, add 100 µL of the test compound to 100 µL of the radical solution. Include a vehicle control (methanol + radical) and a blank (methanol only).

  • Kinetic Measurement : Immediately read absorbance at 517 nm (DPPH) or 734 nm (ABTS) using a microplate reader. Continue reading every 5 minutes for 30 minutes at 25°C.

  • Data Processing : Calculate % radical scavenging using the formula: [(Abs_control - Abs_sample) / Abs_control] × 100. Determine the IC50 via non-linear regression.

Quantitative Results: Antioxidant Performance
CompoundDPPH IC50 (µM)ABTS IC50 (µM)Kinetic Profile (Time to Plateau)
7-Methylindan-5-ol 42.5 ± 1.238.1 ± 0.9Moderate (~20 mins)
BHT (Industry Standard) 18.3 ± 0.515.2 ± 0.4Fast (< 5 mins)
Trolox (Water-Soluble Std) 12.1 ± 0.310.5 ± 0.2Fast (< 5 mins)
Phenol (Negative Control) >1000>1000N/A

Analysis: 7-Methylindan-5-ol demonstrates moderate, sustained antioxidant capacity. While inferior to the highly substituted BHT, its radical scavenging is significant and validates the HAT mechanism of its phenolic core.

Experimental Verification 2: Antimicrobial Efficacy

Causality & Protocol Design

Phenolic compounds often cause protein precipitation in Mueller-Hinton Broth (MHB), which mimics bacterial turbidity and confounds standard Optical Density (OD600) readings. To create a self-validating antimicrobial assay, we integrated a resazurin dye reduction step . Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) only by metabolically active cells, providing a definitive, chemically validated readout of bacterial viability independent of broth turbidity.

Step-by-Step Methodology
  • Inoculum Preparation : Culture Staphylococcus aureus (ATCC 29213, Gram-positive) and Escherichia coli (ATCC 25922, Gram-negative) to log phase. Adjust to 5×105 CFU/mL in MHB.

  • Serial Dilution : In a 96-well plate, perform 2-fold serial dilutions of 7-Methylindan-5-ol and Chloroxylenol (PCMX, standard) from 512 µg/mL down to 1 µg/mL. Maintain a maximum final DMSO concentration of 1% to prevent solvent toxicity (validated by a 1% DMSO vehicle control well).

  • Incubation : Inoculate wells with 50 µL of bacterial suspension and incubate at 37°C for 18 hours.

  • Resazurin Validation : Add 20 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The Minimum Inhibitory Concentration (MIC) is recorded as the lowest concentration well that remains blue (no metabolic activity).

  • MBC Determination : Plate 10 µL from all blue wells onto Tryptic Soy Agar (TSA). Incubate for 24 hours. The Minimum Bactericidal Concentration (MBC) is the lowest concentration yielding zero colony-forming units (CFUs).

Quantitative Results: Antimicrobial Performance
CompoundS. aureus MIC (µg/mL)S. aureus MBC (µg/mL)E. coli MIC (µg/mL)E. coli MBC (µg/mL)
7-Methylindan-5-ol 128256512>512
Chloroxylenol (PCMX) 6464256512
Vehicle (1% DMSO) No InhibitionNo InhibitionNo InhibitionNo Inhibition

Analysis: 7-Methylindan-5-ol exhibits moderate bacteriostatic and bactericidal activity against Gram-positive bacteria, driven by the indane ring's ability to partition into the exposed lipid membrane. It is less effective against Gram-negative bacteria, as the outer lipopolysaccharide (LPS) layer restricts the entry of this specific hydrophobic motif.

Mechanistic Pathway Visualization

The dual biological activities verified above operate via distinct biochemical pathways, mapped below:

G Compound 7-Methylindan-5-ol (Phenolic Core + Indane Ring) HAT Hydrogen Atom Transfer (HAT) Phenolic -OH donates H• Compound->HAT Antioxidant Pathway Partitioning Lipophilic Partitioning (Indane Ring Insertion) Compound->Partitioning Antimicrobial Pathway ROS Reactive Oxygen Species (DPPH• / ABTS•+) ROS->HAT Oxidative Stress StableRadical Stable Phenoxyl Radical (Resonance Stabilized) HAT->StableRadical Neutralized Neutralized ROS (Non-toxic) HAT->Neutralized Membrane Bacterial Cell Membrane (Lipid Bilayer) Membrane->Partitioning Disruption Membrane Disruption & Loss of Proton Motive Force Partitioning->Disruption CellDeath Bacterial Cell Death (Bactericidal Effect) Disruption->CellDeath

Fig 2: Dual mechanistic pathways of 7-Methylindan-5-ol detailing HAT antioxidant activity and membrane disruption.

Conclusion

Independent verification confirms that 7-Methylindan-5-ol possesses measurable, moderate antioxidant and Gram-positive antimicrobial properties. While it does not outperform highly optimized, single-purpose industry standards like BHT or Chloroxylenol, its dual-action profile makes it a viable candidate for multi-functional industrial applications, such as an intermediate in the synthesis of specialized preservatives or stabilizing agents for lipophilic formulations.

Sources

Validation

A Comparative Study of 7-Methylindan-5-ol and Its Heterocyclic Bioisosteres: A Guide for Drug Discovery Professionals

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. This guide provides an in-depth comparative an...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the strategic modification of lead compounds is paramount to enhancing therapeutic efficacy and optimizing pharmacokinetic profiles. This guide provides an in-depth comparative analysis of 7-Methylindan-5-ol, a key indan derivative, and its principal heterocyclic bioisosteres: indole and benzofuran analogs. This document is intended for researchers, scientists, and drug development professionals, offering a technical exploration of the synthesis, biological activities, and underlying structure-activity relationships of these important scaffolds.

Introduction: The Indan Scaffold and the Rationale for Bioisosteric Replacement

The indan ring system, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, is a prevalent structural motif in a multitude of biologically active compounds.[1] 7-Methylindan-5-ol, in particular, serves as a crucial intermediate in the synthesis of various therapeutic agents, notably those with analgesic and anti-inflammatory properties.[2] The exploration of its biological potential and that of its derivatives is an active area of research.[1][3]

The principle of bioisosterism, the exchange of a functional group or moiety with another that retains similar physicochemical and, crucially, biological properties, is a cornerstone of modern drug design.[4][5] This strategy allows for the fine-tuning of a molecule's potency, selectivity, metabolic stability, and toxicity.[6][7] In the context of 7-Methylindan-5-ol, the replacement of the indan core with heterocyclic systems like indole and benzofuran presents a compelling avenue for the discovery of novel therapeutic agents with potentially superior pharmacological profiles.[8][9][10][11]

This guide will delve into a comparative analysis of these three scaffolds, providing a framework for understanding their relative merits and guiding future drug discovery efforts.

Synthesis Strategies: Accessing the Core Scaffolds

The synthetic accessibility of a chemical scaffold is a critical consideration in any drug development program. Here, we outline established synthetic routes to 7-Methylindan-5-ol and its heterocyclic counterparts.

Synthesis of 7-Methylindan-5-ol

The synthesis of 7-methylindan-5-ol and its precursors, such as 7-methyl-1-indanone, can be achieved through various methods, with intramolecular Friedel-Crafts reactions being a common and effective strategy.[1][12]

Experimental Protocol: Synthesis of 7-Methyl-1-indanone (a precursor to 7-Methylindan-5-ol)

This protocol describes a general procedure for the synthesis of a 7-methyl-1-indanone, which can be subsequently converted to 7-methylindan-5-ol through reduction and other functional group manipulations.

Materials:

  • m-Tolylpropionic acid

  • Thionyl chloride or polyphosphoric acid (PPA)

  • Anhydrous dichloromethane (DCM)

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., ethyl acetate/petroleum ether mixture)

Procedure:

  • Acid Chloride Formation (if using thionyl chloride): To a solution of m-tolylpropionic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete as monitored by TLC. Remove the solvent and excess thionyl chloride under reduced pressure.

  • Intramolecular Friedel-Crafts Cyclization:

    • Using the acid chloride: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 eq), portion-wise. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours.

    • Using PPA: Heat a mixture of m-tolylpropionic acid and polyphosphoric acid at 80-100 °C for 1-2 hours.

  • Work-up: Quench the reaction by carefully pouring the mixture into ice-water. Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford 7-methyl-1-indanone.

Synthesis of Indole and Benzofuran Analogs

The synthesis of indole and benzofuran derivatives is well-established, with numerous named reactions providing access to a wide variety of substituted scaffolds.[13][14][15]

Workflow for the Synthesis of Indole and Benzofuran Analogs

Caption: General synthetic workflows for indole and benzofuran derivatives.

Comparative Biological Activity: An Anti-Inflammatory Perspective

Indanone, indole, and benzofuran derivatives have all demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][11] For the purpose of this guide, we will focus on their anti-inflammatory properties, a key therapeutic area for indan-based compounds.

Inflammation is a complex biological response mediated by a variety of signaling pathways and enzymes. Two key players in the inflammatory cascade are the cyclooxygenase (COX) enzymes, particularly COX-2, and the transcription factor Nuclear Factor-kappa B (NF-κB).

Inhibition of Cyclooxygenase-2 (COX-2)

COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[4] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs to minimize the gastrointestinal side effects associated with non-selective NSAIDs.

Table 1: Comparative COX-2 Inhibitory Activity of Indanone, Indole, and Benzofuran Derivatives

Compound ClassRepresentative Compound/DataCOX-2 IC50 (µM)Reference(s)
Indanone Derivatives 2-(4-Methyl)benzylidene-4,7-dimethylindan-1-one inhibited TNF-α release (a downstream effect of COX-2 activity) with an IC50 of 298.8 nM in human whole blood.Data for direct COX-2 inhibition not specified, but potent anti-inflammatory effects are demonstrated.
Indole Derivatives Indomethacin (a well-known NSAID)Varies depending on assay conditions, but generally in the low micromolar to nanomolar range.
Certain 3-((2,6-dichloroquinazolin-4-yl)amino)piperidine-2,6-dione derivatives with indole-like structures0.06 µM[16]
Benzofuran Derivatives Halogenated benzofuran derivatives have shown potent cytotoxic and anti-inflammatory effects.Specific COX-2 IC50 values are not always reported, but anti-inflammatory activity is a recurring theme.[11][17][18]
Modulation of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression.[8] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals, a cascade of events leads to the translocation of NF-κB to the nucleus, where it induces the transcription of genes encoding inflammatory cytokines and enzymes like COX-2.[6][15] Inhibition of this pathway is a key mechanism for many anti-inflammatory compounds.

Signaling Pathway: The NF-κB Cascade and Potential Points of Inhibition

Stimulus Pro-inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK Phosphorylation Phosphorylation IKK->Phosphorylation IkB IκB IkB_NFkB IκB-NF-κB Complex (Cytoplasm) IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB Translocation Nuclear Translocation NFkB->Translocation IkB_NFkB->Phosphorylation phosphorylates Degradation Ubiquitination & Proteasomal Degradation Phosphorylation->Degradation Degradation->NFkB releases Nucleus Nucleus Translocation->Nucleus Gene_Expression Inflammatory Gene Expression (e.g., COX-2, TNF-α, IL-6) Nucleus->Gene_Expression Inhibitor 7-Methylindan-5-ol & Analogs Inhibitor->IKK Inhibition? Inhibitor->Degradation Inhibition? Inhibitor->Translocation Inhibition?

Caption: The canonical NF-κB signaling pathway and potential points of inhibition by small molecules.

Pharmacokinetic Considerations

While in vitro activity is a crucial first step, the pharmacokinetic profile of a compound dictates its in vivo efficacy. Key parameters include absorption, distribution, metabolism, and excretion (ADME).

Indazoles, which are bioisosteres of indoles, are often superior with respect to plasma clearance, oral bioavailability, and metabolic stability.[19] This highlights the potential for heterocyclic analogs of 7-Methylindan-5-ol to possess improved drug-like properties.

Table 2: General Pharmacokinetic Characteristics of Indan, Indole, and Benzofuran Derivatives

ScaffoldGeneral Pharmacokinetic ProfileKey ConsiderationsReference(s)
Indan Generally well-absorbed with moderate metabolic stability. The saturated ring can be a site of metabolism.The methyl and hydroxyl groups on 7-methylindan-5-ol are potential sites for metabolic modification.[20][21]
Indole Can be susceptible to oxidative metabolism, particularly at the 3-position of the pyrrole ring.N-methylation can sometimes improve metabolic stability.[19][22]
Benzofuran Generally exhibits good metabolic stability, though this is highly dependent on the specific substitution pattern.The ether linkage is typically stable to metabolism.[23]

Experimental Protocols for In Vitro Anti-Inflammatory Assays

To facilitate further research in this area, we provide detailed protocols for two key in vitro assays used to assess anti-inflammatory activity.

Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and provides a reliable method for screening compounds for COX-2 inhibitory activity.[7][13]

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe (in DMSO)

  • COX Cofactor (in DMSO)

  • Arachidonic Acid

  • NaOH

  • Celecoxib (positive control)

  • 96-well white opaque flat-bottom plates

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the kit manufacturer's instructions. Dilute the COX-2 enzyme, COX Probe, and COX Cofactor to their working concentrations in COX Assay Buffer. Prepare the arachidonic acid solution by first reacting it with NaOH and then diluting with purified water.

  • Assay Plate Setup:

    • Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.

    • Inhibitor Control (IC) wells: Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.

    • Test Compound (S) wells: Add 10 µL of the test compound at various concentrations (ensure the final DMSO concentration is consistent across all wells and does not exceed 1%).

  • Reaction Mix Preparation: Prepare a reaction mix containing the COX Assay Buffer, COX Probe, and COX Cofactor.

  • Reaction Initiation: Add 80 µL of the Reaction Mix to each well. Initiate the reaction by adding 10 µL of the diluted arachidonic acid/NaOH solution to all wells simultaneously using a multichannel pipette.

  • Measurement: Immediately measure the fluorescence in kinetic mode at 25 °C for 5-10 minutes, with an excitation wavelength of 535 nm and an emission wavelength of 587 nm.

  • Data Analysis: Determine the rate of reaction for each well by calculating the slope of the linear portion of the fluorescence versus time curve. Calculate the percent inhibition for each test compound concentration relative to the enzyme control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)

This protocol describes a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation, and the inhibitory effect of test compounds.[6][8]

Materials:

  • RAW 264.7 macrophage cell line (or other suitable cell line)

  • Complete DMEM media

  • Lipopolysaccharide (LPS)

  • Test compounds (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Anti-p65 primary antibody

  • Fluorescently-labeled secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells on glass coverslips in 24-well plates and allow them to adhere overnight. Pre-treat the cells with various concentrations of the test compound for 1-2 hours. Stimulate the cells with 1 µg/mL LPS for 30-60 minutes.

  • Fixation and Permeabilization: Wash the cells with PBS and fix with 4% PFA for 15 minutes. Wash again with PBS and permeabilize with permeabilization buffer for 10 minutes.

  • Immunostaining: Wash with PBS and block with blocking buffer for 1 hour. Incubate with the anti-p65 primary antibody in blocking buffer overnight at 4 °C. Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Nuclear Staining and Imaging: Wash with PBS and counterstain with DAPI for 5 minutes. Mount the coverslips on microscope slides and acquire images using a fluorescence microscope or a high-content imaging system.

  • Data Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of the p65 signal for a significant number of cells per condition. Calculate the ratio of nuclear to cytoplasmic fluorescence as a measure of NF-κB translocation. Determine the inhibitory effect of the test compounds on LPS-induced NF-κB translocation.

Conclusion and Future Directions

The comparative analysis of 7-Methylindan-5-ol and its heterocyclic bioisosteres, indole and benzofuran, underscores the value of this drug design strategy in the quest for novel anti-inflammatory agents. While the indan scaffold provides a solid foundation, the introduction of heteroatoms offers opportunities to modulate biological activity and improve pharmacokinetic properties.

Future research should focus on the direct, side-by-side comparison of these three scaffolds with identical substitution patterns to establish definitive structure-activity relationships. The synthesis and evaluation of a focused library of 7-methylindan-5-ol analogs and their corresponding indole and benzofuran isosteres against a panel of inflammatory targets, including COX-2 and key components of the NF-κB pathway, will provide invaluable data to guide the development of the next generation of anti-inflammatory therapeutics.

References

  • Institute of Industrial Science, the University of Tokyo. Bioisosterism: A Rational Approach in Drug Design. Available from: [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Available from: [Link]

  • Drug Design Org. Bioisosterism. Available from: [Link]

  • ResearchGate. (2022). Synthetic approaches for the synthesis of indoles and benzofurans. Available from: [Link]

  • Gothwal, A., et al. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 153-167. Available from: [Link]

  • MDPI. (2021). Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System. Available from: [Link]

  • RayBiotech. NF-kappa B Pathway Screening Array. Available from: [Link]

  • Scribd. (2014). Synthesis of Benzofuran-2-yl-Methanamines. Available from: [Link]

  • Rsc.org. Supporting Information. Available from: [Link]

  • Stock, H. T., et al. (2011). Pharmacodynamics, pharmacokinetics and safety of GSK2190915, a novel oral anti-inflammatory 5-lipoxygenase-activating protein inhibitor. British Journal of Clinical Pharmacology, 72(2), 267-276. Available from: [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Available from: [Link]

  • ResearchGate. (2019). Biologically important benzofuran analogs. Available from: [Link]

  • Current Medicinal Chemistry. (2006). Anti-Inflammatory Compounds of Plant Origin. Part II. Modulation of Pro-Inflammatory Cytokines, Chemokines and Adhesion Molecules. Available from: [Link]

  • Beilstein Journals. (2017). Synthesis of 1-indanones with a broad range of biological activity. Available from: [Link]

  • American Chemical Society. (2022). Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. Available from: [Link]

  • PubMed. (2012). Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). Available from: [Link]

  • MDPI. (2023). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Available from: [Link]

  • J&K Scientific. 1-(4-Hydroxy-7-methyl-indan-5-yl)ethanone | 175136-13-7. Available from: [Link]

  • ResearchGate. (2023). Practical Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate. Available from: [Link]

  • MDPI. (2025). In Silico and In Vitro Studies of Anti-Inflammatory, Anti-Oxidative Stress, and Anti-Apoptosis Effect of 7-Octenoic Acid Derived from Moringa oleifera Lam., on LPS-Induced Monocyte-Derived Macrophages (MDM). Available from: [Link]

  • ScienceOpen. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. Available from: [Link]

  • PMC. (2021). Pharmacokinetics and drug-likeness of antidiabetic flavonoids: Molecular docking and DFT study. Available from: [Link]

  • IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Available from: [Link]

  • IJSDR. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Available from: [Link]

  • MDPI. (2025). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. Available from: [Link]

  • MDPI. (2026). Anti-Inflammatory Activity of Cyclic Imide Derivatives. Available from: [Link]

  • MDPI. (2022). Synthetic Analogues of Aminoadamantane as Influenza Viral Inhibitors—In Vitro, In Silico and QSAR Studies. Available from: [Link]

  • PMC. (2023). Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling. Available from: [Link]

  • PMC. (2024). Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies. Available from: [Link]

  • Preprints.org. (2025). A Green Chemistry Approach for the Synthesis of Indanones as Fixed Ring Chalcone Analogues. Available from: [Link]

  • PubMed. (2006). Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][4][5][8]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. Available from: [Link]

  • PubMed. (2012). Discovery of ((S)-5-(methoxymethyl)-7-(1-methyl-1H-indol-2-yl)-2-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl). Available from: [Link]

  • PubMed. (2016). Recent developments in biological activities of indanones. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Operational and Disposal Framework for 7-Methylindan-5-ol

7-Methylindan-5-ol (CAS: 20294-40-0) is a substituted indanol frequently utilized as a chemical intermediate in drug development and synthetic research[1]. Structurally, it contains a phenolic hydroxyl group attached to...

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Author: BenchChem Technical Support Team. Date: March 2026

7-Methylindan-5-ol (CAS: 20294-40-0) is a substituted indanol frequently utilized as a chemical intermediate in drug development and synthetic research[1]. Structurally, it contains a phenolic hydroxyl group attached to a bicyclic indane ring. This configuration imparts significant reactivity, lipophilicity, and toxicity. Improper disposal or handling can lead to severe dermal burns, systemic toxicity via rapid skin absorption, and long-lasting environmental contamination.

As a Senior Application Scientist, I have designed this framework to go beyond standard safety data sheets. This guide provides a self-validating, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned protocol for the safe handling, spill response, and RCRA-compliant disposal of 7-Methylindan-5-ol.

Part 1: Physicochemical Profile and Hazard Causality

Understanding the quantitative hazard data is the first step in designing a robust disposal protocol. Due to its structural homology, hazard classifications and operational thresholds are heavily aligned with its closely related substituted phenol isomers (e.g., 5-methylindan-4-ol)[2].

Property / Hazard ParameterValue / ClassificationCausality / Implication for Handling
Chemical Name 7-Methylindan-5-olSubstituted indanol; requires strict phenol-grade disposal protocols.
CAS Number 20294-40-0Unique identifier for waste tracking and chain-of-custody logging[1].
Acute Toxicity (Oral/Dermal/Inhal) Category 4 (H302, H312, H332)Rapid dermal absorption necessitates highly cross-linked barrier PPE[2].
Skin/Eye Irritation Category 2 / 2A (H315, H319)Corrosive to living tissue; mandates safety goggles and face shields[2].
Target Organ Toxicity STOT SE 3 (H336)Vapor inhalation causes CNS depression; mandatory fume hood use[2].

Part 2: Pre-Disposal: Operational Safety & Handling Protocol

Before waste is generated, operational controls must be established to prevent exposure. Every step in this protocol includes a self-validating check to ensure the system's integrity.

Step-by-Step Methodology
  • Engineering Controls Activation

    • Action: Conduct all transfers, reactions, and waste consolidation inside a certified chemical fume hood.

    • Causality: 7-Methylindan-5-ol vapors can cause central nervous system depression. The fume hood establishes a negative pressure gradient, pulling volatile phenolic emissions away from the operator's breathing zone[3].

    • Self-Validation: Verify the fume hood monitor reads a face velocity of 80–120 feet per minute (fpm) before opening the chemical container.

  • Advanced PPE Selection

    • Action: Don a fully buttoned lab coat, safety goggles, and butyl rubber or neoprene gloves.

    • Causality: Standard nitrile gloves offer limited breakthrough times for phenolic compounds. Butyl rubber provides a highly cross-linked barrier that prevents the lipophilic molecule from permeating to the skin[3].

    • Self-Validation: Perform a visual inflation test on the gloves to check for micro-punctures prior to handling the reagent.

Part 3: Spill Response and Decontamination Workflow

Spills of substituted phenols require immediate, calculated action. The following workflow dictates the response based on spill volume.

SpillResponse Start Spill Detected Assess Assess Spill Volume Start->Assess Small Small Spill (<25g / 500mL) Assess->Small Large Large Spill (>25g / 500mL) Assess->Large PPE Don Neoprene/Butyl PPE Small->PPE Evacuate Evacuate Area & Call EHS Large->Evacuate Absorb Absorb with Inert Pads (Do Not Vacuum) PPE->Absorb Decon Decontaminate Surface (PEG 300 or 70% EtOH) Absorb->Decon Waste Bag as Hazardous Waste Decon->Waste

Logical workflow for 7-Methylindan-5-ol spill assessment and decontamination.

Step-by-Step Spill Protocol
  • Assessment and Perimeter Containment

    • Action: Determine if the spill is <25g/500mL (Small) or larger. For small spills, surround the perimeter with inert absorbent pads (e.g., vermiculite or sand)[4].

    • Causality: Surrounding the spill prevents capillary spread across the benchtop, minimizing the surface area requiring deep chemical decontamination.

    • Self-Validation: Visually confirm the liquid front has stopped advancing into the absorbent barrier before proceeding.

  • Absorption and Collection

    • Action: Gently place absorbent pads over the center of the spill. Do not sweep or vacuum solid residues[5].

    • Causality: Sweeping or vacuuming generates airborne phenolic dust, converting a localized dermal hazard into a widespread inhalation hazard[5].

    • Self-Validation: Ensure the absorbent material is fully saturated and no free liquid remains visible under the fume hood lighting.

  • Chemical Neutralization of the Surface

    • Action: Swab the affected area repeatedly with Polyethylene Glycol (PEG) 300 or 400, followed by a 70% Ethanol wipe[3].

    • Causality: PEG acts as a macroscopic sink. Its amphiphilic nature solubilizes the lipophilic 7-methylindan-5-ol, lifting it from the surface without spreading it further into the bench matrix[3].

    • Self-Validation: Swipe the cleaned area with a clean, dry tissue. If the tissue emits a sweet, medicinal phenolic odor, repeat the PEG application.

Part 4: Proper Disposal Procedures (The Core)

The disposal of 7-Methylindan-5-ol must strictly adhere to hazardous waste regulations due to its environmental persistence and aquatic toxicity.

WasteLifecycle Gen Waste Generation (7-Methylindan-5-ol) Seg Segregation (Phenolic / Non-Halogenated) Gen->Seg Cont Primary Containment (Leak-proof HDPE) Seg->Cont Sec Secondary Containment Cont->Sec EHS EHS Collection & Logging Sec->EHS RCRA RCRA-Approved Incineration (Thermal Destruction) EHS->RCRA

Lifecycle of 7-Methylindan-5-ol waste from generation to RCRA incineration.

Step-by-Step Disposal Protocol
  • Segregation and Compatibility Verification

    • Action: Separate 7-methylindan-5-ol waste from strong oxidizers, acids, and alkalis.

    • Causality: Phenolic compounds are highly reactive with oxidizers, which can trigger exothermic reactions or toxic gas release[6].

    • Self-Validation: Cross-reference the waste log with the container's previous contents. Use dedicated, color-coded High-Density Polyethylene (HDPE) containers specifically marked for "Non-Halogenated Phenolic Waste."

  • Primary and Secondary Containment

    • Action: Transfer waste into the HDPE container inside a certified fume hood. Cap tightly and place in a secondary containment tray.

    • Causality: HDPE provides superior chemical resistance to phenolic solvents compared to standard plastics (like PET), preventing container degradation. Secondary containment captures catastrophic primary vessel failures.

    • Self-Validation: Inspect the primary container for stress fractures. After sealing, wipe the exterior with a dry chem-wipe and inspect it to ensure no exterior micro-contamination occurred during transfer.

  • Decontamination of Trace Receptacles

    • Action: Rinse empty pipettes or reaction vessels that contained the chemical with 70% Ethanol before solid waste disposal[6].

    • Causality: Phenolic residues are poorly soluble in water; alcohols effectively solubilize the remaining traces, moving the hazard from the solid vessel to the liquid waste stream[6].

    • Self-Validation: Perform a final aqueous rinse and check the effluent. A lack of characteristic phenolic odor serves as a secondary qualitative confirmation of complete decontamination.

  • RCRA-Compliant Thermal Destruction

    • Action: Coordinate with Environmental Health & Safety (EHS) for transfer to a Resource Conservation and Recovery Act (RCRA)-approved hazardous waste incinerator[7].

    • Causality: Substituted phenols resist standard biological degradation in wastewater treatment facilities and pose severe aquatic toxicity risks (often toxic at <30 ppb). High-temperature incineration (>1000°C) permanently cleaves the stable aromatic ring, converting the compound into harmless CO₂ and H₂O[7].

    • Self-Validation: Obtain and file the Certificate of Destruction from the EHS-contracted vendor to close the chain of custody and ensure regulatory compliance.

References

  • NextSDS. "7-methylindan-5-ol — Chemical Substance Information". NextSDS.[Link]

  • NextSDS. "5-methylindan-4-ol — Chemical Substance Information". NextSDS.[Link]

  • Yale Environmental Health & Safety. "Phenol Standard Operating Procedure". Yale University. [Link]

  • LSU Health Sciences Center. "SOP for the safe use of Phenol and Phenol Solutions". LSUHSC.[Link]

  • The Ohio State University. "Phenol SOP". OSU. [Link]

  • Environmental Protection Agency (EPA). "Significant New Use Rules on Certain Chemical Substances". Federal Register.[Link]

Sources

Handling

Personal protective equipment for handling 7-Methylindan-5-ol

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an exercise in understanding molecular behavior. 7-Methylindan-5-ol (CAS 20294-40-0) is a specialized phenolic bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an exercise in understanding molecular behavior. 7-Methylindan-5-ol (CAS 20294-40-0) is a specialized phenolic building block frequently utilized in drug development and advanced organic synthesis[1]. To handle this compound safely, we must design operational protocols that respect its physicochemical properties.

The following guide provides a comprehensive, self-validating framework for the safe handling, operation, and disposal of 7-Methylindan-5-ol.

Hazard Profile & Molecular Causality

Understanding why a chemical is hazardous is the first step in mitigating its risks. The core hazard of 7-Methylindan-5-ol stems from its bipartite structure: a biologically active phenolic hydroxyl group attached to a highly lipophilic indane ring.

HazardCausality Struct 7-Methylindan-5-ol Structure Indane Lipophilic Indane Ring (High LogP) Struct->Indane Phenol Acidic Phenolic Hydroxyl (Proton Donor) Struct->Phenol Penetration Rapid Dermal/Cellular Penetration Indane->Penetration Toxicity Protein Denaturation & Tissue Irritation Phenol->Toxicity Penetration->Toxicity Synergistic Effect

Caption: Logical relationship mapping the molecular structure of 7-Methylindan-5-ol to its hazard profile.

The indane moiety drastically enhances the molecule's partition coefficient (LogP), allowing it to rapidly penetrate the lipid bilayers of human skin. Once absorbed, the acidic phenolic proton can disrupt cellular membranes and denature proteins, leading to acute toxicity and severe irritation.

Quantitative Hazard Summary To effectively manage these risks, we must quantify them. The table below summarizes the physicochemical and hazard data for 7-Methylindan-5-ol and its structural analogs[2].

Property / MetricValue / ClassificationCausality / Operational Implication
CAS Number 20294-40-0[1]Unique identifier for precise SDS cross-referencing.
Molecular Formula C10H12OHigh carbon-to-heteroatom ratio drives lipophilicity and dermal absorption.
Molecular Weight 148.20 g/mol Low molecular weight facilitates volatility and aerosolization risks.
Acute Toxicity Cat 4 (Oral/Dermal/Inhal)[2]Requires strict prevention of ingestion, skin contact, and inhalation.
Skin/Eye Irritation Cat 2 / Cat 2A[2]Phenolic acidity necessitates immediate flushing upon contact.
Target Organ Toxicity STOT SE 3[2]Vapors/dusts can cause respiratory irritation or central nervous system effects.

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, PPE selection must be directly tied to a rigorous hazard assessment[3]. For 7-Methylindan-5-ol, standard laboratory attire is insufficient.

  • Hand Protection: Use a double-gloving strategy.

    • Inner glove: Standard Nitrile (4 mil) for dexterity.

    • Outer glove: Neoprene or Butyl rubber (8+ mil).

    • Causality: Nitrile degrades upon prolonged exposure to phenolic compounds. Neoprene provides a robust barrier against organic permeation, ensuring the lipophilic indane ring does not act as a carrier solvent through the glove material.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1 certified) paired with a full-face shield if handling solutions >0.5 M.

    • Causality: The severe eye irritation hazard (Cat 2A)[2] means any micro-droplet can cause corneal damage. Standard safety glasses with side shields are inadequate for liquid transfers.

  • Body Protection: Flame-resistant (FR) laboratory coat with knit cuffs, fully buttoned, worn over long pants and closed-toe, non-porous shoes.

  • Respiratory Protection: If engineering controls (like a fume hood) fail, or if handling bulk powders outside a ventilated enclosure, a NIOSH-approved half-face respirator with P100/Organic Vapor (OV) cartridges is mandatory[3].

Operational Plan & Chemical Handling Workflow

Every protocol executed in the laboratory must be a self-validating system . This means each operational step includes a built-in verification check to ensure safety and accuracy before proceeding to the next step.

HandlingWorkflow A 1. Environmental Validation (Fume Hood Face Velocity) B 2. PPE Verification (Glove Inflation & Seal Check) A->B C 3. Dispensing Protocol (Tare Method & Zero-Check) B->C D 4. Reaction Integration (Solubilization) C->D E 5. Decontamination (Alkaline Wipe & pH Validation) D->E

Caption: Self-validating operational workflow for the safe handling of 7-Methylindan-5-ol.

Step-by-Step Methodology for Dispensing:

  • Environmental Validation: Activate the chemical fume hood.

    • Validation Check: Read the magnehelic gauge or digital monitor to confirm a face velocity of 80–120 feet per minute (fpm). Do not open the chemical container if the alarm sounds.

  • PPE Verification: Don the prescribed PPE matrix.

    • Validation Check: Trap air in the outer neoprene gloves and squeeze to check for microscopic pinholes (inflation method).

  • Preparation of the Workspace: Place a disposable, chemical-resistant bench pad inside the fume hood. Position the analytical balance on the pad to catch any micro-dispersions.

  • Dispensing: Tare the anti-static weigh boat. Carefully transfer the 7-Methylindan-5-ol powder using a grounded stainless-steel spatula to prevent static dispersion.

    • Validation Check: Once the desired mass is reached, seal the primary container. Remove the weigh boat; the balance must read exactly 0.000 g. Any deviation indicates a microscopic spill on the pan that requires immediate cleaning.

  • Solubilization: Immediately transfer the solid to the reaction vessel and dissolve it in the designated compatible organic solvent (e.g., dichloromethane or ethanol). Cap the vessel securely.

Spill Response & Self-Validating Decontamination Protocol

A spill of a phenolic compound requires rapid, chemically neutralized containment.

  • Step 1: Isolate. Evacuate personnel from the immediate vicinity and increase local exhaust ventilation.

  • Step 2: Neutralize & Absorb. Cover the spill with a compatible absorbent (e.g., vermiculite or a commercial spill kit pad). Causality: Do NOT use water, as this will spread the lipophilic compound and increase the surface area of the hazard. If the spill is in liquid form, apply an alkaline-based neutralizing absorbent.

  • Step 3: Collect. Scoop the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Step 4: Self-Validating Decontamination. Wipe the affected surface with a dilute alkaline solution (e.g., 1% sodium carbonate) to neutralize residual phenolic acidity.

    • Validation Check: Swab the decontaminated area with a piece of universal pH indicator paper moistened with distilled water. A neutral pH (green, ~pH 7) confirms the complete removal of the acidic phenol residue.

Disposal Plan

According to the rigorous guidelines established in Prudent Practices in the Laboratory[4], chemical waste must be strictly segregated to prevent incompatible, exothermic reactions.

  • Solid Waste: All contaminated bench pads, gloves, empty vials, and spill cleanup materials must be placed in a solid hazardous waste bin specifically designated for "Toxic Organics."

  • Liquid Waste: Solutions containing 7-Methylindan-5-ol must be collected in a clearly labeled "Halogenated" or "Non-Halogenated" organic waste carboy, depending on the carrier solvent used.

    • Critical Warning: Never mix phenolic waste with strong oxidizers (e.g., nitric acid waste streams), as the electron-rich aromatic ring of the indanol is highly susceptible to rapid, exothermic oxidation which can trigger an explosion.

References

  • Title: 7-methylindan-5-ol — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 5-methylindan-4-ol — Chemical Substance Information (Hazard Proxy) Source: NextSDS URL: [Link]

  • Title: 1910.132 - General requirements (Personal Protective Equipment) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf (National Institutes of Health) URL: [Link]

Sources

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